molecular formula C42H60N12O16 B1679817 Pseudobactin CAS No. 76975-04-7

Pseudobactin

Número de catálogo: B1679817
Número CAS: 76975-04-7
Peso molecular: 989 g/mol
Clave InChI: HGYMGQIZTWEDBI-WBYFLIHPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Pseudobactin is a high-affinity fluorescent siderophore (microbial metallophore) primarily produced by plant growth-promoting rhizobacteria of the genus Pseudomonas . This compound is integral for microbial iron acquisition under limiting conditions, chelating the essential but poorly soluble ferric iron (Fe³⁺) from the environment with a stability constant (Kf) of approximately 10³² . The complex structure of this compound features a dihydroxyquinoline chromophore linked to a cyclic peptide backbone that incorporates iron-chelating functional groups, including a hydroxamate moiety from N⁵-hydroxyornithine and a catechol group from the quinoline derivative, resulting in a near-perfect octahedral coordination around the central iron atom . In research, this compound is a key molecule for studying microbial ecology and sustainable agriculture. Its primary research value lies in its role in the biocontrol of phytopathogens; by sequestering available iron in the rhizosphere, this compound starves competing pathogenic bacteria, fungi, and oomycetes, thereby suppressing plant diseases and supporting the development of sustainable farming practices . Studies on siderophore-deficient mutants have strengthened the evidence for its direct antagonistic role . Furthermore, it serves as an excellent model compound for investigating siderophore-mediated plant-microbe interactions, as these iron-chelating mechanisms are also involved in improving plant fitness and nutrition . The biosynthesis of this compound, which involves non-ribosomal peptide synthetases (NRPS) and enzymes like the L-Orn N⁵-oxygenase (PsbA), is tightly regulated by iron availability via the Ferric Uptake Regulator (Fur) protein, making it a subject of interest for genetic and biochemical studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propiedades

Número CAS

76975-04-7

Fórmula molecular

C42H60N12O16

Peso molecular

989 g/mol

Nombre IUPAC

(2R,3R)-3-[[(2S)-2-amino-6-[[(1S)-5-[(4-amino-4-oxobutanoyl)amino]-8-hydroxy-9-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]quinoline-1-carbonyl]amino]hexanoyl]amino]-2-hydroxy-4-[[(2S)-1-[[(2R,3R)-3-hydroxy-1-[[(2S)-1-[[(3R)-1-hydroxy-2-oxopiperidin-3-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C42H60N12O16/c1-18(35(61)50-23-8-6-14-53(70)41(23)67)47-39(65)31(20(3)55)51-36(62)19(2)48-40(66)32(33(60)42(68)69)52-37(63)22(43)7-4-5-12-46-38(64)25-11-13-45-34-24(49-30(59)10-9-29(44)58)15-21-16-27(56)28(57)17-26(21)54(25)34/h15-20,22-23,25,31-33,45,55-56,60,70H,4-14,43H2,1-3H3,(H2,44,58)(H,46,64)(H,47,65)(H,48,66)(H,49,59)(H,50,61)(H,51,62)(H,52,63)(H,68,69)/t18-,19-,20+,22-,23+,25-,31+,32+,33+/m0/s1

Clave InChI

HGYMGQIZTWEDBI-WBYFLIHPSA-N

SMILES

CC(C(C(=O)NC(C)C(=O)NC1CCCN(C1=O)O)NC(=O)C(C)NC(=O)C(C(C(=O)O)O)NC(=O)C(CCCCNC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)N)N)O

SMILES isomérico

C[C@H]([C@H](C(=O)N[C@@H](C)C(=O)N[C@@H]1CCCN(C1=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]([C@H](C(=O)O)O)NC(=O)[C@H](CCCCNC(=O)[C@@H]2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)N)N)O

SMILES canónico

CC(C(C(=O)NC(C)C(=O)NC1CCCN(C1=O)O)NC(=O)C(C)NC(=O)C(C(C(=O)O)O)NC(=O)C(CCCCNC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)N)N)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Pseudobactin;  Ferric pseudobactin; 

Origen del producto

United States

Foundational & Exploratory

The Chemical Architecture of Pseudobactin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of pseudobactin, a fluorescent siderophore produced by the plant growth-promoting rhizobacterium Pseudomonas B10. The document details its core structural features, presents quantitative data from structural elucidation studies, outlines experimental protocols for its analysis, and visualizes key biological pathways associated with its function.

Core Chemical Structure of this compound

This compound, also known as pyoverdine, is a high-affinity iron chelator that plays a crucial role in microbial iron acquisition. Its general structure consists of two main components: a dihydroxyquinoline-derived chromophore responsible for its characteristic fluorescence, and a peptide chain of variable length and composition, which is responsible for the specificity of its uptake by the producing bacterium.[1][2]

The specific variant produced by Pseudomonas B10, often referred to as this compound B10, has been extensively studied. Its structure was determined to consist of a linear hexapeptide with the sequence L-Lys-D-threo-β-OH-Asp-L-Ala-D-allo-Thr-L-Ala-D-N⁵-OH-Orn.[1][2] This peptide is linked via an amide bond to the chromophore.

Iron (Fe³⁺) is chelated by three bidentate ligand groups:

  • An o-dihydroxy aromatic group on the quinoline (B57606) chromophore.

  • An α-hydroxy acid group from the β-hydroxyaspartic acid residue.

  • A hydroxamate group derived from the N⁵-hydroxyornithine residue.[1]

This combination of chelating moieties results in a very stable hexacoordinate complex with ferric iron.

Another related compound, this compound A, is a non-fluorescent siderophore also produced by Pseudomonas B10. It is structurally similar to this compound B10, with the key difference being the saturation at the C3 and C4 positions of the quinoline derivative.[3]

Quantitative Structural Data

The structural elucidation of this compound has been accomplished through a combination of techniques, primarily X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

X-ray Crystallography Data for Ferric this compound B10

The crystal structure of the ferric iron complex of this compound B10 has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise information about the three-dimensional arrangement of the atoms in the molecule.

ParameterValue
Molecular FormulaC₄₂H₅₇N₁₂O₁₆Fe · 13H₂O
Space GroupI2
a29.006 (23) Å
b14.511 (13) Å
c28.791 (21) Å
β96.06 (5) °
Z (molecules per unit cell)8
Calculated Density1.38 g/cm³
Observed Density1.40 g/cm³
Final R factor0.08

Data obtained from Teintze et al. (1981).[1]

Spectroscopic Data

NMR and MS provide critical information for determining the connectivity and composition of the molecule.

The following table summarizes the reported 13C NMR chemical shifts for the carbon atoms in this compound B10.

(Data to be populated from detailed analysis of relevant literature)

Fast Atom Bombardment (FAB) Mass Spectrometry has been used to determine the molecular weight and sequence of the peptide chain. The table below shows the major N-terminal fragment ions observed.

(Data to be populated from detailed analysis of relevant literature)

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, purification, and structural analysis of this compound.

Production and Isolation of this compound
  • Bacterial Culture: Pseudomonas B10 is cultured in an iron-deficient medium to induce the production of this compound. A common medium is King's B medium without the addition of iron salts. Cultures are typically grown at 28°C with shaking for 24-48 hours.

  • Harvesting: The bacterial cells are removed from the culture medium by centrifugation. The supernatant, which contains the secreted this compound, is collected.

  • Initial Purification: The cell-free supernatant is acidified to pH 6.0 and passed through a column containing an adsorbent resin, such as Amberlite XAD-400. The siderophore binds to the resin.

  • Elution: The column is washed with distilled water and methanol (B129727) to remove impurities. The this compound is then eluted from the resin.

Purification by Chromatography
  • Ion-Exchange Chromatography: The eluate from the adsorbent resin can be further purified using ion-exchange chromatography.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to homogeneity is typically achieved by RP-HPLC on a C18 column. A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is commonly used for elution. The fluorescent nature of this compound allows for its detection using a fluorescence detector.

Structural Elucidation Protocols
  • Crystallization: Crystals of ferric this compound are grown by vapor diffusion. A solution of purified this compound is mixed with a solution containing ferric chloride. This mixture is then equilibrated against a reservoir solution containing a precipitant, such as a pyridine-acetic acid buffer. Red-brown crystals suitable for X-ray diffraction form over several days to weeks.[1]

  • Data Collection: A single crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined, and an initial model of the structure is built. The model is then refined against the experimental data to obtain the final atomic coordinates.

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as D₂O.

  • Data Acquisition: A suite of NMR experiments is performed, including 1D ¹H and ¹³C NMR, as well as 2D experiments like COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments provide information about the connectivity of atoms within the molecule.

  • Data Analysis: The chemical shifts, coupling constants, and cross-peaks from the NMR spectra are analyzed to assign the resonances to specific atoms and to determine the sequence and stereochemistry of the amino acids in the peptide chain.

  • Sample Preparation: A purified sample of this compound is mixed with a suitable matrix for the chosen ionization technique (e.g., Fast Atom Bombardment - FAB, or Electrospray Ionization - ESI).

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain sequence information.

  • Data Analysis: The mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern is analyzed to deduce the amino acid sequence of the peptide chain.

Signaling Pathways and Experimental Workflows

Biosynthesis of the Hydroxamate Ligand in this compound

The biosynthesis of the D-N⁵-hydroxyornithine residue is a critical step in the production of this compound. This process is initiated by the hydroxylation of L-ornithine, a reaction catalyzed by the enzyme L-ornithine N⁵-oxygenase, which is encoded by the psbA gene.[2] The expression of psbA is negatively regulated by iron levels.

G cluster_0 Cytoplasm L-Ornithine L-Ornithine L-N5-Hydroxyornithine L-N5-Hydroxyornithine L-Ornithine->L-N5-Hydroxyornithine Hydroxylation psbA gene psbA gene L-Ornithine N5-oxygenase (PsbA) L-Ornithine N5-oxygenase (PsbA) psbA gene->L-Ornithine N5-oxygenase (PsbA) Transcription & Translation Incorporation into this compound Incorporation into this compound L-N5-Hydroxyornithine->Incorporation into this compound Iron (High) Iron (High) Iron (High)->psbA gene Represses

Caption: Biosynthesis of the N⁵-hydroxyornithine precursor for this compound.

Iron Uptake Mediated by this compound

The primary function of this compound is to sequester ferric iron from the environment and transport it into the bacterial cell. This process involves the recognition of the ferric-pseudobactin complex by a specific outer membrane receptor.

G cluster_0 Extracellular Space cluster_1 Bacterial Cell This compound This compound Ferric-Pseudobactin Ferric-Pseudobactin This compound->Ferric-Pseudobactin Chelation Fe(III) Fe(III) Fe(III)->Ferric-Pseudobactin Outer Membrane Receptor Outer Membrane Receptor Ferric-Pseudobactin->Outer Membrane Receptor Binding Periplasm Periplasm Outer Membrane Receptor->Periplasm Transport Inner Membrane Transport Inner Membrane Transport Periplasm->Inner Membrane Transport Cytoplasm Cytoplasm Inner Membrane Transport->Cytoplasm Iron Release Iron Release Cytoplasm->Iron Release Fe(II) Fe(II) Iron Release->Fe(II)

Caption: General workflow for iron uptake via the this compound siderophore system.

References

The Discovery and History of Pseudobactin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudobactin, a fluorescent siderophore produced by plant growth-promoting rhizobacteria of the Pseudomonas genus, has been a subject of scientific inquiry for decades due to its crucial role in iron acquisition, microbial antagonism, and its potential applications in agriculture and medicine. This guide provides a comprehensive overview of the discovery, history, and key scientific milestones in the study of this compound. It delves into its chemical structure, the mechanism of iron chelation, and the genetic regulation of its biosynthesis. Furthermore, this document offers detailed experimental protocols for the isolation, purification, and characterization of this compound, alongside quantitative data on its production and metal binding affinities. Visual diagrams of the regulatory pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Discovery and Historical Perspective

The story of this compound is intrinsically linked to the study of plant growth-promoting rhizobacteria (PGPR). In the late 1970s and early 1980s, researchers observed that certain strains of fluorescent Pseudomonas could enhance plant growth and suppress soil-borne plant pathogens. This led to the hypothesis that these bacteria produce secondary metabolites responsible for these beneficial effects.

Pioneering work focused on Pseudomonas strain B10, a rhizobacterium that demonstrated significant disease-suppressive ability.[1] Early evidence strongly suggested the involvement of a fluorescent, iron-chelating compound, later named this compound, in this antagonistic activity against phytopathogens.[1] The mechanism proposed was the effective sequestration of ferric iron (Fe³⁺) from the soil, thereby limiting its availability to competing microorganisms, including plant pathogens.[1]

Subsequent research led to the isolation and characterization of this compound from Pseudomonas B10.[2] It was identified as a linear hexapeptide linked to a fluorescent chromophore.[2] The production of this compound was found to be tightly regulated by iron concentration, with its synthesis being induced under iron-deficient conditions.[3] Further studies revealed that Pseudomonas B10 produces two forms of this siderophore: the fluorescent this compound and a non-fluorescent precursor or related compound, this compound A.[2] The cloning of genes involved in this compound biosynthesis, such as the L-ornithine N⁵-oxygenase gene (psbA), provided crucial insights into its genetic underpinnings.[4][5]

Chemical Structure and Iron Chelation

This compound is a complex molecule belonging to the pyoverdine class of siderophores. Its structure consists of two main components: a dihydroxyquinoline chromophore and a peptide chain of variable length and composition.

The chromophore is responsible for the characteristic yellow-green fluorescence of this compound and plays a role in iron coordination. The peptide chain is attached to the chromophore and contains specific amino acid residues that provide the functional groups for iron chelation.

The iron-chelating centers of this compound are comprised of three bidentate ligands that create a stable octahedral complex with Fe³⁺. These ligands are:

  • A hydroxamate group: Derived from an N⁵-hydroxyornithine residue in the peptide chain.

  • An α-hydroxy acid group: Typically from a β-hydroxyaspartic acid residue.

  • An o-dihydroxy aromatic group (catechol): Located on the quinoline (B57606) chromophore.

This combination of functional groups confers a very high affinity and specificity for ferric iron.

Quantitative Data

A summary of key quantitative data related to this compound is presented in the tables below.

Table 1: Metal Binding Constants of this compound
Metal IonLog K (Stability Constant)MethodReference
Fe³⁺25Not Specified[6]
Fe³⁺29.6Fluorescence Spectroscopy & Potentiometric Titration[1]
Cu²⁺22.3Fluorescence Spectroscopy & Potentiometric Titration[1]
Zn²⁺19.8Fluorescence Spectroscopy & Potentiometric Titration[1]
Mn²⁺17.3Fluorescence Spectroscopy & Potentiometric Titration[1]
Fe²⁺8.3Fluorescence Spectroscopy & Potentiometric Titration[1]
Table 2: Production and Concentration of this compound
ParameterValueOrganism/SystemMethodReference
Concentration in Rhizosphere3.5 x 10⁻¹⁰ mol/g (wet weight)Barley roots inoculated with Pseudomonas B10Immunoassay[7]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from a Pseudomonas B10 culture.

Materials:

  • Pseudomonas B10 culture grown in iron-deficient medium.

  • Centrifuge and sterile centrifuge bottles.

  • Amberlite XAD-4 resin.

  • Glass column for chromatography.

  • Methanol.

  • Rotary evaporator.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.

  • Acetonitrile (B52724) (ACN), HPLC grade.

  • Trifluoroacetic acid (TFA).

  • Deionized water.

Protocol:

  • Bacterial Culture: Grow Pseudomonas B10 in a suitable iron-deficient medium to induce siderophore production.

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 20 minutes to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant containing the secreted this compound.

  • Adsorption to Resin: Pass the supernatant through a column packed with Amberlite XAD-4 resin. The this compound will adsorb to the resin.

  • Washing: Wash the resin with several volumes of deionized water to remove salts and other unbound impurities.

  • Elution: Elute the bound this compound from the resin using methanol.

  • Concentration: Concentrate the methanolic eluate using a rotary evaporator to remove the methanol.

  • HPLC Purification:

    • Sample Preparation: Dissolve the concentrated extract in the initial mobile phase for HPLC.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase A: 0.1% TFA in deionized water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: Monitor the absorbance at 400 nm (the characteristic absorbance of the iron-free chromophore).

    • Fraction Collection: Collect the fractions corresponding to the major peak that exhibits fluorescence.

  • Lyophilization: Lyophilize the purified fractions to obtain pure this compound as a powder.

Characterization of this compound

Objective: To elucidate the structure of this compound.

Materials:

  • Purified this compound.

  • Deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR spectrometer.

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in 0.5 mL of the chosen deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton signals.

    • Acquire a 1D ¹³C NMR spectrum to identify the carbon signals.

    • Acquire two-dimensional (2D) NMR spectra such as:

      • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system (i.e., within an amino acid residue).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in sequencing the peptide chain and linking it to the chromophore.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the three-dimensional structure.

  • Data Analysis: Analyze the NMR spectra to assign all proton and carbon signals and to determine the amino acid sequence and the overall structure of this compound.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • Purified this compound.

  • Mass spectrometer (e.g., ESI-MS or MALDI-MS).

  • Appropriate matrix for MALDI-MS (if used).

Protocol:

  • Sample Preparation:

    • For ESI-MS: Dissolve the purified this compound in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.

    • For MALDI-MS: Co-crystallize the this compound sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation.

  • Data Analysis:

    • Determine the accurate molecular weight of this compound from the mass of the parent ion.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the amino acid sequence and the structure of the chromophore.

Signaling Pathways and Experimental Workflows

Signaling Pathway for this compound Biosynthesis

The biosynthesis of this compound is tightly regulated by the availability of iron. Under iron-replete conditions, the ferric uptake regulator (Fur) protein binds to Fe²⁺ and acts as a repressor, blocking the transcription of genes involved in siderophore synthesis. When iron is scarce, the Fur-Fe²⁺ complex dissociates, leading to the derepression of these genes. The transcription of the psbA gene, which is essential for this compound biosynthesis, is positively regulated by the sigma factor PsbS, whose own transcription is repressed by Fur.[3]

Pseudobactin_Biosynthesis_Regulation Fe_high High Iron Fur_Fe Fur-Fe²⁺ Complex Fe_high->Fur_Fe binds Fe_low Low Iron Fur Fur Protein Fe_low->Fur dissociates from Fur->Fur_Fe psbS_promoter psbS Promoter Fur_Fe->psbS_promoter represses transcription PsbS PsbS (Sigma Factor) psbS_promoter->PsbS transcription & translation psbA_promoter psbA Promoter PsbS->psbA_promoter activates transcription PsbA PsbA (L-ornithine N⁵-oxygenase) psbA_promoter->PsbA transcription & translation Pseudobactin_precursor This compound Precursors PsbA->Pseudobactin_precursor catalyzes step in This compound This compound Pseudobactin_precursor->this compound biosynthesis

Regulation of this compound biosynthesis by iron availability.
Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the isolation, purification, and characterization of this compound.

Pseudobactin_Analysis_Workflow Culture Pseudomonas B10 Culture (Iron-deficient medium) Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant XAD4 Amberlite XAD-4 Chromatography Supernatant->XAD4 Elution Methanol Elution XAD4->Elution Concentration Rotary Evaporation Elution->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract HPLC Reverse-Phase HPLC Crude_Extract->HPLC Pure_this compound Purified this compound HPLC->Pure_this compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Pure_this compound->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Pure_this compound->MS Structure Structural Elucidation NMR->Structure MW Molecular Weight & Sequence Confirmation MS->MW

Workflow for the analysis of this compound.

Conclusion

The discovery and subsequent study of this compound have significantly advanced our understanding of microbial iron acquisition and its ecological implications. This in-depth technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals interested in this fascinating siderophore. The detailed historical context, structural information, quantitative data, and experimental protocols presented herein are intended to facilitate further research and exploration of this compound's potential applications in various scientific and industrial fields. The provided diagrams offer a clear visual representation of the complex biological and experimental processes involved in the study of this important natural product.

References

A Technical Guide to Pseudobactin-Producing Microbial Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Pseudobactins are a class of fluorescent, yellow-green siderophores—high-affinity iron-chelating compounds—primarily produced by Gram-negative bacteria of the Pseudomonas genus. These molecules play a critical role in microbial iron acquisition, a key factor in competitive survival and pathogenesis. By sequestering ferric iron (Fe³⁺) from the environment, pseudobactin-producing microbes can inhibit the growth of competing microorganisms, including plant pathogens, making them significant agents for biocontrol. Their complex structure and potent iron-binding capacity also present unique opportunities for drug development, particularly in the design of novel antimicrobial agents. This technical guide provides an in-depth overview of this compound-producing species, the regulation of this compound biosynthesis, detailed experimental protocols for its detection and analysis, and a summary of key quantitative data to support research and development efforts.

Microbial Species Known for this compound Production

This compound production is a hallmark of many species within the fluorescent group of the Pseudomonas genus. These bacteria are ubiquitous in soil and aquatic environments and are noted for their metabolic versatility. The production of these siderophores is a key competitive mechanism, particularly in the iron-limited rhizosphere.

Key species and strains identified as this compound producers include:

  • Pseudomonas B10: A well-studied rhizobacterium known for producing this compound B10, which plays a role in suppressing plant pathogens like Erwinia carotovora.[1][2] This strain also produces a related, nonfluorescent siderophore called this compound A.[1]

  • Pseudomonas putida: Strains such as P. putida 589 and WCS358 are recognized for their plant growth-promoting properties, which are partly attributed to siderophore production.[3][4] P. putida B10 has been a model for the development of monoclonal antibodies against ferric this compound.[5]

  • Pseudomonas fluorescens: Various strains, including WCS374 and JY3, produce pseudobactins.[6] Some strains are capable of producing multiple siderophores; for instance, mutants of P. fluorescens WCS374 defective in this compound synthesis still exhibit siderophore activity, indicating the production of secondary iron chelators.

  • Pseudomonas aeruginosa: This opportunistic human pathogen, exemplified by strain PAO1, produces a fluorescent siderophore (pyoverdine) that is structurally and functionally related to pseudobactins.[1] It often produces multiple siderophores, including pyochelin and salicylic (B10762653) acid.[1]

Biosynthesis and Genetic Regulation

The synthesis of pseudobactins is a complex, energy-intensive process that is tightly regulated by iron availability. The core structure consists of a dihydroxyquinoline derivative chromophore linked to a variable peptide chain, which confers specificity for uptake.[1]

Key Biosynthetic Genes

The genetic blueprint for this compound synthesis is organized in gene clusters. A critical enzyme in the pathway is L-ornithine N⁵-oxygenase, encoded by the psbA gene in Pseudomonas B10.[1][2] This enzyme catalyzes the conversion of L-ornithine to its N⁵-hydroxy derivative, a key precursor for the hydroxamate groups that bind iron.[1][2] The psbA gene is monocistronic and its transcription is negatively controlled by iron.[1][2]

Iron-Dependent Regulatory Pathway

The regulation of this compound synthesis is a classic example of microbial response to nutrient limitation. The central regulator is the Ferric Uptake Regulator (Fur) protein.[7][8]

  • In High-Iron Conditions: The Fur protein, complexed with Fe²⁺, acts as a transcriptional repressor. It binds to a specific DNA sequence known as the "Fur box" in the promoter region of iron-regulated genes, blocking their transcription.[8][9]

  • In Low-Iron Conditions: In the absence of iron, Fur cannot bind to DNA, lifting the repression. This allows for the transcription of the psbS gene in Pseudomonas B10.[7]

  • Sigma Factor Activation: The PsbS protein is an extracytoplasmic function (ECF) sigma factor.[7] Once transcribed and translated, PsbS directs the RNA polymerase to the promoter of the this compound biosynthesis gene, psbA, initiating its transcription and leading to siderophore production.[7]

This regulatory cascade ensures that the bacterium only expends energy on siderophore production when iron is scarce.

G Diagram 1: Iron-Dependent Regulation of this compound Synthesis cluster_conditions Cellular Iron Status cluster_regulation Regulatory Proteins cluster_genes Target Genes High_Fe High Intracellular Iron Fur Fur Protein High_Fe->Fur Binds to Low_Fe Low Intracellular Iron Low_Fe->Fur Fur is inactive psbS_gene psbS gene Fur->psbS_gene Represses Transcription PsbS PsbS Sigma Factor psbA_gene psbA gene (Biosynthesis) PsbS->psbA_gene Activates Transcription psbS_gene->PsbS Expresses This compound This compound Production psbA_gene->this compound Leads to

Caption: Iron-dependent regulation of this compound synthesis in Pseudomonas B10.

Quantitative Data Summary

Quantitative analysis is crucial for comparing siderophore efficacy and production capacity. The data below has been compiled from various studies.

ParameterValue / RangeMicrobial Species / SystemReference
Production Level 3.5 x 10⁻¹⁰ mol/g (wet weight)Pseudomonas B10 (Sm1-3) in barley rhizosphere[10][11]
Optimal Production Time 72 hoursPseudomonas putida[3][4]
Iron Repression Threshold > 200 µg/L Fe³⁺Pseudomonas fluorescens[12]
Relative Production PAO1 produces 3x more fluorescent pigment than B10P. aeruginosa PAO1 vs. Pseudomonas B10[1]
Fe³⁺ Affinity Constant (log K) ~32Pseudomonas spp. (Pyoverdines)[13]
pFe (at pH 7.4) 23.1 - 26.6Siderophores of similar classes (Petrobactin, Desferrioxamine B)[14][15]
Immunoassay Detection Limit 5 x 10⁻¹² molFerric this compound from P. putida B10[5][16]

Experimental Protocols

The following protocols provide standardized methods for the study of this compound production.

Protocol 1: Siderophore Detection using Chrome Azurol S (CAS) Agar (B569324) Assay

This is a universal colorimetric method for the semi-quantitative detection of siderophores based on their ability to chelate iron from a dye complex, resulting in a color change.[17][18][19][20]

A. Materials:

  • Acid-washed glassware (critical to remove trace iron).[17][18]

  • Chrome Azurol S (CAS) dye.[19]

  • Hexadecyltrimethylammonium bromide (HDTMA).[19]

  • FeCl₃·6H₂O.[19]

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES).[19]

  • Nutrient-rich or minimal agar medium (e.g., King's B, MM9).[19]

  • Bacterial isolates for testing.

B. Reagent Preparation (CAS Blue Dye Solution):

  • Solution 1: Dissolve 60.5 mg of CAS in 50 mL of deionized water.[17][19]

  • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[19]

  • Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.[17][19]

  • Slowly mix Solution 1 and Solution 2. While stirring vigorously, slowly add Solution 3. The final solution should be dark blue.[19]

  • Autoclave the final Blue Dye solution and store in a dark, plastic container.[19]

C. CAS Agar Plate Preparation:

  • Prepare 900 mL of desired agar medium (e.g., LB agar) and autoclave.[17]

  • Allow the autoclaved agar to cool to approximately 50°C.[17][18]

  • Aseptically add 100 mL of the sterile CAS Blue Dye solution to the molten agar (for a 1:9 ratio) and mix gently to avoid bubbles.[17]

  • Pour the CAS agar into sterile petri dishes and allow them to solidify.[17]

D. Inoculation and Incubation:

  • Grow bacterial isolates in an appropriate broth medium to the desired cell density.

  • Spot-inoculate 10 µL of the bacterial culture onto the center of a CAS agar plate.[18]

  • Incubate the plates at the optimal growth temperature (e.g., 28°C) for 2-7 days.[17][18]

E. Observation and Interpretation:

  • Siderophore production is indicated by the formation of a color-changing halo around the bacterial colony (from blue to orange/yellow).[17]

  • The diameter of the halo can be measured as a semi-quantitative indicator of the amount of siderophore produced.[17]

G Diagram 2: Experimental Workflow for CAS Agar Assay start Start prep_reagents Prepare Reagents (CAS Dye, HDTMA, FeCl₃) start->prep_reagents prep_media Prepare & Autoclave Growth Agar start->prep_media mix_cas Cool Agar to 50°C & Mix with CAS Dye prep_reagents->mix_cas prep_media->mix_cas pour_plates Pour CAS Agar Plates mix_cas->pour_plates inoculate Spot Inoculate Culture onto CAS Plates pour_plates->inoculate prep_culture Prepare Bacterial Inoculum prep_culture->inoculate incubate Incubate Plates (2-7 days, 28°C) inoculate->incubate observe Observe & Measure Orange/Yellow Halos incubate->observe end End: Siderophore Production Detected observe->end

Caption: A generalized workflow for the Chrome Azurol S (CAS) agar assay.

Protocol 2: Quantification of Siderophores by Spectrophotometry

This method quantifies the amount of fluorescent this compound/pyoverdine in a liquid culture supernatant.[12]

A. Materials:

  • Liquid culture of the Pseudomonas strain grown in an iron-limited medium (e.g., succinate (B1194679) medium).[12]

  • Centrifuge and sterile centrifuge tubes.

  • Spectrophotometer.

  • 0.22 µm syringe filters.

B. Procedure:

  • Grow the bacterial strain in the selected liquid medium for the desired time (e.g., 24-72 hours) with shaking.

  • Harvest the culture and centrifuge at 10,000 x g for 15 minutes to pellet the cells.

  • Carefully collect the supernatant and pass it through a 0.22 µm filter to remove any remaining cells.

  • Measure the absorbance of the clear supernatant at 400 nm using a spectrophotometer. The growth medium should be used as a blank.[12]

  • Bacterial growth can be estimated concurrently by measuring the optical density of the culture at 600 nm before centrifugation.[12]

C. Interpretation:

  • The absorbance at 400 nm is directly proportional to the concentration of the fluorescent siderophore in the medium. This method is useful for comparing relative production levels between different strains or under different growth conditions.

Protocol 3: Competitive Immunoassay for Ferric this compound

This highly sensitive protocol uses monoclonal antibodies (MAbs) to detect and quantify ferric this compound. It is particularly useful for detecting low concentrations in complex environmental samples.[5][10][21]

A. Materials:

  • Monoclonal antibody specific to ferric this compound.[5]

  • 96-well microtiter plates (ELISA plates).

  • Ferric this compound standard of known concentration.

  • Sample extract (e.g., from soil or culture supernatant).

  • Coating buffer, wash buffer, blocking buffer.[22]

  • Enzyme-conjugated secondary antibody.[22]

  • Substrate solution (e.g., TMB).[22]

  • Stop solution.[22]

  • Microplate reader.

B. Outline of Procedure:

  • Coating: Coat the wells of a 96-well plate with a known, limiting amount of ferric this compound antigen. Incubate and then wash.

  • Blocking: Block the remaining nonspecific binding sites in the wells using a blocking buffer (e.g., BSA or non-fat milk solution). Wash the plate.

  • Competition: Add a mixture of the sample (containing an unknown amount of ferric this compound) and a fixed amount of the primary monoclonal antibody to the wells. Simultaneously, run a standard curve using known concentrations of ferric this compound. Incubate to allow competition between the this compound in the sample and the this compound coated on the plate for binding to the antibody.

  • Washing: Wash the plate thoroughly to remove unbound antibodies and antigen.

  • Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody captured on the plate. Incubate and then wash.

  • Signal Generation: Add the enzyme substrate. The enzyme will convert the substrate to a colored product.

  • Measurement: Stop the reaction and measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.[21]

Applications in Drug Development and Research

The unique properties of pseudobactins make them valuable targets and tools for scientific and pharmaceutical applications.

  • Biocontrol Agents: The primary application is in agriculture, where this compound-producing pseudomonads are used to protect crops. By efficiently sequestering iron in the soil, they create an iron-deficient environment that suppresses the growth of fungal and bacterial phytopathogens.[1] This iron competition is a key mechanism of their antagonistic activity.[1]

  • "Trojan Horse" Antimicrobials: Siderophore uptake pathways are highly specific and essential for bacteria. This makes them ideal for a "Trojan horse" strategy. By chemically linking a toxic molecule (like an antibiotic) to a siderophore, the compound can be actively transported into a target pathogen, bypassing conventional resistance mechanisms and increasing potency.

  • Biosensors and Diagnostics: The high specificity of some this compound transport systems and the availability of monoclonal antibodies could be leveraged to develop diagnostic tools for detecting specific pathogenic bacteria.[5]

  • Understanding Microbial Ecology: Studying this compound production provides fundamental insights into microbial competition, nutrient cycling, and plant-microbe interactions in complex ecosystems like the rhizosphere.

References

A Technical Guide to the Physicochemical Properties of Ferric-Pseudobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of ferric-pseudobactin, a prominent member of the pyoverdine class of siderophores produced by Pseudomonas species. This document details its structural characteristics, stability, and spectroscopic data, outlines key experimental protocols for its characterization, and illustrates its critical biological pathway for iron acquisition.

Core Physicochemical Properties

Pseudobactins are complex peptidic siderophores characterized by a dihydroxyquinoline chromophore, which imparts a yellow-green fluorescence to the apo-siderophore, and a peptide chain of varying length and composition.[1] Upon chelation of ferric iron (Fe³⁺), the complex, known as ferric-pseudobactin, loses its fluorescence and adopts a distinct reddish-brown color.[2] The iron atom is held in a near-perfect octahedral coordination by six oxygen atoms derived from three bidentate ligand groups: a hydroxamate group, an α-hydroxy acid group, and an o-dihydroxy aromatic (catechol) group from the quinoline (B57606) moiety.[2][3] This stable coordination is a key factor in its high affinity for iron.

Quantitative Molecular and Structural Data

The molecular formula and weight of pseudobactins vary between different producing strains of Pseudomonas. The data below summarizes properties for several well-characterized variants.

Property Pseudobactin (from P. B10) This compound A214 This compound 589 A Reference(s)
State Ferric ComplexApo-SiderophoreApo-Siderophore
Molecular Formula C₄₂H₅₇N₁₂O₁₆Fe · 13H₂OC₄₆H₆₄N₁₃O₂₂C₅₄H₇₈O₂₆N₁₅[3][4][5]
Molecular Weight Not explicitly stated for hydrated complex1151 g/mol 1353 g/mol [4][5]
Crystal System Monoclinic (Space Group I2)Not ApplicableNot Applicable[3][6]
Crystal Color Red-brownNot ApplicableNot Applicable[3]
Density (Observed) 1.40 g/cm³Not ApplicableNot Applicable[3]
Density (Calculated) 1.38 g/cm³Not ApplicableNot Applicable[3]
Stability and Spectroscopic Data

The defining feature of ferric-pseudobactin is its exceptional thermodynamic stability, which allows the producing organism to effectively scavenge iron from the environment. This high affinity is quantified by the formation constant (K).

Parameter Value Conditions Reference(s)
Stability Constant (log KML) for Fe³⁺ 25For this compound 589 A at pH 7.0[5]
Stability Constant (log KML) for Fe³⁺ 29.6For this compound St3 (PSB3)[7]
Stability Constant (log KML) for other cations Cu²⁺: 22.3, Zn²⁺: 19.8, Mn²⁺: 17.3, Fe²⁺: 8.3For this compound St3 (PSB3)[7]
UV-Vis Absorption (Ferric Complex) ~400-450 nmCharacteristic of hydroxamate-type siderophores[8]
Appearance (Apo-Siderophore) Yellow-green, fluorescentIn solution[2]
Appearance (Ferric Complex) Reddish-brownIn solution[2]

Visualization of Structure and Pathways

Conceptual Structure of Ferric-Pseudobactin

The following diagram illustrates the fundamental structural organization of ferric-pseudobactin, highlighting the coordination of the central iron ion by the three distinct chelating groups.

G cluster_main Ferric-Pseudobactin Core cluster_ligands Iron-Chelating Ligands Fe Fe³⁺ Chromophore Quinoline Chromophore Peptide Peptide Backbone (L- and D-amino acids) Chromophore->Peptide amide bond Catechol o-Dihydroxy Aromatic (Catechol Group) Chromophore->Catechol HydroxyAcid α-Hydroxy Acid (e.g., β-Hydroxyaspartic acid) Peptide->HydroxyAcid Hydroxamate Hydroxamate Group (e.g., Nδ-hydroxyornithine) Peptide->Hydroxamate Catechol->Fe coordination HydroxyAcid->Fe coordination Hydroxamate->Fe coordination

Caption: Conceptual diagram of Ferric-Pseudobactin's structure.

Ferric-Pseudobactin Mediated Iron Uptake Pathway

The biological significance of ferric-pseudobactin lies in its role in a highly specific, energy-dependent iron transport system. The pathway involves recognition and transport across the bacterial outer membrane.

G cluster_extracellular Extracellular Space cluster_membranes Cell Envelope cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Fe3 Fe³⁺ (Free Iron) FePSB Ferric-Pseudobactin (non-fluorescent) ApoPSB Apo-Pseudobactin (fluorescent) ApoPSB->FePSB Chelation OM_Receptor Outer Membrane Receptor (e.g., PupA, PupB) FePSB->OM_Receptor 1. Recognition & Binding FePSB_peri Ferric-Pseudobactin OM_Receptor->FePSB_peri 2. Transport TonB TonB-ExbB-ExbD Complex TonB->OM_Receptor Energy Transduction (Proton Motive Force) IM Inner Membrane Fe2 Fe²⁺ FePSB_peri->Fe2 3. Transport & Iron Release (Reduction Fe³⁺ -> Fe²⁺) ApoPSB_cyto Apo-Pseudobactin

Caption: TonB-dependent iron uptake pathway for Ferric-Pseudobactin.

Key Experimental Protocols

The characterization of ferric-pseudobactin involves a multi-step workflow, from production and isolation to detailed physicochemical analysis.

Experimental Workflow Overview

G cluster_char Characterization Methods Culture 1. Bacterial Culture (Pseudomonas sp. in low-iron medium) Harvest 2. Harvest Supernatant (Centrifugation to remove cells) Culture->Harvest Isolate 3. Isolation & Purification (e.g., Column Chromatography) Harvest->Isolate Detect 4. Detection & Quantification (CAS Assay) Isolate->Detect Characterize 5. Physicochemical Characterization Detect->Characterize Spectro Spectroscopy (UV-Vis, Fluorescence, NMR, MS) Characterize->Spectro Potentio Potentiometric Titration Characterize->Potentio Xray X-ray Crystallography Characterize->Xray

Caption: General workflow for siderophore characterization.

Protocol: Siderophore Detection and Quantification (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[9]

  • Principle: The assay is based on the competition for iron between the siderophore and the strong iron chelator CAS. Siderophores, having a higher affinity for Fe³⁺, will remove iron from the CAS-iron complex, causing a color change from blue to orange/yellow.[9]

  • Methodology:

    • Prepare CAS Assay Solution: A solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a buffered FeCl₃ solution is prepared.

    • Sample Preparation: The cell-free culture supernatant is collected.

    • Assay: The sample is mixed with the CAS assay solution.

    • Quantification: The change in absorbance is measured spectrophotometrically (typically at 630 nm). The quantity of siderophore is determined by comparing the color change against a standard curve.

Protocol: Determination of Ferric Stability Constants

Potentiometric titration is a robust method for determining the protonation constants of the siderophore and the stability constants of its metal complexes.[7][10]

  • Principle: The apo-siderophore solution is titrated with a strong base (e.g., NaOH) to determine the pKa values of its functional groups. Subsequently, the siderophore is complexed with one equivalent of Fe³⁺ and the titration is repeated. The shift in the titration curve is used to calculate the overall stability constant (KML).[10][11]

  • Methodology:

    • Calibration: Calibrate a pH electrode with standard buffers.

    • Ligand Titration: Titrate a known concentration of the apo-siderophore in a suitable electrolyte (e.g., KCl) with a standardized solution of NaOH, recording the pH after each addition.

    • Complex Titration: Add a stoichiometric equivalent of a ferric salt (e.g., FeCl₃) to a fresh siderophore solution and repeat the titration with NaOH.

    • Data Analysis: Use specialized software to analyze the titration curves and refine the pKa and log KML values.[7]

Protocol: Structural Elucidation

A combination of spectroscopic methods is required for complete structural determination.

  • Principle: Mass spectrometry (MS) provides the molecular weight and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms and the amino acid sequence, and X-ray crystallography provides the definitive three-dimensional structure of the crystallized ferric complex.[3][4][5]

  • Methodology:

    • Mass Spectrometry: Analyze the purified siderophore using techniques like Fast Atom Bombardment (FAB-MS) or high-resolution liquid chromatography-mass spectrometry (UHPLC-MS) to obtain the exact mass and formula.[5][9]

    • NMR Spectroscopy: Perform one- and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) on the apo-siderophore to determine the amino acid sequence and stereochemistry.[4]

    • X-ray Crystallography: Grow single crystals of the ferric-pseudobactin complex from a suitable solvent system. Analyze the crystals using single-crystal X-ray diffraction to determine the atomic coordinates and overall 3D structure.[3]

References

The Intrinsic Fluorescence of Metal-Free Pseudobactin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the fluorescence properties of metal-free pseudobactin, a siderophore of significant interest in microbiology, drug development, and environmental science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the spectral characteristics, experimental protocols for its analysis, and the regulatory pathways governing its production.

Introduction to this compound

Pseudobactins are a class of fluorescent siderophores, also known as pyoverdines, produced by various Pseudomonas species to scavenge iron from the environment.[1][2] These molecules consist of a dihydroxyquinoline-derived chromophore responsible for their characteristic yellow-green fluorescence, attached to a peptide chain that varies between bacterial strains.[2] The intrinsic fluorescence of the metal-free form (apo-pseudobactin) is a key feature, which is significantly quenched upon chelation of ferric iron (Fe³⁺), making it a valuable tool for studying iron uptake mechanisms and as a potential biomarker.[3][4][5] Understanding the fluorescence spectrum of metal-free this compound is crucial for its detection, quantification, and the development of novel therapeutic strategies targeting bacterial iron acquisition.

Fluorescence Spectral Properties of Metal-Free this compound

The fluorescence of metal-free this compound is characterized by a distinct excitation and emission spectrum, which can be influenced by environmental factors such as pH. The core spectral data from various studies on pseudobactins and related pyoverdines are summarized below.

Quantitative Fluorescence Data
ParameterValueConditionsSource(s)
Excitation Maximum (λex) ~400 nmPhysiological pH[6][7]
375 nmpH 7.2[8]
405 nmNot specified[9]
Emission Maximum (λem) 460-465 nmpH 7.2 (Excitation at 375 nm)[8]
550-555 nmpH 3.0 (Excitation at 375 nm)[8]
~460 nmPhysiological pH (Excitation at ~400 nm)[4][6]
467 nmNot specified (Excitation at 400 nm)[7]
Fluorescence Quenching Strong quenchingUpon binding Fe³⁺[3][4][5][10]
Rapid quenchingUpon binding Fe²⁺[4][7]

Experimental Protocols

This section provides detailed methodologies for the preparation of metal-free this compound and the subsequent measurement of its fluorescence spectrum.

Production and Purification of this compound
  • Bacterial Culture: Inoculate Pseudomonas sp. (e.g., Pseudomonas B10) in an iron-deficient medium, such as King's B medium, to induce siderophore production.[5] Incubate at 28°C with shaking for 48-72 hours.

  • Harvesting: Centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

  • Supernatant Collection: Carefully collect the cell-free supernatant which contains the secreted this compound.

  • Purification: The supernatant can be purified using solid-phase extraction with a C18 reverse-phase column.[5]

    • Condition the column with methanol (B129727) followed by deionized water.

    • Load the supernatant onto the column.

    • Wash the column with 10% methanol to remove impurities.

    • Elute the this compound with 75% methanol.[5]

    • Evaporate the methanol from the eluate.

Preparation of Metal-Free (Apo) this compound

The purified this compound is often in a complex with iron. To obtain the metal-free form for fluorescence analysis, the iron must be removed.

  • Chelation: Treat the purified this compound solution with an excess of a strong iron chelator such as 8-hydroxyquinoline.[5] This will strip the iron from the this compound.

  • Removal of Chelator-Iron Complex: The iron-chelator complex and excess chelator can be removed by subsequent purification steps, such as another round of solid-phase extraction or size exclusion chromatography.

Fluorescence Spectroscopy
  • Instrumentation: Use a calibrated spectrofluorometer.

  • Sample Preparation: Prepare a dilute solution of the metal-free this compound in a suitable buffer, such as HEPES or acetate (B1210297) buffer, depending on the desired pH for the experiment.[4][11]

  • Excitation and Emission Scan:

    • Set the excitation wavelength to approximately 400 nm and scan the emission spectrum from 420 nm to 600 nm to determine the emission maximum.[7]

    • Set the emission wavelength to the determined maximum (around 460 nm) and scan the excitation spectrum from 350 nm to 450 nm to determine the excitation maximum.[4]

  • Data Acquisition: Record the fluorescence intensity. For comparative studies, ensure that the absorbance of the samples at the excitation wavelength is identical and low (typically < 0.1) to avoid inner filter effects.

Regulation of this compound Biosynthesis and Iron Uptake

The production of this compound is tightly regulated by the availability of iron. This regulation ensures that the bacterium only expends energy on siderophore production when iron is scarce. The general workflow of iron acquisition and the regulation of this compound synthesis are depicted below.

regulation_pathway cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell cluster_membrane Outer Membrane cluster_cytoplasm Cytoplasm Apo-Pseudobactin Apo-Pseudobactin Fe3+ Fe³⁺ Apo-Pseudobactin->Fe3+ Chelation Fe3+-Pseudobactin Fe³⁺-Pseudobactin Complex Fe3+->Fe3+-Pseudobactin Receptor Outer Membrane Receptor Fe3+-Pseudobactin->Receptor Binding Fe2+ Fe²⁺ Receptor->Fe2+ Transport & Reduction Biosynthesis This compound Biosynthesis Biosynthesis->Apo-Pseudobactin Export psbA_gene psbA gene (L-ornithine N⁵-oxygenase) psbA_gene->Biosynthesis Enzyme Production psbS_gene psbS gene (Sigma Factor) psbS_gene->psbA_gene Activates Transcription Fur Fur Protein (Ferric Uptake Regulator) Fur->psbS_gene Represses Transcription Fe_low Low Iron Fe_low->psbS_gene Fe_high High Iron Fe_high->Fur

Caption: Regulation of this compound biosynthesis and iron uptake.

The key regulatory protein is the Ferric Uptake Regulator (Fur). In iron-replete conditions, Fur binds to Fe²⁺ and represses the transcription of the psbS gene. The psbS gene encodes a sigma factor that is required for the expression of this compound biosynthesis genes, such as psbA, which encodes the enzyme L-ornithine N⁵-oxygenase, a key step in the synthesis of the this compound molecule.[3][8] When iron levels are low, the Fur-mediated repression is lifted, allowing for the transcription of psbS and subsequently psbA, leading to the production of this compound.[8]

experimental_workflow cluster_production This compound Production & Purification cluster_preparation Preparation of Metal-Free Form cluster_analysis Fluorescence Analysis A 1. Culture Pseudomonas sp. in Iron-Deficient Medium B 2. Centrifuge to Pellet Cells A->B C 3. Collect Cell-Free Supernatant B->C D 4. Purify via Solid-Phase Extraction (C18) C->D E 5. Treat with 8-Hydroxyquinoline to Chelate Iron D->E F 6. Remove Iron-Chelator Complex E->F G 7. Prepare Dilute Solution in Buffer F->G H 8. Excite at ~400 nm, Scan Emission G->H I 9. Set Emission to Max, Scan Excitation H->I J 10. Record Fluorescence Spectra I->J

Caption: Experimental workflow for fluorescence analysis.

Conclusion

The intrinsic fluorescence of metal-free this compound provides a powerful tool for its study and for the investigation of bacterial iron metabolism. The distinct spectral properties, particularly the quenching upon iron binding, are central to many analytical techniques. The provided experimental protocols and the overview of the regulatory mechanisms offer a solid foundation for researchers aiming to work with this important class of siderophores. Further research to determine the precise quantum yield of various pseudobactins would be a valuable contribution to the field.

References

Introduction to Siderophores and Their Classification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Classification of Pseudobactin Among Siderophores

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a prominent member of the pyoverdine family of siderophores. It details its classification, chemical structure, iron-binding properties, and the regulatory mechanisms governing its production. Furthermore, this document includes detailed experimental protocols for the detection, quantification, and characterization of siderophores, aimed at facilitating research and development in microbiology, drug discovery, and environmental science.

Siderophores (from Greek: "iron carriers") are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms such as bacteria and fungi, as well as by some plants, to scavenge ferric iron (Fe³⁺) from the environment.[1] Due to the low solubility of ferric hydroxide (B78521) at physiological pH, the concentration of free Fe³⁺ is often too low (around 10⁻¹⁸ M) to support microbial growth, which requires a minimum concentration of about 10⁻⁸ M.[2] Siderophores are therefore crucial for the survival and virulence of many microorganisms.[3]

The classification of siderophores is primarily based on the chemical nature of the functional groups that coordinate the ferric iron. The main classes are:

  • Hydroxamates : These siderophores utilize hydroxamic acid moieties (-C(=O)N(OH)R) as bidentate ligands for iron. They are common in both bacteria and fungi. Examples include ferrioxamine and ferrichrome.[4][5][6] The pKa values for hydroxamates are typically in the range of 8 to 9.[7]

  • Catecholates (or Phenolates) : These employ catechol (1,2-dihydroxybenzene) or similar phenolate (B1203915) groups to bind iron. Catecholates, such as enterobactin (B1671361) produced by E. coli, are known for having some of the highest affinities for Fe³⁺.[5][7][8]

  • Carboxylates : This class uses carboxyl (-COOH) and hydroxyl (-OH) groups to chelate iron. Examples include rhizobactin and staphyloferrin.[4][5] Their lower pKa values (3.5 to 5) make them particularly effective in acidic environments.[7]

  • Mixed-Type : Many siderophores incorporate more than one type of the above functional groups into a single molecule to coordinate iron.[4][9] This structural diversity often provides specific advantages in different environments.

// Main Node Siderophores [fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Main Classes Hydroxamates [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catecholates [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carboxylates [fillcolor="#FBBC05", fontcolor="#202124"]; Mixed_Type [fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="rounded,filled,bold", penwidth=2];

// Sub-node for Mixed_Type this compound [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style="filled,bold", penwidth=2];

// Edges Siderophores -> Hydroxamates [color="#5F6368"]; Siderophores -> Catecholates [color="#5F6368"]; Siderophores -> Carboxylates [color="#5F6368"]; Siderophores -> Mixed_Type [color="#5F6368"]; Mixed_Type -> this compound [label=" (Pyoverdines)", fontcolor="#5F6368", color="#34A853", style=dashed]; }

Caption: Classification of siderophores with this compound as a mixed-type.

This compound: A Key Mixed-Type Siderophore

Pseudobactins are fluorescent siderophores produced by fluorescent Pseudomonas species and are synonymous with pyoverdines.[5][10] They are classified as mixed-type siderophores due to the presence of multiple distinct iron-chelating moieties within a single molecule.[4][9]

Chemical Structure

The general structure of a this compound molecule consists of three main parts:

  • A Dihydroxyquinoline Chromophore : This is a conserved fluorescent group responsible for the characteristic yellow-green color of pyoverdines. It provides a catechol-like (o-dihydroxy aromatic) group for iron chelation.[10][11]

  • A Peptide Chain : Linked to the chromophore is a peptide chain that is highly variable among different Pseudomonas strains. This chain typically consists of 6 to 12 amino acids, often including both L- and D-isomers, which provides resistance to proteolytic degradation.[11]

  • Iron-Chelating Groups on the Peptide Chain : The peptide backbone contains additional functional groups that participate in iron coordination. These typically include:

    • An α-hydroxy acid group (e.g., from β-hydroxyaspartic acid), which is a type of carboxylate ligand.[11][12]

    • A hydroxamate group (e.g., from N⁵-hydroxyornithine).[10][11][12]

Together, these three bidentate ligands (the dihydroxy aromatic group, the α-hydroxy acid, and the hydroxamate) form a stable hexadentate, octahedral complex with Fe³⁺.[11] This complex structure confers a high degree of specificity for uptake by the producing organism.[10]

Quantitative Analysis of this compound Properties

The efficacy of a siderophore is determined by its affinity for iron, its production rate, and its ability to compete for iron in its environment.

Iron-Binding Affinity

The strength of the interaction between a siderophore and Fe³⁺ is quantified by the stability constant (Kf), also denoted as log KML or log β. A higher value indicates a stronger affinity. The pFe value, which is the negative logarithm of the free Fe³⁺ concentration at pH 7.4, provides a more biologically relevant measure of iron sequestering power.

Siderophore TypeExample SiderophoreProducing OrganismClassStability Constant (log Kf)pFeReference(s)
Mixed-Type This compound B10 Pseudomonas sp. B10Mixed~32N/A[5]
Mixed-Type This compound St3 Pseudomonas putida St3Mixed29.6N/A[13]
Mixed-Type Pyoverdine(pss) P. syringae pv. syringaeMixed25 (at pH 7.0)N/A[10]
CatecholateEnterobactinEscherichia coliCatecholate49 - 5234.3[14][15]
CatecholateBacillibactinBacillus subtilisCatecholate47.633.1[15]
HydroxamateDesferrioxamine BStreptomyces pilosusHydroxamate30.626.6[16]
CarboxylateRhizobactinRhizobium melilotiCarboxylate~24N/A[16]
Production Levels

Siderophore production is tightly regulated by iron availability and is induced under iron-limiting conditions.[10] Reported production levels can vary significantly based on the bacterial strain and culture conditions.

  • In Vitro : Pseudomonas syringae pv. syringae B301D was found to produce pyoverdin(pss) at yields of approximately 50 µg/ml in a deferrated synthetic medium.[10]

  • In Situ : Using a monoclonal antibody-based immunoassay, the concentration of ferric this compound in the barley rhizosphere was measured to be 3.5 x 10⁻¹⁰ mol per gram of wet root/soil.[17][18]

Biosynthesis and Regulation of this compound

The production of pseudobactins is a complex process controlled by a sophisticated regulatory network that responds to intracellular iron concentrations.

Biosynthesis Pathway

The biosynthesis of the this compound chromophore originates from tyrosine.[19] The peptide chain is assembled by large, multi-domain enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). The overall process is energy-intensive, reflecting the critical importance of iron acquisition for the bacterium.

Regulatory Pathway

The primary global regulator of iron homeostasis in many bacteria, including Pseudomonas, is the Ferric Uptake Regulator (Fur) protein.[3] The regulatory mechanism operates as follows:

  • Iron-Replete Conditions : When intracellular iron levels are sufficient, Fe²⁺ acts as a cofactor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of iron-regulated genes, including those for this compound biosynthesis and uptake. This binding physically blocks transcription, repressing siderophore production.

  • Iron-Deficient Conditions : Under iron starvation, Fe²⁺ dissociates from Fur. The apo-Fur protein cannot bind to the Fur box, which lifts the repression.

  • Signal Transduction : The transcription of this compound genes is positively regulated by an extracytoplasmic function (ECF) sigma factor (e.g., PbrA, PupI, FpvI). This sigma factor's activity is controlled by a transmembrane anti-sigma factor (e.g., PupR, FpvR). When the ferric-pseudobactin complex binds to its specific outer membrane receptor (e.g., FpvA, PupB), a signal is transduced across the membrane, leading to the release of the sigma factor, which then initiates the transcription of the biosynthetic genes.[3][7]

// Nodes for output Repression [label="REPRESSION", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Expression [label="EXPRESSION", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];

// Relationships High_Fe -> Fur [label=" binds", color="#5F6368"]; Fur -> Fur_Fe [style=invis]; Fur_Fe -> Fur_Box [label=" binds to", color="#5F6368"]; Fur_Box -> Repression [label=" leads to", color="#EA4335"]; Repression -> Psb_Genes [style=dashed, arrowhead=tee, color="#EA4335"];

Low_Fe -> Fur [label=" no binding", style=dashed, color="#5F6368"]; Low_Fe -> Anti_Sigma [label=" signal from\nFe-siderophore uptake", style=dashed, color="#4285F4"]; Anti_Sigma -> Sigma_Factor [label=" releases", arrowhead=open, color="#34A853"]; Sigma_Factor -> Psb_Genes [label=" activates", color="#34A853"]; Psb_Genes -> Expression [label=" leads to", color="#34A853"];

// Invisible edges for alignment {rank=same; High_Fe; Low_Fe} {rank=same; Fur; Anti_Sigma} {rank=same; Fur_Fe; Sigma_Factor} {rank=same; Fur_Box} {rank=same; Repression; Expression} }

Caption: Iron-dependent regulation of this compound biosynthesis.

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores based on their ability to competitively remove iron from a blue-colored Fe³⁺-CAS-detergent complex, resulting in a color change to orange or yellow.[13][20]

This method is used to screen for siderophore-producing colonies.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • 10 mM HCl

  • Nutrient agar (B569324) or other suitable growth medium

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • 50% (w/v) NaOH solution

Procedure:

  • Prepare Solutions:

    • CAS Solution: Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Buffer Solution: Dissolve 30.24 g of PIPES in 800 ml of deionized water. Add concentrated HCl to dissolve and adjust the pH to 6.8 with 50% NaOH. Bring the final volume to 1 L.

  • Prepare CAS Assay Solution (Blue Dye):

    • Slowly add the Iron(III) Solution to the CAS solution while stirring.

    • To this mixture, slowly add the HDTMA solution. The solution will turn dark blue.

    • Autoclave this blue dye solution.

  • Prepare CAS Agar Plates:

    • Prepare 900 ml of your desired agar medium in the PIPES buffer. Autoclave.

    • Cool the agar to approximately 50°C.

    • Aseptically add 100 ml of the sterile blue dye solution to the 900 ml of cooled agar (1:9 ratio). Mix gently to avoid bubbles.

    • Pour the blue CAS agar into sterile Petri dishes.

  • Inoculation and Incubation:

    • Spot-inoculate bacterial cultures onto the surface of the CAS agar plates.

    • Incubate at the optimal growth temperature for 24-72 hours.

  • Observation:

    • Siderophore production is indicated by the formation of an orange-to-yellow halo around a colony against the blue background. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.[13]

This method quantifies siderophore production in liquid culture supernatants.

Procedure:

  • Culture Preparation: Grow the bacterium in an iron-limited liquid medium to induce siderophore production.

  • Sample Collection: Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

  • Assay:

    • Mix 100 µl of the cell-free supernatant with 100 µl of the CAS assay solution (prepared as in 5.1.1) in a microplate well or cuvette.

    • Prepare a reference sample (Aᵣ) by mixing 100 µl of sterile, uninoculated medium with 100 µl of the CAS assay solution.

    • Incubate the mixture at room temperature for approximately 20 minutes.

  • Measurement: Measure the absorbance of the sample (Aₛ) and the reference (Aᵣ) at 630 nm.

  • Calculation: Siderophore production is quantified as a percentage of siderophore units relative to the reference:

    • % Siderophore Units = [(Aᵣ - Aₛ) / Aᵣ] x 100

// Start Start [label="Start: Culture Supernatant\n(Contains Siderophores)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Steps Mix [label="1. Mix Supernatant with\nBlue CAS Assay Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="2. Incubate at Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="3. Measure Absorbance at 630 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="4. Calculate % Siderophore Units", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Logic Logic [label="Siderophore chelates Fe³⁺\nfrom CAS complex", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

// End End [label="Result: Quantitative Siderophore\nProduction Level", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Mix [color="#5F6368"]; Mix -> Logic [style=dashed, arrowhead=none, color="#5F6368"]; Logic -> Incubate [label="Color change:\nBlue -> Orange/Yellow", fontcolor="#5F6368", color="#5F6368"]; Incubate -> Measure [color="#5F6368"]; Measure -> Calculate [color="#5F6368"]; Calculate -> End [color="#5F6368"]; }

Caption: Workflow for the quantitative liquid CAS assay.

Siderophore Extraction and Purification

Purification of siderophores from culture supernatants is essential for structural elucidation and detailed functional studies.

General Protocol using Amberlite XAD Resin: This method is effective for purifying neutral, ferrichrome-type siderophores and has been adapted for others.

Materials:

  • Cell-free culture supernatant

  • Amberlite XAD-2 or XAD-4 resin

  • Methanol (B129727)

  • Rotary evaporator

Procedure:

  • Culture Growth: Grow the microorganism in a large volume of iron-deficient medium (e.g., Succinate Medium) for 24-48 hours.

  • Harvest Supernatant: Centrifuge the culture at high speed (e.g., 5000 x g for 15 min) to obtain the cell-free supernatant.

  • Resin Adsorption:

    • Pass the supernatant through a column packed with Amberlite XAD-2 resin. Siderophores will adsorb to the resin.

    • Wash the column with several volumes of deionized water to remove salts and other hydrophilic impurities.

  • Elution: Elute the bound siderophores from the resin using methanol.

  • Concentration: Collect the methanol fractions that test positive for siderophore activity using the CAS assay. Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Further Purification (Optional): The resulting powder can be further purified using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[16]

Note on Alternative Methods: For specific siderophore classes, other methods may be more effective. TiO₂ nanoparticle solid-phase extraction (TiO₂ NP SPE) has shown high selectivity and recovery for hydroxamate siderophores from complex samples.

Determination of Iron-Binding Stability Constants

Potentiometric titration and spectrophotometric competition assays are standard methods for determining the stability constants of siderophore-iron complexes.[15][16]

Principle of Potentiometric Titration: This method determines the protonation constants (pKa values) of the siderophore's functional groups and the stability constant of its metal complex. A solution of the iron-free siderophore (apo-siderophore) is titrated with a strong base (e.g., NaOH) to determine its pKa values. Then, a solution containing a 1:1 molar ratio of the siderophore and Fe³⁺ is titrated. The difference in the titration curves between the free siderophore and the iron complex allows for the calculation of the stability constant using specialized software.[6]

Principle of Spectrophotometric Competition Assay (e.g., with EDTA): When direct titration is not feasible, a competition experiment can be performed. The ferric-siderophore is mixed with a competing chelator of known iron affinity, such as EDTA. At equilibrium, the concentrations of the ferric-siderophore and ferric-EDTA complexes are measured spectrophotometrically. Knowing the stability constant of ferric-EDTA, the stability constant of the ferric-siderophore complex can be calculated.

Conclusion

This compound, a member of the pyoverdine family, is a structurally complex, mixed-type siderophore with a high affinity for ferric iron. Its classification is rooted in the diverse functional groups—catecholate-like, carboxylate, and hydroxamate—that it employs for iron chelation. The production of this compound is a tightly regulated process, critical for the competitiveness and virulence of many Pseudomonas species. The detailed methodologies provided in this guide for the detection, quantification, and characterization of pseudobactins and other siderophores offer a robust toolkit for researchers exploring their roles in microbial physiology, pathogenesis, and their potential applications in medicine and agriculture.

References

Genetic Determinants of Pseudobactin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudobactins, also known as pyoverdines, are fluorescent siderophores produced by Pseudomonas species to scavenge iron, an essential nutrient, from the environment. The production of these complex molecules is a tightly regulated process, orchestrated by a sophisticated network of genes and regulatory proteins. Understanding the genetic determinants of pseudobactin production is crucial for various fields, from elucidating mechanisms of bacterial pathogenesis and virulence to developing novel antimicrobial strategies and engineering beneficial plant-microbe interactions. This technical guide provides an in-depth overview of the core genetic components and regulatory circuits governing this compound biosynthesis, supplemented with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Genetic Architecture of this compound Biosynthesis

The genetic machinery responsible for this compound biosynthesis is primarily located in a large and highly organized gene cluster known as the pvd locus. This locus harbors genes encoding the enzymatic components necessary for the synthesis of the two main structural parts of this compound: the dihydroxyquinoline chromophore and a variable peptide chain.

A key set of genes within this locus, including pvdL, pvdI, pvdJ, and pvdD, code for non-ribosomal peptide synthetases (NRPSs). These large, multi-domain enzymes are responsible for the assembly of the peptide backbone of this compound in a stepwise fashion. The modular nature of NRPSs allows for the incorporation of a variety of standard and non-standard amino acids, contributing to the structural diversity of pseudobactins observed across different Pseudomonas strains.

In addition to the NRPSs, the pvd locus contains a suite of genes encoding enzymes for the synthesis of precursor molecules and modification of the growing peptide chain. For instance, the pvdA gene encodes L-ornithine N5-oxygenase, a key enzyme that catalyzes the initial step in the formation of the hydroxamate groups that are crucial for iron chelation. Other important genes include pvdF, which is involved in the formylation of hydroxyornithine, and a cluster of genes designated pvc (pvcABCD), which are specifically responsible for the synthesis of the fluorescent chromophore moiety.

Data Presentation: Quantitative Insights into this compound Production

The expression of the pvd genes and the resulting production of this compound are tightly controlled by iron availability. The following tables summarize quantitative data on gene expression and the impact of mutations in key pvd genes on this compound production in Pseudomonas aeruginosa.

Table 1: Iron-Regulated Expression of pvd Genes in Pseudomonas aeruginosa

GeneFunctionFold Change (Iron-limited vs. Iron-replete)Reference
pvdSAlternative sigma factor, master regulator>100[1](--INVALID-LINK--)
pvdAL-ornithine N5-oxygenase>100[1](--INVALID-LINK--)
pvdEABC transporter, precursor export>50[1](--INVALID-LINK--)
pvdFHydroxyornithine formyltransferase>50[1](--INVALID-LINK--)
pvdJNon-ribosomal peptide synthetase>100[1](--INVALID-LINK--)

Table 2: Effect of Gene Mutations on Pyoverdine (PVD) Production in Pseudomonas aeruginosa

StrainRelevant GenotypeExtracellular PVD (% of Wild-Type)Intracellular PVD (% of Wild-Type)Reference
PAO1Wild-Type100%100%[2](--INVALID-LINK--)
ΔpvdAPyoverdine biosynthesis mutantUndetectableUndetectable[2](--INVALID-LINK--)
ΔpvdDPyoverdine biosynthesis mutantSignificantly ImpairedNot Reported[3](--INVALID-LINK--)
ΔfpvAPrimary pyoverdine receptor mutant~100%~100%[1](--INVALID-LINK--)

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Assay for Siderophore Detection

This protocol provides a method for the detection and semi-quantification of siderophore production using the Chrome Azurol S (CAS) agar (B569324) assay, adapted from Schwyn and Neilands (1987).[2][4]

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • PIPES buffer

  • Nutrient agar or other suitable growth medium

  • Sterile Petri dishes

  • Acid-washed glassware

Procedure:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • In a separate flask, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Slowly mix the CAS solution with the HDTMA solution.

    • While stirring vigorously, slowly add 10 ml of the 1 mM FeCl₃ solution. The resulting solution should be a deep blue color.

    • Autoclave the CAS assay solution.

  • Preparation of CAS Agar Plates:

    • Prepare your desired growth medium (e.g., King's B medium) and autoclave.

    • Cool the autoclaved medium to approximately 50°C.

    • Aseptically add the sterile CAS assay solution to the cooled medium at a ratio of 1:9 (e.g., 100 ml of CAS solution to 900 ml of medium).

    • Mix gently to ensure even distribution of the dye without forming bubbles.

    • Pour the CAS-containing agar into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Spot-inoculate the bacterial strains to be tested onto the surface of the CAS agar plates.

    • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C for P. aeruginosa) for 24-48 hours.

  • Observation and Interpretation:

    • Siderophore production is indicated by the formation of a colored halo around the bacterial colony. The color change is typically from blue to orange or yellow, as the siderophore removes the iron from the CAS-iron complex.

    • The diameter of the halo can be measured to provide a semi-quantitative estimate of the amount of siderophore produced.

Protocol 2: Generation of a Gene Knockout in Pseudomonas aeruginosa via Two-Step Allelic Exchange

This protocol outlines the generation of a markerless gene deletion in P. aeruginosa using a suicide vector containing the sacB gene for counter-selection.[1][3]

Materials:

  • P. aeruginosa strain of interest

  • E. coli cloning strain (e.g., DH5α)

  • E. coli mobilizing strain (e.g., SM10)

  • Suicide vector with sacB (e.g., pEX18Tc)

  • Primers for amplifying flanking regions of the target gene

  • Restriction enzymes and T4 DNA ligase

  • Antibiotics (e.g., tetracycline (B611298) for the vector, and an appropriate antibiotic for selection against the donor E. coli strain)

  • Sucrose (B13894)

Procedure:

  • Construction of the Gene Deletion Vector:

    • Using PCR, amplify the upstream and downstream flanking regions (approx. 500-1000 bp each) of the gene to be deleted from the P. aeruginosa genomic DNA.

    • Design primers with appropriate restriction sites for cloning into the suicide vector.

    • Digest the PCR products and the suicide vector with the chosen restriction enzymes.

    • Ligate the upstream and downstream fragments into the digested suicide vector. This creates a construct where the target gene is replaced by the ligated flanking regions.

    • Transform the ligation product into an E. coli cloning strain and select for transformants on plates containing the appropriate antibiotic for the vector.

    • Verify the correct construct by restriction digestion and DNA sequencing.

    • Transform the verified plasmid into a mobilizing E. coli strain.

  • First Recombination Event (Integration):

    • Perform a biparental mating between the E. coli donor strain carrying the suicide vector and the recipient P. aeruginosa strain.

    • Plate the mating mixture on a selective medium that contains an antibiotic to select for P. aeruginosa that has integrated the plasmid into its chromosome (merodiploids) and an antibiotic to counter-select against the E. coli donor.

    • Incubate the plates until colonies appear.

  • Second Recombination Event (Excision):

    • Pick several merodiploid colonies and grow them in a non-selective liquid medium to allow for the second recombination event to occur.

    • Plate serial dilutions of the liquid culture onto agar plates containing sucrose (e.g., 5-10%). The sacB gene on the integrated plasmid converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid through a second crossover event.

    • Colonies that grow on the sucrose plates are potential double-crossover mutants (either wild-type revertants or the desired gene deletion mutants).

  • Screening and Verification of Deletion Mutants:

    • Use colony PCR with primers flanking the target gene region to screen for the desired deletion. The PCR product from the deletion mutant will be smaller than the product from the wild-type.

    • Confirm the gene deletion by DNA sequencing of the PCR product.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for Fur Protein Binding to the pvdS Promoter

This protocol describes an in vitro method to assess the binding of the Ferric Uptake Regulator (Fur) protein to the promoter region of the pvdS gene.[5][6]

Materials:

  • Purified Fur protein from P. aeruginosa

  • DNA probe corresponding to the pvdS promoter region containing the Fur binding site (Fur box)

  • DNA labeling system (e.g., biotin (B1667282) or radioactive isotope)

  • Unlabeled competitor DNA (specific and non-specific)

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • MnCl₂ (as a cofactor for Fur binding)

  • Poly(dI-dC) (non-specific competitor DNA)

  • Native polyacrylamide gel

  • TBE or TGE running buffer

  • Detection system for the labeled probe

Procedure:

  • Preparation of the DNA Probe:

    • Synthesize or PCR-amplify a DNA fragment (typically 50-200 bp) corresponding to the pvdS promoter region that includes the putative Fur binding site.

    • Label the DNA probe at the 5' or 3' end using a chosen labeling method (e.g., biotinylation or radioactive labeling with ³²P).

    • Purify the labeled probe.

  • Binding Reaction:

    • In a microcentrifuge tube, set up the binding reactions on ice. A typical reaction might include:

      • Binding buffer

      • Poly(dI-dC)

      • Labeled DNA probe (at a constant, low concentration)

      • Purified Fur protein (at varying concentrations)

      • MnCl₂ (e.g., 100 µM)

    • For competition assays, add an excess of unlabeled specific competitor DNA (the same pvdS promoter fragment) or non-specific competitor DNA to separate reactions before adding the Fur protein.

    • Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

  • Electrophoresis:

    • Load the binding reactions onto a native polyacrylamide gel.

    • Run the gel in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

  • Detection:

    • After electrophoresis, transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes) or expose the gel to X-ray film or a phosphorimager screen (for radioactively labeled probes).

    • Visualize the bands. A shifted band, with slower mobility than the free probe, indicates the formation of a Fur-DNA complex. The intensity of the shifted band should increase with increasing concentrations of the Fur protein. The shifted band should be diminished in the presence of the specific unlabeled competitor but not the non-specific competitor.

Mandatory Visualizations

Signaling Pathway of this compound Production Regulation

G cluster_regulation Regulatory Cascade cluster_product Final Product Iron_replete High Iron Fur Fur Iron_replete->Fur activates Iron_limited Low Iron pvdS_promoter pvdS promoter Iron_limited->pvdS_promoter de-repression Fur->pvdS_promoter PvdS PvdS pvd_genes pvd genes (pvdA, pvdJ, etc.) PvdS->pvd_genes activates pvc_genes pvc genes PvdS->pvc_genes activates pvdS_promoter->PvdS expression This compound This compound pvd_genes->this compound synthesis pvc_genes->this compound synthesis

Caption: Regulatory pathway of this compound production in response to iron availability.

Experimental Workflow for Generating and Analyzing a pvd Gene Knockout

G cluster_construction Vector Construction cluster_recombination Homologous Recombination cluster_analysis Analysis PCR PCR amplify flanking regions Ligation Ligate into suicide vector PCR->Ligation Transformation Transform into E. coli Ligation->Transformation Mating Biparental mating with Pseudomonas Transformation->Mating Verified plasmid First_crossover Select for merodiploids Mating->First_crossover Second_crossover Counter-select with sucrose First_crossover->Second_crossover Screening Colony PCR screening Second_crossover->Screening Sequencing DNA sequencing confirmation Screening->Sequencing Potential mutants Phenotype Phenotypic analysis (CAS assay) Sequencing->Phenotype Confirmed knockout

Caption: Experimental workflow for creating and verifying a pvd gene knockout mutant.

Conclusion

The genetic determinants of this compound production in Pseudomonas are a paradigm of complex, tightly regulated metabolic pathways. The interplay between the biosynthetic gene clusters and the intricate regulatory network ensures that this energetically expensive process is only activated when iron is scarce. The information and protocols provided in this guide offer a solid foundation for researchers to delve into the fascinating world of this compound genetics, paving the way for future discoveries and applications in medicine, agriculture, and biotechnology.

References

The Pivotal Role of Pseudobactin in Microbial Iron Acquisition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in a myriad of cellular processes. However, the bioavailability of iron in many environments is extremely low. To overcome this limitation, many bacteria have evolved sophisticated iron acquisition systems, among which the production of siderophores is a key strategy. Pseudobactins, a class of fluorescent, peptide-based siderophores produced by Pseudomonas species, are paramount in this process. This technical guide provides an in-depth exploration of the role of pseudobactin in microbial iron acquisition, detailing its mechanism of action, the intricate signaling pathways it governs, and the experimental methodologies used to study these processes. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and antimicrobial development.

Introduction: The Iron Problem and the Siderophore Solution

Iron is the fourth most abundant element in the Earth's crust, yet its biological availability is severely restricted. In aerobic, neutral-pH environments, iron primarily exists in the insoluble ferric (Fe³⁺) state, making it largely inaccessible to microorganisms. To circumvent this, bacteria have evolved high-affinity iron acquisition systems. One of the most prominent strategies is the secretion of low-molecular-weight iron chelators called siderophores. These molecules scavenge ferric iron from the environment, forming a stable complex that is then recognized by specific receptors on the bacterial cell surface and transported into the cell.

Pseudomonas species, ubiquitous in diverse ecological niches, are prolific producers of a variety of siderophores, with pseudobactins (also known as pyoverdines) being their primary and most efficient iron chelators. These molecules are not only crucial for the survival of the producing organism but also play a significant role in microbial competition and pathogenesis. The ability of pathogenic Pseudomonas to efficiently acquire iron via this compound is a key virulence factor, making the this compound-mediated iron uptake pathway an attractive target for the development of novel antimicrobial agents.

The Molecular Architecture and Iron-Chelating Properties of this compound

Pseudobactins are complex molecules consisting of a dihydroxyquinoline chromophore linked to a peptide chain of 6 to 12 amino acids. The chromophore is responsible for the characteristic yellow-green fluorescence of these siderophores. The peptide chain varies between different Pseudomonas strains and even within a single strain, conferring specificity to the recognition and transport process.

The remarkable iron-chelating capability of this compound stems from its three bidentate ligands that form a stable hexadentate octahedral complex with Fe³⁺. These ligands typically include:

  • An o-dihydroxy aromatic group on the quinoline (B57606) chromophore.

  • A hydroxamate group derived from an N-hydroxyornithine residue in the peptide chain.

  • An α-hydroxy acid derived from a β-hydroxyaspartic acid residue in the peptide chain.

This unique combination of chelating moieties results in an exceptionally high affinity for ferric iron.

Quantitative Data on this compound-Iron Interaction

The strength of the interaction between a siderophore and iron is a critical determinant of its efficacy. This is quantified by the stability constant (log K) and the pFe value. The stability constant reflects the equilibrium of the complex formation, while the pFe value represents the negative logarithm of the free Fe³⁺ concentration at a physiological pH, providing a more biologically relevant measure of iron sequestering power.

SiderophoreProducing OrganismTypeStability Constant (log KML) for Fe³⁺pFeReference(s)
This compound St3Pseudomonas putida strain 3Hydroxamate/Catechol/α-hydroxy acid29.6Not Reported[1]
This compound 589 APseudomonas putida 589Hydroxamate/Catechol/α-hydroxy acid~25 (affinity constant)Not Reported[2]
EnterobactinEscherichia coliCatecholate49-5235.5[3]
BacillibactinBacillus subtilisCatecholate47.633.1[3]
Marinobactin EMarine bacteriaHydroxamate/α-hydroxy acid31.80Not Reported[4]
Aquachelin CMarine bacteriaHydroxamate/α-hydroxy acid31.4Not Reported[4]

Table 1: Comparative Iron Binding Affinities of this compound and Other Siderophores.

The Ferric-Pseudobactin Uptake Machinery

The acquisition of iron via this compound is a highly specific and energy-dependent process involving a series of protein components that span the outer and inner membranes of the bacterial cell.

Transport Across the Outer Membrane

The ferric-pseudobactin complex is recognized by a specific outer membrane receptor protein. These receptors are part of the TonB-dependent transporter (TBDT) family. The binding of the ferric-siderophore complex to its receptor initiates a conformational change that, with the energy transduced from the proton motive force of the cytoplasmic membrane by the TonB-ExbB-ExbD complex, facilitates the translocation of the ferric-pseudobactin into the periplasm.

Periplasmic Transport and Cytoplasmic Translocation

Once in the periplasm, the ferric-pseudobactin complex is bound by a periplasmic binding protein, which shuttles it to an ATP-binding cassette (ABC) transporter located in the inner membrane. This ABC transporter then actively transports the complex into the cytoplasm, a process fueled by the hydrolysis of ATP.

Intracellular Iron Release

Inside the cytoplasm, iron must be released from the this compound molecule to be utilized by the cell. While the precise mechanism for this compound is not fully elucidated for all species, it is generally believed to involve the reduction of Fe³⁺ to Fe²⁺, which has a much lower affinity for the siderophore. This reduction can be enzymatic, and the now iron-free this compound may be recycled or degraded.

Regulation of this compound Synthesis and Uptake: A Symphony of Signals

The production of this compound and its cognate uptake machinery is a metabolically expensive process. Consequently, its expression is tightly regulated to ensure that it is only synthesized under conditions of iron limitation. This regulation occurs at the transcriptional level and involves a complex interplay of repressors and activators.

The Ferric Uptake Regulator (Fur)

The primary global regulator of iron homeostasis in many bacteria is the Ferric Uptake Regulator (Fur) protein. In the presence of sufficient intracellular iron, Fe²⁺ acts as a corepressor, binding to Fur. The Fur-Fe²⁺ complex then binds to specific DNA sequences, known as "Fur boxes," located in the promoter regions of iron-regulated genes, including those involved in this compound biosynthesis and transport. This binding physically blocks transcription. Conversely, under iron-limiting conditions, Fe²⁺ is scarce, and the Fur protein is unable to bind DNA, leading to the derepression of these genes.

Cell-Surface Signaling and Positive Regulation

In addition to the negative regulation by Fur, a more nuanced level of control is exerted through a cell-surface signaling (CSS) mechanism. This system allows the bacterium to sense the presence of its specific ferric-pseudobactin complex in the extracellular environment and upregulate the expression of the corresponding uptake machinery. While the pyoverdine CSS pathway in Pseudomonas aeruginosa is the best-characterized model, a similar system exists for this compound uptake in other Pseudomonas species. A well-studied example is the regulation of the pupB gene, which encodes the receptor for this compound BN7 and BN8 in Pseudomonas putida WCS358.[5]

This signaling cascade typically involves:

  • An Outer Membrane Receptor: This protein (e.g., PupB) serves a dual role as both a transporter and a sensor. Binding of the ferric-pseudobactin complex initiates a signaling cascade.

  • An Anti-Sigma Factor: A cytoplasmic membrane-spanning protein (e.g., PupR) that sequesters an ECF sigma factor, keeping it inactive.

  • An Extracytoplasmic Function (ECF) Sigma Factor: A transcriptional activator (e.g., PupI) that, when released from its anti-sigma factor, directs RNA polymerase to transcribe the genes for the outer membrane receptor and other components of the uptake system.

The binding of ferric-pseudobactin to the outer membrane receptor triggers a conformational change that is transmitted to the anti-sigma factor, leading to the release of the ECF sigma factor and subsequent gene expression.

Pseudobactin_Signaling_Pathway This compound-Mediated Cell-Surface Signaling Pathway cluster_extracellular Extracellular Space cluster_membranes Cell Envelope cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm Ferric-Pseudobactin Ferric-Pseudobactin OM_Receptor Outer Membrane Receptor (e.g., PupB) Ferric-Pseudobactin->OM_Receptor 1. Binding Periplasmic_Protein Periplasmic Binding Protein OM_Receptor->Periplasmic_Protein Transport Anti_Sigma Anti-Sigma Factor (e.g., PupR) OM_Receptor->Anti_Sigma 2. Signal Transduction ABC_Transporter ABC Transporter Periplasmic_Protein->ABC_Transporter Shuttling ECF_Sigma ECF Sigma Factor (e.g., PupI) Anti_Sigma->ECF_Sigma 3. Release Fe_Release Iron Release (Fe³⁺ -> Fe²⁺) ABC_Transporter->Fe_Release Transport RNA_Polymerase RNA Polymerase ECF_Sigma->RNA_Polymerase 4. Activation Receptor_Gene Receptor Gene (e.g., pupB) RNA_Polymerase->Receptor_Gene 5. Binding to Promoter Transcription Transcription

Caption: this compound-mediated cell-surface signaling pathway.

Experimental Protocols for Studying this compound-Mediated Iron Acquisition

A variety of experimental techniques are employed to investigate the production, function, and regulation of this compound. The following sections provide detailed methodologies for key experiments.

Siderophore Production and Purification

Objective: To produce and isolate high-purity this compound for subsequent experiments.

Methodology:

  • Culture Conditions: Inoculate a starter culture of the desired Pseudomonas strain in an iron-rich medium (e.g., King's B medium). After overnight growth, transfer an aliquot to a larger volume of iron-deficient medium (e.g., succinate (B1194679) medium) to induce siderophore production. Optimal production of this compound by Pseudomonas putida has been observed after 72 hours of incubation.[6][7]

  • Harvesting: After the desired incubation period, centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells. The supernatant, which contains the secreted this compound, is carefully collected.

  • Initial Purification: The protein fraction from the culture broth can be initially purified using gel filtration chromatography (e.g., Sephadex G-25). The column should be equilibrated with a low pH buffer (e.g., 50mM potassium phosphate (B84403), pH 2.0). After loading the sample, unbound fractions are washed off, and the bound siderophore is eluted with a neutral pH buffer (e.g., 0.1M phosphate buffer, pH 7.0). Fractions can be monitored by measuring absorbance at 400 nm.[8]

  • Further Purification: For higher purity, the siderophore-containing fractions can be subjected to reverse-phase high-performance liquid chromatography (RP-HPLC).

Siderophore_Purification_Workflow Workflow for this compound Purification Culture 1. Bacterial Culture in Iron-Deficient Medium Centrifugation 2. Centrifugation Culture->Centrifugation Supernatant 3. Collect Supernatant Centrifugation->Supernatant Gel_Filtration 4. Gel Filtration Chromatography (e.g., Sephadex G-25) Supernatant->Gel_Filtration HPLC 5. Reverse-Phase HPLC Gel_Filtration->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Experimental workflow for this compound purification.

Quantification of Siderophore Production: The Chrome Azurol S (CAS) Assay

Objective: To quantify the amount of siderophore produced by a bacterial culture.

Principle: The CAS assay is a colorimetric method based on the competition for iron between the siderophore and the dye Chrome Azurol S. In the assay reagent, CAS is in a complex with Fe³⁺ and a detergent, forming a blue-colored solution. When a siderophore is added, it removes the iron from the CAS complex, causing a color change to orange/yellow. The decrease in absorbance at 630 nm is proportional to the amount of siderophore present.

Methodology:

  • Preparation of CAS Assay Solution:

    • Solution 1: Dissolve 60 mg of CAS in 50 mL of deionized water.

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution 3: Dissolve 73 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Slowly add Solution 1 to Solution 2 while stirring. Then, slowly add this mixture to Solution 3 with continuous stirring. The final solution should be blue. Autoclave and store in the dark.

  • Assay Procedure:

    • Prepare cell-free supernatant from the bacterial culture as described in the purification protocol.

    • In a microplate well, mix 100 µL of the supernatant with 100 µL of the CAS assay solution.

    • As a reference, use 100 µL of sterile culture medium mixed with 100 µL of the CAS assay solution.

    • Incubate at room temperature for 20-60 minutes.

    • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.

  • Calculation: The percentage of siderophore units can be calculated using the following formula: Siderophore Units (%) = [(Ar - As) / Ar] * 100

Ferric-Pseudobactin Uptake Assay using Radiolabeled Iron (⁵⁵Fe)

Objective: To measure the rate of ferric-pseudobactin uptake by bacterial cells.

Methodology:

  • Preparation of ⁵⁵Fe-labeled Ferric-Pseudobactin:

    • In a microcentrifuge tube, mix a 10-fold molar excess of purified apo-pseudobactin with ⁵⁵FeCl₃ in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Incubate at room temperature for 1 hour to allow for complex formation.

  • Preparation of Bacterial Cells:

    • Grow the bacterial strain to mid-log phase in an iron-deficient medium to induce the expression of the uptake machinery.

    • Harvest the cells by centrifugation and wash them twice with an ice-cold, iron-free medium.

    • Resuspend the cells in the same medium to a known optical density (e.g., OD₆₀₀ = 1.0).

  • Uptake Assay:

    • Equilibrate the cell suspension to the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the uptake by adding the ⁵⁵Fe-ferric-pseudobactin complex to the cell suspension.

    • At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the cell suspension and rapidly filter them through a nitrocellulose membrane (0.45 µm pore size).

    • Immediately wash the filter with ice-cold wash buffer to remove any unbound radiolabel.

    • Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of ⁵⁵Fe taken up is calculated from the counts per minute (CPM) and the specific activity of the ⁵⁵Fe-ferric-pseudobactin.

    • The uptake rate can be expressed as picomoles of Fe per minute per milligram of cellular protein.

    • By varying the concentration of the ⁵⁵Fe-ferric-pseudobactin complex, kinetic parameters such as Kₘ and Vₘₐₓ can be determined using Lineweaver-Burk or Michaelis-Menten plots. A study on ferric L-parabactin uptake in Paracoccus denitrificans revealed a high-affinity system with a Kₘ of 0.24 µM and a Vₘₐₓ of 108 pg-atoms of ⁵⁵Fe min⁻¹ mg of protein⁻¹.[9]

Implications for Drug Development

The critical role of this compound-mediated iron acquisition in the survival and virulence of pathogenic Pseudomonas species makes this pathway a compelling target for the development of novel antimicrobial therapies. Strategies being explored include:

  • Siderophore Synthesis Inhibition: Developing small molecules that inhibit the enzymes involved in the this compound biosynthetic pathway, thereby preventing the bacterium from producing this essential iron scavenger.

  • "Trojan Horse" Approach: Conjugating antibiotics to this compound or its synthetic analogs. The bacterium would actively transport the antibiotic-siderophore conjugate into the cell via the this compound uptake system, leading to the targeted delivery of the antimicrobial agent.

  • Receptor Blockade: Designing molecules that bind to the outer membrane receptors for ferric-pseudobactin, thereby blocking the uptake of iron and starving the bacterium.

Conclusion

This compound-mediated iron acquisition is a highly efficient and exquisitely regulated process that is fundamental to the biology of many Pseudomonas species. A thorough understanding of the molecular mechanisms underlying this compound synthesis, its interaction with iron, and its transport into the bacterial cell is crucial for appreciating its ecological significance and its role in pathogenesis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this fascinating system. As our knowledge deepens, so too will our ability to exploit this pathway for the development of innovative strategies to combat infections caused by pathogenic Pseudomonas.

References

An In-depth Technical Guide to the Structural Variants of Pseudobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudobactins are a class of fluorescent, yellow-green siderophores produced by plant growth-promoting rhizobacteria (PGPR) of the Pseudomonas genus. These low-molecular-weight iron chelators play a crucial role in microbial competition and plant health by sequestering ferric iron (Fe³⁺) from the environment, making it unavailable to other microorganisms, including phytopathogens. The general structure of pseudobactin consists of a conserved dihydroxyquinoline chromophore linked to a variable peptide chain of six to twelve amino acids. This peptide chain is responsible for the specific recognition and uptake of the ferric-pseudobactin complex by the producing bacterium. The structural diversity of the peptide moiety gives rise to numerous this compound variants, each with distinct properties and biological activities. This guide provides a comprehensive overview of the different structural variants of this compound, their quantitative characteristics, the experimental protocols for their study, and the signaling pathways involved in their biosynthesis and function.

Structural Variants of this compound

Several structural variants of this compound have been isolated and characterized from different Pseudomonas strains. These variants differ primarily in the amino acid composition and sequence of their peptide chain.

This compound B10 , produced by Pseudomonas strain B10, is one of the most well-studied variants. It consists of a linear hexapeptide, L-Lys-D-threo-β-OH-Asp-L-Ala-D-allo-Thr-L-Ala-D-N⁵-OH-Orn, linked to the chromophore.[1]

This compound A is a nonfluorescent precursor of this compound B10, also produced by Pseudomonas strain B10.[1][2] Its structure is identical to this compound B10, except that the quinoline (B57606) derivative is saturated at carbons 3 and 4.[2]

Other notable variants include:

  • This compound A214

  • This compound 7SR1

  • This compound 589A

  • This compound St3

Quantitative Data on this compound Variants

The structural variations among pseudobactins influence their physicochemical properties and biological functions. A key parameter is their affinity for ferric iron, which is crucial for their siderophore activity.

This compound VariantProducing StrainMolecular FormulaMolecular Weight ( g/mol )Fe³⁺ Affinity Constant (log KML)Other Quantitative Data
This compound B10 Pseudomonas sp. B10C₄₂H₅₇N₁₂O₁₆Fe977.8 (ferric complex)~32 (as a general class)[1]Ferric this compound concentration in barley rhizosphere: 3.5 x 10⁻¹⁰ mol/g[3][4]
This compound A Pseudomonas sp. B10Not specifiedNot specifiedNot specifiedNonfluorescent precursor to this compound B10.[1][2]
This compound 589A Pseudomonas putida 589C₅₄H₇₈N₁₅O₂₆135325 (at pH 7)
This compound St3 Pseudomonas putida strain 3Not specifiedNot specified29.6[5]Stability constants (log KML) for other metals: Zn²⁺ (19.8), Cu²⁺ (22.3), Mn²⁺ (17.3), Fe²⁺ (8.3).[5]

Experimental Protocols

Isolation and Purification of this compound

This protocol describes the general procedure for extracting and purifying pseudobactins from bacterial cultures.

Materials:

  • Pseudomonas strain of interest

  • Iron-deficient culture medium (e.g., King's B medium without added iron)

  • Centrifuge and sterile centrifuge tubes

  • 0.22 µm sterile filters

  • Ethyl acetate

  • Rotary evaporator

  • Liquid chromatography system (e.g., HPLC) with a C18 column

  • Solvents for chromatography (e.g., water, acetonitrile (B52724), formic acid)

Procedure:

  • Inoculate the Pseudomonas strain into an iron-deficient liquid medium and incubate with shaking for 48-72 hours at 28°C.

  • Centrifuge the culture at 10,000 x g for 20 minutes to pellet the bacterial cells.

  • Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells.

  • Acidify the cell-free supernatant to pH 4.0 with concentrated HCl.

  • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

  • Pool the organic phases and evaporate to dryness using a rotary evaporator.

  • Resuspend the dried extract in a minimal volume of methanol (B129727) or water.

  • Purify the this compound variant using a liquid chromatography system with a C18 column and a suitable gradient of water and acetonitrile containing 0.1% formic acid.

  • Monitor the elution profile at the characteristic absorbance wavelength of the chromophore (around 400 nm) and collect the corresponding fractions.

  • Lyophilize the purified fractions to obtain the solid this compound.

Structure Elucidation by NMR Spectroscopy

This protocol outlines the general steps for determining the structure of a purified this compound variant using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Purified this compound sample

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Dissolve the purified this compound in a suitable deuterated solvent.

  • Acquire a series of 1D and 2D NMR spectra, including:

    • ¹H NMR for proton chemical shifts, multiplicities, and coupling constants.

    • ¹³C NMR for carbon chemical shifts.

    • COSY (Correlation Spectroscopy) to identify proton-proton couplings within amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy) to identify all protons belonging to a single amino acid spin system.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which are crucial for sequencing the peptide chain and linking it to the chromophore.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Analyze the spectra to assign all proton and carbon signals and to determine the amino acid sequence and the overall structure of the this compound variant.[6][7]

Characterization by Mass Spectrometry

This protocol provides a general workflow for the characterization of this compound variants using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Purified this compound sample

  • LC-MS system with an electrospray ionization (ESI) source

  • Solvents for chromatography (as in the purification protocol)

Procedure:

  • Dissolve the purified this compound in a solvent compatible with LC-MS analysis (e.g., a mixture of water and methanol with 0.1% formic acid).

  • Inject the sample into the LC-MS system.

  • Separate the components using a C18 column with a suitable gradient.

  • Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation.

  • Analyze the fragmentation pattern to confirm the amino acid sequence of the peptide chain.[8]

Siderophore Activity Assay (Zone of Inhibition)

This protocol describes a qualitative assay to assess the antimicrobial activity of a this compound variant based on its iron-chelating ability.

Materials:

  • Purified this compound

  • Indicator microorganism (e.g., a phytopathogen that is a poor iron competitor)

  • Nutrient agar (B569324) plates

  • Sterile paper discs

Procedure:

  • Prepare a lawn of the indicator microorganism on a nutrient agar plate.

  • Impregnate sterile paper discs with a known concentration of the purified this compound solution.

  • Place the discs on the agar plate.

  • Incubate the plate at the optimal growth temperature for the indicator microorganism for 24-48 hours.

  • Measure the diameter of the clear zone of growth inhibition around the discs. A larger zone of inhibition indicates a stronger siderophore activity.[9][10]

Signaling Pathways and Experimental Workflows

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by iron availability. Under iron-replete conditions, the ferric uptake regulator (Fur) protein binds to the promoter region of the psbS gene, repressing its transcription. The psbS gene encodes an extracytoplasmic function (ECF) sigma factor. Under iron-limiting conditions, Fur is released from the promoter, allowing the transcription of psbS. The PsbS sigma factor then directs the RNA polymerase to transcribe the this compound biosynthesis genes, such as psbA, which encodes L-ornithine N⁵-oxygenase, a key enzyme in the synthesis of the hydroxamate groups.

Regulation_of_Pseudobactin_Biosynthesis Fe_high High Iron Fur Fur Fe_high->Fur activates Fe_low Low Iron Fe_low->Fur inactivates psbS_promoter psbS promoter Fur->psbS_promoter binds and represses psbS psbS gene psbS_promoter->psbS transcription PsbS PsbS (ECF σ-factor) psbS->PsbS translation RNAP RNA Polymerase PsbS->RNAP associates with psbA_promoter psbA promoter RNAP->psbA_promoter binds to psbA psbA gene psbA_promoter->psbA transcription PsbA PsbA (L-ornithine N⁵-oxygenase) psbA->PsbA translation This compound This compound PsbA->this compound catalyzes biosynthesis

Caption: Regulation of this compound biosynthesis by iron availability.

Siderophore-Mediated Iron Uptake

The ferric-pseudobactin complex is recognized by a specific outer membrane receptor on the bacterial cell surface. The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex. Once in the periplasm, the iron is released from the siderophore, and the apo-siderophore may be recycled. The iron is then transported into the cytoplasm by an inner membrane transporter.

Siderophore_Mediated_Iron_Uptake cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm Fe3 Fe³⁺ Ferric_this compound Ferric-Pseudobactin Fe3->Ferric_this compound Apo_this compound Apo-Pseudobactin Apo_this compound->Ferric_this compound chelates OM_Receptor Outer Membrane Receptor Ferric_this compound->OM_Receptor binds to Ferric_Pseudobactin_peri Ferric-Pseudobactin OM_Receptor->Ferric_Pseudobactin_peri transports TonB_complex TonB-ExbB-ExbD TonB_complex->OM_Receptor energizes Apo_Pseudobactin_peri Apo-Pseudobactin Ferric_Pseudobactin_peri->Apo_Pseudobactin_peri Fe3_peri Fe³⁺ Ferric_Pseudobactin_peri->Fe3_peri releases Apo_Pseudobactin_peri->Apo_this compound recycled IM_Transporter Inner Membrane Transporter Fe3_peri->IM_Transporter binds to Fe3_cyto Fe³⁺ IM_Transporter->Fe3_cyto transports Metabolism Cellular Metabolism Fe3_cyto->Metabolism utilized in

Caption: Siderophore-mediated iron uptake pathway in Pseudomonas.

Experimental Workflow for Gene Knockout in Pseudomonas

Creating gene knockouts is a fundamental technique to study the function of genes involved in this compound biosynthesis and regulation. This workflow outlines a common method for generating a gene deletion mutant in Pseudomonas using a suicide vector and homologous recombination.[11][12][13][14]

Gene_Knockout_Workflow start Start: Identify Target Gene pcr_flanks PCR amplify upstream and downstream flanking regions of the target gene start->pcr_flanks suicide_vector Clone flanking regions into a suicide vector (e.g., pEX18Tc) containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB) pcr_flanks->suicide_vector transform_ecoli Transform the construct into E. coli for plasmid amplification suicide_vector->transform_ecoli conjugation Transfer the suicide vector from E. coli to Pseudomonas via conjugation transform_ecoli->conjugation first_recombination Select for single-crossover homologous recombination events (merodiploids) on antibiotic- containing medium conjugation->first_recombination counter_selection Culture merodiploids on medium containing sucrose (B13894) to select for second-crossover events (loss of the sacB gene) first_recombination->counter_selection screen_mutants Screen colonies for the desired gene deletion by PCR and sequencing counter_selection->screen_mutants end End: Confirmed Gene Knockout Mutant screen_mutants->end

Caption: Experimental workflow for creating a gene knockout in Pseudomonas.

References

The Mechanism of Action of Pseudobactin in Iron Chelation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pseudobactins are a class of high-affinity, fluorescent siderophores produced by various Pseudomonas species to sequester ferric iron (Fe³⁺) from the environment. This process is critical for bacterial survival, pathogenesis, and competition within microbial communities. The potent iron-chelating ability of pseudobactin stems from a sophisticated molecular structure comprising a linear peptide backbone linked to a quinoline (B57606) derivative chromophore. Chelation is achieved through a hexadentate coordination complex involving three distinct bidentate functional groups. This document provides an in-depth examination of the molecular mechanism of this compound's iron chelation, the thermodynamics of its iron binding, its genetic regulation and uptake pathway, and detailed protocols for its characterization.

The Core Mechanism of Iron Chelation

The defining feature of this compound is its structure, which is optimized for the high-affinity binding of a single ferric iron ion. The structure consists of a linear peptide (commonly a hexapeptide or octapeptide) and a fluorescent quinoline derivative that serves as a chromophore.[1] The chelation of Fe³⁺ is accomplished by three specific functional groups that act as bidentate ligands, collectively forming a stable octahedral complex around the iron ion.

The three iron-chelating groups are:

  • An o-dihydroxy aromatic group located on the quinoline chromophore (a catechol-type ligand).[1]

  • An α-hydroxy acid group , typically derived from a β-hydroxyaspartic acid residue in the peptide chain.[1]

  • A hydroxamate group , derived from an Nδ-hydroxyornithine residue, also within the peptide chain.[1]

This combination of three distinct chelating moieties within a single molecule allows for the formation of a highly stable, hexadentate coordination complex, effectively sequestering the iron from its environment.

G cluster_this compound This compound Structure Fe Fe³⁺ Ligand1 o-Dihydroxy Aromatic (Quinoline) Ligand1:f0->Fe Coordination Ligand2 α-Hydroxy Acid (β-OH-Asp) Ligand2:f0->Fe Coordination Peptide Linear Peptide Backbone Ligand3 Hydroxamate (Nδ-OH-Orn) Ligand3:f0->Fe Coordination

Figure 1: this compound's hexadentate coordination of a central Fe³⁺ ion.

Quantitative Analysis of Iron Affinity

The efficacy of a siderophore is quantified by its affinity for Fe³⁺, typically expressed as a formation or stability constant. A higher constant indicates a stronger binding affinity. This compound exhibits a very high affinity for iron, enabling it to compete effectively with other chelators, including host iron-binding proteins like transferrin and lactoferrin.

SiderophoreProducing Organism (Example)Key Chelating GroupsStability/Formation Constant (log K)Reference
This compound St3 Pseudomonas putidaCatechol, α-Hydroxy Acid, Hydroxamatelog KML = 29.6 [2]
Pyoverdine Pseudomonas aeruginosaCatechol, HydroxamateKf ≈ 10³² M⁻¹ [3]
Enterobactin Escherichia coliCatechol (Triscatecholate)Kf = 10⁵² M⁻¹ [3]
Quinolobactin Pseudomonas fluorescens8-hydroxyquinolinelog β₁₂₁ = 32.6 [4]

Note: KML refers to the overall stability constant for the metal-ligand complex. Kf is the formation constant. Direct comparison requires careful consideration of experimental conditions.

Cellular Uptake and Regulatory Pathway

The action of this compound involves a coordinated system of synthesis, secretion, iron binding, and uptake, which is tightly regulated by iron availability.

  • Sensing & Synthesis : Under iron-limiting conditions, the global repressor protein Fur (Ferric Uptake Regulator) , which is complexed with Fe²⁺, detaches from the DNA. This de-repression allows for the transcription of an alternative sigma factor (e.g., PbrA, PsbS).[5][6][7]

  • Activation : This sigma factor then activates the promoters of the this compound biosynthesis (psb) genes and the gene encoding its specific outer membrane transporter.[6][8]

  • Secretion & Chelation : The apo-siderophore (iron-free this compound) is secreted into the extracellular environment, where it binds to available Fe³⁺.

  • Uptake : The ferric-pseudobactin complex is recognized by its cognate TonB-dependent transporter (TBDT) in the bacterial outer membrane.[9] The presence of the ferric-siderophore complex itself can also act as a signal to induce the expression of its own transport machinery.[6][7]

  • Transport & Release : The complex is then transported across the outer membrane into the periplasm, a process that requires energy transduced from the inner membrane by the TonB-ExbB-ExbD complex. Once inside the cell, iron is released, often through a reductive mechanism, and the siderophore may be degraded or recycled.

G cluster_regulation Gene Regulation (Cytoplasm) cluster_uptake Uptake Pathway Fe_low Low [Fe²⁺] Fur Fur Repressor Fe_low->Fur inactive Fe_high High [Fe²⁺] Fe_high->Fur binds Sigma Sigma Factor (e.g., PbrA) Fur->Sigma De-represses psb_genes psb Genes (Biosynthesis & Transport) Fur->psb_genes Represses Sigma->psb_genes Activates Apo_Psb Apo-Pseudobactin psb_genes->Apo_Psb Synthesis & Secretion EC_space Extracellular Space OM Outer Membrane Receptor Ferric-Pseudobactin Receptor (TBDT) Fe_Psb_in Fe³⁺-Pseudobactin Receptor->Fe_Psb_in Transport Periplasm Periplasm Fe_Psb_out Fe³⁺-Pseudobactin Fe_Psb_out->Receptor Binding Apo_Psb->Fe_Psb_out Chelation Fe_out Fe³⁺

Figure 2: Regulatory and uptake pathway for this compound-mediated iron acquisition.

Experimental Protocols

The characterization of this compound and its iron-chelating activity relies on a series of well-established biochemical assays.

G Start Bacterial Culture (Iron-deficient medium) Screen Screening for Production (CAS Agar (B569324) Assay) Start->Screen Quantify Quantification (Liquid CAS Assay) Screen->Quantify ID_Type Identify Chelating Groups (Arnow's & Csaky's Tests) Quantify->ID_Type Structure Structural Elucidation (NMR, Mass Spec) ID_Type->Structure Affinity Determine Binding Affinity (Potentiometric Titration) Structure->Affinity End Characterized Siderophore Affinity->End

Figure 3: General experimental workflow for siderophore characterization.

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores. It relies on competition for iron between the siderophore and the strong chelator CAS, which is in a blue-colored complex with Fe³⁺ and a detergent. When a siderophore is present, it removes the iron from the CAS complex, causing a color change from blue to orange/yellow.[10]

Protocol (Agar Plate Method):

  • Preparation of CAS Agar : Prepare the CAS assay solution and a suitable growth medium (e.g., LB agar) separately. All glassware must be acid-washed to remove trace iron.[11]

    • CAS Stock Solution : Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • HDTMA Solution : Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • FeCl₃ Solution : Prepare a fresh 1 mM FeCl₃ solution (in 10 mM HCl).

    • CAS Reagent : Slowly mix the CAS stock solution with the FeCl₃ solution, then add the HDTMA solution while stirring vigorously. Autoclave this mixture.

  • Mixing : Autoclave 900 mL of the desired bacterial growth agar. Allow it to cool to approximately 50°C.

  • Pouring : Aseptically add 100 mL of the sterile CAS reagent to the cooled agar, mix gently to avoid bubbles, and pour into sterile petri dishes.[12]

  • Inoculation : Spot-inoculate the bacterial strain onto the center of the CAS agar plate.

  • Incubation : Incubate at the appropriate temperature (e.g., 28°C) for 2-7 days.

  • Observation : Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial colony against the blue background of the agar.[11]

Arnow's Test for Catechol-Type Moieties

This test specifically detects the presence of o-dihydroxy aromatic (catechol) groups, one of the key chelating moieties in this compound.

Protocol:

  • Obtain 1.0 mL of cell-free culture supernatant.[13]

  • Add 1.0 mL of 0.5 N HCl. Mix.[13]

  • Add 1.0 mL of nitrite-molybdate reagent (10g NaNO₂ and 10g Na₂MoO₄ in 100 mL water). Mix.[14][15]

  • Add 1.0 mL of 1.0 N NaOH. Mix. A positive result for catechols is indicated by the development of an intense orange-red color.[15]

  • Read the absorbance at 510 nm using a spectrophotometer. A standard curve can be generated using 2,3-dihydroxybenzoic acid (DHBA).[13][16]

Csaky's Test for Hydroxamate-Type Moieties

This assay detects the hydroxamate functional group, another critical chelating component of this compound. The principle involves the hydrolysis of the hydroxamate to hydroxylamine, which is then oxidized to nitrite (B80452) and detected colorimetrically.[17]

Protocol:

  • To 1.0 mL of cell-free culture supernatant, add 1.0 mL of 6 N H₂SO₄.[16]

  • Hydrolyze the sample by autoclaving at 121°C for 30 minutes. Cool to room temperature.[15]

  • Add 3.0 mL of 35% (w/v) sodium acetate (B1210297) solution to buffer the mixture.[15]

  • Add 1.0 mL of sulfanilic acid solution (1% in 30% acetic acid). Mix.[16]

  • Add 0.5 mL of iodine solution (1.3% in glacial acetic acid). Mix and let stand for 3-5 minutes.[15][16]

  • Neutralize the excess iodine by adding 1.0 mL of 2% (w/v) sodium arsenite solution. Wait for the solution to become colorless.[16]

  • Add 1.0 mL of α-naphthylamine solution (0.3% in 30% acetic acid).[16]

  • Allow 20-30 minutes for a pink/red color to develop, indicating the presence of hydroxamates. Read absorbance at 526 nm.[15][16]

References

The Ecological Significance of Pseudobactin in the Rhizosphere: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide explores the multifaceted ecological significance of pseudobactin, a siderophore produced by plant growth-promoting rhizobacteria (PGPR) of the Pseudomonas genus. It delves into the molecular mechanisms of iron acquisition, plant growth promotion, and biocontrol, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction: The Role of this compound in the Rhizosphere Ecosystem

The rhizosphere, the narrow zone of soil surrounding plant roots, is a dynamic and competitive environment where microorganisms vie for essential nutrients. Iron, a critical micronutrient for both plants and microbes, is abundant in the Earth's crust but often biologically unavailable due to its low solubility in aerobic, neutral pH soils. To overcome this limitation, many microorganisms, including beneficial Pseudomonas species, have evolved to produce high-affinity iron-chelating molecules called siderophores.

This compound, a type of pyoverdine siderophore, is a key player in this microbial iron competition. Produced by various plant-associated Pseudomonas strains, this compound not only facilitates bacterial iron uptake but also profoundly influences the surrounding ecosystem. Its high affinity for ferric iron (Fe³⁺) allows this compound-producing bacteria to outcompete other microorganisms, including plant pathogens, for this essential element.[1] This competitive advantage forms the basis of its role as a potent biocontrol agent.

Furthermore, the interaction between this compound and plants extends beyond simple iron competition. Plants can, in some cases, utilize the iron chelated by this compound, leading to enhanced growth and vigor. Additionally, the presence of this compound in the rhizosphere can trigger a state of heightened defense readiness in the plant, known as Induced Systemic Resistance (ISR), protecting it from a broad spectrum of pathogens. This guide provides a comprehensive overview of these critical functions, supported by experimental evidence and methodologies.

Quantitative Data on the Impact of this compound

The ecological contributions of this compound can be quantified through various metrics, including its concentration in the rhizosphere, its impact on plant growth, and its efficacy in suppressing plant diseases.

Concentration of this compound in the Rhizosphere

Direct measurement of siderophores in the complex soil matrix is challenging. However, studies have successfully quantified this compound concentrations, providing insights into its localized abundance and potential impact.

Plant SpeciesPseudomonas StrainMethodThis compound ConcentrationReference
Barley (Hordeum vulgare)Pseudomonas B10 Sm1-3Immunoassay3.5 x 10⁻¹⁰ mol/g (wet weight) of roots and surrounding soil[2][3]
This compound-Mediated Plant Growth Promotion

The ability of this compound-producing Pseudomonas to enhance plant growth is a well-documented phenomenon. This is often attributed to improved iron nutrition and the suppression of deleterious microorganisms.

Plant SpeciesPseudomonas StrainGrowth ParameterQuantitative EffectReference
Apple (Malus) RootstockPseudomonas sp. strain SP3Biomass, Root Development, Fe ConcentrationIncrease observed in plants grown in alkaline soil
Maize (Zea mays)Pseudomonas aeruginosa RSP5Iron Content in Stem, Leaf, and Seed18.75% to 487.5% increase in iron content depending on the plant part and conditions
Biocontrol Efficacy of this compound

The biocontrol activity of this compound is primarily based on its ability to sequester iron, thereby limiting its availability to phytopathogens.

| Pathogen | Host Plant | Pseudomonas Strain | Biocontrol Metric | Quantitative Effect | Reference | |---|---|---|---|---| | Erwinia carotovora | in vitro | Pseudomonas strain B10 | Inhibition Zone | Inhibition is directly correlated with the amount of this compound produced. No inhibition by a this compound-deficient mutant. |[1] | | Magnaporthe oryzae | Rice (Oryza sativa) | Pseudomonas fluorescens WCS374r | Disease Suppression | Wild-type and a pseudomonine-deficient mutant induced systemic resistance, while a this compound-negative mutant did not. |[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ecological functions of this compound.

Chrome Azurol S (CAS) Assay for Siderophore Detection

This is a universal colorimetric assay to detect and quantify siderophore production.

Principle: The CAS dye forms a stable blue-colored complex with Fe³⁺. When a siderophore with a higher affinity for iron is introduced, it removes the iron from the dye, causing a color change from blue to orange/yellow.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • Minimal Media 9 (MM9) salt solution

  • Casamino acids

  • Glucose

  • Bacto agar (B569324)

  • Acid-washed glassware

Procedure:

  • Preparation of Blue Dye Solution:

    • Solution 1: Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Slowly mix Solution 1 and Solution 2, then add Solution 3 while stirring. The solution should turn blue. Autoclave and store in a dark bottle.

  • Preparation of CAS Agar Plates:

    • Prepare 900 mL of MM9 agar medium containing 15 g of Bacto agar and autoclave.

    • Separately, prepare a 10% (w/v) casamino acid solution and a 20% (w/v) glucose solution and autoclave.

    • Cool the MM9 agar to approximately 50°C.

    • Aseptically add 30 mL of the casamino acid solution and 10 mL of the glucose solution to the MM9 agar.

    • Slowly add 100 mL of the autoclaved blue dye solution along the side of the flask with gentle swirling to mix.

    • Pour the CAS agar into sterile Petri dishes.

  • Inoculation and Incubation:

    • Spot-inoculate the bacterial cultures onto the CAS agar plates.

    • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 28°C) for 24-72 hours.

  • Observation:

    • Observe the plates for the formation of an orange or yellow halo around the bacterial colonies, indicating siderophore production. The diameter of the halo can be measured as a semi-quantitative assessment of siderophore production.

In Vitro Antagonism Assay (Dual Culture)

This assay is used to evaluate the ability of a this compound-producing bacterium to inhibit the growth of a phytopathogenic fungus.

Principle: The antagonist (Pseudomonas) and the pathogen are grown on the same agar plate. The inhibition of the pathogen's growth is observed and measured.

Materials:

  • Potato Dextrose Agar (PDA) plates

  • Cultures of the Pseudomonas strain and the fungal pathogen

  • Sterile cork borer or scalpel

  • Sterile inoculating loop

Procedure:

  • Pathogen Inoculation:

    • Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the fungal pathogen.

    • Place the mycelial plug at the center of a fresh PDA plate.

  • Antagonist Inoculation:

    • Using a sterile inoculating loop, streak the Pseudomonas strain on the same PDA plate, approximately 2-3 cm away from the fungal plug. Streaks can be made on opposite sides of the plug.

  • Control:

    • Prepare a control plate with only the fungal mycelial plug.

  • Incubation:

    • Incubate all plates at a temperature suitable for fungal growth (e.g., 25-28°C) for 5-7 days, or until the fungal mycelium in the control plate has reached the edge of the plate.

  • Data Collection:

    • Measure the radial growth of the fungal colony in both the control and dual culture plates.

    • Calculate the percentage of inhibition using the following formula:

      • Percentage Inhibition = [(R1 - R2) / R1] * 100

      • Where R1 is the radial growth of the fungus in the control plate, and R2 is the radial growth of the fungus in the dual culture plate.

Quantification of Plant Growth Promotion

This protocol outlines the steps to assess the effect of this compound-producing bacteria on plant growth in a controlled environment.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, tomato, or cucumber)

  • Sterile potting mix (e.g., vermiculite, perlite, or a soil mix)

  • Pots or trays

  • Culture of the Pseudomonas strain

  • Growth chamber or greenhouse with controlled light, temperature, and humidity

  • Calipers, ruler, and analytical balance

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize the seeds to remove any contaminating microorganisms (e.g., using 70% ethanol (B145695) followed by a bleach solution and sterile water rinses).

    • Germinate the seeds on sterile agar plates or in sterile soil.

  • Bacterial Inoculum Preparation:

    • Grow the Pseudomonas strain in a suitable liquid medium to a specific cell density (e.g., 10⁸ CFU/mL), measured by optical density or plate counts.

    • Wash and resuspend the bacterial cells in a sterile buffer (e.g., MgSO₄ or phosphate (B84403) buffer).

  • Inoculation:

    • Inoculate the seedlings by drenching the soil with the bacterial suspension or by dipping the roots of the seedlings in the suspension before transplanting.

    • Include a control group of plants that are treated with the sterile buffer only.

  • Plant Growth and Maintenance:

    • Grow the plants in a growth chamber or greenhouse under controlled conditions for a specified period (e.g., 4-6 weeks).

    • Provide water and nutrients as required, ensuring both control and treated groups receive the same regimen.

  • Data Collection and Analysis:

    • At the end of the experiment, carefully harvest the plants.

    • Measure various growth parameters:

      • Shoot and root length: Use a ruler to measure the length of the main shoot and the longest root.

      • Biomass:

        • Fresh weight: Weigh the shoots and roots separately immediately after harvesting.

        • Dry weight: Dry the plant material in an oven at 60-70°C for 48-72 hours, or until a constant weight is achieved, and then weigh.

      • Leaf number and area: Count the number of leaves and use an image analysis software or a leaf area meter to measure the total leaf area.

    • Statistically analyze the data (e.g., using a t-test or ANOVA) to determine if there are significant differences between the control and treated plants.

Signaling Pathways and Logical Relationships

This compound influences plant physiology through complex signaling pathways, primarily related to iron uptake and induced systemic resistance.

This compound-Mediated Iron Uptake in Plants

While plants have their own well-defined iron uptake mechanisms (Strategy I for non-grasses and Strategy II for grasses), there is growing evidence for a "Strategy III" where plants can directly utilize microbial siderophore-iron complexes. The exact mechanism for ferric-pseudobactin uptake is still under investigation, but it is hypothesized to involve specific transporters on the plant root surface that recognize and internalize the complex.

Ferric_Pseudobactin_Uptake cluster_root Rhizosphere cluster_plant Plant Pseudomonas Pseudomonas sp. This compound This compound Pseudomonas->this compound Secretes Ferric_this compound Ferric-Pseudobactin Complex Fe3_soil Fe³⁺ (Soil) Fe3_soil->Ferric_this compound Chelated by Root_Cell Plant Root Cell Ferric_this compound->Root_Cell Uptake via Transporter Fe2_plant Fe²⁺ (Bioavailable) Root_Cell->Fe2_plant Iron Release (Reduction) Plant_Metabolism Plant Metabolism (e.g., Chlorophyll Synthesis) Fe2_plant->Plant_Metabolism

Figure 1: Proposed pathway for this compound-mediated iron uptake by plants.
This compound-Induced Systemic Resistance (ISR) Signaling Pathway

This compound is a key elicitor of Induced Systemic Resistance (ISR) in many plants. This pathway enhances the plant's defensive capacity against a broad range of pathogens and is typically independent of salicylic (B10762653) acid (SA) but dependent on the plant hormones jasmonic acid (JA) and ethylene (B1197577) (ET). The transcription factor MYB72 plays a crucial early role in the root's response to this compound.

ISR_Pathway cluster_root Root cluster_shoot Shoot This compound This compound (from Pseudomonas) MYB72 MYB72 Transcription Factor Activation This compound->MYB72 Elicits ET_signaling_root Ethylene Signaling Components (e.g., EIN3/EIL3) MYB72->ET_signaling_root Acts upstream of/with Systemic_Signal Systemic Signal ET_signaling_root->Systemic_Signal Leads to generation of JA_ET_Signaling Jasmonic Acid (JA) and Ethylene (ET) Signaling Systemic_Signal->JA_ET_Signaling Defense_Genes Priming of Defense Genes JA_ET_Signaling->Defense_Genes ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR

Figure 2: Simplified signaling cascade of this compound-induced systemic resistance.

Conclusion and Future Perspectives

This compound is a remarkable microbial secondary metabolite with profound ecological significance in the rhizosphere. Its primary role in iron acquisition provides a competitive advantage to beneficial Pseudomonas species, which in turn contributes to the suppression of phytopathogens and the promotion of plant growth. The ability of this compound to induce systemic resistance in plants further highlights its importance in plant health and productivity.

For researchers and professionals in drug development, understanding the structure-function relationships of this compound and its interactions with both microbial and plant receptors could inspire the design of novel antimicrobial agents or plant health-promoting compounds. The development of "Trojan horse" antibiotics, where an antimicrobial agent is attached to a siderophore to facilitate its uptake by pathogenic bacteria, is one such promising avenue.

Future research should focus on elucidating the precise molecular mechanisms of ferric-pseudobactin uptake by different plant species and identifying the specific plant transporters involved. A deeper understanding of the signaling crosstalk between this compound-induced ISR and other plant defense pathways will also be crucial for optimizing its application in sustainable agriculture. Furthermore, exploring the diversity of this compound-like siderophores in different environments could lead to the discovery of novel compounds with unique and valuable properties. The continued study of this fascinating molecule holds great promise for advancements in agriculture, environmental science, and medicine.

References

An In-Depth Technical Guide to the Molecular Formula and Weight of Pseudobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and weight of pseudobactin, a fluorescent siderophore produced by various Pseudomonas species. This document consolidates key data, outlines the biosynthetic pathway, and discusses the experimental methodologies used for its characterization.

Quantitative Data Summary

This compound and its analogues are complex molecules with variations in their peptide chains and chromophore structures, leading to different molecular formulas and weights. The following table summarizes the quantitative data for several well-characterized this compound variants.

This compound VariantMolecular FormulaMolecular Weight ( g/mol )
This compoundC₄₂H₆₀N₁₂O₁₆989.01
This compound AC₄₂H₆₂N₁₂O₁₆991.02[1]
Ferric this compoundC₄₂H₅₇FeN₁₂O₁₆1126.84 (as C₄₂H₅₇FeN₁₂O₁₆·13H₂O)[2]
This compound A214C₄₆H₆₄N₁₃O₂₂1151[3]
This compound 589 AC₅₄H₇₈N₁₅O₂₆1353[4]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. It is initiated from chorismic acid and involves both non-ribosomal peptide synthetases (NRPSs) and other modifying enzymes. A key precursor for the characteristic fluorescent chromophore of this compound is tyrosine.[5]

The biosynthesis can be broadly categorized into two main parts: the synthesis of the chromophore and the assembly of the peptide chain. The enzyme L-ornithine N⁵-oxygenase, encoded by the psbA gene, plays a crucial role in the formation of the hydroxamate groups within the peptide backbone, which are essential for iron chelation.[6] The peptide chain itself is assembled by large NRPS enzymes, which dictate the sequence and composition of the amino acid residues.

Below is a diagram illustrating the key steps in the biosynthesis of the this compound chromophore from tyrosine.

Pseudobactin_Biosynthesis Tyrosine Tyrosine PvdL_like_enzyme PvdL-like enzyme (NRPS) Tyrosine->PvdL_like_enzyme incorporation Dihydroxyquinoline_precursor Dihydroxyquinoline Precursor PvdL_like_enzyme->Dihydroxyquinoline_precursor synthesis Cyclization_Oxidation Cyclization & Oxidation Steps Dihydroxyquinoline_precursor->Cyclization_Oxidation Chromophore This compound Chromophore Cyclization_Oxidation->Chromophore Ligation Ligation Chromophore->Ligation Peptide_Chain Peptide Chain (from NRPS) Peptide_Chain->Ligation This compound This compound Ligation->this compound

Caption: Key steps in the biosynthesis of the this compound chromophore.

Experimental Protocols

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight of siderophores.

  • Principle: This technique measures the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a commonly used soft ionization method that allows the intact molecule to be ionized with minimal fragmentation. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which are crucial for determining the elemental composition and thus the molecular formula.[7]

  • General Workflow:

    • Sample Preparation: Purified this compound is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid) to facilitate protonation.

    • Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or first separated from any remaining impurities using liquid chromatography (LC). LC-MS provides an additional layer of purification and can separate different this compound variants.

    • Ionization: The sample is ionized, typically using ESI.

    • Mass Analysis: The ions are guided into the mass analyzer (e.g., time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR)), which measures their m/z values with high precision.

    • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule ([M+H]⁺) or other adducts. The accurate mass is then used to calculate the most probable elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed chemical structure of molecules, which in turn confirms the molecular formula.

  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By analyzing the resonance frequencies of nuclei in a magnetic field, one can deduce the connectivity of atoms and their spatial relationships. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is required for complete structure elucidation.[5]

  • General Workflow:

    • Sample Preparation: A highly purified sample of this compound (typically several milligrams) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Data Acquisition: A series of NMR spectra are acquired on a high-field NMR spectrometer.

    • Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are meticulously analyzed to piece together the structure of the molecule, including the amino acid sequence of the peptide chain and the structure of the chromophore.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state.

  • Principle: This technique involves directing a beam of X-rays onto a single crystal of a compound. The atoms in the crystal diffract the X-rays in a specific pattern, which can be used to calculate the electron density and, consequently, the positions of all atoms in the molecule. For this compound, it is often the ferric-pseudobactin complex that is crystallized and analyzed.[2]

  • General Workflow:

    • Crystallization: The most challenging step is to grow high-quality single crystals of ferric-pseudobactin. This is typically achieved by slowly evaporating the solvent from a concentrated solution of the complex under specific buffer and temperature conditions.[2]

    • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam, often at a synchrotron source. The diffraction pattern is recorded on a detector.[8]

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an electron density map is calculated. An atomic model is then built into the electron density and refined to best fit the experimental data.[8]

It is important to note that while these general principles apply, the optimization of specific parameters for each technique is crucial for obtaining high-quality data for a particular molecule like this compound. Researchers aiming to perform these experiments would need to develop or adapt detailed protocols based on these established principles and available literature on siderophore characterization.

References

Methodological & Application

Protocol for Pseudobactin Extraction from Bacterial Culture: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the extraction and purification of pseudobactin, a type of siderophore, from bacterial cultures. This document is intended for researchers, scientists, and drug development professionals interested in isolating and studying these potent iron-chelating agents.

Introduction

Pseudobactins are a class of fluorescent siderophores produced by various species of Pseudomonas bacteria, particularly under iron-limiting conditions.[1][2] These molecules play a crucial role in microbial iron acquisition by scavenging ferric iron (Fe³⁺) from the environment and transporting it into the bacterial cell. The high affinity of pseudobactins for iron also makes them promising candidates for various applications, including as potential antimicrobial agents, in bioremediation, and for their role in plant growth promotion. This protocol details a robust method for the isolation and purification of this compound, ensuring a high-purity product suitable for downstream applications.

Data Presentation

The following table summarizes the expected yield of this compound at each stage of the purification process. These values are approximate and may vary depending on the bacterial strain, culture conditions, and the specific this compound variant being produced.

Purification StepStarting MaterialExpected Yield (mg/L of culture)Purity (%)
Crude Supernatant 1 L of bacterial culture100 - 500 (total siderophores)<10
Amberlite XAD-4 Eluate 1 L of crude supernatant50 - 20040 - 60
RP-HPLC Fraction Concentrated Amberlite Eluate10 - 50>95

Experimental Protocols

This section provides a detailed, step-by-step methodology for the extraction and purification of this compound from a bacterial culture.

Protocol 1: Bacterial Culture and Induction of this compound Production
  • Prepare Iron-Deficient Medium: Use a minimal salts medium, such as Succinate Medium (SM), devoid of iron supplementation to induce siderophore production. A typical SM recipe includes:

    • K₂HPO₄: 6.0 g/L

    • KH₂PO₄: 3.0 g/L

    • (NH₄)₂SO₄: 1.0 g/L

    • MgSO₄·7H₂O: 0.2 g/L

    • Succinic acid: 4.0 g/L

    • Adjust pH to 7.0.

  • Inoculation: Inoculate a starter culture of a this compound-producing Pseudomonas strain (e.g., Pseudomonas fluorescens) into a nutrient-rich broth and grow overnight.

  • Induction Culture: Inoculate the iron-deficient medium with the overnight starter culture to an initial OD₆₀₀ of 0.05.

  • Incubation: Incubate the culture at 28-30°C with vigorous shaking (200 rpm) for 48-72 hours. Monitor for the characteristic yellow-green fluorescence, which indicates this compound production.

Protocol 2: Extraction of this compound using Amberlite XAD-4 Resin
  • Harvest Supernatant: Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells. Carefully decant and collect the cell-free supernatant.

  • Acidify Supernatant: Adjust the pH of the supernatant to 6.0 using 6M HCl. This step protonates the siderophores, preparing them for binding to the resin.

  • Prepare Amberlite XAD-4 Resin:

    • Wash the Amberlite XAD-4 resin extensively with methanol (B129727) to remove any impurities.

    • Thoroughly rinse the resin with deionized water to remove the methanol.

    • Equilibrate the resin by washing with deionized water until the pH of the effluent is neutral.

  • Batch Adsorption: Add the prepared Amberlite XAD-4 resin to the acidified supernatant (approximately 20 g of resin per liter of supernatant). Stir the mixture gently on a magnetic stirrer for 4-6 hours at room temperature to allow for the adsorption of this compound onto the resin.

  • Column Packing and Washing:

    • Carefully pour the resin-supernatant slurry into a chromatography column.

    • Allow the supernatant to drain through.

    • Wash the resin in the column with at least 5-10 bed volumes of deionized water to remove unbound compounds and salts.

  • Elution: Elute the bound this compound from the resin using 50% (v/v) methanol in water. Collect the colored eluate.

  • Concentration: Concentrate the methanolic eluate using a rotary evaporator at 40°C to remove the methanol and reduce the volume.

Protocol 3: Purification of this compound by Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Filter the concentrated eluate from the previous step through a 0.22 µm syringe filter before injecting it into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the absorbance at 400 nm (for the chromophore) and 220 nm (for the peptide backbone).

  • Fraction Collection: Collect the peaks corresponding to this compound.

  • Final Steps: Lyophilize the collected fractions to obtain pure this compound as a powder. Store at -20°C.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in this compound production and the experimental workflow for its extraction.

Pseudobactin_Biosynthesis_Regulation cluster_iron_replete Iron-Replete Conditions cluster_iron_starvation Iron-Starvation Conditions Fe2+ Fe2+ Fur_active Fur-Fe2+ Complex (Active Repressor) Fe2+->Fur_active Binds pvdS pvdS gene Fur_active->pvdS Represses Transcription Fur_inactive Fur (Inactive) pvdS_transcription pvdS Transcription Fur_inactive->pvdS_transcription Repression Lifted PvdS PvdS (Sigma Factor) pvdS_transcription->PvdS Translation pvd_genes This compound Biosynthesis Genes PvdS->pvd_genes Activates Transcription This compound This compound pvd_genes->this compound Biosynthesis

Caption: Regulation of this compound biosynthesis by iron availability.

Pseudobactin_Extraction_Workflow culture Bacterial Culture in Iron-Deficient Medium centrifugation Centrifugation (10,000 x g, 20 min) culture->centrifugation supernatant Cell-Free Supernatant centrifugation->supernatant acidification Acidification (pH 6.0) supernatant->acidification amberlite Amberlite XAD-4 Adsorption acidification->amberlite washing Washing with Deionized Water amberlite->washing elution Elution with 50% Methanol washing->elution concentration Rotary Evaporation elution->concentration hplc RP-HPLC Purification (C18 Column) concentration->hplc lyophilization Lyophilization hplc->lyophilization pure_this compound Pure this compound Powder lyophilization->pure_this compound

Caption: Experimental workflow for this compound extraction and purification.

References

Application Notes and Protocols for the Purification of Pseudobactin Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of pseudobactin, a siderophore with potential applications in drug development, from bacterial culture using a multi-step column chromatography workflow. The protocol is designed to yield high-purity this compound suitable for downstream applications, including structural and functional studies.

Introduction

This compound is a fluorescent siderophore produced by various Pseudomonas species to scavenge iron from the environment. Its strong iron-chelating properties and ability to be recognized by specific bacterial uptake systems make it a molecule of interest for the development of novel antibiotics and drug delivery systems. The purification of this compound from complex bacterial culture supernatants is a critical step in its characterization and development. This protocol outlines a robust and reproducible method for this compound purification using a combination of adsorbent and ion-exchange column chromatography.

Overview of the Purification Workflow

The purification of this compound is a multi-step process that begins with the extraction of the siderophore from the bacterial culture supernatant, followed by a series of column chromatography steps designed to separate it from other cellular metabolites and impurities. The workflow is summarized in the diagram below.

PurificationWorkflow cluster_0 Phase 1: Extraction & Initial Cleanup cluster_1 Phase 2: Ion-Exchange Purification Culture Bacterial Culture (Pseudomonas putida) Centrifugation Centrifugation Culture->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant XAD4 Amberlite XAD-4 Adsorption Chromatography Supernatant->XAD4 Crude_Extract Crude this compound Extract XAD4->Crude_Extract CM_Sephadex CM-Sephadex C-25 (Cation Exchange) Crude_Extract->CM_Sephadex Partially_Purified Partially Purified This compound CM_Sephadex->Partially_Purified DEAE_Sephadex DEAE-Sephadex A-25 (Anion Exchange) Partially_Purified->DEAE_Sephadex Pure_this compound Pure this compound DEAE_Sephadex->Pure_this compound

Figure 1: Overall workflow for the purification of this compound.

Quantitative Data Summary

The following table summarizes the expected yield and purity of this compound at each stage of the purification process. These values are estimates based on typical purification runs and may vary depending on the specific culture conditions and batch.

Purification StepTotal Siderophore (mg)This compound (mg)Purity (%)Yield (%)
Culture Supernatant1500350~23100
Amberlite XAD-4 Eluate50030060~86
CM-Sephadex C-25 Pool25022590~64
DEAE-Sephadex A-25 Pool200190>95~54

Experimental Protocols

Bacterial Culture and Supernatant Preparation

This protocol describes the cultivation of Pseudomonas putida for the production of this compound and the initial preparation of the culture supernatant.

Materials:

  • Pseudomonas putida strain (e.g., ATCC 12633)

  • Iron-deficient culture medium (e.g., King's B medium without added iron)

  • Centrifuge and appropriate centrifuge bottles

  • Sterile flasks for cell culture

Protocol:

  • Inoculate a starter culture of Pseudomonas putida in the iron-deficient medium and grow overnight at 28°C with shaking.

  • Use the starter culture to inoculate a larger volume of the same medium and incubate for 48-72 hours at 28°C with vigorous aeration.

  • Harvest the bacterial cells by centrifugation at 10,000 x g for 20 minutes at 4°C.

  • Carefully decant and collect the supernatant, which contains the secreted this compound.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

Step 1: Amberlite XAD-4 Adsorption Chromatography

This step serves to capture this compound and other hydrophobic molecules from the culture supernatant, effectively concentrating the siderophore and removing salts and polar contaminants.

Materials:

  • Amberlite XAD-4 resin

  • Chromatography column (e.g., 5 x 30 cm)

  • Methanol (B129727)

  • Distilled water

  • Peristaltic pump

Protocol:

  • Column Packing:

    • Prepare a slurry of Amberlite XAD-4 resin in methanol and pour it into the chromatography column.

    • Wash the packed column with 3-5 column volumes of methanol, followed by 5-10 column volumes of distilled water to remove the methanol and equilibrate the resin.

  • Sample Loading:

    • Load the filtered culture supernatant onto the equilibrated Amberlite XAD-4 column at a flow rate of 2-3 mL/min.

  • Washing:

    • After loading, wash the column with 2-3 column volumes of distilled water to remove unbound, polar compounds.

  • Elution:

    • Elute the bound this compound from the resin using a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol). This compound typically elutes in the 50-80% methanol fractions.

    • Collect fractions and monitor for the characteristic yellow-green fluorescence of this compound under UV light.

  • Pooling and Concentration:

    • Pool the fluorescent fractions and remove the methanol by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the crude this compound extract as a powder.

XAD4_Workflow Supernatant Culture Supernatant Load Load onto Amberlite XAD-4 Supernatant->Load Wash Wash with Distilled Water Load->Wash Elute Elute with Methanol Gradient Wash->Elute Collect Collect Fluorescent Fractions Elute->Collect Concentrate Concentrate and Lyophilize Collect->Concentrate Crude_Extract Crude this compound Extract Concentrate->Crude_Extract

Figure 2: Workflow for Amberlite XAD-4 chromatography.

Step 2: CM-Sephadex C-25 Cation Exchange Chromatography

This step separates this compound from other, more positively charged molecules in the crude extract.

Materials:

  • CM-Sephadex C-25 resin

  • Chromatography column (e.g., 2.5 x 20 cm)

  • Pyridine-acetate buffer (pH 5.0, 0.02 M)

  • Sodium chloride (NaCl)

  • pH meter

Protocol:

  • Resin Preparation and Column Packing:

    • Swell the CM-Sephadex C-25 resin in the pyridine-acetate buffer overnight.

    • Pack the column with the swollen resin and equilibrate with the same buffer until the pH of the eluate is stable at 5.0.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound extract in the pyridine-acetate buffer and adjust the pH to 5.0.

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with the starting buffer until the absorbance at 280 nm returns to baseline.

  • Elution:

    • Elute the bound molecules using a linear gradient of NaCl in the pyridine-acetate buffer (e.g., 0 to 0.5 M NaCl over 10 column volumes).

    • Collect fractions and monitor for fluorescence and absorbance at 400 nm (the characteristic absorbance peak of the this compound chromophore).

  • Pooling and Desalting:

    • Pool the fractions containing this compound.

    • Desalt the pooled fractions using a desalting column (e.g., Sephadex G-10) or by dialysis against distilled water.

    • Lyophilize the desalted sample.

Step 3: DEAE-Sephadex A-25 Anion Exchange Chromatography

The final polishing step utilizes anion exchange chromatography to remove any remaining acidic impurities, yielding highly pure this compound.

Materials:

  • DEAE-Sephadex A-25 resin

  • Chromatography column (e.g., 2.5 x 20 cm)

  • Pyridine-acetate buffer (pH 5.0, 0.02 M)

  • Sodium chloride (NaCl)

Protocol:

  • Resin Preparation and Column Packing:

    • Swell the DEAE-Sephadex A-25 resin in the pyridine-acetate buffer.

    • Pack the column and equilibrate with the buffer until the pH is stable at 5.0.

  • Sample Preparation and Loading:

    • Dissolve the partially purified this compound from the previous step in the pyridine-acetate buffer (pH 5.0).

    • Load the sample onto the equilibrated column. In this step, this compound should flow through while more acidic impurities bind.

  • Collection of Flow-through:

    • Collect the flow-through and wash fractions that contain the fluorescent this compound.

  • Elution of Bound Impurities (Column Regeneration):

    • Elute any bound impurities with a high salt concentration buffer (e.g., 1 M NaCl in the pyridine-acetate buffer) to regenerate the column.

  • Pooling and Final Preparation:

    • Pool the fractions containing the pure this compound.

    • Desalt the final sample as described in the previous step.

    • Lyophilize to obtain the final, purified this compound product.

IonExchange_Workflow Crude_Extract Crude this compound Extract CM_Sephadex CM-Sephadex C-25 (Cation Exchange) Crude_Extract->CM_Sephadex CM_Elution Elution with NaCl Gradient CM_Sephadex->CM_Elution Partially_Purified Partially Purified This compound CM_Elution->Partially_Purified DEAE_Sephadex DEAE-Sephadex A-25 (Anion Exchange) Partially_Purified->DEAE_Sephadex DEAE_Flowthrough Collect Flow-through DEAE_Sephadex->DEAE_Flowthrough Pure_this compound Pure this compound DEAE_Flowthrough->Pure_this compound

Figure 3: Workflow for ion-exchange chromatography steps.

Characterization of Purified this compound

The purity of the final this compound sample can be assessed by various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): A single, sharp peak should be observed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified this compound.

  • UV-Visible Spectroscopy: To observe the characteristic absorbance spectrum of the chromophore.

By following these detailed protocols, researchers can obtain highly purified this compound for a variety of scientific and drug development applications.

Application Notes and Protocols for the Quantification of Pseudobactin Using the Chrome Azurol S (CAS) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudobactins are a class of fluorescent, high-affinity siderophores produced by various species of Pseudomonas, most notably plant growth-promoting rhizobacteria (PGPR) such as Pseudomonas fluorescens and Pseudomonas putida. These molecules play a crucial role in iron acquisition in iron-limited environments. By chelating ferric iron (Fe³⁺) with high avidity, pseudobactins make this essential nutrient available to the producing microorganism while competitively excluding other microorganisms, including plant pathogens. This competitive advantage is a key mechanism in the biocontrol activity of many PGPRs. The ability to accurately quantify pseudobactin production is therefore essential for research in microbial ecology, plant-microbe interactions, and the development of novel biocontrol agents.

The Chrome Azurol S (CAS) assay is a widely used, universal colorimetric method for the detection and quantification of siderophores.[1] The principle of the assay is based on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S. In the CAS assay solution, CAS is complexed with Fe³⁺ and a cationic detergent, typically hexadecyltrimethylammonium bromide (HDTMA), forming a stable, blue-colored ternary complex.[2] When a sample containing a siderophore such as this compound is added, the siderophore, having a higher affinity for iron, removes the Fe³⁺ from the dye complex. This causes the release of the free CAS dye, resulting in a color change from blue to orange or yellow.[2] The intensity of this color change, which can be measured spectrophotometrically, is proportional to the amount of siderophore present in the sample.

These application notes provide detailed protocols for both qualitative and quantitative analysis of this compound using the CAS assay.

Experimental Protocols

Qualitative CAS Plate Assay

This method is used for the rapid screening of this compound-producing microorganisms.

2.1.1. Materials

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Hydrochloric acid (HCl), 10 mM

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • Growth medium (e.g., King's B medium, Minimal Medium 9)

  • Agar (B569324)

  • Sterile petri dishes

  • Acid-washed glassware[3]

2.1.2. Preparation of CAS Agar Plates

  • Prepare the Blue Dye Solution:

    • Solution 1: Dissolve 60.5 mg of CAS in 50 mL of deionized water.[4]

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[5]

    • Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.[4]

    • Slowly add Solution 1 to Solution 2 while stirring.

    • Slowly add the CAS/FeCl₃ mixture to Solution 3 while stirring. The solution will turn dark blue.

    • Autoclave the Blue Dye Solution and store it in a dark container at 4°C.[5]

  • Prepare the Agar Medium:

    • Prepare 900 mL of your desired bacterial growth medium (e.g., King's B agar) and autoclave.[4]

    • Cool the autoclaved medium to approximately 50°C in a water bath.[3]

  • Combine and Pour Plates:

    • Aseptically add 100 mL of the sterile Blue Dye Solution to the 900 mL of cooled agar medium.[4]

    • Mix gently to ensure uniform color without introducing air bubbles.

    • Pour the CAS agar into sterile petri dishes and allow them to solidify.

2.1.3. Inoculation and Incubation

  • Inoculate the center of the CAS agar plates with a single colony or a small aliquot of a liquid culture of the Pseudomonas strain to be tested.

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 28-30°C) for 2-5 days.[4]

  • Observe the plates for the formation of a color change from blue to an orange or yellow halo around the bacterial colonies, which indicates this compound production.[6]

Quantitative Liquid CAS Assay

This spectrophotometric method allows for the quantification of this compound in liquid culture supernatants.

2.2.1. Materials

  • CAS Blue Dye Solution (prepared as in 2.1.2)

  • Culture of Pseudomonas sp. grown in iron-limited liquid medium

  • Centrifuge and centrifuge tubes

  • Sterile 0.22 µm filters

  • 96-well microtiter plates or cuvettes

  • Spectrophotometer or microplate reader

2.2.2. Sample Preparation

  • Grow the Pseudomonas strain in an iron-limited liquid medium (e.g., succinate (B1194679) medium or iron-deficient King's B broth) to induce this compound production.

  • Incubate the culture under optimal conditions (e.g., 28-30°C with shaking at 150-200 rpm) for 48-72 hours.

  • Harvest the culture and centrifuge at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the bacterial cells.

  • Carefully collect the cell-free supernatant. For greater accuracy, filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells.[7]

2.2.3. Assay Procedure

  • In a 96-well microtiter plate, mix 100 µL of the cell-free supernatant with 100 µL of the CAS assay solution.[2]

  • As a reference (Ar), mix 100 µL of sterile, uninoculated iron-limited medium with 100 µL of the CAS assay solution.[8]

  • Incubate the plate at room temperature for 20 minutes to a few hours to allow the color change to stabilize.

  • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a microplate reader.[8]

2.2.4. Calculation of Siderophore Production

The amount of siderophore produced is often expressed as a percentage of siderophore units relative to the reference. The calculation is as follows:

% Siderophore Units = [(Ar - As) / Ar] x 100 [8]

Where:

  • Ar = Absorbance of the reference (medium + CAS solution) at 630 nm.

  • As = Absorbance of the sample (supernatant + CAS solution) at 630 nm.

Data Presentation

The following table summarizes representative quantitative data for total siderophore production by various Pseudomonas strains, which are known producers of this compound, under different conditions.

Pseudomonas SpeciesStrainCulture ConditionsSiderophore Production (% Siderophore Units)
Pseudomonas monteiliiMN759447Succinate broth, pH 7, 37°C, 72h80.06
Pseudomonas aeruginosaIsolate 1MEB medium80.50
Pseudomonas aeruginosaIsolate 1SMB medium50.00
Pseudomonas aeruginosaIsolate 1BRB medium40.00
Pseudomonas aeruginosaIsolate 1CCAB medium12.00

Note: The data represents the total siderophore production of the strains, with this compound being a major component for these species under iron-limiting conditions.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 CAS Assay cluster_2 Data Acquisition & Analysis Inoculate Pseudomonas in Iron-Limited Broth Inoculate Pseudomonas in Iron-Limited Broth Incubate (48-72h) Incubate (48-72h) Inoculate Pseudomonas in Iron-Limited Broth->Incubate (48-72h) Centrifuge Culture Centrifuge Culture Incubate (48-72h)->Centrifuge Culture Collect & Filter Supernatant Collect & Filter Supernatant Centrifuge Culture->Collect & Filter Supernatant Mix Supernatant with CAS Solution (1:1) Mix Supernatant with CAS Solution (1:1) Collect & Filter Supernatant->Mix Supernatant with CAS Solution (1:1) Sample Mix Blank Medium with CAS Solution (1:1) Mix Blank Medium with CAS Solution (1:1) Collect & Filter Supernatant->Mix Blank Medium with CAS Solution (1:1) Blank Incubate (Room Temp) Incubate (Room Temp) Mix Supernatant with CAS Solution (1:1)->Incubate (Room Temp) Measure Absorbance at 630 nm Measure Absorbance at 630 nm Incubate (Room Temp)->Measure Absorbance at 630 nm Mix Blank Medium with CAS Solution (1:1)->Incubate (Room Temp) Calculate % Siderophore Units Calculate % Siderophore Units Measure Absorbance at 630 nm->Calculate % Siderophore Units

Quantitative CAS Assay Workflow
Signaling Pathway for this compound Biosynthesis Regulation

G Fe High Iron Fur Fur Protein Fe->Fur activates psbS_promoter psbS Promoter Fur->psbS_promoter binds & represses psbS psbS gene psbS_promoter->psbS drives transcription PsbS PsbS (Sigma Factor) psbS->PsbS translates to psbA_promoter psbA Promoter PsbS->psbA_promoter binds & activates psbA psbA gene psbA_promoter->psbA drives transcription PsbA PsbA (L-ornithine N5-oxygenase) psbA->PsbA translates to This compound This compound Biosynthesis PsbA->this compound catalyzes key step in

Regulation of this compound Synthesis

Interpretation of Results

  • Qualitative Assay: The formation of a distinct orange or yellow halo around the bacterial growth on a CAS agar plate is a positive indicator of siderophore production. The diameter of the halo can provide a semi-quantitative measure of the amount of siderophore produced.

  • Quantitative Assay: The percentage of siderophore units calculated from the liquid CAS assay provides a quantitative measure of the total siderophore concentration in the culture supernatant. A higher percentage indicates greater siderophore production. It is important to note that the CAS assay is a universal test and will detect all types of siderophores present in the sample, not just this compound. However, for many fluorescent Pseudomonas species grown under iron-limiting conditions, this compound is the predominant siderophore produced. For more specific quantification of this compound, chromatographic techniques such as HPLC would be required.

Conclusion

The Chrome Azurol S assay is a robust, reliable, and cost-effective method for the detection and quantification of this compound and other siderophores. The protocols outlined in these application notes provide a comprehensive guide for researchers to screen for and quantify siderophore production from Pseudomonas and other microorganisms. Accurate quantification of this compound is a critical step in understanding its role in microbial competition, plant growth promotion, and as a potential target for the development of novel therapeutic and agricultural applications.

References

Application Note & Protocol: HPLC Analysis of Pseudobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudobactins are a class of yellow-green fluorescent siderophores produced by various species of Pseudomonas bacteria.[1] These compounds are of significant interest in agricultural, environmental, and clinical research due to their high affinity for ferric iron (Fe³⁺), playing a crucial role in iron acquisition for the bacteria.[2][3] This iron-chelating ability also contributes to their potential as biocontrol agents by limiting the availability of iron to phytopathogens.[1] Furthermore, the structural complexity and potent iron-binding capacity of pseudobactins make them relevant in drug development, particularly in the design of novel antibiotics and iron-chelating therapies.

This application note provides a detailed protocol for the analysis of pseudobactin using High-Performance Liquid Chromatography (HPLC). The method is adapted from established protocols for the analysis of the closely related pyoverdine siderophores and is suitable for the quantification of this compound in bacterial cultures and other biological matrices.[4][5][6]

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid, is employed to achieve optimal separation and peak shape.[7][8]

Detection of the iron-bound form of this compound (ferric this compound) is typically performed using a UV-Vis detector at a wavelength of approximately 400-405 nm, which corresponds to the absorbance maximum of the chromophore.[5][9][10] This method allows for the sensitive and specific quantification of this compound.

Experimental Protocols

Equipment and Reagents

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Amberlite XAD-16 or C18)[7][11]

  • Centrifuge

  • pH meter

  • Rotary evaporator or nitrogen evaporator

  • Syringe filters (0.22 µm)

  • Standard laboratory glassware

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Amberlite XAD-16 resin or C18 SPE cartridges

  • This compound standard (if available) or a well-characterized bacterial culture for in-house standard preparation.

Sample Preparation from Bacterial Culture

This protocol describes the extraction and concentration of this compound from a liquid bacterial culture.

  • Culture Growth: Grow the this compound-producing Pseudomonas strain in an iron-deficient medium to induce siderophore production.

  • Cell Removal: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.[11]

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant.

  • Acidification: Adjust the pH of the supernatant to approximately 2.0 with HCl. This step enhances the adsorption of the siderophore to the SPE resin.[7]

  • Solid-Phase Extraction (SPE):

    • Condition an Amberlite XAD-16 or C18 SPE column by washing with methanol followed by acidified water (pH 2.0).

    • Load the acidified supernatant onto the conditioned column.

    • Wash the column with acidified water (pH 2.0) to remove unbound impurities.

    • Elute the bound this compound with methanol.[7]

  • Concentration: Evaporate the methanol eluate to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC analysis of this compound. These may require optimization depending on the specific this compound variant and the HPLC system used.

ParameterRecommended Setting
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 405 nm
Data Presentation

Quantitative data from the HPLC analysis should be summarized for clear comparison. The following table provides an example of how to present such data.

Sample IDRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)
Standard 115.2150,00010
Standard 215.2310,00020
Standard 315.2605,00040
Sample 115.3250,00016.5
Sample 215.2450,00029.8

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A Bacterial Culture B Centrifugation (Cell Removal) A->B C Collect Supernatant B->C D Acidification (pH 2.0) C->D E Solid-Phase Extraction (SPE) D->E F Elution E->F G Evaporation & Reconstitution F->G H Filtration G->H I HPLC Injection H->I J Chromatographic Separation (C18 Column) I->J K UV Detection (405 nm) J->K L Peak Integration K->L M Quantification L->M

Caption: Workflow for this compound HPLC Analysis.

Logical Relationship of Method Components

This diagram shows the logical connections between the key components of the HPLC method.

G cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_analyte Analyte cluster_detection Detection C18 C18 Column UV UV Detector (405 nm) C18->UV Separated Analyte Water Water + 0.1% TFA Gradient Gradient Elution Water->Gradient ACN Acetonitrile + 0.1% TFA ACN->Gradient Gradient->C18 Elution Pseudo This compound Pseudo->C18 Interaction

Caption: HPLC Method Component Relationships.

References

Application Notes and Protocols for Bioassays of Pseudobactin's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudobactin, a fluorescent siderophore produced by the plant growth-promoting rhizobacterium Pseudomonas B10, plays a crucial role in the biological control of various plant pathogens. Its primary mechanism of antimicrobial activity is the chelation of ferric iron (Fe³⁺) from the environment, thereby depriving competing microorganisms of this essential nutrient. This document provides detailed application notes and protocols for testing the antimicrobial activity of this compound, designed for use in research and drug development settings.

Mechanism of Action: Iron Sequestration

This compound is a high-affinity iron chelator. In iron-limited environments, Pseudomonas B10 secretes this compound, which binds to available Fe³⁺ with a high affinity. The resulting this compound-Fe³⁺ complex is then recognized by specific receptors on the outer membrane of Pseudomonas B10 and transported into the cell. This process effectively sequesters iron, making it unavailable to other microorganisms in the vicinity that lack the specific receptors for the this compound-iron complex. This iron starvation leads to the inhibition of growth and proliferation of competing microbes.[1] The antimicrobial effect is often bacteriostatic rather than bactericidal.

The antimicrobial activity of this compound is therefore highly dependent on the iron concentration in the growth medium. In iron-rich conditions, the antimicrobial effect is significantly reduced or completely inhibited as the competing microorganisms have sufficient access to iron.[1]

Pseudobactin_Mechanism cluster_environment Extracellular Environment (Iron-Limited) cluster_pseudomonas Pseudomonas B10 This compound This compound Pseudobactin_Fe_Complex This compound-Fe³⁺ Complex This compound->Pseudobactin_Fe_Complex Chelates Fe3+ Fe³⁺ Fe3+->Pseudobactin_Fe_Complex Receptor Specific Receptor Pseudobactin_Fe_Complex->Receptor Binds to Pathogen Pathogenic Microorganism Iron_Starvation Iron Starvation Pathogen->Iron_Starvation Needs Iron Growth_Inhibition Growth Inhibition Iron_Starvation->Growth_Inhibition Uptake Uptake Receptor->Uptake Pseudomonas_B10_Cell Pseudomonas B10 Cell cluster_pseudomonas cluster_pseudomonas Pathogen_Cell Pathogen Cell cluster_environment cluster_environment

Caption: Mechanism of this compound's antimicrobial activity via iron sequestration.

Quantitative Data on Antimicrobial Activity

Quantitative data on the antimicrobial activity of purified this compound from Pseudomonas B10 is limited in publicly available literature. The majority of studies focus on the antagonistic activity of the Pseudomonas B10 strain as a whole. The provided protocols can be utilized to generate specific Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for purified this compound against a range of microorganisms.

Table 1: Antagonistic Activity of Pseudomonas B10 against Erwinia carotovora

Bioassay TypeTest OrganismGrowth MediumObservationsIron Dependence
Plate AssayErwinia carotovoraKing's B Medium (iron-poor)Inhibition of E. carotovora growthActivity inhibited by the addition of 100 µM FeCl₃

Experimental Protocols

Chrome Azurol S (CAS) Agar (B569324) Assay for Siderophore Detection

This assay is a universal method for detecting siderophore production. It is a qualitative or semi-quantitative assay based on the competition for iron between the siderophore and the strong chelator, Chrome Azurol S. A color change from blue to orange/yellow indicates the presence of siderophores.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • Nutrient Agar or other suitable growth medium

  • Sterile petri dishes

  • Acid-washed glassware

Protocol:

  • Prepare CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • In a separate flask, dissolve 30.24 g of PIPES in 800 ml of deionized water and adjust the pH to 6.8 with 10 M NaOH.

    • Slowly add the CAS solution to the PIPES buffer while stirring.

    • Add the HDTMA solution to the CAS/PIPES mixture and bring the final volume to 1 L with deionized water.

    • Autoclave the final solution.

  • Prepare Iron Solution:

    • Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Autoclave the solution.

  • Prepare CAS Agar Plates:

    • Prepare 900 ml of your desired growth medium (e.g., King's B Agar) and autoclave.

    • Cool the agar to 50°C.

    • Aseptically add 100 ml of the CAS assay solution and 1 ml of the iron solution to the molten agar.

    • Mix gently and pour into sterile petri dishes.

  • Inoculation and Incubation:

    • Spot-inoculate the test bacterium (Pseudomonas B10) onto the center of the CAS agar plate.

    • Incubate at the optimal temperature for the bacterium (e.g., 28°C) for 24-48 hours.

  • Observation:

    • Observe the plates for the formation of an orange to yellow halo around the bacterial colony against the blue background of the agar. The diameter of the halo can be measured as a semi-quantitative measure of siderophore production.

CAS_Assay_Workflow start Start prepare_cas Prepare CAS Assay Solution start->prepare_cas prepare_iron Prepare Iron Solution start->prepare_iron prepare_media Prepare Growth Medium start->prepare_media mix_agar Mix CAS, Iron, and Agar prepare_cas->mix_agar prepare_iron->mix_agar prepare_media->mix_agar pour_plates Pour CAS Agar Plates mix_agar->pour_plates inoculate Inoculate with Pseudomonas B10 pour_plates->inoculate incubate Incubate at 28°C for 24-48h inoculate->incubate observe Observe for Orange/Yellow Halo incubate->observe end End observe->end

Caption: Workflow for the Chrome Azurol S (CAS) agar assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Purified this compound

  • Test microorganisms (e.g., Erwinia carotovora, Escherichia coli, Staphylococcus aureus)

  • Iron-poor growth medium (e.g., King's B broth, Mueller-Hinton broth with iron chelators)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare Inoculum:

    • Culture the test microorganism overnight in a suitable broth medium.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., sterile water).

    • Perform serial two-fold dilutions of the this compound stock solution in the iron-poor growth medium in the wells of the 96-well plate.

  • Inoculation:

    • Add the prepared inoculum to each well containing the this compound dilutions.

    • Include a positive control (inoculum without this compound) and a negative control (medium without inoculum).

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the test microorganism for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

MIC_Assay_Workflow start Start prepare_inoculum Prepare Microbial Inoculum (approx. 5x10⁵ CFU/ml) start->prepare_inoculum prepare_dilutions Prepare Serial Dilutions of this compound in 96-well plate start->prepare_dilutions inoculate_wells Inoculate Wells with Microbial Suspension prepare_inoculum->inoculate_wells prepare_dilutions->inoculate_wells add_controls Include Positive and Negative Controls inoculate_wells->add_controls incubate_plate Incubate Plate at Optimal Temperature (18-24h) add_controls->incubate_plate read_results Determine MIC (Lowest concentration with no visible growth) incubate_plate->read_results end End read_results->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Agar Disc Diffusion (Zone of Inhibition) Assay

This assay is a qualitative method to assess the antimicrobial activity of a substance. The antimicrobial agent diffuses from a disc into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition.

Materials:

  • Purified this compound

  • Test microorganisms

  • Iron-poor agar medium (e.g., King's B agar)

  • Sterile filter paper discs (6 mm diameter)

  • Sterile petri dishes

  • Micropipette

Protocol:

  • Prepare Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

    • Evenly spread the inoculum over the surface of the iron-poor agar plates using a sterile swab.

  • Prepare this compound Discs:

    • Aseptically apply a known concentration of purified this compound solution to the sterile filter paper discs.

    • Allow the discs to dry in a sterile environment.

  • Place Discs on Agar:

    • Carefully place the this compound-impregnated discs onto the surface of the inoculated agar plates.

    • Include a control disc with the solvent used to dissolve the this compound.

  • Incubation:

    • Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

  • Measure Zone of Inhibition:

    • After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited. The diameter is a measure of the antimicrobial activity.

Zone_of_Inhibition_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum prepare_discs Impregnate Sterile Discs with this compound start->prepare_discs spread_plate Spread Inoculum on Iron-Poor Agar Plate prepare_inoculum->spread_plate place_discs Place Discs on Inoculated Agar spread_plate->place_discs prepare_discs->place_discs incubate_plate Incubate Plate at Optimal Temperature (18-24h) place_discs->incubate_plate measure_zone Measure Diameter of the Zone of Inhibition incubate_plate->measure_zone end End measure_zone->end

Caption: Workflow for the Agar Disc Diffusion (Zone of Inhibition) assay.

References

Application Notes and Protocols for Assessing the Plant Growth-Promoting Effect of Pseudobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudobactin, a fluorescent siderophore produced by various species of Pseudomonas, plays a significant role in promoting plant growth. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms under iron-limiting conditions. The primary mechanism by which this compound enhances plant health is through the sequestration of ferric iron (Fe³⁺) in the rhizosphere, making it unavailable to phytopathogens and thereby acting as a biocontrol agent.[1] Additionally, by chelating iron, this compound can also facilitate iron uptake by the plant. Beyond its critical role in iron nutrition, this compound can induce systemic resistance (ISR) in plants, further protecting them from a broad range of pathogens. These application notes provide a comprehensive overview and detailed protocols for assessing the multifaceted plant growth-promoting capabilities of this compound.

Data Presentation: Quantitative Effects of this compound on Plant Growth

The following tables summarize the quantitative effects of this compound and this compound-producing Pseudomonas strains on various plant growth parameters.

Table 1: Effect of this compound 358 on Iron Nutrition in Barley (Hordeum vulgare)

TreatmentChlorophyll Content (relative units)Iron Uptake (nmol Fe/g root dry wt/h)Iron Translocation to Shoot (%)
Control (-Fe)10.50.815
4 µM FeCl₃12.22.525
4 µM FePSB35815.84.235
40 µM FeCl₃18.58.145
40 µM FePSB35820.110.555

Data adapted from a study on the influence of this compound 358 on the iron nutrition of hydroponically-grown barley seedlings.

Table 2: Plant Growth Promotion in Kale (Brassica oleracea) by Pseudomonas fluorescens SP007S

TreatmentPlant Height (cm)Root Length (cm)Fresh Weight (g)Dry Weight (g)
Control5.84.10.980.15
P. fluorescens SP007S7.65.31.520.73
Chemical Fertilizer8.25.91.850.91
Organic Fertilizer7.95.61.680.82

Data from a study on the effect of P. fluorescens SP007s formulation on kale growth.[2]

Table 3: Concentration of Ferric this compound in the Rhizosphere

PlantInoculantFerric this compound Concentration (mol/g wet weight of root and adhering soil)
Barley (Hordeum vulgare)Pseudomonas strain Sm1-33.5 x 10⁻¹⁰

This data represents the first direct measurement of a this compound siderophore in a rhizosphere sample.[3]

Signaling Pathways and Mechanisms of Action

This compound contributes to plant growth through two primary mechanisms: indirect growth promotion via biocontrol and direct growth promotion through enhanced iron nutrition and induced systemic resistance.

Iron-Dependent Regulation of this compound Synthesis

The production of this compound by Pseudomonas is tightly regulated by the availability of iron in the environment. In iron-limited conditions, a cascade of gene expression is initiated to synthesize and secrete this compound.

pseudobactin_synthesis_regulation Fe_low Low Iron Fur Fur Protein Fe_low->Fur releases Fur_Fe Fur-Fe³⁺ Complex (Inactive) psbS psbS gene (Sigma Factor) Fur_Fe->psbS represses Fur->psbS derepresses Fe_high High Iron Fe_high->Fur_Fe forms PsbS PsbS Protein psbS->PsbS transcribes & translates psbA psbA gene (this compound Synthesis) PsbS->psbA activates transcription This compound This compound psbA->this compound leads to synthesis

Iron-dependent regulation of this compound synthesis.
Mechanism of Plant Growth Promotion by this compound

Once secreted, this compound chelates iron in the soil, which benefits the plant through multiple pathways.

PGP_mechanism Pseudomonas Pseudomonas spp. This compound This compound Pseudomonas->this compound secretes in low Fe Fe_soil Soil Fe³⁺ (Limited Availability) This compound->Fe_soil chelates ISR Induced Systemic Resistance (ISR) This compound->ISR elicits Fe_this compound Fe³⁺-Pseudobactin Complex Fe_soil->Fe_this compound Phytopathogen Phytopathogens Fe_soil->Phytopathogen required for growth Fe_this compound->Phytopathogen unavailable to Plant_uptake Plant Iron Uptake Fe_this compound->Plant_uptake facilitates Plant_growth Plant Growth Promotion Phytopathogen->Plant_growth inhibits Plant_uptake->Plant_growth promotes JA_ET Jasmonic Acid (JA) & Ethylene (ET) Signaling ISR->JA_ET via JA_ET->Plant_growth enhances defense & promotes

This compound-mediated plant growth promotion.

Experimental Protocols

Detailed methodologies for key experiments to assess the plant growth-promoting effects of this compound are provided below.

Protocol 1: Screening for this compound Production (Chrome Azurol S - CAS Assay)

This protocol is a widely used method for the qualitative and quantitative assessment of siderophore production.[4]

A. Qualitative Assessment (Plate Assay)

  • Prepare CAS agar (B569324) plates:

    • A detailed recipe for the CAS shuttle solution can be found in multiple publications. The final blue-colored agar indicates the presence of the iron-dye complex.

  • Inoculation:

    • Spot-inoculate the bacterial culture onto the center of the CAS agar plate.

  • Incubation:

    • Incubate the plates at 28 ± 2°C for 48-72 hours.

  • Observation:

    • The development of a yellow-orange halo around the colony against the blue background indicates siderophore production. The diameter of the halo can be used for semi-quantitative estimation.

B. Quantitative Assessment (Liquid Assay)

  • Culture Preparation:

    • Inoculate the bacterial strain in an iron-deficient liquid medium (e.g., succinate (B1194679) medium) and incubate at 28 ± 2°C for 48-72 hours with shaking.

  • Supernatant Collection:

    • Centrifuge the culture at 10,000 rpm for 10 minutes to pellet the bacterial cells. Collect the cell-free supernatant.

  • CAS Assay:

    • Mix 0.5 mL of the supernatant with 0.5 mL of CAS shuttle solution.

  • Incubation and Measurement:

    • Incubate the mixture at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm.

  • Calculation:

    • The percentage of siderophore units can be calculated using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

Protocol 2: In Vivo Plant Growth Promotion Assay

This protocol outlines the steps to evaluate the effect of this compound-producing bacteria on plant growth in a controlled environment.

A. Inoculum Preparation

  • Bacterial Culture:

    • Grow the Pseudomonas strain in a suitable liquid medium (e.g., King's B broth) at 28°C for 48 hours with shaking.

  • Cell Harvesting and Resuspension:

    • Centrifuge the culture at 6,000 rpm for 10 minutes.

    • Discard the supernatant and wash the pellet with sterile phosphate-buffered saline (PBS).

    • Resuspend the pellet in sterile distilled water or PBS to a final concentration of approximately 10⁸ CFU/mL.

B. Seed Bacterization

  • Surface Sterilization of Seeds:

    • Surface sterilize seeds by immersing them in 70% ethanol (B145695) for 1 minute, followed by 1% sodium hypochlorite (B82951) for 5 minutes, and then rinse thoroughly with sterile distilled water.

  • Inoculation:

    • Soak the sterilized seeds in the bacterial suspension for 30-60 minutes. For the control group, soak seeds in sterile broth or water.

  • Drying:

    • Air-dry the seeds in a laminar flow hood before sowing.

C. Sowing and Growth Conditions

  • Planting:

    • Sow the inoculated and control seeds in pots containing sterilized soil or a suitable growth medium.

  • Greenhouse Conditions:

    • Maintain the pots in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25-28°C, 60-70% humidity, 16/8 h light/dark cycle).

  • Watering:

    • Water the plants as needed with a sterile nutrient solution.

D. Data Collection and Analysis

After a predetermined growth period (e.g., 21-30 days), harvest the plants and measure the following parameters:

  • Germination percentage: Count the number of germinated seeds.

  • Shoot and root length (cm): Measured using a ruler.

  • Fresh and dry biomass (g): Fresh weight is measured immediately after harvesting. Dry weight is measured after drying the plant material in an oven at 70°C until a constant weight is achieved.

  • Chlorophyll content: Measured using a spectrophotometer after acetone (B3395972) extraction.

  • Nutrient analysis: Analyze the nutrient content (especially iron) in plant tissues using standard methods.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the plant growth-promoting effect of this compound.

experimental_workflow start Start isolate Isolate & Culture Pseudomonas spp. start->isolate screen Screen for this compound Production (CAS Assay) isolate->screen in_vivo In Vivo Plant Growth Promotion Assay screen->in_vivo Positive Strains in_vitro In Vitro PGP Trait Quantification screen->in_vitro Positive Strains inoculum Inoculum Preparation in_vivo->inoculum seed_treatment Seed Bacterization or Root Dipping inoculum->seed_treatment greenhouse Greenhouse Experiment seed_treatment->greenhouse data_collection Data Collection (Growth Parameters) greenhouse->data_collection analysis Statistical Analysis & Conclusion data_collection->analysis end End analysis->end

Experimental workflow for assessing this compound's effects.

Conclusion

The protocols and information provided in these application notes offer a robust framework for researchers and scientists to investigate and quantify the plant growth-promoting effects of this compound. By employing these standardized methods, it is possible to systematically evaluate the potential of this compound-producing Pseudomonas strains as effective biofertilizers and biocontrol agents in sustainable agriculture. Further research into the diverse structures of pseudobactins and their specific interactions with different plant species will continue to enhance our understanding and application of these beneficial microbial metabolites.

References

Application Notes: Pseudobactin as a Biocontrol Agent Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pseudobactin, a yellow-green fluorescent pyoverdine-type siderophore produced by plant growth-promoting rhizobacteria (PGPR) such as Pseudomonas fluorescens and Pseudomonas putida, is a key mediator in the biological control of soil-borne fungal pathogens.[1] Under iron-limiting conditions, these bacteria synthesize and secrete this compound, which possesses an extremely high affinity for ferric iron (Fe³⁺).[2] This characteristic is central to its primary mechanism of action: competitively sequestering iron from the rhizosphere, thereby depriving fungal pathogens of this essential nutrient and inhibiting their growth.[2] These notes provide an overview of this compound's mechanism, efficacy, and protocols for its application in a research setting.

Mechanism of Action: Iron Competition

The primary biocontrol mechanism of this compound is based on competition for iron. In most soil environments, iron is abundant but exists predominantly as insoluble ferric hydroxide, resulting in extremely low concentrations of free Fe³⁺ ions. To acquire this essential element, both beneficial microbes and pathogenic fungi have evolved systems to produce and take up siderophores.

This compound-producing Pseudomonas spp. gain a competitive advantage due to the high affinity of this compound for Fe³⁺ (affinity constant K_f ≈ 10³²).[2] By efficiently chelating the limited available iron, this compound makes it unavailable to fungal pathogens, which may produce siderophores with a lower affinity for iron. This "iron starvation" directly inhibits fungal spore germination and mycelial growth.[2]

Pseudobactin_Mechanism cluster_rhizosphere Rhizosphere (Iron-Limited) Pseudomonas Pseudomonas spp. This compound This compound (Pvd) Pseudomonas->this compound Secretes FerricPseudo Ferric-Pseudobactin Complex This compound->FerricPseudo Chelates Iron Fe³⁺ (Limited) Iron->FerricPseudo Fungus Fungal Pathogen Iron->Fungus Requires for growth FerricPseudo->Pseudomonas Uptake FerricPseudo->Fungus Iron Unavailable GrowthInhibition Growth Inhibition Fungus->GrowthInhibition Leads to

Caption: Mechanism of fungal antagonism by this compound via iron competition.

Iron-Dependent Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by the availability of iron. In an iron-replete environment, a global repressor protein, the Ferric Uptake Regulator (Fur), binds to Fe²⁺ as a cofactor. The Fur-Fe²⁺ complex then binds to specific DNA sequences known as "Fur boxes" in the promoter regions of siderophore biosynthesis genes (e.g., psbA), repressing their transcription.[2][3] Conversely, under iron-deficient conditions, Fur cannot bind to DNA, lifting the repression and allowing for the transcription of genes required for this compound synthesis and transport.

Iron_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe_high Fe²⁺ (available) Fur_protein Fur Protein Fe_high->Fur_protein Binds to Fur_complex Fur-Fe²⁺ Complex Fur_protein->Fur_complex Fur_box Fur Box (Promoter) Fur_complex->Fur_box Binds psb_genes_repressed psb Genes (Transcription Repressed) Fur_box->psb_genes_repressed Blocks RNA Polymerase No_Pvd No this compound Production psb_genes_repressed->No_Pvd Fe_low Fe²⁺ (limited) Fur_protein2 Fur Protein (Inactive) Fe_low->Fur_protein2 No binding Fur_box2 Fur Box (Promoter) Fur_protein2->Fur_box2 Cannot bind psb_genes_active psb Genes (Transcription Active) Fur_box2->psb_genes_active Allows RNA Polymerase Pvd This compound Production psb_genes_active->Pvd In_Vitro_Workflow step1 1. Prepare PDA Plates step2 2. Inoculate Fungus (5 mm plug in center) step1->step2 step4 4. Prepare Control Plate (Fungus only) step1->step4 Parallel Step step3 3. Streak Pseudomonas (at a fixed distance from fungus) step2->step3 step5 5. Incubate Plates (25-28°C for 5-7 days) step3->step5 step4->step5 step6 6. Measure Fungal Growth (Radius of fungus on control and test plates) step5->step6 step7 7. Calculate Percent Inhibition step6->step7

References

Application of Pseudobactin in Agricultural Biotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudobactin, a fluorescent siderophore produced by plant growth-promoting rhizobacteria (PGPR) of the Pseudomonas genus, has garnered significant attention in agricultural biotechnology for its dual role in promoting plant growth and suppressing phytopathogens. Its high affinity for ferric iron (Fe³⁺) is central to its mechanism of action, enabling it to sequester iron from the rhizosphere, thereby limiting its availability to pathogenic microorganisms and, in some cases, directly supplying it to plants. Furthermore, this compound can trigger Induced Systemic Resistance (ISR) in plants, enhancing their natural defense mechanisms against a broad spectrum of pathogens. These application notes provide an overview of the agricultural applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Mechanisms of Action

This compound contributes to plant health and growth through two primary mechanisms:

  • Biocontrol through Iron Competition: In the soil, iron is an essential micronutrient for most living organisms, but its bioavailability is often low. This compound, with its extremely high affinity for Fe³⁺, effectively scavenges this limited resource from the rhizosphere.[1] This competitive advantage deprives pathogenic fungi and bacteria of the iron necessary for their growth and proliferation, leading to a reduction in disease incidence.[1]

  • Plant Growth Promotion and Induced Systemic Resistance (ISR): Beyond its role in iron competition, this compound can directly promote plant growth by making iron more accessible to the plant. Some plants have evolved mechanisms to utilize the this compound-iron complex. More significantly, this compound acts as a microbial determinant that can be recognized by the plant's immune system, triggering a state of heightened defense readiness known as ISR. This systemic response enhances the plant's ability to resist subsequent attacks by a wide range of pathogens and is typically mediated by the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways.

Quantitative Data on the Efficacy of this compound-Producing Pseudomonas

The application of Pseudomonas strains that produce this compound has demonstrated significant improvements in crop yield and disease suppression across various agricultural systems. The following tables summarize key quantitative findings from several studies.

CropPathogenPseudomonas StrainApplication MethodDisease Reduction (%)Reference
Tomato Fusarium oxysporum f. sp. lycopersiciP. fluorescensBioassay trials4.86 - 74.49[2]
Flax Fusarium oxysporum f. sp. liniP. fluorescensBioassay trials3.93 - 79.19[2]
Kale Pectobacterium carotovorumP. fluorescens SP007sSoil drenchup to 65[3]
Chickpea Fusarium oxysporum f. sp. ciceriP. fluorescens isolatesWater culture91.67 - 96.00[4]
Banana Fusarium oxysporum f. sp. cubensePseudomonas spp.Field applicationup to 77[5]
CropPseudomonas StrainApplication MethodGrowth Parameter% IncreaseReference
Red Pepper P. putida FA-56MicrocapsulesFruit Yield45.10[6]
Red Pepper P. putida FA-56MicrocapsulesPlant Height31.50[6]
Red Pepper P. putida FA-56MicrocapsulesDry Biomass71.06[6]
Safflower P. putidaInoculationSeed Oil Percentage12[7]
Potato P. putidaSeed tuber treatmentTuber Yield13[8]
Corn P. putida 1046Seed treatmentRadicle Length22.87 - 28.33[9]
Corn P. putida 1046Seed treatmentColeoptile Length35.96 - 49.56[9]
Potato P. aeruginosaIn vivoPlant Height31
Potato P. aeruginosaIn vivoTuber Weight54

Experimental Protocols

Protocol 1: Large-Scale Extraction and Purification of this compound

This protocol is adapted from methods used for other bacterial siderophores and is suitable for obtaining purified this compound for research purposes.

1. Bacterial Culture and Siderophore Production: a. Prepare an iron-deficient medium (e.g., Succinate medium or M9 minimal medium). To ensure iron limitation, treat the medium with Chelex-100 resin or add an iron chelator like 2,2'-bipyridyl. b. Inoculate the medium with a high-density starter culture of a known this compound-producing Pseudomonas strain (e.g., P. putida WCS358, P. fluorescens B10). c. Incubate the culture at 28-30°C with vigorous shaking (200 rpm) for 48-72 hours. d. Monitor siderophore production using the Chrome Azurol S (CAS) assay. A color change from blue to orange indicates the presence of siderophores.

2. Initial Extraction: a. Harvest the culture by centrifugation at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells. b. Collect the cell-free supernatant. c. Acidify the supernatant to pH ~2.5 with concentrated HCl. d. Add AmberLite XAD-4 resin (or a similar non-polar resin) to the acidified supernatant and stir for several hours at 4°C to allow for adsorption of this compound. e. Collect the resin by filtration and wash it with acidified water (pH 2.5) to remove unbound compounds. f. Elute the bound this compound from the resin using 100% methanol (B129727). Collect the methanol eluate.

3. Purification by High-Performance Liquid Chromatography (HPLC): a. Evaporate the methanol eluate to dryness using a rotary evaporator. b. Reconstitute the dried extract in a small volume of 5% acetonitrile (B52724). c. Purify the this compound using reverse-phase HPLC with a C18 column. d. Use a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) to elute the compound. e. Monitor the eluate at the characteristic absorbance wavelength for this compound's chromophore (around 400 nm). f. Collect the fractions containing the purified this compound and confirm its identity and purity using mass spectrometry and NMR.

Protocol 2: In Vitro Antifungal Bioactivity Assay of this compound

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of purified this compound against a fungal pathogen.

1. Preparation of Fungal Inoculum: a. Culture the target fungal pathogen on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed. b. Harvest fungal spores by flooding the plate with sterile saline (0.85% NaCl) containing 0.05% Tween 80 and gently scraping the surface. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

2. Microtiter Plate Preparation: a. Prepare a stock solution of purified this compound in a suitable solvent (e.g., sterile water or DMSO). b. In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in a suitable broth medium (e.g., Potato Dextrose Broth) to achieve a range of concentrations. c. Add 100 µL of the standardized fungal spore suspension to each well. d. Include a positive control (a known antifungal agent), a negative control (no this compound), and a sterility control (medium only).

3. Incubation and MIC Determination: a. Incubate the microtiter plates at the optimal growth temperature for the fungus (e.g., 25-28°C) for 48-72 hours. b. The MIC is determined as the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.

Protocol 3: Greenhouse Experiment for Plant Growth Promotion and Disease Suppression

This protocol outlines a general procedure to assess the efficacy of a this compound-producing Pseudomonas strain in a greenhouse setting.

1. Inoculum Preparation: a. Grow the Pseudomonas strain in a suitable liquid medium (e.g., King's B broth) for 24-48 hours at 28°C with shaking. b. Harvest the bacterial cells by centrifugation and wash them with sterile phosphate-buffered saline (PBS). c. Resuspend the cells in PBS to a final concentration of 10⁸ CFU/mL.

2. Plant Treatment: a. Seed Treatment: Soak seeds of the desired crop plant in the bacterial suspension for 30-60 minutes before sowing. b. Soil Drench: After seed germination and seedling establishment, drench the soil around the base of each plant with a specific volume of the bacterial suspension.

3. Pathogen Challenge (for disease suppression assay): a. Grow the phytopathogen in a suitable culture medium. b. Inoculate the plants with the pathogen at a predetermined time after the Pseudomonas treatment. The inoculation method will vary depending on the pathogen (e.g., soil infestation, foliar spray).

4. Data Collection and Analysis: a. Monitor plant growth parameters regularly (e.g., plant height, number of leaves, biomass). b. Assess disease incidence and severity at appropriate time points after pathogen inoculation. c. At the end of the experiment, harvest the plants and measure yield components (e.g., fruit number, weight). d. Statistically analyze the data to determine the significance of the treatment effects.

Signaling Pathways and Experimental Workflows

This compound-Mediated Iron Competition and Plant Uptake

This compound produced by PGPR chelates iron in the rhizosphere, making it unavailable to phytopathogens. The plant can then potentially take up this iron-siderophore complex.

G cluster_rhizosphere Rhizosphere cluster_pathogen Phytopathogen cluster_plant Plant Root Pseudomonas Pseudomonas spp. This compound This compound Pseudomonas->this compound produces Fe_this compound Fe³⁺-Pseudobactin Complex This compound->Fe_this compound chelates Fe3 Fe³⁺ (Iron) Fe3->Fe_this compound Pathogen Phytopathogen Fe3->Pathogen Fe_this compound->Pathogen Iron Unavailable Plant_Root Plant Root Fe_this compound->Plant_Root uptake Pathogen_Growth Pathogen Growth Pathogen->Pathogen_Growth requires Fe³⁺ Plant_Uptake Iron Uptake Plant_Root->Plant_Uptake

Caption: Iron competition in the rhizosphere.

This compound-Induced Systemic Resistance (ISR) Signaling Pathway

This compound is recognized by the plant, triggering a signaling cascade that leads to systemic resistance. This pathway is dependent on jasmonic acid and ethylene signaling.

ISR_Pathway cluster_root Root Cell cluster_shoot Systemic Tissue (Leaf Cell) This compound This compound Receptor Plant Receptor This compound->Receptor recognition Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction JA_ET_Biosynthesis JA & ET Biosynthesis Signal_Transduction->JA_ET_Biosynthesis JA_ET_Signal JA & ET Signal JA_ET_Biosynthesis->JA_ET_Signal systemic signal NPR1 NPR1 JA_ET_Signal->NPR1 Transcription_Factors Transcription Factors (e.g., ERF1, MYC2) NPR1->Transcription_Factors activates Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes induces ISR Induced Systemic Resistance Defense_Genes->ISR

Caption: this compound-Induced Systemic Resistance pathway.

Experimental Workflow for Evaluating this compound's Biocontrol Efficacy

A logical workflow for assessing the potential of a this compound-producing bacterium as a biocontrol agent.

Experimental_Workflow Start Isolate & Identify Pseudomonas spp. CAS_Assay Screen for Siderophore Production (CAS Assay) Start->CAS_Assay Purification Extract & Purify This compound CAS_Assay->Purification In_Vitro_Assay In Vitro Antagonism Assay Purification->In_Vitro_Assay Greenhouse_Trial Greenhouse Trials (Plant Growth & Disease) In_Vitro_Assay->Greenhouse_Trial Field_Trial Field Trials Greenhouse_Trial->Field_Trial Formulation Develop Biocontrol Formulation Field_Trial->Formulation End Commercial Application Formulation->End

Caption: Biocontrol agent development workflow.

Conclusion

This compound and the bacteria that produce it represent a promising avenue for sustainable agriculture. By leveraging the natural abilities of these microorganisms to suppress pathogens and promote plant growth, it is possible to reduce reliance on chemical fertilizers and pesticides. The protocols and data presented here provide a foundation for researchers and professionals to further explore and harness the potential of this compound in developing effective and environmentally friendly agricultural biotechnologies. Further research should focus on optimizing production, formulation, and application methods for consistent and reliable performance in diverse field conditions.

References

Application Notes and Protocols for Cloning and Expression of Pseudobactin Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and application notes for the cloning, expression, and analysis of pseudobactin biosynthesis genes from Pseudomonas species. Pseudobactins are fluorescent siderophores with high affinity for iron, playing a crucial role in microbial competition and plant growth promotion. Their complex non-ribosomal peptide synthetase (NRPS) machinery is a target for biosynthetic engineering to generate novel compounds with potential therapeutic applications.

Data Presentation

Table 1: Iron-Dependent Expression of this compound Biosynthesis-Related Genes

This table summarizes the typical changes in gene expression for key genes involved in this compound biosynthesis in Pseudomonas under iron-limiting versus iron-replete conditions. Expression levels are often determined using reporter gene fusions (e.g., lacZ) and are presented as relative units or fold changes.

GeneFunctionExpression under Iron-Limiting Conditions (Relative Units)Expression under Iron-Replete Conditions (Relative Units)Fold Induction (Iron-Limiting / Iron-Replete)Reference
psbAL-ornithine N5-oxygenaseHighLow / Undetectable>100[1][2]
psbSECF sigma factor (regulator)HighLow / Undetectable>100[1][3]
pvdSAlternative sigma factor (regulator)HighLow / Undetectable>50[1]
pupBFerric-pseudobactin receptorInduced by specific pseudobactinsLow / UndetectableVariable[4]
Table 2: Production of this compound in Wild-Type and Heterologous Hosts

This table provides examples of this compound or related siderophore production levels in different bacterial strains and under various conditions. Quantification is often performed using the Chrome Azurol S (CAS) assay or by measuring the concentration of the purified compound.

Host StrainGene Cluster OriginGrowth ConditionsSiderophore TiterReference
Pseudomonas sp. B10EndogenousIron-poor KB medium3.5 x 10⁻¹⁰ mol/g (in rhizosphere)[5][6]
Pseudomonas putidaHeterologous (glidobactin A BGC)Engineered strain470 mg/L
Pseudomonas aeruginosaEndogenousMEB medium80.50% siderophore units[7]
E. coliHeterologous (NRPS)Engineered strain with Sfp12 mg/L (DKP)[8]

Experimental Protocols

Protocol 1: Construction of a Pseudomonas Cosmid Genomic Library

This protocol describes the construction of a genomic library from a Pseudomonas strain in a broad-host-range cosmid vector, which can be used to clone large gene clusters like those for this compound biosynthesis.

Materials:

  • Pseudomonas strain of interest

  • E. coli DH5α

  • Broad-host-range cosmid vector (e.g., pLAFR1)

  • Restriction enzymes (e.g., Sau3AI, BamHI)

  • T4 DNA Ligase and buffer

  • Calf Intestinal Alkaline Phosphatase (CIP)

  • In vitro packaging extract (e.g., Gigapack III Gold)

  • Luria-Bertani (LB) medium and agar (B569324)

  • Appropriate antibiotics (e.g., tetracycline (B611298) for pLAFR1)

Procedure:

  • Genomic DNA Isolation:

    • Culture the Pseudomonas strain in 50 mL of LB broth overnight.

    • Harvest the cells by centrifugation and isolate high-molecular-weight genomic DNA using a standard genomic DNA purification kit or phenol-chloroform extraction.

    • Assess the quality and integrity of the DNA on a 0.8% agarose (B213101) gel.

  • Partial Digestion of Genomic DNA: [9]

    • Perform a series of trial digestions with varying concentrations of Sau3AI to determine the optimal conditions for generating fragments in the 30-45 kb range.

    • Set up a larger-scale digestion under the optimal conditions.

    • Run the digested DNA on a 0.8% agarose gel and excise the gel slice containing DNA fragments of the desired size.

    • Purify the DNA from the gel slice using a gel extraction kit.

  • Vector Preparation:

    • Digest the cosmid vector (e.g., pLAFR1) with BamHI.

    • Dephosphorylate the linearized vector with CIP to prevent self-ligation.

    • Purify the linearized, dephosphorylated vector.

  • Ligation: [10]

    • Set up ligation reactions with varying molar ratios of insert DNA to vector DNA (e.g., 1:1, 3:1, 5:1).

    • Incubate the reactions with T4 DNA Ligase overnight at 16°C.

  • In Vitro Packaging and Transduction: [11][12]

    • Package the ligation products into lambda phage particles using a commercial in vitro packaging extract according to the manufacturer's instructions.

    • Transduce E. coli DH5α cells with the packaged cosmids.

    • Plate the transduced cells on LB agar plates containing the appropriate antibiotic to select for colonies containing recombinant cosmids.

  • Library Titering and Storage:

    • Count the number of colonies to determine the library titer.

    • Pick individual colonies into 96-well plates containing LB broth with the selective antibiotic and glycerol (B35011) for long-term storage at -80°C.

Protocol 2: Complementation of this compound Biosynthesis Mutants

This protocol outlines the procedure for identifying genes involved in this compound biosynthesis by complementing non-fluorescent (siderophore-deficient) mutants with a cosmid genomic library.

Materials:

  • Non-fluorescent Pseudomonas mutant strain

  • E. coli strain carrying the cosmid library

  • Helper E. coli strain with a mobilizing plasmid (e.g., HB101 with pRK2013)

  • King's B medium (for observing fluorescence)[2][13]

  • LB medium

  • Appropriate antibiotics for selection

Procedure:

  • Triparental Mating: [5][14]

    • Grow overnight cultures of the recipient Pseudomonas mutant, the E. coli library strain (donor), and the helper E. coli strain.

    • Mix equal volumes of the three cultures, pellet the cells by centrifugation, and resuspend in a small volume of LB.

    • Spot the cell mixture onto an LB agar plate and incubate overnight at 30°C to allow for conjugation.

  • Selection of Transconjugants:

    • Scrape the cells from the mating spot and resuspend in sterile saline.

    • Plate serial dilutions of the cell suspension onto selective agar plates. The selection should be for the recipient Pseudomonas strain containing the cosmid (e.g., using an antibiotic marker on the cosmid and a counter-selection against the E. coli donor and helper strains).

  • Screening for Complementation:

    • Patch the resulting transconjugant colonies onto King's B agar plates, which is a low-iron medium that promotes siderophore production and fluorescence.

    • Incubate the plates at 30°C for 24-48 hours.

    • Identify colonies that have restored the fluorescent phenotype, indicating that the cosmid they carry contains the functional gene that was mutated in the recipient strain.

  • Cosmid Rescue and Analysis:

    • Isolate the complementing cosmid DNA from the fluorescent Pseudomonas transconjugants.

    • Transform the isolated cosmid into E. coli for further analysis, such as restriction mapping and subcloning, to identify the specific gene(s) responsible for complementation.

Protocol 3: Quantification of this compound Production using the CAS Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[1][15][16]

Materials:

  • CAS assay solution

  • Bacterial culture supernatants

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of CAS Assay Solution:

    • Detailed recipes for the CAS shuttle solution are available in the literature. It typically contains CAS, hexadecyltrimethylammonium bromide (HDTMA), and a buffered solution of FeCl₃.

  • Sample Preparation:

    • Grow the bacterial strains in an iron-deficient medium (e.g., M9 minimal medium) to induce siderophore production.[3][17][18]

    • Centrifuge the cultures to pellet the cells and collect the supernatant.

  • Assay:

    • In a 96-well plate, mix the culture supernatant with the CAS assay solution.

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm. A decrease in absorbance indicates the presence of siderophores, which have chelated the iron from the CAS-iron complex.

  • Quantification:

    • Calculate the percentage of siderophore units relative to a reference (uninoculated medium).

    • The formula is: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.

Protocol 4: Heterologous Expression of this compound Biosynthesis Genes in P. putida

Pseudomonas putida is a suitable host for the heterologous expression of NRPS gene clusters.[19]

Materials:

  • P. putida expression host (e.g., KT2440)

  • Expression vector with a suitable promoter (e.g., IPTG-inducible)

  • This compound biosynthesis gene cluster

  • E. coli cloning strain

  • Appropriate growth media and antibiotics

Procedure:

  • Gene Cluster Assembly:

    • The large NRPS gene clusters for this compound biosynthesis may need to be assembled from smaller DNA fragments using methods like Gibson assembly or yeast homologous recombination.

  • Cloning into Expression Vector:

    • Clone the assembled gene cluster into a suitable broad-host-range expression vector.

  • Transformation into P. putida:

    • Introduce the expression vector into P. putida via electroporation or conjugation (triparental mating).

  • Expression and Production:

    • Grow the recombinant P. putida strain in a suitable production medium.

    • Induce gene expression with the appropriate inducer (e.g., IPTG).

    • Incubate the culture for 48-72 hours to allow for the production of this compound.

  • Analysis of Production:

    • Analyze the culture supernatant for the presence of this compound using the CAS assay, HPLC, or LC-MS.

Mandatory Visualization

Iron-Dependent Regulation of this compound Biosynthesis

RegulationPathway Fe High Iron Fur Fur Repressor Fe->Fur psbS_promoter psbS Promoter Fur->psbS_promoter represses psbS psbS (ECF Sigma Factor) psbS_promoter->psbS transcribes psbA_promoter psbA Promoter psbS->psbA_promoter activates transcription psbA psbA (Biosynthesis Gene) psbA_promoter->psbA transcribes This compound This compound psbA->this compound synthesizes

Caption: Iron-dependent regulation of this compound biosynthesis.

Experimental Workflow for Complementation of this compound Mutants

ComplementationWorkflow cluster_0 Library Preparation cluster_1 Complementation cluster_2 Analysis gDNA Pseudomonas gDNA partial_digest partial_digest gDNA->partial_digest Partial Digest cosmid Cosmid Vector linearize linearize cosmid->linearize Linearize & Dephosphorylate ligate ligate partial_digest->ligate linearize->ligate package package ligate->package In vitro Packaging library Cosmid Library package->library Transduce E. coli triparental_mating Triparental Mating library->triparental_mating mutant Non-fluorescent Pseudomonas Mutant mutant->triparental_mating helper Helper E. coli helper->triparental_mating selection selection triparental_mating->selection Select Transconjugants screening screening selection->screening Screen on King's B Agar complemented complemented screening->complemented Identify Fluorescent Colonies rescue rescue complemented->rescue Rescue Cosmid analysis analysis rescue->analysis Restriction Map & Subclone identify identify analysis->identify Identify Gene(s)

Caption: Workflow for identifying this compound genes via complementation.

References

Application Notes and Protocols for Measuring Pseudobactin's Iron-Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pseudobactin is a class of fluorescent siderophores—high-affinity iron (Fe³⁺) chelators—produced by various Pseudomonas species to sequester iron from their environment. The remarkable stability of the ferric-pseudobactin complex is crucial for microbial iron acquisition and plays a significant role in biocontrol and virulence. Quantifying the iron-binding affinity is essential for understanding its biochemical function, developing novel antimicrobial agents that target iron uptake, and designing therapeutic chelators. This document provides detailed protocols for several robust techniques used to measure the iron-binding affinity of this compound.

Key Metrics for Iron-Binding Affinity

The strength of the interaction between this compound (L) and ferric iron (M) is typically described by the overall stability constant (β) and the pFe value .

  • Stability Constant (log β) : Represents the equilibrium constant for the formation of the complex from the fully deprotonated ligand and the metal ion. For a 1:1 complex (ML):

    • M + L ⇌ ML

    • β = [ML] / ([M][L])

  • pFe : Defined as the negative logarithm of the free Fe³⁺ concentration at a specific pH (usually 7.4) and defined total concentrations of ligand and iron. It provides a more biologically relevant measure of iron sequestering power under physiological conditions.[1]

Quantitative Data Summary

The iron-binding affinity of pseudobactins can vary between different structural variants. The following table summarizes representative quantitative data for a this compound produced by Pseudomonas putida.

Siderophore VariantTechnique UsedParameterValueReference
This compound St3Potentiometric Titrationlog KML (Fe³⁺)29.6[2]
This compound St3Fluorescence Spectroscopylog KML (Fe³⁺)29.6[2]
This compound St3Potentiometric Titrationlog KML (Cu²⁺)22.3[2]
This compound St3Potentiometric Titrationlog KML (Zn²⁺)19.8[2]
This compound St3Potentiometric Titrationlog KML (Mn²⁺)17.3[2]
This compound St3Potentiometric Titrationlog KML (Fe²⁺)8.3[2]

Note: KML is the overall stability constant, equivalent to β for a 1:1 metal-ligand complex.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[3] It involves monitoring pH changes in a solution upon the addition of a strong base.

Application Note

This technique is ideal for obtaining fundamental thermodynamic data. By performing two separate titrations—one with the free this compound and one with the this compound-iron mixture—one can calculate both the pKa values of the ligand's functional groups and the overall stability constant of the ferric complex.[3][4] The difference in the titration curves reveals the displacement of protons upon metal binding.

Experimental Protocol

A. Materials and Solutions:

  • Purified, metal-free this compound solution (~0.5 - 1 mM).

  • Standardized, carbonate-free KOH or NaOH solution (~0.1 M).[5]

  • Standardized HCl or HNO₃ solution (~0.1 M).

  • High-purity background electrolyte solution (e.g., 0.1 M KCl or KNO₃).[5]

  • Ferric iron stock solution (e.g., from FeCl₃ or Fe(NO₃)₃, standardized).

  • High-purity, de-gassed water.

  • Inert gas (e.g., Argon) for purging.[3][6]

B. Instrumentation:

  • Temperature-controlled titration vessel (e.g., double-walled beaker at 25°C).[5]

  • High-precision automatic titrator or autoburette.

  • Calibrated pH electrode with a resolution of 0.1 mV.

  • Magnetic stirrer.

C. Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffers and then refine the calibration with a strong acid-strong base titration in the same ionic medium as the experiment to determine the electrode's standard potential (E⁰) and slope.[5]

  • Ligand Protonation Titration:

    • Pipette a known volume of the this compound solution into the titration vessel.

    • Add the background electrolyte to achieve the desired ionic strength (e.g., 0.1 M).

    • Acidify the solution with a known amount of standard acid to a starting pH of ~2.5-3.0 to ensure all functional groups are protonated.

    • Purge the solution with inert gas for 15-20 minutes to remove dissolved CO₂ and maintain this atmosphere throughout the titration.[3]

    • Titrate the solution with the standardized base, adding small increments and recording the pH and volume added after the reading stabilizes. Continue until pH ~11-12.[5]

  • Metal-Ligand Titration:

    • Prepare a new solution identical to the one in step 2.2, but also add a precise volume of the ferric iron stock solution to achieve a desired ligand-to-metal ratio (e.g., 1.1:1).[3]

    • Allow the solution to equilibrate for the complex to form.

    • Repeat the titration with the standardized base as described in step 2.5.

D. Data Analysis:

  • Plot the titration curves (pH vs. volume of base) for both experiments.

  • Use specialized software (e.g., HYPERQUAD, BEST7) to perform a non-linear least-squares refinement of the data.

  • The software uses the data from the ligand-only titration to calculate the protonation constants (pKa values).

  • Using these pKa values, the data from the metal-ligand titration is then used to calculate the overall stability constant (log β) for the ferric-pseudobactin complex.[7][8]

Potentiometric_Titration_Workflow prep Prepare Solutions (Ligand, Metal, Base, Acid) calib Calibrate pH Electrode prep->calib Setup titrate_L Titrate Free Ligand with Base calib->titrate_L titrate_ML Titrate Metal-Ligand Complex with Base calib->titrate_ML record Record pH vs. Volume Data titrate_L->record titrate_ML->record analyze Analyze Data with Specialized Software record->analyze result Determine pKa and log β Values analyze->result Calculation

Workflow for Potentiometric Titration.

Spectrophotometric (UV-Vis) Titration

This method is applicable because the ferric-pseudobactin complex exhibits strong absorbance in the visible spectrum (a characteristic yellow-green color), while the free ligand does not.[3]

Application Note

Spectrophotometric titration is a direct and visually intuitive method to determine binding stoichiometry and stability constants. It is particularly useful for ligands that undergo a significant change in their absorption spectrum upon metal binding. For high-affinity siderophores, this method is often used in a competitive format where another ligand (e.g., EDTA) competes with this compound for the iron.[1]

Experimental Protocol

A. Materials and Solutions:

  • Purified, metal-free this compound solution of known concentration.

  • Standardized ferric iron stock solution (e.g., FeCl₃ in dilute HCl to prevent hydrolysis).

  • Buffer solution to maintain a constant pH (e.g., HEPES, MES for pH 7.4). Ensure the buffer does not chelate iron.

  • For competitive titration: A solution of a competing ligand with a known iron-binding affinity (e.g., EDTA).[1]

B. Instrumentation:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvettes.

  • Micropipettes.

C. Procedure:

  • Determine λmax: Prepare a solution with a slight excess of iron relative to this compound to ensure complete complex formation. Scan the absorbance from ~300 to 700 nm to find the wavelength of maximum absorbance (λmax) for the ferric-pseudobactin complex.

  • Direct Titration:

    • Place a known volume and concentration of the this compound solution in a cuvette.

    • Record the initial absorbance spectrum.

    • Make sequential, small additions of the standardized ferric iron solution.[3]

    • After each addition, mix thoroughly, allow the solution to equilibrate, and record the full spectrum or the absorbance at λmax.

    • Continue until the absorbance no longer changes, indicating saturation of the ligand.

  • Competitive Titration (for high affinity):

    • Prepare an equilibrated solution of the ferric-pseudobactin complex.

    • Titrate this solution with the competing ligand (e.g., EDTA).

    • Record the decrease in absorbance at the ferric-pseudobactin λmax as the competing ligand sequesters the iron.

D. Data Analysis:

  • Correct all absorbance readings for dilution by multiplying by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.

  • Plot the corrected absorbance vs. the molar ratio of [Fe³⁺]/[this compound]. The inflection point of the curve indicates the binding stoichiometry.

  • The data can be fitted to appropriate binding models using non-linear regression analysis software (e.g., HypSpec, Origin) to calculate the stability constant (β).[3]

Spectrophotometric_Titration_Workflow prep Prepare Solutions (Ligand, Metal, Buffer) find_lambda Determine λmax of Fe-Pseudobactin Complex prep->find_lambda titrate Titrate Ligand with Metal Solution find_lambda->titrate record Record Absorbance at λmax titrate->record After each addition plot Plot Corrected Absorbance vs. Molar Ratio record->plot result Determine Stoichiometry and Stability Constant (β) plot->result Data Fitting

Workflow for Spectrophotometric Titration.

Fluorescence Quenching Titration

This technique leverages the intrinsic fluorescence of this compound, which is quenched upon binding to paramagnetic metal ions like Fe³⁺.[4][9]

Application Note

Fluorescence spectroscopy is an extremely sensitive method that requires smaller sample quantities compared to other techniques. The quenching of this compound's fluorescence provides a direct signal of the binding event, allowing for the determination of the binding affinity.

Experimental Protocol

A. Materials and Solutions:

  • Purified, metal-free this compound solution in a suitable buffer (e.g., HEPES, pH 7.4).

  • Standardized ferric iron stock solution.

  • The buffer should be chosen to minimize background fluorescence.

B. Instrumentation:

  • Fluorometer or spectrofluorometer with a temperature-controlled cuvette holder.

  • Quartz micro-cuvettes.

C. Procedure:

  • Determine Excitation/Emission Wavelengths: Place a dilute solution of this compound in the cuvette. Determine the optimal excitation wavelength and record the emission spectrum to find the wavelength of maximum emission.

  • Titration:

    • Place a known volume and concentration of the this compound solution in the cuvette. The concentration should be low enough to avoid inner-filter effects.

    • Record the initial fluorescence intensity.

    • Add small, precise aliquots of the standardized ferric iron solution.

    • After each addition, mix gently, allow 2-5 minutes for equilibration, and record the fluorescence intensity at the emission maximum.[10]

    • Continue additions until the fluorescence signal is maximally quenched and no further change is observed.

  • Control for Inner-Filter Effect (if necessary): Repeat the titration by adding the iron solution to a solution of a non-binding fluorophore with similar spectral properties (e.g., N-acetyl-tryptophanamide if this compound's fluorescence is tryptophan-based) to measure and correct for any quenching not caused by direct binding.[11]

D. Data Analysis:

  • Correct the fluorescence data for dilution effects.

  • Plot the corrected fluorescence intensity vs. the total concentration of Fe³⁺.

  • Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) using non-linear regression to determine the dissociation constant (Kd). The stability constant (β) is the reciprocal of Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding interaction, providing a complete thermodynamic profile of the binding event in a single experiment.[12][13]

Application Note

ITC is the gold standard for characterizing biomolecular interactions. It is label-free and can determine the binding affinity (Ka or Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the reaction.[12] This provides deep insight into the forces driving the complexation of iron by this compound.

Experimental Protocol

A. Materials and Solutions:

  • Highly concentrated, purified metal-free this compound.

  • Concentrated, standardized ferric iron solution.

  • Crucially, both the this compound and iron solutions must be prepared in the exact same, extensively dialyzed buffer to minimize heats of dilution. [12] A buffer with a low ionization enthalpy (e.g., HEPES, phosphate) is recommended.

  • Degassed buffer for cleaning and baseline measurements.

B. Instrumentation:

  • Isothermal Titration Calorimeter (e.g., MicroCal ITC200).

C. Procedure:

  • Sample Preparation:

    • Dialyze the purified this compound against the chosen buffer extensively. Use the final dialysate to prepare the ferric iron solution to ensure a perfect buffer match.[14]

    • Degas all solutions immediately before use to prevent air bubbles.[12]

    • Accurately determine the concentrations of both this compound and iron solutions.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells.

    • Set the experimental temperature (e.g., 25°C).

    • Load the reference cell with degassed buffer.

  • Experiment Execution:

    • Load the this compound solution (e.g., 10-50 µM) into the sample cell.

    • Load the ferric iron solution (typically 10-15 times the concentration of the this compound) into the injection syringe.[12]

    • Perform a series of small, timed injections (e.g., 1-2 µL each) of the iron solution into the sample cell while stirring.

    • Record the heat change after each injection until the binding sites are saturated and the heat signal returns to the baseline heat of dilution.

  • Control Experiment: Perform a control titration by injecting the iron solution into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.[15]

D. Data Analysis:

  • Integrate the area of each injection peak to determine the heat change (ΔH) for that injection.

  • Plot the heat change per mole of injectant against the molar ratio of [Fe³⁺]/[this compound].

  • Fit this binding isotherm using the software provided with the instrument (e.g., Origin-based analysis software) to a suitable binding model (typically a one-site model).

  • The fit directly yields the stoichiometry (n), the binding constant (Ka = 1/Kd), and the enthalpy of binding (ΔH). The change in entropy (ΔS) and Gibbs free energy (ΔG) are then calculated automatically.[13]

ITC_Workflow prep Prepare & Degas Solutions in Identical Dialyzed Buffer load Load Ligand into Cell Load Metal into Syringe prep->load titrate Inject Metal into Ligand Solution Sequentially load->titrate Instrument Setup record Measure Heat Change per Injection titrate->record plot Plot Heat vs. Molar Ratio record->plot Integration result Determine Ka, n, ΔH, ΔS (Thermodynamic Profile) plot->result Fit to Binding Model

Workflow for Isothermal Titration Calorimetry.

References

Application Notes and Protocols for In Vitro Antagonism Assays with Pseudobactin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudobactin is a fluorescent siderophore produced by certain species of Pseudomonas, most notably the plant growth-promoting rhizobacterium Pseudomonas strain B10. Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to scavenge for ferric iron (Fe³⁺) from the environment. The antagonistic properties of this compound are primarily attributed to its potent iron-sequestering ability, which effectively deprives competing microorganisms of this essential nutrient, leading to growth inhibition. This document provides detailed protocols for conducting in vitro antagonism assays to evaluate the efficacy of this compound and outlines the underlying mechanism of action.

Mechanism of Action: Iron Competition

The primary mechanism by which this compound exerts its antagonistic effect is through competitive iron sequestration.[1] In iron-limited environments, Pseudomonas B10 produces and secretes this compound, which has an extremely high affinity for ferric iron.[1] This this compound-iron complex is then recognized by specific receptors on the outer membrane of the Pseudomonas cell and transported into the cell.

Competing microorganisms, such as the phytopathogen Erwinia carotovora, also produce their own siderophores (e.g., chrysobactin) to acquire iron. However, the high affinity of this compound for iron allows it to outcompete the siderophores of other microbes, effectively creating an iron-deficient environment for them and inhibiting their growth.[1] This iron-dependent antagonism is a key factor in the biocontrol capabilities of Pseudomonas B10.[1]

Data Presentation

Antagonist StrainTarget OrganismCulture MediumIron (FeCl₃) SupplementationInhibition Zone Diameter (mm)Observations
Pseudomonas B10 (Wild-Type)Erwinia carotovoraKing's B (KB)None++Clear halo of inhibition observed.
Pseudomonas B10 (Wild-Type)Erwinia carotovoraKing's B (KB)100 µM-No inhibition halo observed.
Pseudomonas B10CA1 (mutant)Erwinia carotovoraKing's B (KB)None-No inhibition halo observed.

Illustrative data based on qualitative descriptions in the literature. "++" indicates a distinct zone of inhibition, while "-" indicates no observable inhibition. The mutant strain B10CA1 is defective in this compound synthesis.[1]

Experimental Protocols

Double Agar (B569324) Layer Method for Antagonism Assay

This method is designed to assess the antagonistic activity of secreted compounds, such as this compound, by preventing direct cell-to-cell contact between the producer and target microorganisms.[2][3]

Materials:

  • Pseudomonas strain B10 (or other this compound-producing strain)

  • Target microorganism (e.g., Erwinia carotovora)

  • King's B (KB) medium (iron-poor)

  • KB medium supplemented with 100 µM FeCl₃ (iron-rich control)

  • Petri dishes

  • Sterile spreaders

  • Incubator

Protocol:

  • Prepare the Producer Strain: Culture Pseudomonas B10 in KB broth overnight at 28°C with shaking.

  • Inoculate the Base Layer: Spot inoculate 10 µL of the overnight Pseudomonas B10 culture onto the center of KB agar plates and KB agar plates supplemented with 100 µM FeCl₃.

  • Incubate the Producer: Incubate the plates at 28°C for 24-48 hours to allow for the growth of colonies and diffusion of this compound into the agar.

  • Prepare the Target Organism Overlay: Prepare a suspension of the target organism, Erwinia carotovora, in sterile saline or phosphate-buffered saline (PBS) to a concentration of approximately 10⁶ CFU/mL.[1]

  • Create the Overlay: Mix 100 µL of the target organism suspension with 3 mL of molten soft agar (KB medium with 0.7% agar), cooled to 45-50°C.

  • Pour the Overlay: Pour the soft agar mixture evenly over the surface of the plates containing the Pseudomonas B10 colonies.

  • Incubation: Incubate the plates at 28°C for 24-48 hours.

  • Observation: Observe the plates for the formation of a clear zone of inhibition (halo) around the Pseudomonas B10 colonies. The absence of a halo on the iron-supplemented plates indicates iron-dependent antagonism.

Simultaneous Inhibition Method

This method assesses the competitive interactions between the producer and target microorganisms when they are grown in direct contact.

Materials:

  • Pseudomonas strain B10

  • Target microorganism (e.g., Erwinia carotovora)

  • King's B (KB) medium

  • Petri dishes

  • Sterile inoculation loops

Protocol:

  • Prepare Cultures: Culture Pseudomonas B10 and the target organism in KB broth overnight at 28°C with shaking.

  • Inoculation: Using a sterile inoculation loop, streak the target organism across the surface of a KB agar plate.

  • Spot Inoculation of Producer: Spot inoculate 10 µL of the overnight Pseudomonas B10 culture onto the center of the plate that has been streaked with the target organism.

  • Incubation: Incubate the plates at 28°C for 48 hours.

  • Observation: Observe for a zone of inhibition in the growth of the target organism's streak around the Pseudomonas B10 colony.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P_culture Culture Pseudomonas B10 (Producer) Inoculate Spot Inoculate P. B10 on KB Agar P_culture->Inoculate T_culture Culture Erwinia carotovora (Target) Overlay Overlay with E. carotovora in Soft Agar T_culture->Overlay Incubate_P Incubate (24-48h) Inoculate->Incubate_P Incubate_P->Overlay Incubate_final Incubate (24-48h) Overlay->Incubate_final Observe Observe for Inhibition Zone (Halo) Incubate_final->Observe Measure Measure Zone Diameter (mm) Observe->Measure Compare Compare with Iron-Rich Control Measure->Compare

Caption: Workflow for the double agar layer antagonism assay.

Signaling Pathway: Iron Competition

G cluster_environment Extracellular Environment (Iron-Limited) cluster_pseudomonas Pseudomonas B10 cluster_erwinia Erwinia carotovora Fe3 Fe³⁺ (Iron) Fe_Pseudo Ferric-Pseudobactin Fe3->Fe_Pseudo Fe_Chryso Ferric-Chrysobactin Fe3->Fe_Chryso Pseudo This compound Pseudo->Fe_Pseudo High Affinity Chelation Chryso Chrysobactin Chryso->Fe_Chryso Chelation P_receptor Ferric-Pseudobactin Receptor Fe_Pseudo->P_receptor Binding E_receptor Ferric-Chrysobactin Receptor Fe_Pseudo->E_receptor No Recognition Fe_Chryso->E_receptor Binding (Limited) P_transport Transport System P_receptor->P_transport Internalization P_growth Growth P_transport->P_growth Iron Utilization Pseudo_prod This compound Production Pseudo_prod->Pseudo E_transport Transport System E_receptor->E_transport E_growth Growth Inhibition (Iron Starvation) E_transport->E_growth Chryso_prod Chrysobactin Production Chryso_prod->Chryso

References

Application Notes and Protocols: Development of Monoclonal Antibodies for Pseudobactin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudobactins are a class of fluorescent siderophores produced by Pseudomonas species to facilitate iron acquisition. These molecules play a crucial role in microbial competition and are implicated in the virulence of pathogenic strains. The ability to detect and quantify pseudobactins is therefore of significant interest in various fields, including clinical diagnostics, environmental microbiology, and drug development. This document provides detailed application notes and protocols for the development and characterization of monoclonal antibodies (mAbs) specifically targeting ferric pseudobactin, the iron-bound form of the siderophore. The methodologies described herein are based on the foundational work of Buyer et al., who first reported the successful production of such antibodies.[1][2]

I. Characteristics of Anti-Ferric this compound Monoclonal Antibodies

Three unique monoclonal antibodies of the immunoglobulin G subclass 1 (IgG1) type have been successfully developed and characterized for their reactivity with ferric this compound from Pseudomonas putida B10.[1][2] A summary of their key characteristics is presented below.

Table 1: Summary of Anti-Ferric this compound Monoclonal Antibody Characteristics

CharacteristicDescriptionReference
Antibody Designation Three distinct IgG1-type monoclonal antibodies have been established.[1][2]
Target Antigen Ferric this compound, the iron-siderophore complex from Pseudomonas putida B10.[1][2]
Specificity Highly specific to ferric this compound from P. putida B10. No cross-reactivity observed with ferric this compound-type siderophores from seven other pseudomonads.[1][2]
Cross-reactivity Cross-reactivity was observed with high-molecular-mass (>30,000 daltons) compounds from P. aeruginosa ATCC 15692 (iron-unregulated) and P. fluorescens ATCC 17400 (iron-regulated).[1][2]
Application Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of ferric this compound.[1][2]
Detection Limit The competitive immunoassay has a detection limit of 5 x 10⁻¹² moles of ferric this compound.[1][2]

II. Experimental Protocols

This section provides detailed protocols for the key experimental procedures involved in the development and application of anti-ferric this compound monoclonal antibodies.

A. Protocol 1: Preparation of Ferric this compound Antigen

Objective: To purify ferric this compound from Pseudomonas putida B10 culture for use as an immunogen.

Materials:

  • Pseudomonas putida B10

  • Iron-deficient culture medium

  • Reagents for chromatography (e.g., Amberlite XAD-4, DEAE-Sephadex, Bio-Gel P-2)

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Culture Pseudomonas putida B10 in an iron-deficient medium to induce siderophore production.

  • Siderophore Extraction:

    • Centrifuge the bacterial culture to remove cells.

    • Pass the supernatant through a column of Amberlite XAD-4 resin to adsorb the this compound.

    • Elute the this compound from the resin with a suitable solvent.

  • Purification:

    • Subject the crude extract to a series of chromatographic steps, including DEAE-Sephadex and Bio-Gel P-2, to purify the this compound.

    • Monitor the purification process by measuring the absorbance of the fractions at the characteristic wavelength for pseudobactins.

  • Iron Chelation:

    • Add a solution of ferric chloride to the purified this compound to form the ferric this compound complex.

    • Remove excess iron by dialysis or size-exclusion chromatography.

  • Quantification and Storage:

    • Determine the concentration of the purified ferric this compound spectrophotometrically.

    • Store the purified antigen at -20°C until use.

B. Protocol 2: Monoclonal Antibody Production via Hybridoma Technology

Objective: To generate hybridoma cell lines producing monoclonal antibodies against ferric this compound.

Materials:

  • BALB/c mice

  • Purified ferric this compound antigen

  • Adjuvant (e.g., Freund's complete and incomplete adjuvant)

  • Myeloma cells (e.g., Sp2/0-Ag14)

  • Polyethylene (B3416737) glycol (PEG)

  • HAT (hypoxanthine-aminopterin-thymidine) selective medium

  • HT (hypoxanthine-thymidine) medium

  • ELISA reagents for screening

Procedure:

  • Immunization:

    • Immunize BALB/c mice with the purified ferric this compound antigen emulsified in a suitable adjuvant.

    • Administer booster injections at regular intervals to elicit a strong immune response.

  • Spleen Cell Isolation:

    • Three days after the final booster, euthanize the mouse and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes.

  • Cell Fusion:

    • Mix the splenocytes with myeloma cells at a defined ratio.

    • Induce cell fusion by the dropwise addition of polyethylene glycol (PEG).

  • Selection of Hybridomas:

    • Plate the fused cells in 96-well plates containing HAT selective medium. This medium supports the growth of hybridoma cells while eliminating unfused myeloma cells.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Screening of Hybridomas:

    • After 10-14 days, screen the culture supernatants for the presence of anti-ferric this compound antibodies using an ELISA.

  • Cloning and Expansion:

    • Select positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.

    • Expand the positive clones to produce larger quantities of monoclonal antibodies.

C. Protocol 3: Competitive ELISA for this compound Detection

Objective: To quantify the concentration of ferric this compound in a sample using a competitive ELISA format.

Materials:

  • Microtiter plates

  • Purified ferric this compound

  • Anti-ferric this compound monoclonal antibody

  • Enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Procedure:

  • Coating:

    • Coat the wells of a microtiter plate with a suboptimal, saturating amount of the anti-ferric this compound monoclonal antibody.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and block any remaining protein-binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Competition:

    • Prepare a standard curve of known concentrations of ferric this compound.

    • In a separate plate or tubes, pre-incubate the standard solutions and unknown samples with a fixed, limiting amount of ferric this compound conjugated to an enzyme (e.g., HRP).

    • Alternatively, the sample/standard can be mixed with the primary antibody before adding to an antigen-coated plate.

  • Incubation:

    • Add the pre-incubated mixtures (or the sample/standard and primary antibody mixture) to the antibody-coated (or antigen-coated) plate.

    • Incubate for a defined period to allow for competitive binding.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • If a labeled antigen was not used, add an enzyme-conjugated secondary antibody that binds to the primary antibody.

    • Add the appropriate substrate and incubate until a color change is observed.

  • Measurement:

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis:

    • The signal will be inversely proportional to the amount of ferric this compound in the sample.

    • Construct a standard curve and determine the concentration of ferric this compound in the unknown samples.

III. Visualizations

A. Experimental Workflows

Monoclonal_Antibody_Production cluster_immunization Immunization cluster_fusion Hybridoma Production cluster_selection Selection & Screening cluster_production Antibody Production Antigen_Prep Ferric this compound Antigen Preparation Immunize Immunize Mouse Antigen_Prep->Immunize Boost Booster Injections Immunize->Boost Spleen_Isolation Isolate Spleen Cells Boost->Spleen_Isolation Fusion Cell Fusion (PEG) Spleen_Isolation->Fusion Myeloma_Culture Culture Myeloma Cells Myeloma_Culture->Fusion HAT_Selection HAT Selection Fusion->HAT_Selection Screening ELISA Screening HAT_Selection->Screening Cloning Subcloning Screening->Cloning Expansion Expand Positive Clones Cloning->Expansion Purification Antibody Purification Expansion->Purification

Caption: Workflow for monoclonal antibody production against ferric this compound.

Competitive_ELISA cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Analysis Coat Coat Plate with Capture Antibody Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Sample/Standard and Labeled Ferric this compound to Wells Wash2->Add_Sample Sample_Prep Prepare Sample and Ferric this compound Standards Sample_Prep->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Plate (OD) Add_Stop->Read_Plate Calculate Calculate Concentration Read_Plate->Calculate

Caption: Workflow for competitive ELISA for this compound detection.

References

Application Notes and Protocols: The Use of Pseudobactin in Iron-Limited Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in various cellular processes, including respiration and DNA synthesis. However, in many environments, the bioavailability of iron is extremely low. To overcome this limitation, many microorganisms, including bacteria of the genus Pseudomonas, have evolved sophisticated iron acquisition systems. A key component of these systems is the production and secretion of siderophores, which are low-molecular-weight, high-affinity iron-chelating molecules.

Pseudobactin, a yellow-green fluorescent pyoverdine-type siderophore produced by various Pseudomonas species, is a potent iron scavenger. Its ability to sequester ferric iron (Fe³⁺) from the environment and make it available for microbial uptake provides a significant competitive advantage. This attribute not only facilitates the growth of the producing organism in iron-scarce conditions but also plays a crucial role in the biological control of plant pathogens by limiting their access to this vital nutrient.

These application notes provide detailed protocols for working with this compound in iron-limited growth media, including methods for media preparation, siderophore detection and quantification, and assays to evaluate its growth-promoting and inhibitory activities.

Data Presentation

The following tables summarize quantitative data related to the production and activity of this compound and other siderophores under iron-limited conditions.

Table 1: Siderophore Production by Pseudomonas Species in Different Iron-Limited Media

Pseudomonas SpeciesMediumSiderophore Yield (% units)Siderophore TypeReference
P. fluorescens NCIM 5096Iron-free Succinate (B1194679) Medium (SM)71Hydroxamate[1]
Pseudomonas sp. (Marine Isolate)Iron-free Succinate Medium (SM)72.33Hydroxamate[1]
P. aeruginosa (Pathogenic Isolate)Iron-free Succinate Medium (SM)33Hydroxamate[1]
P. flurescensNot Specified75Not Specified[2]
Azospirillum lipoferumNot Specified67Not Specified[2]

Table 2: Effect of Iron Concentration on Bacterial Growth and Siderophore Production

OrganismMediumIron (Fe³⁺) ConcentrationEffect on GrowthEffect on Siderophore ProductionReference
Pseudomonas syringaeMinimal Medium50 µMStrong positive response-[3]
Pseudomonas syringaeMinimal Medium100 µMStrong positive response-[3]
Pseudomonas syringaeMinimal Medium> 400 µMToxicity observed-[3]
“Pseudomonas plantarii”Iron-deficient MediumAddition of IronMarkedly enhancedMarkedly reduced[4]

Table 3: Inhibitory Activity of Siderophores and Other Antimicrobials against Erwinia carotovora

Inhibitory AgentTarget OrganismConcentrationZone of Inhibition (mm)Reference
Antibacterial agent from S. californicsE. carotovora Ewr₅Not specified11 - 19[5]
Antibacterial agent from S. californicsE. carotovora EMCC 1687Not specified13 - 24[5]
Ginger ExtractErwinia carotovora subsp. carotovora10%36.67[6]
Salicylic AcidErwinia carotovora subsp. carotovora10 mM5.00[6]
Silver Nanoparticles (AgAE)Erwinia carotovora subsp. atrosepticaNot specified13[7]
Silver Nanoparticles (AgIB)Erwinia carotovora subsp. atrosepticaNot specified12[7]

Experimental Protocols

Protocol 1: Preparation of Iron-Limited Succinate Medium (SM)

This protocol describes the preparation of a minimal medium with succinate as the sole carbon source, designed to induce siderophore production in Pseudomonas.

Materials:

  • Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Ammonium sulfate (B86663) ((NH₄)₂SO₄)

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

  • Succinic acid

  • Deionized water

  • Hydrochloric acid (HCl) for cleaning glassware

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

  • Glassware Preparation: To minimize iron contamination, all glassware should be washed with a 6 M HCl solution and then rinsed thoroughly with deionized water.

  • Medium Composition: For 1 liter of Succinate Medium (SM), dissolve the following components in deionized water:

    • K₂HPO₄: 6.0 g

    • KH₂PO₄: 3.0 g

    • (NH₄)₂SO₄: 1.0 g

    • MgSO₄·7H₂O: 0.2 g

    • Succinic acid: 4.0 g

  • pH Adjustment: Adjust the pH of the medium to 7.0 using NaOH.

  • Sterilization: Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Storage: Store the sterilized medium at room temperature.

Protocol 2: Detection and Quantification of Siderophores using the Chrome Azurol S (CAS) Assay

The CAS assay is a universal method for detecting and quantifying siderophores. It is based on the principle that siderophores have a higher affinity for iron than the CAS dye, leading to a color change from blue to orange.

2.1: Preparation of CAS Agar (B569324) Plates (Qualitative Assay)

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • PIPES buffer

  • Minimal medium (e.g., SM from Protocol 1)

  • Agar

Procedure:

  • Prepare Blue Dye Solution:

    • Solution 1: Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Slowly mix Solution 2 with Solution 1 while stirring, then slowly add Solution 3. The resulting solution will be dark blue. Autoclave and store in a dark bottle.

  • Prepare CAS Agar:

    • Prepare 900 mL of your desired minimal medium (e.g., SM) with 1.5% agar. Autoclave and cool to 50°C.

    • Aseptically add 100 mL of the sterile blue dye solution to the molten agar and mix gently.

    • Pour the CAS agar into sterile Petri dishes and allow them to solidify.

  • Assay:

    • Inoculate the test bacterium onto the center of the CAS agar plate.

    • Incubate at the optimal growth temperature for the bacterium.

    • A positive result for siderophore production is indicated by the formation of an orange, yellow, or purple halo around the bacterial growth against the blue background.

2.2: CAS Liquid Assay (Quantitative Assay)

Materials:

  • CAS assay solution (prepared as in step 1 of Protocol 2.1, without agar)

  • Bacterial culture supernatant (cell-free)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Samples: Grow the bacterial strain in iron-limited liquid medium (e.g., SM). Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

  • Assay:

    • In a 96-well microplate, mix 100 µL of the bacterial supernatant with 100 µL of the CAS assay solution.

    • As a reference, mix 100 µL of sterile, uninoculated growth medium with 100 µL of the CAS assay solution.

    • Incubate the plate at room temperature for 20 minutes to 2 hours.

  • Measurement: Measure the absorbance of the samples and the reference at 630 nm.

  • Calculation: Calculate the percentage of siderophore units (psu) using the following formula: psu = [(Ar - As) / Ar] * 100 Where:

    • Ar = Absorbance of the reference (medium + CAS solution)

    • As = Absorbance of the sample (supernatant + CAS solution)

Protocol 3: Bacterial Growth Promotion Assay

This assay determines the ability of purified this compound or a this compound-containing supernatant to promote the growth of a siderophore-deficient mutant in an iron-limited environment.

Materials:

  • Siderophore-deficient bacterial mutant (e.g., a pvdA mutant of Pseudomonas)

  • Iron-limited agar medium

  • Purified this compound solution or cell-free supernatant from a this compound-producing strain

  • Sterile paper discs

Procedure:

  • Prepare Plates: Prepare iron-limited agar plates.

  • Inoculate: Create a lawn of the siderophore-deficient mutant on the surface of the agar plates.

  • Apply Siderophore:

    • Place a sterile paper disc in the center of the bacterial lawn.

    • Apply a known amount (e.g., 10 µL) of the purified this compound solution or the test supernatant onto the paper disc.

    • As a negative control, apply sterile water or uninoculated medium to a disc on a separate plate.

  • Incubate: Incubate the plates at the optimal growth temperature for the mutant strain.

  • Observe: Growth promotion is indicated by a zone of bacterial growth around the paper disc.

Protocol 4: Antagonism Assay (Zone of Inhibition)

This assay evaluates the ability of this compound to inhibit the growth of other microorganisms by sequestering iron.

Materials:

  • Target microorganism (e.g., Erwinia carotovora)

  • Iron-limited agar medium

  • Purified this compound solution or cell-free supernatant from a this compound-producing strain

  • Sterile paper discs or a well-diffusion method

Procedure:

  • Prepare Plates: Prepare iron-limited agar plates.

  • Inoculate: Create a lawn of the target microorganism on the surface of the agar plates.

  • Apply this compound:

    • Place a sterile paper disc in the center of the lawn and apply a known amount of the this compound solution or supernatant.

    • Alternatively, create a well in the center of the agar and add the this compound solution to the well.

  • Incubate: Incubate the plates at the optimal growth temperature for the target microorganism.

  • Measure: The inhibitory effect is observed as a clear zone (zone of inhibition) around the disc or well where the target microorganism has not grown. Measure the diameter of this zone in millimeters.

Visualizations

The following diagrams illustrate key pathways and workflows related to the use of this compound in iron-limited media.

pseudobactin_synthesis_and_uptake cluster_extracellular Extracellular Environment (Iron-Limited) cluster_cell Pseudomonas Cell Fe3 Fe³⁺ (Insoluble) Ferri_this compound Ferri-pseudobactin Complex Fe3->Ferri_this compound This compound Apo-Pseudobactin This compound->Ferri_this compound Chelates Fe³⁺ Receptor Outer Membrane Receptor (FpvA-like) Ferri_this compound->Receptor Binding Biosynthesis This compound Biosynthesis Biosynthesis->this compound Secretion Transport Periplasmic and Inner Membrane Transport Receptor->Transport Uptake Iron_Release Iron Release Transport->Iron_Release Fe3_int Fe3_int Iron_Release->Fe3_int Fe³⁺ Metabolism Iron for Metabolism Fe3_int->Metabolism experimental_workflow_siderophore_production start Start prep_media Prepare Iron-Limited Succinate Medium start->prep_media inoculate Inoculate with Pseudomonas sp. prep_media->inoculate incubate Incubate with Shaking (e.g., 28°C, 48h) inoculate->incubate centrifuge Centrifuge Culture incubate->centrifuge supernatant Collect Cell-Free Supernatant centrifuge->supernatant cas_assay Perform CAS Assay (Qualitative/Quantitative) supernatant->cas_assay purification Optional: Purify this compound (e.g., Chromatography) supernatant->purification end End cas_assay->end purification->end antagonism_assay_workflow start Start prep_plates Prepare Iron-Limited Agar Plates start->prep_plates lawn Create a Lawn of Target Microorganism prep_plates->lawn apply_pseudo Apply this compound Solution to Disc/Well lawn->apply_pseudo incubate Incubate at Optimal Temperature apply_pseudo->incubate observe Observe for Zone of Inhibition incubate->observe measure Measure Diameter of Inhibition Zone observe->measure end End measure->end

References

Engineering Pseudomonas for Enhanced Pseudobactin Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the genetic manipulation of pseudobactin production in Pseudomonas species. Pseudobactins, a class of fluorescent siderophores also known as pyoverdines, are high-affinity iron chelators with significant potential in bioremediation, agriculture, and as novel antimicrobial agents. The ability to genetically engineer Pseudomonas strains to overproduce or modify these compounds is of critical interest.

Application Notes

The genetic manipulation of this compound biosynthesis in Pseudomonas primarily focuses on two key strategies: the targeted knockout of negative regulatory elements and the overexpression of key biosynthetic or regulatory genes. These interventions aim to increase the overall yield of this compound, enhancing its potential for various biotechnological applications.

A common target for genetic manipulation is the ferric uptake regulator (Fur), a global repressor of iron-responsive genes. Under iron-replete conditions, Fur binds to the promoter regions of this compound biosynthesis genes, inhibiting their transcription.[1][2][3] By disrupting the fur gene, it is possible to achieve constitutive, high-level production of this compound, even in the presence of iron.[2][4]

Another effective strategy is the overexpression of positive regulators, such as extracytoplasmic function (ECF) sigma factors like PvdS and PsbS.[1][5] These sigma factors are essential for the transcription of the this compound biosynthetic gene cluster.[1][5] Introducing additional copies of these genes under the control of strong constitutive or inducible promoters can significantly boost this compound yields.

Furthermore, manipulating two-component signaling systems, such as BfmRS, which responds to osmotic stress, has been shown to influence siderophore production.[6][7] Overexpression of the response regulator BfmR can lead to a substantial increase in siderophore biosynthesis, offering another avenue for enhancing production.[7]

Recent advancements in genome editing tools, including CRISPR/Cas9-based systems and allelic exchange methodologies utilizing suicide vectors, have streamlined the process of generating precise genetic modifications in Pseudomonas.[8][9][10][11][12] These techniques enable the creation of clean, unmarked deletions and insertions, which is crucial for fundamental research and industrial strain development.

Quantitative Data Summary

The following tables summarize the quantitative impact of various genetic modifications on siderophore production in Pseudomonas.

Genetic Modification StrategyTarget Gene(s)Pseudomonas StrainFold Increase in Siderophore ProductionReference
OverexpressionglbE (MLP)P. putida GLB05> 2-fold (Glidobactin A)[8]
Regulatory Gene OverexpressionbfmRP. aeruginosa BR013.82-fold (Siderophore)[7]
Deregulation of Biosynthesisfur knockoutP. aeruginosa PaM1~7-fold (Pyoverdine) in presence of asbestos[4]

Note: Glidobactin A and Pyoverdine are used as representative siderophores to demonstrate the potential of these genetic strategies, which are applicable to this compound production.

Signaling Pathway for this compound Regulation

The regulation of this compound biosynthesis is a complex process primarily governed by iron availability. The key signaling pathway involves the Fur protein and ECF sigma factors.

G Fe High Iron Fur_Fe Fur-Fe Complex Fe->Fur_Fe Binds noFe Low Iron psbS psbS gene (ECF Sigma Factor) noFe->psbS Allows Transcription Fur Fur Protein Fur->Fur_Fe Fur_Fe->psbS Represses Transcription PsbS PsbS Protein psbS->PsbS Expressed psbA psbA gene (Biosynthesis) PsbS->psbA Activates Transcription This compound This compound Production psbA->this compound

Caption: Iron-dependent regulation of this compound biosynthesis via Fur and PsbS.

Experimental Protocols

Protocol 1: Gene Knockout in Pseudomonas using a Suicide Vector (e.g., pT18mobsacB)

This protocol outlines the creation of an unmarked gene deletion using a two-step allelic exchange process with a suicide vector containing a selectable marker and a counter-selectable marker (sacB).[9][13]

1. Construction of the Gene Knockout Plasmid: a. Amplify ~1 kb upstream (Upstream Homologous Arm - UHA) and ~1 kb downstream (Downstream Homologous Arm - DHA) fragments of the target gene from Pseudomonas genomic DNA using PCR. b. Design primers with overlapping sequences to the suicide vector (e.g., pT18mobsacB) multiple cloning site. c. Linearize the pT18mobsacB vector by restriction digest. d. Use Gibson assembly or a similar cloning method to seamlessly clone the UHA and DHA fragments into the linearized vector.[11][12] e. Transform the resulting plasmid into a suitable E. coli strain for propagation and sequence verify the construct.

2. First Homologous Recombination (Integration): a. Introduce the knockout plasmid into the target Pseudomonas strain via conjugation or electroporation.[10][14] b. Select for single-crossover integrants (merodiploids) on agar (B569324) plates containing an appropriate antibiotic for the suicide vector's resistance marker (e.g., tetracycline).[9]

3. Second Homologous Recombination (Excision and Counter-selection): a. Inoculate a confirmed merodiploid colony into a non-selective liquid medium and grow overnight to allow for the second crossover event. b. Plate dilutions of the overnight culture onto agar plates containing sucrose (B13894) (e.g., 10-15%) for counter-selection. The sacB gene product, levansucrase, is toxic to Gram-negative bacteria in the presence of sucrose.[9][10] c. Colonies that grow on the sucrose plates have likely undergone a second recombination event, excising the plasmid.

4. Verification of Gene Knockout: a. Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker. b. Confirm the deletion of the target gene by colony PCR using primers that flank the deleted region and internal primers specific to the target gene.[9] c. Sequence the PCR product from the flanking primers to confirm the seamless deletion.

G cluster_0 Plasmid Construction cluster_1 Homologous Recombination cluster_2 Verification A Amplify UHA & DHA B Clone into Suicide Vector A->B C Introduce Plasmid into Pseudomonas B->C D Select for Merodiploids (Antibiotic Resistance) C->D E Counter-select for Excision (Sucrose Sensitivity) D->E F Screen for Loss of Marker E->F G Confirm by PCR & Sequencing F->G

Caption: Workflow for gene knockout in Pseudomonas via two-step allelic exchange.

Protocol 2: Gene Overexpression in Pseudomonas

This protocol describes the overexpression of a target gene by integrating it into the Pseudomonas chromosome under the control of a strong promoter.

1. Construction of the Overexpression Construct: a. Amplify the target gene (e.g., psbS) by PCR. b. Select a suitable expression vector. This can be an integrative plasmid that targets a specific neutral site in the chromosome. c. Choose a strong promoter, which can be constitutive (e.g., from the Anderson promoter library) or inducible (e.g., Ptac).[8] d. Clone the promoter and the target gene into the integration vector. e. Transform the construct into E. coli for propagation and sequence verification.

2. Chromosomal Integration: a. Introduce the overexpression plasmid into the target Pseudomonas strain. b. If using a system that requires selection for integration, follow the appropriate antibiotic selection protocol. For systems like the mini-Tn7 transposon, selection is straightforward.

3. Verification of Gene Integration and Expression: a. Confirm the correct integration of the construct into the Pseudomonas genome by colony PCR. b. To verify overexpression, quantify the transcript levels of the target gene using RT-qPCR. c. Assess the phenotypic effect of overexpression, in this case, by measuring this compound production.

4. Quantification of this compound Production: a. Grow the wild-type and engineered Pseudomonas strains in an iron-deficient medium (e.g., DCAA).[15] b. After a defined incubation period, centrifuge the cultures to pellet the cells. c. Measure the absorbance of the culture supernatant at approximately 400 nm, which corresponds to the characteristic absorbance peak of the this compound chromophore.[15] d. Compare the absorbance values of the engineered strain to the wild-type to determine the relative increase in this compound production.

G A Select Target Gene & Promoter B Clone into Integration Vector A->B C Introduce into Pseudomonas B->C D Verify Integration (PCR) C->D E Verify Overexpression (RT-qPCR) D->E F Quantify this compound Production (Spectrophotometry) E->F

Caption: Experimental workflow for gene overexpression and analysis of this compound production.

References

Field Application Strategies for Pseudobactin-Producing Bacteria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudobactin-producing bacteria, particularly fluorescent Pseudomonas species, are potent biocontrol agents in agriculture. Their efficacy largely stems from the production of this compound, a type of siderophore. Siderophores are high-affinity iron-chelating compounds that sequester iron from the environment, making it unavailable to pathogenic microorganisms and thereby limiting their growth.[1][2] This competitive mechanism for iron is a cornerstone of their plant-protective capabilities.[1] Beyond iron competition, these beneficial bacteria can also induce systemic resistance (ISR) in plants, further enhancing their defense against a broad spectrum of pathogens.[3][4][5]

These application notes provide detailed strategies and protocols for the effective field application of this compound-producing bacteria, summarizing key data and methodologies to guide researchers and professionals in harnessing their potential for sustainable agriculture and novel drug development.

Data Presentation: Efficacy of this compound-Producing Bacterial Formulations

The successful application of this compound-producing bacteria is highly dependent on the formulation and method of application. The following table summarizes quantitative data from various studies, highlighting the efficacy of different formulations and application strategies against a range of plant pathogens.

Formulation TypeApplication MethodTarget CropTarget PathogenEfficacyReference
Liquid Formulation Seed and Foliar TreatmentRiceSheath Blight64.5% disease reduction[6]
Talc-Based Seed TreatmentChickpeaFusarium oxysporum f. sp. cicerisEffective wilt control and increased yield[7]
Chitin-Amended Talc Seed TreatmentMung BeanMacrophomina phaseolina82.13% disease reduction in field conditions[6]
CaCO₃-Based Not SpecifiedEggplantFusarium solani, Rhizoctonia solaniEffective reduction in fungal radial growth[6]
Liquid Formulation with Glycerol (10mM) Seed TreatmentTomatoRoot-knot nematode (Meloidogyne incognita)Maintained maximum viability for nearly a year[1]
Liquid Formulation Drip Irrigation (4.0 L/ha)BananaFusarium oxysporum f. sp. cubense60% reduction in wilt incidence; 36.6-46.5% yield increase[2]
Dry Formulation Not SpecifiedStrawberryGrey MoldBetter than chemical treatments in reducing disease severity[7]
Paper Sludge, Sugar Sludge, and Glycerol Soil DrenchKalePectobacterium carotovorum (Soft Rot)65.2% disease reduction[8]
Talc-Based Seed Treatment & Root Zone ApplicationChickpeaWilt DiseaseIncreased efficacy compared to seed treatment alone[7]

Experimental Protocols

Detailed methodologies are crucial for the successful isolation, screening, and application of this compound-producing bacteria. The following are standardized protocols derived from established research.

Protocol 1: Isolation and Screening of this compound-Producing Bacteria

This protocol outlines the steps for isolating bacteria from the rhizosphere and screening them for the production of this compound (siderophores).

1. Soil Sample Collection:

  • Collect soil samples from the rhizosphere of healthy plants at a depth of 5-10 cm.[9]

  • Place samples in sterile bags and transport them to the laboratory for immediate processing or store at 4°C.

2. Bacterial Isolation:

  • Suspend 10 g of soil in 90 mL of sterile saline solution (0.85% NaCl).

  • Shake vigorously for 30 minutes to dislodge bacteria from soil particles.

  • Perform serial dilutions of the soil suspension.

  • Plate the dilutions onto King's B agar (B569324) or a similar medium that promotes the growth of fluorescent pseudomonads.

  • Incubate the plates at 28°C for 24-48 hours.

3. Primary Screening for Siderophore Production (Qualitative):

  • Use Chrome Azurol S (CAS) agar plates for the detection of siderophore production.[5]

  • The principle of the CAS assay is that the iron-dye complex in the medium changes color from blue to orange when a siderophore with a higher affinity for iron chelates the iron from the dye.

  • Spot inoculate individual bacterial colonies onto CAS agar plates.

  • Incubate at 28°C for 24-48 hours.

  • Observe for the formation of an orange halo around the colonies, indicating siderophore production.[5]

4. Secondary Screening (Quantitative - Optional):

  • For a quantitative assessment, perform a liquid CAS assay.

  • Grow promising isolates in an iron-deficient medium.

  • Centrifuge the culture to obtain the supernatant.

  • Mix the supernatant with the CAS shuttle solution and measure the change in absorbance at 630 nm.

Protocol 2: In Vitro Antagonism Assay (Dual Culture)

This protocol is used to assess the direct antagonistic activity of isolated bacteria against a specific plant pathogen.

1. Pathogen and Bacterial Culture Preparation:

  • Grow the target fungal or bacterial pathogen on a suitable medium (e.g., Potato Dextrose Agar for fungi).

  • Culture the selected this compound-producing bacterial isolate in a suitable broth (e.g., King's B broth).

2. Dual Culture Plate Setup:

  • On a fresh agar plate, place a mycelial plug (for fungi) or streak a line of the pathogenic bacterium on one side.

  • Streak a line of the this compound-producing bacterium on the opposite side of the plate, approximately 4-5 cm away from the pathogen.

  • As a control, prepare a plate with only the pathogen.

3. Incubation and Observation:

  • Incubate the plates at the optimal temperature for the pathogen's growth.

  • Observe the plates daily for the inhibition of pathogen growth.

  • Measure the zone of inhibition between the bacterial streak and the pathogen.

Protocol 3: Greenhouse Efficacy Trial

This protocol details the steps for evaluating the biocontrol efficacy of a selected bacterial strain under controlled greenhouse conditions.

1. Plant Preparation:

  • Sow seeds of the target crop in pots containing sterilized soil mix.

  • Maintain the plants under optimal greenhouse conditions for growth.

2. Inoculum Preparation:

  • Grow the selected this compound-producing bacterium in a liquid medium to a desired concentration (e.g., 10⁸ CFU/mL).

  • Prepare the inoculum of the target pathogen (e.g., a spore suspension for fungi).

3. Application of Biocontrol Agent:

  • Apply the bacterial suspension using one of the following methods:

    • Seed Treatment: Coat the seeds with the bacterial suspension before sowing.

    • Soil Drench: Drench the soil around the plant roots with the bacterial suspension.

    • Foliar Spray: Spray the plant foliage with the bacterial suspension until runoff.

4. Pathogen Challenge:

  • After a specified period (e.g., 7 days) to allow for bacterial colonization, inoculate the plants with the pathogen.

5. Data Collection and Analysis:

  • Monitor the plants for disease symptoms over a period of several weeks.

  • Record disease incidence and severity using a standardized rating scale.

  • At the end of the experiment, measure plant growth parameters such as height, biomass, and yield.

  • Calculate the percentage of disease control compared to the untreated, pathogen-inoculated control group. A potted experiment with Pseudomonas aeruginosa Pa608 showed a high control efficacy of 88.0% against Phytophthora capsici in pepper.[10][11][12]

Signaling Pathways and Experimental Workflows

Signaling Pathways

1. Iron-Dependent Regulation of this compound Synthesis

The production of this compound is tightly regulated by the availability of iron. In iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to iron and acts as a transcriptional repressor, inhibiting the expression of genes involved in siderophore synthesis.[13][14] When iron is scarce, Fur is inactive, leading to the transcription of genes responsible for this compound production.[6][13] This process involves extracytoplasmic function (ECF) sigma factors, such as PsbS in Pseudomonas B10, which are essential for the expression of this compound biosynthesis genes like psbA.[6]

G Fe_high High Iron Fur_active Active Fur-Fe Complex Fe_high->Fur_active activates Fe_low Low Iron Fur_inactive Inactive Fur Fe_low->Fur_inactive psbS psbS gene (Sigma Factor) Fur_active->psbS represses PsbS_protein PsbS Protein psbS->PsbS_protein transcribes & translates psbA psbA gene (Biosynthesis) PsbS_protein->psbA activates transcription This compound This compound (Siderophore) psbA->this compound synthesizes

Caption: Iron-dependent regulation of this compound synthesis.

2. Induced Systemic Resistance (ISR) Signaling Pathway

Certain strains of Pseudomonas can trigger ISR in plants, a state of heightened defensive capacity.[4] This is often independent of salicylic (B10762653) acid (SA), which is the key signaling molecule in pathogen-induced systemic acquired resistance (SAR). Instead, rhizobacteria-mediated ISR is typically dependent on the plant hormones jasmonic acid (JA) and ethylene (B1197577) (ET).[4][5][15]

G Pseudomonas Pseudomonas in Rhizosphere Root Plant Root Pseudomonas->Root colonizes Signal Bacterial Determinants (e.g., 2,4-DAPG, LPS) Root->Signal perceives JA_pathway Jasmonic Acid (JA) Signaling Pathway Signal->JA_pathway activates ET_pathway Ethylene (ET) Signaling Pathway Signal->ET_pathway activates Systemic_tissue Systemic Tissues (e.g., Leaves) JA_pathway->Systemic_tissue long-distance signal ET_pathway->Systemic_tissue long-distance signal ISR Induced Systemic Resistance (ISR) Systemic_tissue->ISR leads to G start Start collect_soil Collect Rhizosphere Soil start->collect_soil isolate_bacteria Isolate Bacteria on Selective Media collect_soil->isolate_bacteria screen_cas Screen for Siderophore Production (CAS Agar) isolate_bacteria->screen_cas dual_culture In Vitro Antagonism Assay (Dual Culture) screen_cas->dual_culture select_strains Select Promising Strains dual_culture->select_strains greenhouse_trial Greenhouse Efficacy Trial select_strains->greenhouse_trial Top candidates data_analysis Data Collection & Analysis (Disease Severity, Plant Growth) greenhouse_trial->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

optimizing culture conditions for increased pseudobactin yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize culture conditions for increased pseudobactin yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Detectable this compound Production

  • Question: My Pseudomonas culture is growing well, but I'm not detecting any this compound. What are the common causes?

    Answer: Low or absent this compound production, despite good cell growth, is a common issue often linked to the composition of the culture medium and specific environmental factors. The most critical factor is the iron concentration in your medium. This compound is a siderophore, a high-affinity iron-chelating compound, and its production is typically induced under iron-limiting conditions.[1][2][3][4] High concentrations of available iron will repress the biosynthetic genes responsible for this compound synthesis.[1][5]

    Troubleshooting Steps:

    • Verify Iron Limitation: Ensure your culture medium is iron-deficient. Avoid using media with high iron content. If preparing your own medium, use high-purity water and acid-washed glassware to prevent trace iron contamination.[6] Some protocols intentionally add strong iron chelators like α,α-dipyridyl to the medium to create iron-depleted conditions.

    • Check Medium Composition: The carbon and nitrogen sources can significantly influence siderophore production.[7][8] While specific optimal sources can be strain-dependent, some studies have shown that certain carbon sources may be more favorable than others for siderophore production.

    • Confirm Genetic Competency: Ensure that the Pseudomonas strain you are using is genetically capable of producing this compound. Mutations in the biosynthetic pathway can lead to a siderophore-deficient phenotype.[1]

  • Question: I'm using an iron-deficient medium, but my this compound yield is still lower than expected. What other factors should I consider?

    Answer: Beyond iron concentration, several other culture parameters can impact this compound yield. These include the pH of the medium, incubation temperature, and aeration.

    Troubleshooting Steps:

    • Optimize pH: The optimal pH for this compound production can be species-specific. Generally, a neutral pH is a good starting point.[7][9] It is advisable to buffer your medium to maintain a stable pH throughout the fermentation process.

    • Adjust Temperature: The incubation temperature should be optimized for your specific Pseudomonas strain. While many Pseudomonas species grow well at a range of temperatures, siderophore production may be maximal within a narrower range.[7][9]

    • Ensure Adequate Aeration: The biosynthesis of this compound is an aerobic process. Insufficient aeration can limit production. Ensure vigorous shaking of your liquid cultures or adequate airflow in a bioreactor to maintain sufficient dissolved oxygen levels.[10]

Issue 2: Inconsistent this compound Yields Between Batches

  • Question: I'm observing significant variability in this compound yield from one experiment to the next. How can I improve reproducibility?

    Answer: Inconsistent yields are often due to subtle variations in experimental conditions. Standardizing your protocols is key to achieving reproducible results.

    Troubleshooting Steps:

    • Standardize Inoculum Preparation: The age and density of the starting culture can affect the kinetics of growth and, consequently, siderophore production. Always use a fresh, overnight culture to inoculate your production medium at a consistent starting optical density (e.g., OD600 of 0.05).[6]

    • Control for Trace Metal Contamination: Batch-to-batch variation can be caused by inconsistent levels of trace metals, particularly iron, in your media components or water. Use high-purity, analytical-grade reagents and prepare fresh media for each experiment to minimize this variability.[6]

    • Monitor Culture Parameters: Consistently monitor and record key parameters such as pH, temperature, and shaking speed for each batch. This will help you identify any deviations that may be contributing to the variability in yield.

Quantitative Data Summary

The following tables summarize quantitative data on factors influencing siderophore production. Note that yields can be highly dependent on the specific bacterial strain and experimental setup.

Table 1: Effect of Iron Concentration on Siderophore Production

Iron (Fe³⁺) ConcentrationEffect on Siderophore ProductionReference Strain/Condition
> 200 µg/LComplete repression of siderophore productionPseudomonas fluorescens
< 160 µg/LPositive effect on siderophore productionPseudomonas fluorescens
100 µM FeCl₃Repression of psbA gene expressionPseudomonas strain B10

Table 2: Optimization of Medium Components for Siderophore/Lipopeptide Production

ComponentOptimized ConditionObserved EffectReference Strain/Compound
Carbon SourceHigh glycerol (B35011) concentrationSignificantly increased yieldPseudomonas fluorescens BD5 (Pseudofactin)
Nitrogen SourceSupplementation with amino acids (leucine or valine) and tryptoneMarkedly improved productionPseudomonas fluorescens BD5 (Pseudofactin)
AerationHigh aerationCritical for efficient productionPseudomonas fluorescens BD5 (Pseudofactin)

Experimental Protocols

Protocol 1: General Workflow for Optimizing this compound Production

This protocol provides a general workflow for systematically optimizing culture conditions for increased this compound yield.

  • Strain Preparation:

    • Streak the Pseudomonas strain on a suitable agar (B569324) medium (e.g., King's B agar) and incubate until single colonies are visible.

    • Inoculate a single colony into a starter culture of a rich medium (e.g., LB broth) and grow overnight at the recommended temperature with shaking.

  • Inoculation of Production Medium:

    • Prepare an iron-deficient minimal medium. The exact composition can be optimized, but a common base is a succinate (B1194679) or glycerol-based medium.

    • Inoculate the production medium with the overnight starter culture to a standardized initial optical density (e.g., OD600 = 0.05).

  • Incubation and Monitoring:

    • Incubate the culture under controlled conditions of temperature and aeration.

    • Periodically take samples to measure cell growth (OD600) and this compound production.

  • Quantification of this compound:

    • Centrifuge the culture samples to pellet the cells.

    • Quantify the this compound in the supernatant using a suitable method such as the Chrome Azurol S (CAS) assay for general siderophore detection or HPLC for more specific quantification.[11]

  • Optimization of Parameters:

    • Systematically vary one parameter at a time (e.g., pH, temperature, carbon source, nitrogen source) while keeping others constant to determine the optimal conditions for your strain.

Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a widely used method for detecting and quantifying siderophores. It is based on the principle that a siderophore will remove iron from the blue CAS-iron complex, resulting in a color change that can be measured spectrophotometrically.[11]

  • Materials:

    • Chrome Azurol S (CAS)

    • Hexadecyltrimethylammonium bromide (HDTMA)

    • FeCl₃·6H₂O

    • PIPES buffer

    • Culture supernatant

  • Procedure:

    • Prepare CAS Assay Solution: A detailed protocol for preparing the CAS assay solution can be found in the literature. It involves carefully mixing solutions of CAS, HDTMA, and FeCl₃ in a PIPES buffer.[11]

    • Assay:

      • Mix your culture supernatant with the CAS assay solution.

      • Incubate at room temperature for a specified period (e.g., 20 minutes to 2 hours).[11]

      • Measure the absorbance at 630 nm.

    • Quantification:

      • A decrease in absorbance compared to a reference (sterile medium mixed with CAS solution) indicates the presence of siderophores.

      • For quantitative analysis, a standard curve can be generated using a known siderophore.

Visualizations

Pseudobactin_Biosynthesis_Regulation Iron_high High Iron Iron_low Low Iron Fur_active Active Fur-Fe²⁺ Complex Iron_high->Fur_active activates Fur_inactive Inactive Fur Iron_low->Fur_inactive psbS psbS gene (sigma factor) Fur_active->psbS represses transcription PsbS_protein PsbS Protein psbS->PsbS_protein transcribed & translated psbA psbA gene (biosynthesis) PsbS_protein->psbA activates transcription PsbA_protein PsbA Protein (L-ornithine N⁵-oxygenase) psbA->PsbA_protein transcribed & translated Precursors L-Ornithine, Tyrosine, etc. This compound This compound Precursors->this compound synthesized by

Caption: Iron-dependent regulation of this compound biosynthesis.

Experimental_Workflow Start Start: Low this compound Yield Check_Iron Is the medium iron-deficient? Start->Check_Iron Prepare_Medium Prepare fresh, iron-free medium. Use acid-washed glassware. Check_Iron->Prepare_Medium No Check_Culture_Conditions Are culture conditions (pH, temp, aeration) optimal? Check_Iron->Check_Culture_Conditions Yes Prepare_Medium->Check_Culture_Conditions Optimize_Conditions Systematically optimize pH, temperature, and aeration. Check_Culture_Conditions->Optimize_Conditions No Check_Strain Is the strain genetically competent? Check_Culture_Conditions->Check_Strain Yes Optimize_Conditions->Check_Strain Verify_Strain Verify strain integrity and genotype. Check_Strain->Verify_Strain No Quantify_Yield Quantify this compound Yield (e.g., CAS Assay, HPLC) Check_Strain->Quantify_Yield Yes Verify_Strain->Quantify_Yield End End: Optimized Yield Quantify_Yield->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Troubleshooting Low Pseudobactin Production in Liquid Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the production of pseudobactin in liquid culture.

Frequently Asked Questions (FAQs)

Q1: My Pseudomonas culture is growing well, but I'm detecting very low levels of this compound. What is the most likely cause?

A1: The most common reason for low this compound production despite good cell growth is the presence of iron (Fe³⁺) in the culture medium. This compound is a siderophore, a high-affinity iron-chelating compound, and its production is tightly regulated by iron availability. The transcription of genes involved in this compound biosynthesis, such as psbA, is negatively controlled by iron.[1][2][3] When sufficient iron is present in the medium, the bacteria will not produce this compound.

Q2: How can I minimize iron contamination in my liquid culture medium?

A2: To minimize iron contamination, it is crucial to use high-purity water and reagents. Glassware should be treated to remove any trace metals. This can be achieved by washing with an acid solution (e.g., 6M HCl) followed by thorough rinsing with deionized or Milli-Q water. Additionally, using plasticware instead of glassware for media preparation and cultivation can help reduce iron contamination.

Q3: What are the optimal culture conditions for this compound production?

A3: While optimal conditions can be strain-specific, several parameters are critical for maximizing this compound production. These include temperature, pH, aeration, and culture time. For many Pseudomonas species, a temperature range of 25-30°C and a neutral to slightly alkaline pH (7.0-8.0) are often optimal for growth and metabolite production.[4][5] Adequate aeration, achieved by using baffled flasks and a high shaking speed (e.g., 180-200 rpm), is also important as it can influence dissolved oxygen content, which affects bacterial growth and metabolism.[4][5]

Q4: Can the composition of the culture medium affect this compound production?

A4: Yes, the medium composition, beyond iron content, can significantly impact this compound yields. The choice of carbon and nitrogen sources can influence biomass production and the metabolic flux towards this compound biosynthesis. While specific optimal media for this compound are not detailed in the provided results, some studies on other bacterial metabolites suggest that sources like peptone, yeast extract, and certain amino acids can be beneficial.[6][7][8] It is advisable to test different minimal and complex media to find the best one for your specific Pseudomonas strain.

Q5: I'm still getting low yields. What other factors could be at play?

A5: If you have addressed iron contamination and optimized culture conditions, other factors to consider include:

  • Strain viability and genetics: Ensure your Pseudomonas strain is viable and has not lost the genetic capacity to produce this compound. It is good practice to periodically re-streak your culture from a frozen stock.

  • Inoculum quality: The age and density of the inoculum can affect the subsequent growth and production phases. Using a fresh, exponentially growing pre-culture is recommended.

  • Contamination: Contamination of the liquid culture with other microorganisms can inhibit the growth of your Pseudomonas strain and/or consume essential nutrients, leading to reduced this compound production.[9][10][11] Regularly check your cultures for purity.

Troubleshooting Guide

Problem: Low or No this compound Production

This guide provides a systematic approach to troubleshooting low this compound yields.

Step 1: Verify Assay and Measurement

Before troubleshooting the culture, ensure that your method for detecting and quantifying this compound is working correctly. The Chrome Azurol S (CAS) assay is a common colorimetric method for detecting siderophores.[12]

Step 2: Address Iron Limitation

As iron is the primary repressor of this compound synthesis, creating an iron-limited environment is crucial.

ParameterRecommendationRationale
Water Source Use high-purity, deionized, or Milli-Q water.Tap water and lower-grade purified water can contain significant amounts of iron.
Glassware Use acid-washed glassware or sterile plasticware.Removes trace metal contaminants from surfaces.
Media Components Use high-purity analytical grade reagents.Lower-grade reagents can be a source of iron contamination.

Step 3: Optimize Culture Conditions

Systematically optimize key culture parameters to enhance production.

ParameterSuggested RangeNotes
Temperature 25 - 30°COptimal temperature can be strain-dependent.[4][5]
pH 7.0 - 8.0Monitor and adjust pH during cultivation if necessary.[4]
Aeration (Shaking Speed) 150 - 200 rpmAdequate oxygen supply is critical for cell growth and metabolism.[5]
Culture Time 24 - 48 hoursMonitor production over time to determine the optimal harvest point.

Step 4: Evaluate Medium Composition

The nutrient composition of the medium can be a limiting factor.

ComponentSuggestionRationale
Carbon Source Test different carbon sources (e.g., glucose, succinate).The type and concentration of the carbon source can affect metabolic pathways.
Nitrogen Source Experiment with various organic and inorganic nitrogen sources (e.g., peptone, casamino acids, ammonium (B1175870) salts).[6]Nitrogen availability is essential for the amino acid precursors of this compound.
Amino Acid Supplementation Consider supplementing with precursor amino acids like L-ornithine.[1][2]Providing precursors can sometimes bypass rate-limiting steps in biosynthesis.

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Assay for Siderophore Detection

This protocol provides a method for the qualitative and semi-quantitative detection of siderophores like this compound.

Materials:

  • Chrome Azurol S (CAS) dye

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer

  • FeCl₃ solution

  • Culture supernatant

Procedure:

  • Prepare CAS Assay Solution:

    • Dissolve CAS in water.

    • Dissolve FeCl₃ in HCl.

    • Slowly mix the CAS solution with the FeCl₃ solution.

    • Separately, dissolve HDTMA in water.

    • While stirring vigorously, slowly add the CAS/FeCl₃ mixture to the HDTMA solution.

    • Add PIPES buffer and adjust the pH.

    • Autoclave the solution and store it in the dark.

  • Assay:

    • Mix an equal volume of culture supernatant with the CAS assay solution.

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

    • A color change from blue to orange/yellow indicates the presence of siderophores.[12]

    • The absorbance can be measured spectrophotometrically for semi-quantitative analysis.

Visualizations

pseudobactin_regulation cluster_repression cluster_activation Fe_high High Iron Fur Fur (Ferric uptake regulator) Fe_high->Fur Binds to Fe_low Low Iron Fe_low->Fur Does not bind to psb_genes psb Genes (this compound biosynthesis) Fur->psb_genes Repression Repression This compound This compound psb_genes->this compound Leads to synthesis Activation Activation

Caption: Iron-dependent regulation of this compound biosynthesis.

troubleshooting_workflow Start Start: Low this compound Production CheckAssay 1. Verify Assay and Measurement Start->CheckAssay AssayOK Assay is Valid CheckAssay->AssayOK Yes AssayNotOK Fix Assay Protocol CheckAssay->AssayNotOK No CheckIron 2. Minimize Iron Contamination AssayOK->CheckIron AssayNotOK->CheckAssay IronOK Iron Minimized CheckIron->IronOK Yes IronNotOK Implement Iron Removal Procedures CheckIron->IronNotOK No OptimizeCulture 3. Optimize Culture Conditions (Temp, pH, Aeration) IronOK->OptimizeCulture IronNotOK->CheckIron CultureOK Conditions Optimized OptimizeCulture->CultureOK Yes CultureNotOK Systematically Vary Parameters OptimizeCulture->CultureNotOK No OptimizeMedium 4. Optimize Medium Composition (C/N source, precursors) CultureOK->OptimizeMedium CultureNotOK->OptimizeCulture MediumOK Medium Optimized OptimizeMedium->MediumOK Yes MediumNotOK Test Different Media Components OptimizeMedium->MediumNotOK No FinalCheck 5. Check Strain Viability & Purity MediumOK->FinalCheck MediumNotOK->OptimizeMedium Success Successful this compound Production FinalCheck->Success Viable & Pure Failure Re-evaluate Strain/Protocol FinalCheck->Failure Not Viable or Contaminated

Caption: A logical workflow for troubleshooting low this compound production.

experimental_workflow Inoculum 1. Prepare Inoculum (Pseudomonas sp.) Culture 2. Liquid Culture in Iron-Deficient Medium Inoculum->Culture Incubation 3. Incubation with Shaking (e.g., 25-30°C, 180-200 rpm) Culture->Incubation Harvest 4. Harvest Culture (Centrifugation) Incubation->Harvest Supernatant Supernatant (Contains this compound) Harvest->Supernatant Pellet Cell Pellet Harvest->Pellet Analysis 5. Siderophore Detection (e.g., CAS Assay) Supernatant->Analysis Quantification 6. Quantification (Spectrophotometry/HPLC) Analysis->Quantification

Caption: General experimental workflow for this compound production.

References

improving the stability of purified pseudobactin samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for purified pseudobactin. This resource is designed for researchers, scientists, and drug development professionals to help improve the stability of purified this compound samples. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter with your purified this compound samples.

Problem 1: My this compound sample has lost its characteristic yellow-green fluorescence.

  • Possible Cause 1: Degradation of the Chromophore. The fluorescent quinoline (B57606) derivative chromophore is susceptible to degradation, particularly when exposed to light. Pseudobactins, also known as pyoverdines, are fluorescent siderophores, and their fluorescence can be quenched upon binding to metal ions.[1]

  • Troubleshooting Steps:

    • Minimize Light Exposure: Store and handle purified this compound in amber-colored vials or tubes wrapped in aluminum foil. Avoid prolonged exposure to ambient light during experimental procedures.

    • Check for Metal Contamination: Ensure all buffers and water are of high purity and free from contaminating metal ions. Consider using metal-chelating agents like EDTA in buffers during purification, but be aware of potential interference with subsequent iron-binding assays.

    • pH Check: Verify the pH of your sample solution. Extremes in pH can alter the chromophore's structure and affect fluorescence. Maintain a pH close to neutral (pH 7.0) for optimal stability.

  • Possible Cause 2: Fluorescence Quenching. The presence of certain substances, including molecular oxygen or high concentrations of the sample itself, can lead to fluorescence quenching.[2][3]

  • Troubleshooting Steps:

    • Degas Solutions: If your experiment is sensitive to oxygen, consider degassing your buffers and sample solutions.

    • Optimize Concentration: Dilute your sample to an optimal concentration range for fluorescence measurements. Highly concentrated solutions can sometimes exhibit self-quenching.[2]

Problem 2: I am observing a decrease in the iron-chelating activity of my this compound sample over time.

  • Possible Cause 1: Hydrolysis. this compound contains several amide and ester bonds within its peptide backbone and at the linkage to the chromophore.[4][5] These bonds are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

  • Troubleshooting Steps:

    • Control pH: Maintain the pH of your sample solution between 6.0 and 8.0. Use a well-buffered system to prevent pH fluctuations.

    • Low-Temperature Storage: For long-term storage, keep samples at -20°C or, ideally, at -80°C. For short-term storage (a few days), 4°C is acceptable.[6] Avoid repeated freeze-thaw cycles by storing samples in smaller aliquots.

    • Use Aprotic Solvents for Stock: If compatible with your downstream applications, consider dissolving lyophilized this compound in an aprotic solvent like DMSO for long-term stock solutions, which can then be diluted into aqueous buffers as needed.

  • Possible Cause 2: Oxidation. The dihydroxy aromatic group on the chromophore, a key iron-binding ligand, is susceptible to oxidation.[4][5]

  • Troubleshooting Steps:

    • Inert Atmosphere: For highly sensitive experiments or long-term storage of lyophilized powder, consider storing under an inert gas atmosphere (e.g., argon or nitrogen).

    • Avoid Oxidizing Agents: Ensure that none of the reagents or buffers used contain oxidizing agents.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving issues with this compound sample stability.

G Troubleshooting Workflow for this compound Instability cluster_start cluster_checks Initial Checks cluster_diagnosis Diagnosis cluster_solutions Corrective Actions cluster_end Start Instability Observed (e.g., Loss of Fluorescence or Activity) Storage Review Storage Conditions (Temp, Light, Duration) Start->Storage pH_Check Measure Sample pH Start->pH_Check Visual Visual Inspection (Color Change, Precipitation) Start->Visual Quenching Suspect Fluorescence Quenching Start->Quenching Fluorescence Loss Only? Degradation Suspect Chemical Degradation (Hydrolysis, Oxidation) Storage->Degradation Improper? pH_Check->Degradation Not Neutral? Visual->Degradation Changed? Optimize_Storage Optimize Storage: - Aliquot & Freeze (-80°C) - Protect from Light Degradation->Optimize_Storage Adjust_pH Adjust pH to Neutral (Use appropriate buffer) Degradation->Adjust_pH Purity_Check Assess Sample Purity (HPLC, MS) Degradation->Purity_Check Dilute Dilute Sample (Test for concentration effects) Quenching->Dilute Degas Degas Solvents (If O2 quenching is suspected) Quenching->Degas Resolved Issue Resolved Optimize_Storage->Resolved Adjust_pH->Resolved Purity_Check->Resolved Dilute->Resolved Degas->Resolved G Key Functional Groups in this compound Structure cluster_chromophore Quinoline Chromophore cluster_peptide Peptide Backbone This compound This compound Molecule Chromophore Dihydroxy Aromatic Group (Iron Binding, Oxidation-Prone) This compound->Chromophore contains Amide Amide Bonds (Hydrolysis-Prone) This compound->Amide contains Fluorescence Conjugated System (Fluorescence, Light-Sensitive) Hydroxamate Hydroxamate/Hydroxy Acid Groups (Iron Binding, Hydrolysis-Prone)

References

Technical Support Center: Pseudobactin Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the extraction of pseudobactin from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in extracting this compound from soil?

The primary challenges stem from the complex and heterogeneous nature of the soil matrix. Key difficulties include:

  • Strong Adsorption: Pseudobactins, like other siderophores, can strongly adsorb to soil particles, particularly clay minerals and organic matter. This interaction reduces the efficiency of solvent-based extraction.[1][2]

  • Low Concentrations: The concentration of this compound in soil can be very low, making detection and quantification difficult.

  • Co-extraction of Contaminants: Soil extracts often contain a multitude of other organic and inorganic compounds, such as humic acids, which can interfere with downstream analysis.[3][4]

  • Chemical Instability: Some pseudobactins belong to the catecholate class of siderophores, which are susceptible to oxidation and degradation, especially under certain pH and oxygen conditions.[5]

  • Metal Chelation: Pseudobactins in soil are often chelated to various metal ions, not just iron (Fe³⁺), which can affect their solubility and reactivity.[6][7][8]

Q2: Which extraction solvent is most effective for this compound?

The choice of solvent significantly impacts extraction efficiency. While traditional solvents like water and methanol (B129727) often result in low recoveries, other methods have shown higher success rates.[1][2]

  • Liquefied Phenol (B47542): This solvent has been reported to provide quantitative (100%) recovery of both this compound and ferric this compound from soil.[9]

  • Aqueous Solutions with Additives: A combination of calcium chloride (CaCl₂) and ascorbate (B8700270) in an aqueous solution has been shown to significantly improve the recovery of various siderophores. The Ca²⁺ ions are thought to reduce electrostatic interactions between siderophores and soil particles.[1]

Q3: How does soil pH affect this compound extraction?

Soil pH is a critical factor influencing both the chemical form of this compound and its interaction with the soil matrix. The extraction efficiency of different methods can be pH-dependent. For instance, the recovery of some siderophores is enhanced at neutral pH when using specific chemical extractants.[2] It is crucial to measure and consider the pH of your soil sample when selecting and optimizing an extraction protocol.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound in the Final Extract.

Potential Cause Troubleshooting Step Rationale
Inefficient Extraction Solvent Switch to a more effective solvent system. Consider using liquefied phenol for potentially quantitative recovery or an aqueous solution containing 10 mM CaCl₂ and 2.5 mM sodium ascorbate.Traditional solvents like water or methanol show low recovery rates (<35%) for many siderophores due to strong adsorption to soil particles.[1][2]
Strong Adsorption to Soil Matrix Increase the ionic strength of the extraction buffer (e.g., using CaCl₂) to disrupt electrostatic interactions.Divalent cations like Ca²⁺ can saturate cation exchange sites on soil particles, releasing adsorbed siderophores.[1]
Insufficient Disruption of Soil Aggregates Ensure thorough mixing and consider physical disruption methods like sonication or bead beating during extraction.Inadequate contact between the solvent and soil particles will lead to incomplete extraction.
Degradation of this compound If working with catecholate-type pseudobactins, perform extractions under low-oxygen conditions and protect samples from light.Catechol moieties are prone to oxidation, which can lead to sample loss.[5]

Problem 2: Interference and Contamination in Analytical Results (e.g., LC-MS).

Potential Cause Troubleshooting Step Rationale
Co-extraction of Humic Substances Incorporate a purification step after initial extraction. Solid-phase extraction (SPE) with a suitable sorbent (e.g., Oasis HLB) can effectively remove humic acids.Humic acids are common contaminants in soil extracts and can interfere with chromatographic separation and mass spectrometry ionization.[3][4][5]
Presence of Multiple Metal Complexes Add a strong chelating agent like EDTA to the resuspension buffer after initial extraction and before analysis to standardize the metal complex being analyzed.This compound can be complexed with various metals in the soil (Al³⁺, Cu²⁺, etc.), leading to multiple peaks in the chromatogram.[6][7][8]
High Salt Concentration in the Final Extract If using salt-based extraction buffers, perform a desalting step (e.g., dialysis or size-exclusion chromatography) before injecting into the LC-MS system.High salt concentrations can suppress ionization in the mass spectrometer and damage the instrument.

Quantitative Data on Extraction Efficiency

The recovery of siderophores is highly dependent on their chemical class and the extraction method used. The following table summarizes recovery data from spike-recovery experiments on soil samples.

Siderophore Class Extraction Solution Recovery (%) Reference
Hydroxamate (DFOB)Water< 35%[1][2]
Methanol< 35%[1][2]
10 mM CaCl₂ + 2.5 mM Ascorbate> 50%[1]
α-hydroxycarboxylate (Rhizoferrin)Water< 5%[1][2]
Methanol< 5%[1][2]
Acidified Ethyl Acetate~35%[1]
10 mM CaCl₂ + 2.5 mM Ascorbate> 50%[1]
Catecholate (Protochelin)Water< 5%[1][2]
Methanol< 5%[1][2]
Acidified Ethyl AcetateNot Extracted[1]
This compound (unspecified class)Liquefied Phenol100%[9]

Detailed Experimental Protocol

Protocol: this compound Extraction from Soil using Liquefied Phenol

This protocol is adapted from a method reported to yield quantitative recovery of this compound.[9]

Materials:

  • Soil sample

  • Liquefied phenol (handle with extreme caution in a fume hood with appropriate personal protective equipment)

  • 50 mL Teflon centrifuge tubes with sealing caps

  • Rotator

  • High-speed centrifuge

  • Freeze-dryer

  • ACES-buffered saline with 1 mM Fe-EDTA

  • Ultrafiltration unit (e.g., 3,000 molecular weight cutoff)

Procedure:

  • Weigh the soil sample and place it into a tared 50 mL Teflon centrifuge tube.

  • In a chemical fume hood, add 20 mL of liquefied phenol to the centrifuge tube.

  • Seal the tube tightly and rotate for 1 hour at room temperature.

  • Centrifuge the tube for 20 minutes at 7,600 x g.

  • Carefully remove 14 mL of the phenol supernatant and transfer it to a suitable container for freeze-drying.

  • Freeze the extract and dry it by sublimation under vacuum until all phenol has been removed.

  • Resuspend the dried extract in 10 mL of ACES-buffered saline containing 1 mM Fe-EDTA.

  • Perform ultrafiltration using a 3,000 molecular weight cutoff filter to remove high molecular weight contaminants.

  • The filtrate is now ready for downstream analysis (e.g., immunoassay or LC-MS).

Visualizations

G cluster_0 Experimental Workflow A Soil Sample Collection and Preparation B Solvent Extraction A->B Add extraction solvent C Phase Separation B->C Centrifugation / Separation D Solvent Removal C->D Evaporation / Freeze-drying E Extract Purification (Optional) D->E e.g., Solid-Phase Extraction F Quantification and Analysis D->F Direct Analysis E->F LC-MS / Immunoassay

Caption: A generalized workflow for this compound extraction from soil.

G Start Low or No this compound Yield CheckSolvent Is the extraction solvent optimal? (e.g., liquefied phenol, CaCl2/ascorbate) Start->CheckSolvent ChangeSolvent Switch to a more effective solvent system CheckSolvent->ChangeSolvent No CheckAdsorption Is strong adsorption to soil likely? (e.g., high clay or organic matter) CheckSolvent->CheckAdsorption Yes End Re-run extraction and analysis ChangeSolvent->End ModifyBuffer Increase ionic strength of buffer (e.g., add CaCl2) CheckAdsorption->ModifyBuffer Yes CheckDegradation Is this compound degradation possible? (e.g., catechol type) CheckAdsorption->CheckDegradation No ModifyBuffer->End ModifyConditions Use low-oxygen conditions, protect from light CheckDegradation->ModifyConditions Yes CheckDegradation->End No ModifyConditions->End

Caption: A troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Overcoming Interference in the Chrome Azurol S (CAS) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Chrome Azurol S (CAS) assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during siderophore detection and quantification.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the CAS assay?

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[1][2] It operates on the principle of iron competition.[1] The assay solution contains a blue-colored complex of Chrome Azurol S dye, ferric iron (Fe³⁺), and a detergent like hexadecyltrimethylammonium bromide (HDTMA).[1][3] Siderophores, which are strong iron chelators, will remove the iron from the dye complex due to their higher affinity for iron.[1][3] This release of the free CAS dye results in a color change from blue to orange or yellow, which can be quantified spectrophotometrically at approximately 630 nm.[1][3]

Q2: What are the most common causes of interference and false positives in the CAS assay?

The most common issues include:

  • Non-specificity: The assay is not exclusive to siderophores. Any molecule with a strong iron-chelating ability can produce a positive result.[3]

  • Media Components: High concentrations of phosphates in the growth media can interfere by precipitating iron.[3][4] Additionally, yellowish components in complex media can affect the colorimetric reading.[5]

  • Reagent Toxicity: The detergent HDTMA, used to form the CAS-Fe complex, can be toxic to certain microorganisms, especially Gram-positive bacteria and fungi, inhibiting their growth and siderophore production.[1][5][6]

  • pH Sensitivity: The assay's performance is pH-dependent. Variations in pH can alter the color of the CAS-Fe complex, leading to inaccurate readings.[6]

Q3: Can the CAS assay be used for microorganisms other than Gram-negative bacteria?

Yes, but with modifications. The toxicity of HDTMA is a major concern for Gram-positive bacteria and fungi.[6] To circumvent this, several modified protocols have been developed, such as the overlay CAS (O-CAS) assay, where the microorganisms are grown on their optimal medium and then overlaid with a CAS agar (B569324) layer, preventing direct contact with HDTMA.[6][7] Another approach involves adding an adsorbent resin to the CAS agar to neutralize the excess HDTMA.[1]

Q4: Are there alternatives to the CAS assay for siderophore detection?

Yes, several alternative and complementary methods exist:

  • Specific Chemical Assays: There are assays specific to different classes of siderophores, such as the Arnow assay for catecholates and the Csáky test for hydroxamates.[1]

  • Fluorescence-based Methods: Some siderophores, like pyoverdines, are fluorescent and can be detected and quantified based on their intrinsic fluorescence, which is quenched upon iron binding.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation, quantification, and identification of specific siderophores, offering much higher specificity than the CAS assay.[8]

  • Bioassays: These involve using a tester strain of bacteria that cannot produce its own siderophores but can utilize specific siderophores from the test sample for growth under iron-limiting conditions.[9]

Troubleshooting Guide

Issue 1: No color change observed, or weak signal, even with expected siderophore production.
Possible Cause Recommended Solution
HDTMA Toxicity For sensitive microorganisms (e.g., fungi, Gram-positive bacteria), use a modified CAS assay such as the overlay method to avoid direct contact between the microbe and the toxic detergent.[6][7]
Inappropriate Growth Medium The chosen growth medium may not be suitable for inducing siderophore production. Ensure the medium is iron-depleted, as high iron content will repress siderophore synthesis.[9]
Incorrect pH The pH of the CAS reagent and the growth medium is critical. Ensure the pH of the CAS agar is buffered correctly (around 6.8) to maintain the blue color of the iron-dye complex.[6]
Degraded Reagents Prepare fresh FeCl₃ solution before making the CAS reagent, as old solutions may be less effective.[10] Ensure the CAS dye has not degraded.
Issue 2: False positive results or high background signal.
Possible Cause Recommended Solution
Interfering Media Components High phosphate (B84403) levels in the medium can interfere with the assay.[4] Use a minimal medium with low phosphate content or dilute the sample supernatant before performing the assay.[4]
Presence of Non-Siderophore Chelators Some organic acids or other metabolites produced by the microorganism might chelate iron. To confirm that the chelating agent is a siderophore, supplement the growth medium with iron; if the production of the chelator is suppressed, it is likely a siderophore.
Iron Contamination Use high-purity water and acid-washed glassware to prepare all solutions and media to avoid iron contamination, which can lead to inaccurate results.[10]
Issue 3: Inconsistent or irreproducible results.
Possible Cause Recommended Solution
Variability in Inoculum Standardize the inoculum size and growth phase of the microorganism to ensure consistent siderophore production across experiments.
Light Sensitivity Siderophore production by some organisms can be light-sensitive.[4] Incubate cultures in the dark or wrap them in aluminum foil to see if this improves consistency.[4]
Uneven Mixing of Reagents When preparing CAS agar plates, ensure the CAS solution is added slowly and mixed thoroughly with the agar after it has cooled to about 50°C to prevent dye degradation and ensure homogeneity.[10][11]

Experimental Protocols & Visualizations

Protocol 1: Standard Liquid CAS Shuttle Assay

This protocol is a modified, high-throughput version of the CAS assay performed in a 96-well microplate.

Methodology:

  • Prepare CAS Reagent:

    • Solution A: Dissolve 60.5 mg of CAS in 50 mL of water.

    • Solution B: Dissolve 72.9 mg of HDTMA in 40 mL of water.

    • Solution C: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Mix Solution A and C, then slowly add Solution B while stirring. The final solution should be dark blue. Autoclave and store in the dark.

  • Culture Preparation: Grow microorganisms in an appropriate low-iron liquid medium to induce siderophore production.

  • Assay Procedure:

    • In a 96-well plate, mix 100 µL of the culture supernatant with 100 µL of the CAS reagent.

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm using a microplate reader.

  • Quantification: The percentage of siderophore units can be calculated using the following formula: % Siderophore Units = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference (CAS reagent + uninoculated medium) and As is the absorbance of the sample (CAS reagent + culture supernatant).

Visualization of the CAS Assay Principle:

Caption: Principle of the Chrome Azurol S (CAS) assay.

Protocol 2: Overlay CAS (O-CAS) Agar Assay for HDTMA-Sensitive Microbes

This method prevents direct contact of the microorganism with the potentially toxic HDTMA detergent.[6][7]

Methodology:

  • Prepare Growth Medium Plates: Prepare and pour agar plates with the optimal growth medium for your microorganism.

  • Inoculate: Inoculate the plates with the test microorganism and incubate under appropriate conditions to allow for growth and siderophore production.

  • Prepare CAS Overlay Agar:

    • Prepare the CAS blue dye solution as described in Protocol 1.

    • Prepare a separate solution of 1% (w/v) agar in water. Autoclave both solutions separately.

    • Cool the agar solution to approximately 50°C.

    • Mix the CAS solution with the agar solution at a 1:9 ratio (e.g., 10 mL CAS solution + 90 mL agar solution).

  • Overlay: Pour a thin layer (e.g., 5-7 mL) of the molten CAS overlay agar onto the surface of the pre-grown culture plates.

  • Incubate and Observe: Incubate the plates for a few hours. The formation of an orange/yellow halo around the microbial colonies against the blue background indicates siderophore production.

Visualization of the O-CAS Assay Workflow:

OCAS_Workflow A Prepare & Pour Growth Medium Agar B Inoculate with Microorganism A->B C Incubate for Growth & Siderophore Production B->C E Pour CAS Overlay on Culture Plate C->E D Prepare CAS Overlay Agar D->E F Incubate & Observe for Halo Formation E->F

Caption: Workflow for the Overlay CAS (O-CAS) assay.

Troubleshooting Logic for False Positives

When a positive result (color change) is observed, it's important to confirm that it is due to siderophore activity and not an artifact.

Visualization of the False Positive Troubleshooting Logic:

False_Positive_Troubleshooting Start Positive CAS Result (Color Change) Q1 Is the result from a low-phosphate minimal medium? Start->Q1 A1_Yes Proceed to Iron Supplementation Control Q1->A1_Yes Yes A1_No Re-test in low-phosphate minimal medium to rule out phosphate interference. Q1->A1_No No Q2 Does adding Fe³⁺ to the growth medium repress the color change? A1_Yes->Q2 A2_Yes Result is likely due to a siderophore. Q2->A2_Yes Yes A2_No Result may be a false positive from a non-regulated chelator. Consider alternative assays. Q2->A2_No No

Caption: Decision tree for troubleshooting false positives.

References

Technical Support Center: Enhancing the Reproducibility of Pseudobactin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility of pseudobactin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is a this compound bioassay and why is it important?

A1: A this compound bioassay is a method used to detect and quantify pseudobactins, a class of siderophores produced by Pseudomonas species. Siderophores are high-affinity iron-chelating molecules secreted by microorganisms in iron-limiting conditions to scavenge for ferric iron (Fe³⁺). These bioassays are crucial for studying microbial iron acquisition, evaluating the biocontrol potential of plant growth-promoting rhizobacteria, and for the development of novel antimicrobial agents that target iron uptake pathways.

Q2: What is the principle behind the commonly used Chrome Azurol S (CAS) assay for this compound detection?

A2: The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores. It works on the principle of competition for iron. The CAS dye forms a stable, blue-colored complex with ferric iron (Fe³⁺). When a sample containing a siderophore like this compound is introduced, the siderophore, having a higher affinity for iron, removes the iron from the CAS-iron complex. This results in a color change from blue to orange or yellow, which can be qualitatively observed or quantitatively measured using a spectrophotometer.[1][2]

Q3: What are the key factors that influence the reproducibility of this compound bioassays?

A3: Several factors can significantly impact the reproducibility of these assays. Key factors include:

  • Iron contamination: Trace amounts of iron in glassware, media, or water can suppress siderophore production.

  • Media composition: The type and concentration of carbon and nitrogen sources, as well as the initial pH of the medium, can affect bacterial growth and siderophore yield.

  • Inoculum preparation: The age and density of the bacterial culture used as an inoculum can lead to variations in the lag phase and production kinetics.

  • Incubation conditions: Temperature, aeration (shaking speed), and incubation time are critical parameters that need to be precisely controlled.

  • Assay execution: Consistent pipetting techniques and accurate preparation of reagents are essential for reliable results.

Q4: How can I quantify the amount of this compound produced?

A4: The liquid CAS assay can be adapted for quantification. The amount of siderophore produced is typically expressed as a percentage of siderophore units relative to a non-inoculated control. The absorbance of the CAS assay solution is measured at 630 nm after incubation with the culture supernatant. The percentage of siderophore units can be calculated using the following formula:

% Siderophore Units = [(Ar - As) / Ar] x 100

Where:

  • Ar = Absorbance of the reference (CAS solution + uninoculated medium) at 630 nm.

  • As = Absorbance of the sample (CAS solution + culture supernatant) at 630 nm.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or very low color change in the CAS assay (low this compound production) 1. Iron contamination in media or glassware. 2. Inappropriate culture medium. 3. Suboptimal incubation conditions (temperature, pH, aeration). 4. The bacterial strain may be a low producer or a non-producer.1. Use acid-washed glassware and high-purity water to prepare media. Consider treating media with an iron chelator like 8-hydroxyquinoline.[4] 2. Use an iron-deficient minimal medium, such as M9 minimal medium, to induce siderophore production.[2] 3. Optimize incubation temperature (typically 25-30°C), pH (around neutral), and shaking speed (e.g., 150-200 rpm) for your specific strain. 4. Verify the siderophore-producing capability of your strain using a known positive control.
Inconsistent results between replicates 1. Inaccurate pipetting. 2. Variation in inoculum size. 3. Non-homogenous culture samples. 4. Fluctuations in incubator temperature or shaking speed.1. Use calibrated pipettes and ensure consistent technique. 2. Standardize the inoculum by adjusting the optical density (OD) of the starting culture. 3. Ensure the culture is well-mixed before taking samples. 4. Regularly monitor and calibrate incubator settings.
Color of the CAS agar (B569324) plate is green or has precipitated after preparation 1. Incorrect pH of the final medium. 2. Overheating of the CAS solution during preparation.1. Ensure the final pH of the CAS agar is around 6.8. The PIPES buffer will not dissolve properly at a low pH.[4] 2. Autoclave the different components of the CAS agar separately and mix them after they have cooled to about 50°C.[5]
False-positive results in the CAS assay Some organic acids or other chelating compounds produced by the bacteria may weakly chelate iron.Confirm the presence of this compound using more specific methods like HPLC, mass spectrometry, or by observing its characteristic fluorescence under UV light.

Experimental Protocols

Qualitative this compound Detection on CAS Agar Plates

This protocol is adapted from the method described by Schwyn and Neilands (1987).

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • PIPES buffer

  • FeCl₃·6H₂O

  • Minimal medium (e.g., M9 salts)

  • Agar

  • Casamino acids

  • Glucose

  • Acid-washed glassware

Procedure:

  • Prepare Solutions: A detailed, step-by-step procedure for preparing the necessary stock solutions can be found in the work by Schwyn and Neilands.[4]

  • Prepare CAS Agar:

    • Mix the minimal medium salts, PIPES buffer, and agar in water. Adjust the pH to 6.8 and autoclave.

    • Prepare the blue dye solution containing CAS, FeCl₃, and HDTMA, and autoclave separately.

    • Prepare sterile solutions of casamino acids and glucose.

    • Cool all autoclaved solutions to 50°C.

    • Aseptically mix the minimal medium base with the casamino acids, glucose, and finally, the blue dye solution.

    • Pour the plates and allow them to solidify.

  • Inoculation and Incubation:

    • Spot-inoculate the center of the CAS agar plates with the bacterial culture.

    • Incubate the plates at the optimal growth temperature for the Pseudomonas strain (typically 25-30°C) for 2-5 days.

  • Observation:

    • Observe the plates for the formation of a yellow-orange halo around the bacterial colony, which indicates this compound production.

Quantitative Liquid CAS Assay for this compound

Materials:

  • Liquid iron-deficient medium (e.g., M9 minimal broth)

  • CAS assay solution (prepared as for the agar plates but without agar and other media components)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Culture Preparation:

    • Inoculate the iron-deficient liquid medium with the Pseudomonas strain.

    • Incubate in a shaking incubator under optimal conditions for 24-48 hours.

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the cell-free supernatant.

  • Assay:

    • In a 96-well plate, mix equal volumes (e.g., 100 µL) of the culture supernatant and the CAS assay solution.

    • For the reference (Ar), mix equal volumes of uninoculated iron-deficient medium and the CAS assay solution.

    • Incubate the plate at room temperature for a standardized period (e.g., 20-60 minutes).

  • Measurement:

    • Measure the absorbance of each well at 630 nm using a microplate reader.

    • Calculate the percentage of siderophore units as described in the FAQ section.

Data Presentation

Table 1: Critical Parameters for this compound Bioassay Reproducibility

ParameterRecommended Range/ValueRationale
Incubation Temperature 25 - 30 °COptimal for growth and siderophore production of most Pseudomonas species.
Medium pH 6.8 - 7.2Affects iron solubility and bacterial enzymatic activity.
Shaking Speed 150 - 200 rpmEnsures adequate aeration, which can influence siderophore production.
Inoculum OD (600 nm) 0.05 - 0.1Standardizes the initial cell density to ensure consistent growth kinetics.
Incubation Time 24 - 72 hoursSiderophore production is typically highest during the late logarithmic to early stationary phase of growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Culturing cluster_assay Assay cluster_analysis Data Analysis prep_media Prepare Iron-Deficient Minimal Medium inoculate Inoculate Medium prep_media->inoculate prep_cas Prepare CAS Assay Solution mix Mix Supernatant with CAS Solution prep_cas->mix prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate with Shaking (24-48h, 28°C) inoculate->incubate centrifuge Centrifuge Culture incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->mix read Measure Absorbance at 630 nm mix->read calculate Calculate % Siderophore Units read->calculate

Caption: Experimental workflow for quantitative this compound bioassay.

pseudobactin_pathway cluster_outside Extracellular cluster_membrane Outer Membrane cluster_inside Cytoplasm Fe3_insoluble Insoluble Fe(III) Fe_this compound Fe(III)-Pseudobactin Complex Fe3_insoluble->Fe_this compound Chelation This compound This compound (Siderophore) This compound->Fe_this compound Receptor FpvA Receptor Fe_this compound->Receptor Binding Fe2_soluble Soluble Fe(II) Receptor->Fe2_soluble Transport & Reduction Biosynthesis This compound Biosynthesis (pvd genes) Fe2_soluble->Biosynthesis Represses Fur, Induces pvd genes Release Release Biosynthesis->Release Release->this compound

Caption: Simplified signaling pathway of this compound-mediated iron uptake.

References

strategies to minimize degradation of pseudobactin during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of pseudobactin during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during purification?

This compound is a fluorescent siderophore (iron-chelating molecule) produced by Pseudomonas species. Its structure consists of a quinoline-derived chromophore attached to a peptide chain.[1][2] This complex structure, particularly the chromophore and the peptide linkages, can be susceptible to degradation under certain conditions, leading to loss of function and purity.

Q2: What are the main factors that can cause this compound degradation during purification?

The primary factors contributing to this compound degradation are:

  • pH: Extreme pH values can lead to the hydrolysis of amide bonds in the peptide chain and alterations to the chromophore structure.[3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: The fluorescent chromophore of this compound can be susceptible to photodegradation upon exposure to light, especially UV radiation.

  • Oxidation: The catecholate and hydroxamate groups involved in iron chelation can be prone to oxidation.[4]

  • Enzymatic Degradation: Residual proteases from the bacterial lysate can hydrolyze the peptide backbone of this compound.[5][6][7]

  • Metal Ion Contamination: The presence of metal ions other than Fe(III) can lead to the formation of less stable complexes or catalyze degradation reactions.[8][9][10]

Q3: How does pH affect the stability of this compound?

The stability of pyoverdines, the class of siderophores to which this compound belongs, is significantly influenced by pH.[11][12][13] Both acidic and alkaline conditions can be detrimental.

  • Acidic pH (below 4): Can lead to the hydrolysis of the peptide bonds.

  • Alkaline pH (above 8): Can promote oxidation of the chromophore and other functional groups. The optimal pH for the stability of many siderophores is in the neutral to slightly acidic range (pH 6-7).[3]

Q4: Is this compound sensitive to light?

Yes, as a fluorescent molecule, this compound's chromophore can absorb light, which can lead to photodegradation. It is recommended to protect this compound solutions from direct light, especially UV light, throughout the purification process.

Troubleshooting Guide

Problem 1: Low Yield of Purified this compound

Possible Causes & Solutions:

CauseRecommended Solution
Degradation during cell lysis Perform cell lysis at low temperatures (4°C). Work quickly to minimize the exposure time of this compound to cellular components.
Hydrolysis due to improper pH Maintain the pH of all buffers between 6.0 and 7.5. Prepare fresh buffers for each purification.
Oxidation of the molecule Degas all buffers to remove dissolved oxygen. Consider adding antioxidants like ascorbic acid (use with caution as it may interfere with some chromatographic steps).
Adsorption to labware Use low-protein-binding tubes and containers.
Inefficient extraction from supernatant Ensure complete precipitation of cells and debris before proceeding with supernatant processing. Use an appropriate solid-phase extraction (SPE) resin with high affinity for this compound.
Problem 2: Presence of Multiple Peaks during HPLC Analysis

Possible Causes & Solutions:

CauseRecommended Solution
Degradation products This is a common issue. Review all steps for potential causes of degradation (pH, light, temperature). Collect major peaks and analyze by mass spectrometry to identify degradation products.
Isomers of this compound Some Pseudomonas strains produce multiple isoforms of this compound. This is a natural variation and may not be a result of degradation.
Metal ion complexes The presence of different metal ions (e.g., Al³⁺, Cu²⁺) in the sample can lead to the formation of multiple complex species, each with a different retention time.[8][9][10] Add a strong chelating agent like EDTA to the sample before injection to ensure this compound is in its apo-form (metal-free).
Peak tailing This can be caused by interactions with metal contaminants in the HPLC system or on the column.[14] Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) and consider adding a low concentration of EDTA to the mobile phase.[14]
Problem 3: Loss of Fluorescent Signal

Possible Causes & Solutions:

CauseRecommended Solution
Photobleaching Protect all solutions containing this compound from light by using amber tubes or wrapping containers in aluminum foil. Minimize exposure to ambient light during handling.
pH-dependent fluorescence The fluorescence of pyoverdines is pH-dependent. Ensure the pH of the solution is within the optimal range for fluorescence (typically neutral to slightly alkaline for measurement).
Quenching by metal ions The binding of ferric iron (Fe³⁺) quenches the fluorescence of this compound.[15] If you need to measure the concentration of the apo-siderophore, ensure the sample is free of iron.

Data Presentation: Factors Affecting this compound Stability

FactorConditionImpact on StabilityRecommendation
pH < 4.0High risk of hydrolysisMaintain pH between 6.0 - 7.5
4.0 - 6.0Moderate stability
6.0 - 7.5Optimal stability
> 7.5Increased risk of oxidation
Temperature 4°CHigh stabilityPerform all purification steps at 4°C
Room TemperatureIncreased degradation rateAvoid prolonged storage at room temperature
> 30°CSignificant degradationAvoid
Light DarkHigh stabilityProtect from light at all stages
Ambient LightGradual degradation
UV LightRapid degradationAvoid exposure
Metal Ions Fe(III) complexHigh stabilityFor long-term storage, consider converting to the Fe(III) complex.
Other metal ionsCan form less stable complexes and catalyze degradationUse high-purity reagents and deionized water. Consider pre-treating buffers with a chelating resin.

Experimental Protocols

Key Experiment: Purification of this compound

This protocol is a general guideline and may require optimization for specific Pseudomonas strains and this compound isoforms.

1. Bacterial Culture and Supernatant Collection:

  • Culture the Pseudomonas strain in an iron-deficient medium (e.g., succinate (B1194679) medium) to induce siderophore production.
  • Incubate at the optimal temperature for the strain (typically 25-30°C) with shaking for 48-72 hours.
  • Harvest the culture and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
  • Carefully collect the supernatant, which contains the secreted this compound.

2. Solid-Phase Extraction (SPE):

  • Acidify the supernatant to approximately pH 6.5 with dilute HCl.
  • Pass the supernatant through a C18 SPE cartridge pre-conditioned with methanol (B129727) and then with deionized water.
  • Wash the cartridge with deionized water to remove salts and other hydrophilic impurities.
  • Elute the this compound from the cartridge with a methanol-water mixture (e.g., 50% methanol).

3. Further Purification by HPLC:

  • Evaporate the methanol from the eluate under reduced pressure.
  • Reconstitute the sample in the HPLC mobile phase.
  • Purify the this compound using reverse-phase HPLC on a C18 column.
  • A common mobile phase system is a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.
  • Monitor the elution profile by detecting the fluorescence of the chromophore (Excitation ~400 nm, Emission ~460 nm) and absorbance at ~400 nm.
  • Collect the fractions corresponding to the this compound peak.

4. Final Steps:

  • Confirm the purity of the collected fractions by analytical HPLC and mass spectrometry.
  • For storage, either lyophilize the purified this compound or store it as a frozen solution at -80°C in the dark. For enhanced stability, it can be complexed with FeCl₃ before storage.

Visualizations

cluster_degradation Factors Leading to this compound Degradation cluster_strategies Mitigation Strategies High_pH High pH (> 7.5) pH_Control Maintain pH 6.0-7.5 High_pH->pH_Control Low_pH Low pH (< 6.0) Low_pH->pH_Control Light Light Exposure (UV) Light_Protection Protect from Light Light->Light_Protection High_Temp Elevated Temperature Temp_Control Work at 4°C High_Temp->Temp_Control Oxidizing_Agents Oxidizing Agents Degas_Buffers Degas Buffers Oxidizing_Agents->Degas_Buffers Metal_Contaminants Metal Contaminants Use_Chelators Use Chelating Agents (EDTA) Metal_Contaminants->Use_Chelators Fe_Complexation Form Fe(III) Complex Degas_Buffers->Fe_Complexation

Caption: Factors causing this compound degradation and mitigation strategies.

Start Start: Bacterial Culture in Iron-Deficient Medium Centrifugation Centrifugation to Pellet Cells Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Wash Wash with Water SPE->Wash Elute Elute with Methanol/Water Wash->Elute Evaporate Evaporate Methanol Elute->Evaporate HPLC Reverse-Phase HPLC Purification Evaporate->HPLC Collect Collect Fluorescent Fractions HPLC->Collect Analyze Purity Check (HPLC, MS) Collect->Analyze Store Store at -80°C or Lyophilize Analyze->Store Start Low Yield or Purity Issue Check_Lysis Review Lysis Step: - Temperature? - Duration? Start->Check_Lysis Check_Buffers Review Buffers: - pH correct? - Freshly made? Start->Check_Buffers Check_Light Review Light Exposure: - Samples protected? Start->Check_Light HPLC_Issue HPLC Analysis: - Peak tailing? - Multiple peaks? Start->HPLC_Issue Solution Implement Changes and Re-run Check_Lysis->Solution Check_Buffers->Solution Check_Light->Solution Metal_Contamination Consider Metal Contamination: - Add EDTA to sample? HPLC_Issue->Metal_Contamination Yes Optimize_HPLC Optimize HPLC Method: - Adjust mobile phase pH? - Change gradient? HPLC_Issue->Optimize_HPLC No Metal_Contamination->Optimize_HPLC Optimize_HPLC->Solution

References

Technical Support Center: Navigating the Challenges of Low Solubility in Pseudobactin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pseudobactin derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low solubility of these potent siderophores in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives have low aqueous solubility?

This compound derivatives, like many siderophores, are often large molecules with complex structures that include both hydrophobic and hydrophilic moieties. Their solubility is significantly influenced by the specific amino acid composition of the peptide chain and the nature of the chromophore. The protonation state of functional groups, which is dependent on pH, also plays a crucial role in their solubility. For instance, at neutral pH, the iron-chelating groups may be less charged, leading to lower aqueous solubility.

Q2: What are the common signs of solubility issues in my experiments?

You may be encountering solubility problems if you observe any of the following:

  • Precipitate formation: Visible particles in your stock solutions or experimental media after adding the this compound derivative.

  • Inconsistent results: High variability between replicate experiments.

  • Lower than expected biological activity: The compound may not be available to interact with its target at the intended concentration.

  • Cloudy or hazy solutions: Indicating the presence of undissolved compound.

  • Color change in CAS assay is not as expected: Low solubility can lead to a muted or absent color change in the chrome azurol S (CAS) assay for siderophore detection.[1]

Q3: Can I use organic solvents to dissolve my this compound derivatives?

Yes, organic solvents are commonly used to prepare stock solutions of poorly soluble compounds. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are frequently used for this purpose. However, it is critical to be aware of the potential effects of these solvents on your specific assay. High concentrations of DMSO and ethanol can inhibit microbial growth or interfere with enzymatic assays.[2][3] It is always recommended to include a solvent control in your experiments to account for any potential effects of the solvent itself.

Q4: How does pH affect the solubility of this compound derivatives?

The solubility of this compound derivatives is highly dependent on pH. As weak acids, their solubility generally increases with higher pH as the acidic functional groups deprotonate, leading to a more charged and thus more water-soluble molecule. Conversely, at acidic pH, these groups are protonated, reducing the overall charge and decreasing aqueous solubility.

Troubleshooting Guides

Issue 1: Precipitate formation in stock solutions or media.

Possible Causes:

  • The concentration of the this compound derivative exceeds its solubility limit in the chosen solvent.

  • The solvent is not appropriate for the specific derivative.

  • The pH of the solution is not optimal for solubility.

  • Temperature fluctuations are causing the compound to precipitate out of solution.

Solutions:

Strategy Description Considerations
Co-solvency Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol before diluting it into your aqueous experimental medium.Ensure the final concentration of the organic solvent is low enough to not affect your assay (typically <1% v/v). Always include a solvent control.
pH Adjustment For acidic this compound derivatives, slightly increasing the pH of the aqueous solution can significantly improve solubility.Be mindful of the pH stability of your compound and the optimal pH range for your experiment (e.g., microbial growth, enzyme activity).
Use of Surfactants Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to increase the solubility of hydrophobic compounds.Test for any potential interference of the surfactant with your assay.
Sonication Brief sonication can help to dissolve small amounts of precipitate and create a more uniform suspension.This may not be suitable for all derivatives, as it can potentially degrade the compound. Use with caution.
Heating Gentle warming of the solution can increase the solubility of some compounds.Assess the thermal stability of your this compound derivative to avoid degradation.
Issue 2: Inconsistent or no color change in the Chrome Azurol S (CAS) Assay.

Possible Causes:

  • Low solubility of the siderophore: The this compound derivative is not sufficiently dissolved in the assay medium to effectively chelate iron from the CAS-iron complex.

  • Incorrect pH of the CAS assay medium: The optimal pH for the CAS assay is around 6.8. Deviations can affect the stability of the CAS-iron complex and the chelating efficiency of the siderophore.[1]

  • Iron contamination: Trace amounts of iron in glassware or reagents can lead to false-negative results.[4]

  • Toxicity of assay components: The detergent HDTMA used in the CAS assay can be toxic to some microorganisms, inhibiting their growth and siderophore production.[4]

Solutions:

Strategy Description Considerations
Use of a Shuttle Solution Adding a shuttle solution, such as 5-sulfosalicylic acid, can facilitate the transfer of iron from the CAS complex to the siderophore, especially for less soluble compounds.[1]Ensure the shuttle solution is compatible with your specific assay conditions.
Overlay CAS (O-CAS) Assay In this modification, the bacteria are first grown on an agar (B569324) plate, and then an overlay of CAS agar is added. This can mitigate issues of HDTMA toxicity.This method is qualitative or semi-quantitative.
Solubilize the Derivative First Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) before adding it to the liquid CAS assay.Keep the final solvent concentration low and include a solvent control.
Acid-wash Glassware Thoroughly wash all glassware with an acid solution (e.g., 6M HCl) to remove any trace iron contamination.[4]Rinse extensively with deionized water after acid washing.
Verify CAS Reagent Quality Ensure the CAS reagent is of high quality and has been stored properly to avoid degradation.If the CAS solution is not a vibrant blue, it may be compromised.

Quantitative Solubility Data

The following table summarizes available solubility information for pyoverdine, a well-studied class of this compound derivatives. It is important to note that the exact solubility can vary depending on the specific derivative and the experimental conditions.

Compound Solvent Solubility Reference
PyoverdinesWater10 mg/mL[5]

Note: Quantitative solubility data for a wide range of this compound derivatives in various organic solvents is limited in the publicly available literature. It is recommended to determine the solubility of your specific derivative experimentally.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of a Poorly Soluble this compound Derivative
  • Weighing: Accurately weigh a small amount of the purified this compound derivative in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a small volume of 100% DMSO to the tube. For example, for 1 mg of compound, start with 100 µL of DMSO.

  • Vortexing: Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • Visual Inspection: Visually inspect the solution for any undissolved particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes.

  • Dilution (if necessary): If the compound is fully dissolved, you can proceed with your experiment. If a higher concentration is needed and solubility in 100% DMSO is limiting, you can try a co-solvent system. For example, a mixture of DMSO and ethanol.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Modified Liquid CAS Assay for Poorly Soluble Siderophores
  • Prepare CAS Assay Solution: Prepare the chrome azurol S (CAS) assay solution as described by Schwyn and Neiland (1987).

  • Prepare Siderophore Sample:

    • Prepare a concentrated stock solution of your this compound derivative in DMSO (as described in Protocol 1).

    • Dilute the stock solution in your experimental medium to the desired final concentration. Ensure the final DMSO concentration is below 1% (v/v).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of your diluted siderophore sample.

    • Add 100 µL of the CAS assay solution to each well.

    • As a reference, use 100 µL of the medium with the same concentration of DMSO but without the siderophore, mixed with 100 µL of the CAS assay solution.

    • Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes), protected from light.

  • Measurement: Measure the absorbance at 630 nm using a microplate reader.

  • Calculation: Calculate the siderophore activity as a percentage of the decrease in absorbance relative to the reference.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound and other siderophores play a crucial role in iron acquisition, which in turn influences various signaling pathways in bacteria like Pseudomonas aeruginosa. The availability of iron, mediated by siderophores, can impact virulence, biofilm formation, and quorum sensing.

Under iron-limiting conditions, Pseudomonas species upregulate the expression of genes involved in siderophore biosynthesis and uptake. This process is often controlled by a cell-surface signaling (CSS) mechanism. The binding of ferri-siderophore (e.g., ferri-pseudobactin) to its outer membrane receptor triggers a signaling cascade that leads to the activation of an extracytoplasmic function (ECF) sigma factor, which then initiates the transcription of target genes.[6]

Iron_Signaling cluster_OM Outer Membrane cluster_IM Inner Membrane cluster_C Cytoplasm Ferri-Pseudobactin Ferri-Pseudobactin FpvA_Receptor FpvA Receptor Ferri-Pseudobactin->FpvA_Receptor Binds FpvR_AntiSigma FpvR (Anti-Sigma Factor) FpvA_Receptor->FpvR_AntiSigma Activates Signal PvdS_Sigma PvdS (Sigma Factor) FpvR_AntiSigma->PvdS_Sigma Releases RNA_Polymerase RNA Polymerase PvdS_Sigma->RNA_Polymerase Binds to Target_Genes Siderophore Biosynthesis & Uptake Genes RNA_Polymerase->Target_Genes Initiates Transcription

Iron-dependent cell-surface signaling pathway in Pseudomonas.

Iron availability can also modulate quorum sensing (QS), a cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation. Some studies suggest a link between iron limitation, siderophore production, and the regulation of QS systems like the las and rhl systems in P. aeruginosa.[7] For instance, the Pseudomonas quinolone signal (PQS), a QS molecule, is involved in iron acquisition and its production is influenced by iron levels.[8]

Quorum_Sensing_Iron Iron_Limitation Iron Limitation Siderophore_Production This compound Production Iron_Limitation->Siderophore_Production PQS_System PQS System Siderophore_Production->PQS_System Influences Las_Rhl_Systems Las & Rhl Systems PQS_System->Las_Rhl_Systems Regulates Virulence_Factors Virulence Factors Las_Rhl_Systems->Virulence_Factors Biofilm_Formation Biofilm Formation Las_Rhl_Systems->Biofilm_Formation

Interplay between iron, siderophores, and quorum sensing.
Experimental Workflow

The following diagram outlines a general workflow for studying the effects of a poorly soluble this compound derivative.

Experimental_Workflow cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Analysis Compound This compound Derivative (Low Solubility) Solubilization Solubilization Strategy (e.g., DMSO stock) Compound->Solubilization Bioassay Biological Assay (e.g., MIC, Anti-biofilm) Solubilization->Bioassay Data_Collection Data Collection Bioassay->Data_Collection Controls Include Solvent Control & Positive/Negative Controls Controls->Bioassay Data_Analysis Data Analysis Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General experimental workflow for poorly soluble compounds.

References

Technical Support Center: Optimizing HPLC Parameters for Pseudobactin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of pseudobactin and related siderophores.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Symptom Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Interaction with residual silanol (B1196071) groups on the column; Chelation with metal contaminants.[1]Lower the mobile phase pH to suppress silanol ionization.[1] Add a chelating agent like EDTA to the mobile phase to sequester metal ions.[1]
Poor Peak Shape (Fronting) Sample solvent issues.Adjust the sample solvent to be compatible with the mobile phase.
Poor Resolution Suboptimal mobile phase composition or gradient.Systematically adjust the mobile phase composition and gradient slope.
Shifting Retention Times Inconsistent mobile phase preparation; Column aging.[1]Ensure consistent and fresh preparation of the mobile phase.[1] Monitor column performance and replace if necessary.
No Peaks or Very Small Peaks Sample degradation; Low sample concentration; Incorrect detector wavelength.[1]Use freshly prepared samples and mobile phases.[1] Concentrate the sample or increase the injection volume. Verify the detector is set to the correct wavelength for this compound (around 400-405 nm for the ferri-form).
High Backpressure Clogged column frit or tubing; Precipitated buffer in the mobile phase.Reverse flush the column (if permissible by the manufacturer). Check for and clear any blockages in the tubing. Ensure buffer solubility in the mobile phase, especially at high organic solvent concentrations.
Baseline Noise or Drift Contaminated mobile phase or detector cell; Air bubbles in the system.Use HPLC-grade solvents and fresh mobile phase. Flush the detector cell. Degas the mobile phase thoroughly.
Ghost Peaks Contamination from the mobile phase, sample solvent, or autosampler carryover.Run a blank gradient to identify the source of contamination. Use high-purity solvents and clean solvent reservoirs. Optimize the needle wash procedure in the autosampler.
Analyte Degradation Oxidation of catechol groups, particularly at neutral or alkaline pH.[1]Maintain an acidic mobile phase and protect samples from light and air to minimize degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound separation?

A1: A good starting point for this compound separation is a reversed-phase HPLC method using a C18 column. The mobile phase typically consists of an aqueous component with an acid modifier (e.g., formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution is generally required to effectively separate different this compound isoforms and related compounds.[1]

Q2: Which type of HPLC column is most suitable for this compound analysis?

A2: C18 reversed-phase columns are the most commonly used and effective stationary phases for the separation of pseudobactins and other siderophores.[1] These columns provide good retention and separation for these relatively polar molecules when paired with an appropriate aqueous-organic mobile phase.[1] For complex samples, using a column with high-purity silica (B1680970) can improve peak shape.

Q3: Why is an acidic mobile phase important for this compound separation?

A3: An acidic mobile phase is crucial for a few reasons. Firstly, it ensures the protonation of the catechol and hydroxamate groups of this compound, which improves peak shape and retention on a reversed-phase column.[1] Secondly, it helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[1]

Q4: How can I improve the resolution between different this compound isoforms?

A4: To improve resolution, you can optimize the gradient profile. A shallower gradient (a slower increase in the organic solvent concentration over time) will generally provide better separation between closely eluting peaks. You can also experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.

Q5: What is the best way to prepare a sample containing this compound for HPLC analysis?

A5: Sample preparation is key to obtaining clean chromatograms and protecting your HPLC column. A common procedure involves solid-phase extraction (SPE). After removing cells from the culture, the supernatant is acidified and passed through a resin like Amberlite XAD. The resin is then washed, and the siderophores are eluted with an organic solvent like methanol. The eluate is then dried and reconstituted in the initial mobile phase before injection.[1] It is also important to filter the sample through a 0.22 µm filter before injection to remove any particulates.[1]

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the analysis of siderophores like this compound. These should be considered as a starting point for method development and optimization.

ParameterRecommended Conditions
Column C18 Reversed-Phase (e.g., 4.6 x 150-250 mm, 4-5 µm particle size)[1]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water[1]
Mobile Phase B Acetonitrile or Methanol (often with 0.1% Formic Acid or TFA)[1]
Gradient Program Linear gradient, e.g., 0-25% B over 20 min or 10-90% B over 20-30 min[1]
Flow Rate 0.8 - 1.0 mL/min[1]
Column Temperature 25 - 30 °C[1]
Detection Wavelength ~400-405 nm for Fe(III)-chelated this compound
Injection Volume 10 - 20 µL[1]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Centrifuge the bacterial culture to pellet the cells.

  • Carefully decant the supernatant.

  • Acidify the supernatant to approximately pH 2.0 using a suitable acid (e.g., hydrochloric acid).

  • Pass the acidified supernatant through a conditioned Amberlite XAD-16 resin column.

  • Wash the column with acidified water (pH 2.0) to remove unbound impurities.

  • Elute the bound this compound from the resin using methanol.

  • Evaporate the methanol eluate to dryness, for example, under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried residue in the initial HPLC mobile phase composition.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.[1]

Protocol 2: General HPLC Method for this compound Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis detector set at 405 nm.

  • Injection Volume: 20 µL.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis culture Bacterial Culture centrifugation Centrifugation culture->centrifugation supernatant Acidified Supernatant (pH 2.0) centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution with Methanol spe->elution reconstitution Dry & Reconstitute in Mobile Phase elution->reconstitution filtration 0.22 µm Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV-Vis Detection (~405 nm) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution retention Retention Time Shift? start->retention peak_shape->resolution No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes resolution->retention No solution_resolution Optimize Gradient Change Organic Modifier resolution->solution_resolution Yes solution_retention Prepare Fresh Mobile Phase Check Column Health retention->solution_retention Yes solution_tailing Lower Mobile Phase pH Add EDTA tailing->solution_tailing solution_fronting Adjust Sample Solvent fronting->solution_fronting

Caption: Troubleshooting logic for HPLC analysis.

References

Technical Support Center: Troubleshooting Contamination in Pseudobactin Production Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pseudobactin production. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues related to microbial contamination in Pseudomonas cultures for this compound production.

Frequently Asked Questions (FAQs)

Q1: My Pseudomonas fluorescens culture appears cloudy and has a foul odor. What could be the issue?

A1: A cloudy appearance and unpleasant odor are common indicators of bacterial contamination.[1] Pseudomonas fluorescens cultures typically have a characteristic sweet, grape-like odor. Contaminants such as E. coli or other enteric bacteria can cause the culture to become turbid and produce foul smells.[1] It is crucial to immediately proceed with identification protocols to confirm the contaminant and take appropriate action.

Q2: I observe fuzzy, cotton-like growths in my liquid culture. What are these?

A2: These growths are likely fungal or mold contamination.[1] Common fungal contaminants include Aspergillus, Penicillium, and Rhizopus.[1] Fungal contamination can significantly impact this compound production by competing for nutrients and altering the pH of the culture medium.

Q3: The pH of my culture has dropped significantly, and the medium has turned yellow. What does this indicate?

A3: A significant drop in pH, often indicated by a yellow color change in media containing a phenol (B47542) red indicator, is a strong sign of bacterial contamination. Many contaminating bacteria, such as lactic acid bacteria, produce acids as metabolic byproducts, leading to a decrease in pH.[2] This acidic environment can inhibit the growth of Pseudomonas fluorescens and reduce this compound yield.

Q4: I see small, rod-shaped bacteria in my culture that are not Pseudomonas. How can I differentiate them?

A4: One common rod-shaped contaminant is Bacillus subtilis. You can differentiate it from Pseudomonas fluorescens based on colony morphology and simple biochemical tests. P. fluorescens colonies are typically smooth with a fluorescent greenish-yellow pigment on King's B medium, while B. subtilis colonies are often larger, dry, and opaque.[3][4] Biochemically, P. fluorescens is Gram-negative and oxidase-positive, whereas B. subtilis is Gram-positive and typically oxidase-negative.[3]

Troubleshooting Guides

Issue 1: Suspected Bacterial Contamination

Symptoms:

  • Unexpected turbidity or cloudiness in the culture medium.[1]

  • Change in the color of the medium (e.g., from red to yellow).

  • Presence of a foul or unusual odor.[1]

  • Observation of non-Pseudomonas colonies on agar (B569324) plates.

  • Microscopic observation of different cell morphologies.

Troubleshooting Workflow:

G A Suspected Bacterial Contamination B Perform Gram Stain and Microscopic Observation A->B C Streak Culture on Selective and Differential Media (e.g., King's B, MacConkey Agar) B->C D Observe Colony Morphology and Pigmentation C->D E Perform Biochemical Tests (e.g., Oxidase, Catalase) D->E F Identify Contaminant E->F G Discard Contaminated Culture F->G H Review Aseptic Techniques and Sterilization Protocols G->H I Clean and Disinfect Equipment and Workspace H->I

Caption: Workflow for troubleshooting bacterial contamination.

Issue 2: Low this compound Yield

Symptoms:

  • The culture supernatant lacks the characteristic yellow-green fluorescence under UV light.

  • Quantitative analysis shows a significantly lower concentration of this compound than expected.

Troubleshooting Steps:

  • Rule out contamination: Follow the workflow for troubleshooting bacterial contamination. Contaminants can compete for iron and other essential nutrients, thereby inhibiting this compound production.[2]

  • Check iron concentration: this compound synthesis is tightly regulated by iron. High iron concentrations in the medium will repress the genes responsible for its production. Ensure you are using an iron-limited medium.

  • Verify culture conditions: Ensure the temperature, pH, and aeration are optimal for Pseudomonas fluorescens growth and this compound production. The optimal temperature for growth is typically 25-30°C.

  • Inoculum quality: Use a fresh, healthy inoculum for your production culture. An old or stressed inoculum may result in a lag in growth and reduced product yield.

  • Review medium composition: Ensure all necessary nutrients, aside from iron, are present in the correct concentrations.

Data Presentation

Table 1: Biochemical Differentiation of Pseudomonas fluorescens and Common Bacterial Contaminants

TestPseudomonas fluorescensBacillus subtilisEscherichia coli
Gram Stain NegativePositiveNegative
Oxidase Test Positive[5]NegativeNegative
Catalase Test Positive[5]PositivePositive
Growth on MacConkey Agar Growth, non-lactose fermenterNo GrowthGrowth, lactose (B1674315) fermenter
Fluorescence on King's B Positive (yellow-green)[6]NegativeNegative
Spore Formation NegativePositiveNegative

Table 2: Impact of Common Contaminants on this compound Production

ContaminantPrimary ImpactExpected Effect on this compound Yield
Bacillus spp. Competition for nutrients, potential production of antimicrobial compounds.[7]Decrease
Lactic Acid Bacteria Rapid decrease in pH due to acid production, nutrient competition.[2][8]Significant Decrease
Fungi (e.g., Aspergillus) Competition for nutrients, potential production of mycotoxins that inhibit bacterial growth.[9]Decrease
Yeasts Competition for essential nutrients and sugars.[1]Decrease

Experimental Protocols

Protocol 1: Identification of Bacterial Contamination via Microscopy and Staining

Objective: To determine the Gram characteristics and morphology of a suspected bacterial contaminant.

Materials:

  • Microscope slides

  • Inoculating loop

  • Bunsen burner

  • Crystal violet

  • Gram's iodine

  • 95% Ethanol (B145695)

  • Safranin

  • Distilled water

  • Microscope with oil immersion objective

Methodology:

  • Prepare a thin smear of the culture on a clean microscope slide.

  • Heat-fix the smear by passing it through the flame of a Bunsen burner three times.

  • Flood the smear with crystal violet for 1 minute, then rinse with water.

  • Flood the smear with Gram's iodine for 1 minute, then rinse with water.

  • Decolorize with 95% ethanol for 10-15 seconds, then rinse with water.

  • Counterstain with safranin for 1 minute, then rinse with water.

  • Blot the slide dry and observe under the oil immersion lens.

  • Pseudomonas fluorescens will appear as pink/red rods (Gram-negative). Common contaminants like Bacillus subtilis will appear as purple rods (Gram-positive).

Protocol 2: Quantification of this compound using the Chrome Azurol S (CAS) Assay

Objective: To quantify the amount of siderophore (this compound) in a culture supernatant. This assay is based on the principle that siderophores will remove iron from the CAS-iron complex, causing a color change that can be measured spectrophotometrically.[10]

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • PIPES buffer

  • FeCl₃·6H₂O

  • Culture supernatant (centrifuged to remove cells)

  • Spectrophotometer

Methodology:

  • Prepare CAS assay solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Mix the CAS and HDTMA solutions.

    • Prepare an iron(III) solution by dissolving 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Slowly add the iron solution to the CAS/HDTMA mixture while stirring.

    • Autoclave the solution and store it in the dark.

  • Assay:

    • Mix 0.5 mL of culture supernatant with 0.5 mL of CAS assay solution.

    • Use 0.5 mL of sterile growth medium mixed with 0.5 mL of CAS assay solution as a reference.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm.

  • Quantification:

    • Calculate the siderophore units as a percentage of the reduction in absorbance of the reference: Siderophore Units (%) = [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.

Mandatory Visualizations

Signaling Pathway for this compound Synthesis

Under iron-limiting conditions, the Fur (Ferric uptake regulator) protein is inactive. This allows for the transcription of the psbS gene, which encodes an extracytoplasmic function (ECF) sigma factor. PsbS then activates the transcription of the psbA gene, which is essential for the biosynthesis of this compound.[11][12]

G cluster_0 Iron-Rich Conditions cluster_1 Iron-Limiting Conditions Iron_High High Iron Fur_Active Active Fur Protein Iron_High->Fur_Active psbS_Repression psbS gene repressed Fur_Active->psbS_Repression psbA_Repression psbA gene repressed psbS_Repression->psbA_Repression No_this compound No this compound Synthesis psbA_Repression->No_this compound Iron_Low Low Iron Fur_Inactive Inactive Fur Protein Iron_Low->Fur_Inactive psbS_Expression psbS gene expressed Fur_Inactive->psbS_Expression PsbS_Protein PsbS Sigma Factor psbS_Expression->PsbS_Protein psbA_Expression psbA gene expressed PsbS_Protein->psbA_Expression PsbA_Enzyme PsbA Enzyme psbA_Expression->PsbA_Enzyme This compound This compound Synthesis PsbA_Enzyme->this compound G Start Start: Culture Anomaly Detected Visual Visual Inspection (Turbidity, Color, Growth) Start->Visual Microscopy Microscopic Examination (Gram Stain, Morphology) Visual->Microscopy Plating Streak on Selective Media (King's B, MacConkey) Microscopy->Plating Biochemical Perform Biochemical Tests (Oxidase, Catalase) Plating->Biochemical Identify Identify Contaminant Biochemical->Identify Action Take Corrective Action (Discard, Review Protocols) Identify->Action

References

improving the efficiency of pseudobactin recovery after extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pseudobactin recovery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of this compound recovery after extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing the selection of an extraction solvent for this compound?

A1: The polarity of the solvent is a critical factor. This compound is a polar molecule, and the choice of solvent will significantly impact the extraction efficiency. Solvents with higher polarity tend to be more effective in extracting phenolic compounds, a key structural component of this compound. The use of ethanol-water mixtures is often recommended for the extraction of polar compounds.

Q2: How does pH affect the stability and recovery of this compound during extraction?

A2: The pH of the extraction environment can significantly impact the stability and recovery of this compound. Like other siderophores with catechol groups, this compound is more stable in acidic conditions. Acidic or basic conditions can catalyze hydrolysis or oxidation, leading to degradation. It is crucial to maintain an optimal pH to minimize degradation and maximize yield. For instance, with other siderophores, adjusting the pH of the supernatant to approximately 2.0 before solvent extraction is a common practice to protonate the catechol groups, making the molecule more soluble in organic solvents.

Q3: What is the recommended method for removing the extraction solvent to recover the purified this compound?

A3: Both lyophilization (freeze-drying) and solvent evaporation (e.g., using a rotary evaporator) can be used. The choice depends on the heat sensitivity of the this compound variant and the desired final form. Lyophilization is a gentle method that is particularly suitable for preserving the integrity of labile biomolecules by removing water or organic solvents at low temperatures under a vacuum. Solvent evaporation is faster but may expose the sample to higher temperatures, which could lead to degradation if not carefully controlled.

Q4: Can sonication be used to improve the extraction efficiency of this compound?

A4: Yes, ultrasound-assisted extraction (UAE) can improve the efficiency of this compound extraction. The application of ultrasonic waves can enhance mass transfer and disrupt bacterial cell walls, leading to a better release of intracellular and cell-associated this compound.

Q5: What are common impurities found in this compound extracts, and how can they be removed?

A5: Common impurities can include other secondary metabolites from the bacterial culture, components from the culture medium, and degradation products of this compound itself. Multi-step purification strategies are often necessary to remove these impurities. A common and effective workflow involves initial capture with an adsorbent resin like Amberlite XAD-2, followed by one or more rounds of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during this compound recovery.

Issue Potential Cause Suggested Solution Rationale
Low Recovery Yield Inefficient cell lysisIncorporate a sonication step after adding the extraction solvent.Sonication helps to disrupt the bacterial cell wall, releasing more of the intracellular this compound.
Suboptimal extraction solventTest a range of solvents with varying polarities (e.g., methanol, ethanol (B145695), ethyl acetate (B1210297), liquefied phenol). Consider using solvent mixtures (e.g., ethanol:water).The polarity of the solvent directly impacts the solubility and extraction of this compound. A solvent that is too polar or non-polar may result in poor extraction efficiency.
Incomplete precipitation (if applicable)Ensure the pH is optimal for precipitation (typically acidic for siderophores). Allow sufficient time for precipitation at a low temperature (e.g., 4°C overnight).Incomplete precipitation is a common source of product loss.
Loss of product during solvent removalIf using a rotary evaporator, ensure the bath temperature is not too high. If lyophilizing, ensure the sample is completely frozen before applying a vacuum.Excessive heat can lead to the degradation of this compound.
Poor Purity of the Recovered this compound Co-extraction of other metabolitesEmploy a multi-step purification protocol. Consider using solid-phase extraction (SPE) for initial cleanup followed by preparative HPLC.Different purification techniques can separate compounds based on different chemical properties (e.g., polarity, size, charge), leading to higher purity.
Non-specific binding during chromatographyOptimize the washing steps in your chromatography protocol. Adjust the pH and salt concentration of the wash buffers.This will help to remove weakly bound impurities without eluting the this compound.
Degradation of this compound Exposure to harsh pH conditionsMinimize the time this compound is exposed to very low or high pH. Neutralize the sample as soon as possible after pH-dependent steps.This compound contains functional groups that are susceptible to hydrolysis at extreme pH values.
Oxidation of catechol groupsWork in a low-light environment and keep samples cold. Consider purging solvents with an inert gas (e.g., nitrogen or argon).The dihydroxybenzoate moieties in this compound are prone to oxidation, which can be accelerated by light and heat.
Thermal degradationMaintain low temperatures throughout the extraction and purification process. Use a controlled-temperature water bath for solvent evaporation.This compound is a complex biomolecule that can be sensitive to heat.

Data Presentation

Comparison of Extraction Solvent Efficiency
Extraction Solvent Target Compound Class Source Material Extraction Yield (%) Reference
Liquefied Phenol (B47542)This compoundSoil100[1]
EthanolPhenolic CompoundsSoil34.52[2]
Diethyl EtherPhenolic CompoundsSoil28.23[2]
HexanePhenolic CompoundsSoil25.47[2]
80% EthanolPhenolic CompoundsOpuntia stricta fruitHighest among tested solvents[3]
80% AcetonePhenolic CompoundsOpuntia stricta fruitLower yield than ethanol but higher TPC[3]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Bacterial Culture

This protocol describes a general method for extracting this compound from the supernatant of a Pseudomonas culture.

  • Culture Preparation: Grow the Pseudomonas strain in an iron-deficient medium to induce this compound production.

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant, which contains the secreted this compound, into a sterile, pre-chilled flask.

  • Acidification: Place the flask on ice and slowly add 6M HCl dropwise while gently stirring to adjust the pH to ~2.0.

  • Solvent Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of a suitable organic solvent (e.g., ethyl acetate or liquefied phenol).

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the phases to separate and collect the organic phase.

    • Repeat the extraction of the aqueous phase two more times with fresh solvent to maximize recovery.

  • Drying and Concentration:

    • Pool the organic fractions.

    • Dry the pooled extract over anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator at a low temperature (e.g., 30-35°C) or by lyophilization.

  • Storage: Store the dried this compound extract at -20°C.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol provides a general workflow for purifying this compound from a crude extract using SPE.

  • Column Conditioning:

    • Condition a C18 SPE cartridge by passing a water-miscible organic solvent (e.g., methanol) through it.

    • Equilibrate the cartridge with water or an aqueous buffer at the desired pH for sample loading.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the equilibration buffer.

    • Load the sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unbound impurities.

  • Elution:

    • Elute the bound this compound with a stronger solvent (e.g., a higher percentage of organic solvent in water, such as methanol).

  • Recovery:

    • Collect the eluate containing the purified this compound.

    • Remove the solvent by lyophilization or evaporation.

Visualizations

Experimental Workflow for this compound Recovery

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_recovery Recovery bacterial_culture Bacterial Culture (Iron-deficient medium) centrifugation Centrifugation (10,000 x g, 4°C) bacterial_culture->centrifugation supernatant Cell-free Supernatant centrifugation->supernatant acidification Acidification (pH ~2.0) supernatant->acidification solvent_extraction Solvent Extraction (e.g., Ethyl Acetate) acidification->solvent_extraction crude_extract Crude this compound Extract solvent_extraction->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe hplc Preparative HPLC spe->hplc purified_fractions Purified this compound Fractions hplc->purified_fractions solvent_removal Solvent Removal (Lyophilization/Evaporation) purified_fractions->solvent_removal pure_this compound Pure this compound solvent_removal->pure_this compound

Caption: A generalized workflow for the extraction, purification, and recovery of this compound.

Troubleshooting Logic for Low this compound Yield

troubleshooting_low_yield cluster_extraction_issues Check Extraction Process cluster_purification_issues Check Purification Process cluster_degradation_issues Check for Degradation start Low this compound Yield cell_lysis Inefficient Cell Lysis? start->cell_lysis solvent_choice Suboptimal Solvent? start->solvent_choice ph_issue Incorrect pH? start->ph_issue spe_binding Poor Binding to SPE Column? start->spe_binding hplc_recovery Loss during HPLC? start->hplc_recovery temp_issue High Temperature Exposure? start->temp_issue oxidation_issue Oxidation Occurring? start->oxidation_issue solution1 Action: Add Sonication Step cell_lysis->solution1 Yes solution2 Action: Test Different Solvents/Mixtures solvent_choice->solution2 Yes solution3 Action: Verify and Adjust pH ph_issue->solution3 Yes solution4 Action: Optimize Loading Buffer spe_binding->solution4 Yes solution5 Action: Optimize HPLC Gradient and Fractions hplc_recovery->solution5 Yes solution6 Action: Maintain Low Temperature temp_issue->solution6 Yes solution7 Action: Use Inert Atmosphere, Protect from Light oxidation_issue->solution7 Yes

Caption: A troubleshooting flowchart for diagnosing the causes of low this compound yield.

References

Technical Support Center: Method Refinement for Accurate Pseudobactin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of pseudobactin.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Chrome Azurol S (CAS) assay for this compound quantification?

The CAS assay is a colorimetric method used for the detection and quantification of siderophores like this compound. The assay is based on the competition for iron between the siderophore and a strong chelator, the dye Chrome Azurol S, which is in a complex with Fe(III) and a detergent. When this compound, a powerful iron chelator, is introduced, it removes the iron from the dye complex. This causes a color change from blue to orange or yellow, which can be measured spectrophotometrically at approximately 630 nm. The decrease in absorbance is proportional to the amount of siderophore in the sample.

Q2: What are the primary limitations of the CAS assay for quantifying this compound?

While widely used, the CAS assay has several limitations:

  • Non-specificity: The CAS assay is a universal test for siderophores and is not specific to this compound. It will react with any compound that has a higher affinity for iron than the CAS dye, potentially leading to false positives from other iron-chelating molecules.

  • Toxicity of Reagents: The detergent used in the CAS reagent can be toxic to some microorganisms, which may inhibit their growth and siderophore production in agar-based assays.[1]

  • Interference from Media Components: Some components of culture media, such as phosphates and citrate, can interfere with the CAS assay by chelating iron.[2]

Q3: Can I use the CAS assay for all types of microorganisms?

The original CAS agar (B569324) formulation contains a detergent that can be toxic to Gram-positive bacteria and some fungi, inhibiting their growth. For these microorganisms, modified versions of the assay, such as the Overlay CAS (O-CAS) assay, are recommended. In the O-CAS method, the microorganism is first grown on a suitable medium, and then an overlay of CAS agar is added.[1]

Q4: Why is it important to use iron-free glassware for the CAS assay?

Trace amounts of iron contamination in glassware can interfere with the CAS assay. This excess iron can lead to a muted color change or false-negative results because the siderophores will chelate the contaminating iron before removing it from the CAS-iron complex. To avoid this, all glassware should be acid-washed (e.g., with 6M HCl) and rinsed thoroughly with deionized water.[1]

Q5: What are the advantages of using HPLC or immunoassays over the CAS assay for this compound quantification?

High-Performance Liquid Chromatography (HPLC) and immunoassays offer higher specificity and sensitivity compared to the CAS assay.

  • HPLC separates this compound from other components in a complex sample, allowing for accurate quantification of the specific molecule.

  • Immunoassays , which use monoclonal antibodies that specifically bind to ferric this compound, provide very high specificity and can have very low detection limits.[3]

Troubleshooting Guides

Chrome Azurol S (CAS) Assay Troubleshooting
Problem Possible Causes Solutions
The CAS agar plate is green instead of blue. Incorrect pH of the medium.[1] Iron contamination in water or glassware.[1]Carefully monitor and adjust the pH of the buffer to the optimal range (around 6.8).[1] Ensure all glassware is thoroughly acid-washed and use high-purity deionized water.[1]
The CAS blue dye precipitates during preparation. Improper mixing or concentration of reagents.[1]Follow the protocol carefully, ensuring each component is fully dissolved before mixing with the next. Prepare the different solutions of the blue dye separately and then combine them in the specified order.[1]
No halo formation around a known siderophore-producing organism (False Negative). Toxicity of the detergent in the agar inhibiting microbial growth.[1] High iron concentration in the medium repressing siderophore production. Incorrect incubation conditions.[1]For sensitive organisms, use a modified protocol like the O-CAS (Overlay) assay.[1] Ensure the medium is iron-limited. Optimize incubation temperature and duration for the specific microorganism.
The uninoculated medium turns orange/yellow (False Positive). Components in the culture medium (e.g., phosphates, citrate) are chelating iron.[2]Run a negative control with uninoculated growth medium on a CAS plate. If the medium reacts, consider using a different basal medium.[2]
Inconsistent results in the liquid CAS assay between replicates. Inconsistent media composition.[2] Presence of interfering substances in the culture supernatant.[2] Inaccurate pipetting.[2]Ensure consistency in media preparation and use high-purity reagents.[2] Analyze a blank of your uninoculated culture medium with the CAS reagent to check for background interference.[2] Ensure accurate and consistent pipetting for all samples and standards.[2]
HPLC Method Troubleshooting
Problem Possible Causes Solutions
Variable Retention Times Fluctuations in mobile phase composition. Temperature variations. Column degradation.Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature. Replace the column if it is old or has been used extensively.
Ghost Peaks Contamination in the injector or column. Impurities in the mobile phase.Clean the injector and flush the column with a strong solvent. Use high-purity HPLC-grade solvents and prepare fresh mobile phase regularly.
Peak Tailing or Fronting Column overload. Mismatch between sample solvent and mobile phase. Column contamination or degradation.Dilute the sample. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. Clean or replace the column.
Matrix Effects (Signal Suppression or Enhancement) Co-eluting compounds from the sample matrix interfering with ionization (in LC-MS).Optimize sample preparation to remove interfering substances (e.g., solid-phase extraction). Use an internal standard that is structurally similar to this compound. Prepare calibration standards in a matrix that matches the sample matrix.
Immunoassay (ELISA) Troubleshooting
Problem Possible Causes Solutions
No Signal or Weak Signal Incorrect antibody concentration. Inactive enzyme conjugate. Insufficient incubation times.Optimize the concentrations of capture and detection antibodies. Use a fresh enzyme conjugate. Ensure adequate incubation times for each step.
High Background Insufficient blocking. Non-specific binding of antibodies. Inadequate washing.Use a more effective blocking buffer and ensure complete coverage of the plate surface. Include a non-specific antibody control to check for non-specific binding. Increase the number and vigor of washing steps.
High Variation Between Replicate Wells Inconsistent pipetting. "Edge effect" due to temperature gradients across the plate during incubation.[4] Incomplete washing.Use calibrated pipettes and ensure consistent technique. Avoid stacking plates during incubation and ensure uniform temperature distribution.[4] Ensure all wells are washed thoroughly and consistently.
Low Sensitivity Suboptimal antibody affinity or concentration. Inefficient signal generation.Screen different monoclonal antibodies to find one with higher affinity. Optimize antibody concentrations. Use a more sensitive substrate for the enzyme conjugate.

Quantitative Data Summary

The following table summarizes quantitative data for this compound (or the closely related pyoverdine) from various sources. Direct comparison between studies can be challenging due to differences in bacterial strains, culture conditions, and quantification methods.

Method Organism Sample Type Reported Concentration Reference
ImmunoassayPseudomonas strain B10Barley Rhizosphere3.5 x 10⁻¹⁰ mol of ferric this compound/g (wet weight)[5]
Spectrophotometry (A₄₀₀)Pseudomonas aeruginosa PAO1Iron-deficient liquid culture~325 µM[6]
Spectrophotometry (A₄₀₀)Pseudomonas fluorescensIron-depleted liquid culture200-500 mg/L[3]
Spectrophotometry (A₄₀₀)Pseudomonas aeruginosa PAO1Liquid culture with 10 g/L smectite~10 µM in supernatant, higher in biofilm[6]

Detailed Experimental Protocols

Chrome Azurol S (CAS) Liquid Assay for this compound Quantification

This protocol allows for the spectrophotometric quantification of this compound in liquid cultures.

Materials:

  • CAS assay solution (see preparation below)

  • Cell-free culture supernatant

  • Sterile iron-limited culture medium (for reference)

  • Spectrophotometer or microplate reader

Preparation of CAS Assay Solution:

  • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • Slowly add Solution 1 to Solution 3 while stirring.

  • Slowly add Solution 2 to the mixture while stirring.

  • The resulting solution will be dark blue. Autoclave and store in a dark, cool place.

Procedure:

  • Grow the bacterial strain in an appropriate iron-limited liquid medium to induce this compound production.

  • Centrifuge the culture to pellet the bacterial cells and collect the cell-free supernatant.

  • In a microplate well or a cuvette, mix the cell-free supernatant with the CAS assay solution. A common ratio is 1:1 (e.g., 100 µL of supernatant and 100 µL of CAS assay solution).

  • As a reference (Ar), mix sterile iron-limited medium with the CAS assay solution in the same ratio.

  • Incubate the mixture at room temperature for a specified period (e.g., 20 minutes) to allow for the color change to stabilize.

  • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.

  • Calculate the percentage of siderophore units using the following formula: % Siderophore Units = [(Ar - As) / Ar] * 100

HPLC Method for this compound Quantification (Adapted from a general method for siderophores)

This method utilizes reversed-phase HPLC to separate and quantify this compound.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Cell-free culture supernatant, filtered through a 0.22 µm filter

  • This compound standard of known concentration

Procedure:

  • Sample Preparation: Centrifuge the bacterial culture and filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 50% A, 50% B

      • 25-30 min: Hold at 50% A, 50% B

      • 30-35 min: Return to 95% A, 5% B

      • 35-40 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the absorbance maximum for this compound (typically around 400 nm).

    • Injection Volume: 20 µL

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the this compound standard.

    • Inject the prepared sample.

    • Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Immunoassay (Competitive ELISA) for Ferric this compound Quantification

This protocol describes a competitive ELISA for the quantification of ferric this compound.

Materials:

  • Microtiter plates

  • Monoclonal antibody specific for ferric this compound

  • Ferric this compound-enzyme conjugate

  • Ferric this compound standard

  • Coating buffer, wash buffer, blocking buffer, substrate buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the monoclonal antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add the ferric this compound standard or the sample to the wells, followed immediately by the addition of the ferric this compound-enzyme conjugate. Incubate for 1-2 hours at room temperature. During this step, the free ferric this compound in the sample/standard competes with the enzyme-conjugated ferric this compound for binding to the coated antibody.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. Incubate in the dark at room temperature for the color to develop.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The absorbance will be inversely proportional to the concentration of ferric this compound in the sample.

  • Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the ferric this compound standard. Determine the concentration of ferric this compound in the samples by interpolating from the standard curve.

Visualizations

experimental_workflow_cas_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture 1. Prepare Iron-Limited Bacterial Culture centrifuge 3. Centrifuge Culture & Collect Supernatant prep_culture->centrifuge prep_cas 2. Prepare CAS Assay Solution mix 4. Mix Supernatant with CAS Solution prep_cas->mix centrifuge->mix incubate 5. Incubate at Room Temperature mix->incubate measure 6. Measure Absorbance at 630 nm incubate->measure calculate 7. Calculate % Siderophore Units measure->calculate

Caption: Workflow for the Chrome Azurol S (CAS) Liquid Assay.

iron_regulation_this compound cluster_conditions Environmental Conditions cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis high_iron High Iron fur Fur (Ferric Uptake Regulator) high_iron->fur activates low_iron Low Iron low_iron->fur inactivates pvdS pvdS gene fur->pvdS represses transcription PvdS PvdS (Sigma Factor) pvdS->PvdS is transcribed & translated to pvd_genes This compound Biosynthesis Genes (e.g., pvdA) PvdS->pvd_genes activates transcription This compound This compound pvd_genes->this compound encode enzymes for synthesis of

Caption: Iron-dependent regulation of this compound biosynthesis.

References

Technical Support Center: Addressing Matrix Effects in Pseudobactin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pseudobactin analysis from complex samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, like this compound, due to the presence of co-eluting substances from the sample matrix.[1] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] These effects can manifest as:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of the this compound concentration and reduced sensitivity. This is the more common phenomenon.[2][3]

  • Ion Enhancement: An increase in the analyte signal, causing an overestimation of the this compound concentration.[1][2]

  • Shift in Retention Time: Co-eluting matrix components can sometimes interact with the analyte, altering its retention time on the chromatography column.[4]

Ultimately, unaddressed matrix effects can severely compromise the accuracy, precision, and reliability of your quantitative results.[5]

Q2: What are the common sources of matrix effects in this compound analysis from complex samples like soil or bacterial cultures?

A2: Common sources of matrix effects in the analysis of pseudobactins from complex samples include:

  • From Soil and Rhizosphere Samples: Humic acids, fulvic acids, inorganic salts, and other soil organic matter can co-extract with pseudobactins and interfere with ionization.

  • From Bacterial Cultures: Components of the growth medium (e.g., peptides, salts, sugars), as well as other secreted metabolites, can be significant sources of interference.[4]

  • From Biological Fluids (e.g., plasma, urine): Phospholipids, proteins, salts, and endogenous metabolites are notorious for causing ion suppression.[1]

  • From Sample Preparation: Reagents used during extraction and cleanup, if not completely removed, can also contribute to matrix effects.[1]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the response of this compound spiked into a blank matrix extract to the response of this compound in a neat solvent at the same concentration.[1] A significant difference in the peak areas indicates the presence and magnitude of matrix effects.[1]

  • Post-Column Infusion: This is a qualitative method that helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract. Dips or rises in the baseline signal of the standard reveal the retention times of interfering components.

Q4: What is the best way to compensate for matrix effects if I cannot eliminate them?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[5] A SIL-IS for a specific this compound would have the same physicochemical properties and retention time, and thus would experience the same degree of ion suppression or enhancement. Since the ratio of the analyte to the SIL-IS remains constant, it allows for accurate quantification. However, the availability of specific SIL-IS for various pseudobactins may be limited.

Another effective method is the use of matrix-matched calibration curves . This involves preparing your calibration standards in a blank matrix extract that is similar to your samples. This approach helps to normalize the matrix effects between the standards and the samples being analyzed.

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound LC-MS analysis that may be related to matrix effects.

Observed Problem Potential Cause (Matrix Effect Related) Suggested Solution(s)
Low or No this compound Signal Severe ion suppression from co-eluting matrix components.1. Improve Sample Preparation: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) to remove interferences.[6] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering compounds. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
Inconsistent/Irreproducible Results Variable matrix effects between different samples or batches.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Matrix-Matched Calibrants: Ensure your calibration standards are prepared in a matrix that closely represents your samples. 3. Thorough Homogenization: Ensure all samples are uniformly processed to minimize variability.
Peak Tailing or Splitting High concentrations of matrix components affecting peak shape.1. Enhance Sample Cleanup: Reduce the overall matrix load entering the LC-MS system. 2. Check for Column Overload: Dilute the sample extract before injection. 3. Optimize LC Method: Adjust mobile phase composition or gradient.
Unexpectedly High Signal Ion enhancement due to co-eluting matrix components.1. Adjust Chromatographic Separation: Separate the enhancing compounds from the this compound peak. 2. Employ a More Selective Sample Preparation Technique: Use a different SPE sorbent or a liquid-liquid extraction (LLE) step.
Shifting Retention Times Matrix components interacting with the this compound or the stationary phase.1. Improve Sample Cleanup: Remove the interfering compounds. 2. Use a Guard Column: This can help protect the analytical column from strongly retained matrix components. 3. Re-equilibrate the Column: Ensure adequate column equilibration between injections.

Data Presentation: Quantifying Matrix Effects

The following table provides an illustrative example of how to present quantitative data from a matrix effect study using the post-extraction spike method. The values presented here are hypothetical but representative of what might be observed in an experimental setting.

Table 1: Illustrative Matrix Effect Data for this compound Analysis in Various Matrices

Matrix This compound Concentration (ng/mL) Peak Area (Neat Solution) Peak Area (Post-Extraction Spike) Matrix Effect (%) Interpretation
Soil Extract1050,00020,00040%Severe Ion Suppression
100500,000225,00045%Severe Ion Suppression
Bacterial Culture Supernatant1050,00035,00070%Moderate Ion Suppression
100500,000375,00075%Moderate Ion Suppression
Human Plasma1050,00015,00030%Severe Ion Suppression
100500,000175,00035%Severe Ion Suppression
River Water1050,00055,000110%Minor Ion Enhancement
100500,000575,000115%Minor Ion Enhancement

Note: Matrix Effect (%) is calculated as: (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture for Pyoverdine (this compound) Analysis

This protocol is adapted from a method for the high-throughput characterization of pyoverdines from crude bacterial culture extracts.[4]

  • Cell Removal: Centrifuge the liquid bacterial culture (e.g., 500 µL) at 7500 rcf for 3 minutes to pellet the cells.

  • Filtration: Sterile-filter the supernatant through a 0.22 µm filter.

  • Acidification: Add 5 µL of concentrated formic acid to the 500 µL of thawed supernatant in an Eppendorf vial and vortex for 5 seconds.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of water.

    • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 x 0.3 mL of water to remove salts and other polar interferences.

    • Elution: Elute the pyoverdine fraction with 2 x 0.3 mL of a solution of 70:30 water/methanol containing 0.1% formic acid.

  • Analysis: The eluate is now ready for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol provides a general framework for quantifying matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard into the initial mobile phase or a pure solvent at low, medium, and high concentrations relevant to your expected sample concentrations.

    • Set B (Blank Matrix Extract): Extract a blank matrix sample (known not to contain this compound) using your validated sample preparation method (e.g., Protocol 1).

    • Set C (Spiked Matrix Extract): Spike an aliquot of the blank matrix extract (from Set B) with the this compound standard to the same final concentrations as in Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Mean Peak Area in Set C / Mean Peak Area in Set A) * 100

    • Interpretation:

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_assessment Matrix Effect Assessment sample Complex Sample (e.g., Soil, Culture) extraction Extraction sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lcms LC-MS/MS Injection cleanup->lcms post_spike Post-Extraction Spike cleanup->post_spike data Data Acquisition lcms->data calc Calculate % Matrix Effect data->calc post_spike->calc

Caption: General workflow for this compound analysis and matrix effect assessment.

troubleshooting_decision_tree decision decision action action start Inconsistent or Poor This compound Signal assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Is Matrix Effect Significant (>20%)? assess_me->is_me_significant optimize_sp Optimize Sample Prep (e.g., SPE, LLE) is_me_significant->optimize_sp Yes proceed Proceed with Validated Method is_me_significant->proceed No optimize_sp->is_me_significant optimize_lc Optimize Chromatography optimize_sp->optimize_lc optimize_lc->is_me_significant use_is Use SIL-IS or Matrix-Matched Calibrants optimize_lc->use_is use_is->proceed

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Optimization of Iron Concentration for Pseudobactin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize iron concentration for inducing pseudobactin synthesis in laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal iron concentration for inducing this compound synthesis?

A1: this compound synthesis is induced under iron-limiting conditions. For Pseudomonas fluorescens, siderophore production is positively affected at ferric iron concentrations below 160 µg/L.[1][2] Conversely, concentrations above 200 µg/L completely repress siderophore production.[1][2] The optimal concentration for inducing synthesis is therefore within the range where iron is a limiting factor for bacterial growth but not completely absent, prompting the bacteria to produce siderophores to scavenge for iron.

Q2: Why is my Pseudomonas culture not producing any this compound?

A2: The most common reason for a lack of this compound production is the presence of excess iron in the culture medium. Even trace amounts of iron can be sufficient to repress the biosynthetic genes. Other factors could include suboptimal culture conditions (pH, temperature, aeration), an inappropriate culture medium composition, or potential genetic issues with the bacterial strain.

Q3: How can I create an iron-deficient culture medium?

A3: To create an iron-deficient medium, it is crucial to use high-purity water and analytical-grade reagents. Glassware should be acid-washed to remove any trace iron contaminants, or plasticware can be used as an alternative. Additionally, the medium can be treated with an iron chelator like α,α-dipyridyl to sequester any remaining iron ions.[1]

Q4: At which growth phase is this compound production typically at its maximum?

A4: this compound production generally commences in the late logarithmic growth phase and peaks during the stationary phase. This is when the bacterial population has grown to a density where iron has become a limiting nutrient in the culture medium.

Q5: What is a simple method to detect the presence of this compound in my culture supernatant?

A5: A common and straightforward method for detecting siderophores like this compound is the Chrome Azurol S (CAS) assay. This is a colorimetric assay where the CAS dye changes color from blue to orange or yellow in the presence of siderophores that chelate the iron from the dye complex.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at inducing this compound synthesis.

Issue Potential Cause Recommended Solution
Low or No this compound Production High iron content in the culture medium.- Use high-purity water and analytical-grade reagents.- Acid-wash all glassware or use sterile plasticware.- Prepare fresh medium for each experiment.- Consider treating the medium with an iron chelator like α,α-dipyridyl.[1]
Suboptimal culture conditions.- Optimize the pH of the medium (typically around 7.0).- Ensure the incubation temperature is optimal for your Pseudomonas strain (usually 25-30°C).- Provide adequate aeration by using baffled flasks and maintaining a shaking speed of around 180-200 rpm.
Inappropriate medium composition.- Utilize a defined minimal medium, such as succinate (B1194679) medium, which is known to support siderophore production.[1]- Avoid complex media components like yeast extract or peptone, which can contain significant amounts of iron.
Inconsistent this compound Yields Variability in inoculum preparation.- Standardize the inoculum size and growth phase of the starter culture.
Inconsistent iron levels in media batches.- Prepare a large batch of iron-deficient medium to be used across multiple experiments to ensure consistency.
Difficulty in Detecting this compound Low concentration of this compound in the supernatant.- Concentrate the supernatant before performing detection assays.- Allow the culture to grow for a longer period (e.g., 48-72 hours) to maximize production.
Interference from media components in the assay.- Use a control sample of uninoculated medium to blank the assay.- Consider partially purifying the this compound from the supernatant before quantification.

Quantitative Data on Iron Concentration and Siderophore Production

The following table summarizes the effect of ferric iron (Fe(III)) concentration on siderophore production by Pseudomonas fluorescens in succinate medium.

Ferric Iron (Fe(III)) Concentration (µg/L)Effect on Siderophore ProductionReference
< 160Positive effect on production[1][2]
> 200Complete repression of production[1][2]
0.5 µM (approx. 28 µg/L)25.3 µM of siderophore produced per day[3]
1.0 µM (approx. 56 µg/L)No siderophores produced[3]

Experimental Protocols

Protocol 1: Preparation of Iron-Deficient Medium
  • Glassware Preparation: Thoroughly wash all glassware with a detergent, followed by rinsing with tap water. Subsequently, soak the glassware in 1 M HCl for at least 24 hours to remove any trace metal contaminants. Rinse extensively with high-purity, deionized water and then autoclave.

  • Medium Composition: Prepare a minimal medium such as succinate medium. A typical composition includes:

    • K₂HPO₄: 6.0 g/L

    • KH₂PO₄: 3.0 g/L

    • (NH₄)₂SO₄: 1.0 g/L

    • MgSO₄·7H₂O: 0.2 g/L

    • Succinic acid: 4.0 g/L

  • Iron Removal (Optional but Recommended): To further reduce iron content, the prepared medium can be treated with an iron-chelating resin (e.g., Chelex 100) according to the manufacturer's instructions.

  • pH Adjustment and Sterilization: Adjust the pH of the medium to 7.0 using NaOH. Sterilize the medium by autoclaving.

Protocol 2: Induction of this compound Synthesis
  • Inoculum Preparation: Inoculate a single colony of your Pseudomonas strain into a rich medium (e.g., Luria-Bertani broth) and grow overnight at the optimal temperature with shaking.

  • Inoculation: Inoculate the prepared iron-deficient medium with the overnight culture. A typical inoculation volume is 1-2% (v/v).

  • Incubation: Incubate the culture at the optimal temperature (e.g., 25-30°C) with vigorous shaking (e.g., 180-200 rpm) for 48-72 hours.

  • Harvesting: After incubation, centrifuge the culture to pellet the bacterial cells. The supernatant, which contains the secreted this compound, can then be collected for analysis.

Protocol 3: Detection of this compound using the CAS Assay
  • CAS Assay Solution Preparation: Prepare the Chrome Azurol S (CAS) assay solution as described by Schwyn and Neilands (1987).

  • Assay Procedure:

    • Mix your culture supernatant with the CAS assay solution (typically in a 1:1 ratio).

    • Incubate at room temperature for a designated period (e.g., 20 minutes).

    • A color change from blue to orange or yellow indicates the presence of siderophores.

    • The absorbance can be measured spectrophotometrically at 630 nm to quantify the amount of siderophore produced relative to a standard curve or an uninoculated medium control.

Visualizations

experimental_workflow prep_media Prepare Iron-Deficient Medium inoculation Inoculate with Pseudomonas prep_media->inoculation incubation Incubate (48-72h) inoculation->incubation harvest Harvest Supernatant incubation->harvest detection Detect this compound (CAS Assay) harvest->detection

Caption: Experimental workflow for inducing and detecting this compound synthesis.

troubleshooting_logic start Low/No this compound Production check_iron Check for Iron Contamination start->check_iron Is there a possibility of contamination? check_conditions Verify Culture Conditions (pH, Temp, Aeration) start->check_conditions Are conditions optimal? check_medium Assess Medium Composition start->check_medium Is the medium appropriate? check_iron->check_conditions No solution_iron Use High-Purity Reagents & Acid-Washed Glassware check_iron->solution_iron Yes check_conditions->check_medium Yes solution_conditions Optimize Culture Parameters check_conditions->solution_conditions No solution_medium Use Defined Minimal Medium check_medium->solution_medium No

Caption: A logical troubleshooting guide for low this compound production.

signaling_pathway cluster_conditions Iron Concentration low_iron Low Iron (<160 µg/L) fur_regulator Fur Regulator low_iron->fur_regulator Inactive high_iron High Iron (>200 µg/L) high_iron->fur_regulator Active pvd_genes This compound Biosynthesis Genes fur_regulator->pvd_genes Repression Lifted fur_regulator->pvd_genes Repression This compound This compound Synthesis pvd_genes->this compound no_this compound No this compound Synthesis

Caption: Simplified signaling pathway for iron-dependent regulation of this compound synthesis.

References

Technical Support Center: Troubleshooting Plant Protection Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for plant protection assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro antifungal susceptibility testing, a foundational method in the development of new plant protection agents. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, focusing on the widely used broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Q1: My MIC values for the same compound are inconsistent between experiments. What are the primary causes?

High variability in MIC values is a frequent challenge and can stem from several factors.[1] The most common sources of variability include inoculum preparation, assay medium, and incubation conditions.[2]

  • Inoculum Preparation: The concentration of the fungal inoculum is a critical variable.[2] A higher-than-intended inoculum size can lead to falsely elevated MICs.[3] It is crucial to standardize the inoculum preparation process to ensure a consistent cell density in each assay.[2]

  • Media Composition: The type of media, its pH, and even lot-to-lot variability can significantly impact fungal growth and the activity of the tested compound.[2][3] Using a standardized and buffered medium, such as RPMI-1640 with MOPS buffer, helps maintain a consistent pH.[4]

  • Incubation Conditions: Variations in incubation time and temperature can alter fungal growth rates, which directly affects MIC values.[1][3] Strict adherence to a consistent incubation period and temperature is essential.[1]

  • Endpoint Reading: The subjective nature of visually determining the endpoint (the lowest concentration with significant growth inhibition) can introduce variability between different users.[2] Using a spectrophotometer (microplate reader) to measure optical density can help standardize the reading.[2]

Q2: The positive control well (fungus, no compound) shows poor or no growth. Why?

This issue invalidates the assay, as it's impossible to determine if the compound inhibited growth.[2] Potential causes include:

  • Inoculum Viability: The initial fungal culture may have been old or non-viable. Always use a fresh culture to prepare the inoculum.[1]

  • Incorrect Media or Incubation: Ensure the chosen medium and incubation conditions (temperature, atmosphere) are optimal for the specific fungal species being tested.[1][2]

  • Solvent Toxicity: If a solvent like DMSO is used to dissolve the test compound, residual amounts in the control well might be high enough to inhibit growth. A "solvent control" (fungus in medium with the same solvent concentration as test wells) should be included to verify that the solvent itself is not inhibitory.[1]

Q3: I am observing hazy or partial growth across a wide range of concentrations (the "trailing effect"). How should I interpret the MIC?

The trailing effect is a known phenomenon, particularly with certain classes of fungicides, that can complicate endpoint determination.[2] There are standardized guidelines for interpretation:

  • CLSI/EUCAST Guidelines: For certain antifungals, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend specific endpoint criteria, such as 100% inhibition or a ≥90% reduction in growth compared to the control.[2]

  • Spectrophotometric Reading: Using a microplate reader to measure optical density (e.g., at 600 nm) allows for a quantitative endpoint, such as the lowest concentration that inhibits growth by 50% (MIC₅₀) or 80% (MIC₈₀) relative to the drug-free control.[5] This method is more objective than visual reading.[2]

Q4: My quality control (QC) strain shows an MIC value outside the acceptable range. What should I do?

An out-of-range QC result invalidates the results for all other isolates tested in that batch.[2] It is essential to investigate the cause before repeating the assay.[4]

  • Review the Protocol: Meticulously check every step of the procedure for any deviations, including inoculum preparation, media formulation, and incubation.[2]

  • Check Reagents: Ensure the antifungal stock solution was prepared correctly, stored properly, and has not expired. Verify the quality of the media and other reagents.[4]

  • Verify QC Strain: Confirm the identity and purity of the QC strain. Ensure it was subcultured and handled correctly according to the supplier's instructions.[2]

Q5: The results from the outer wells of my 96-well plate seem different from the inner wells. How can I mitigate this "edge effect"?

Edge effects are a common issue in microplate assays, often caused by increased evaporation from the outer wells, leading to higher effective concentrations of solutes and compounds.

  • Mitigation Strategy: Avoid using the outer wells for experimental samples. Instead, fill them with a sterile medium or water to create a humidity barrier, and use only the inner 60 wells for your assay.

Data Presentation: Factors Affecting MIC Values

The following table summarizes how key experimental variables can influence MIC results for antifungal compounds. Adhering to standardized protocols is crucial for minimizing this variability.

FactorVariationPotential Impact on MIC ValueRecommendation
Inoculum Density Higher than standardIncrease (Falsely resistant)[3]Standardize inoculum using a 0.5 McFarland standard or hemocytometer.[1][3]
Lower than standardDecrease (Falsely susceptible)
Media pH Lower than optimal (e.g., pH 4.0 vs 7.0)Significant increase for some compounds[6]Use a buffered medium (e.g., RPMI with MOPS) to maintain a stable pH of 7.0.[4]
Incubation Time Too shortDecrease (Insufficient time for growth)Adhere strictly to the protocol's specified incubation time (e.g., 24, 48 hours).[1]
Too longIncrease (Potential for drug degradation or resistant sub-population growth)
Incubation Temperature Higher or lower than optimalVariable; can alter growth rate and MIC[3]Maintain a constant, calibrated temperature (e.g., 35°C).[4]
Solvent (e.g., DMSO) Concentration Exceeds 1-2%Falsely low MIC due to solvent toxicity[1]Ensure the final solvent concentration is non-inhibitory (typically ≤1%).[1]

Experimental Protocols

Detailed Protocol: Broth Microdilution MIC Assay

This protocol outlines the standardized broth microdilution method for determining the MIC of an antifungal agent against a plant pathogenic yeast or fungus, adapted from CLSI guidelines.[4][7]

1. Preparation of Antifungal Stock Solution:

  • Accurately weigh the antifungal compound.

  • Dissolve in a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[3]

  • Prepare a working solution by diluting the stock solution in the assay medium (e.g., RPMI-1640) to twice the highest concentration to be tested.[4]

2. Inoculum Preparation:

  • Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate under appropriate conditions to get a fresh, viable culture.[4]

  • Harvest several colonies and suspend them in sterile saline (0.85%).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer. This typically corresponds to 1-5 x 10⁶ CFU/mL for yeast.[3][7]

  • Dilute this adjusted suspension in the assay medium to achieve the final required inoculum concentration in the plate (e.g., a 1:1000 dilution for a final concentration of 0.5-2.5 x 10³ CFU/mL).[8]

3. Preparation of Microdilution Plate:

  • Dispense 100 µL of assay medium into wells 2 through 12 of a 96-well microtiter plate.[4]

  • Add 200 µL of the antifungal working solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this process from well 2 to well 10 (or 11). Discard 100 µL from the last dilution well.[7]

  • Well 11 (or 12) serves as the growth control (no drug). An additional well with medium only serves as a sterility control.[1]

4. Inoculation and Incubation:

  • Add 100 µL of the final diluted inoculum suspension to each well (from well 1 to the growth control well). The final volume in each well will be 200 µL.[3]

  • Seal the plate and incubate at the appropriate temperature (e.g., 35°C) for the specified time (e.g., 24-48 hours).[8]

5. MIC Determination:

  • Following incubation, determine the MIC. This can be done visually as the lowest concentration with no visible growth or spectrophotometrically by reading the optical density (OD) at a specific wavelength.[5][7]

Visualizations

Experimental Workflow

The following diagram outlines the key steps in the broth microdilution MIC assay protocol.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis p1 Prepare Antifungal Stock Solution p2 Prepare Fungal Inoculum p3 Standardize Inoculum (0.5 McF) p2->p3 a1 Perform Serial Dilutions in 96-Well Plate p3->a1 a2 Inoculate Plate with Standardized Culture a1->a2 an1 Incubate Plate (e.g., 35°C, 24-48h) a2->an1 an2 Read Results (Visual / Spectrophotometer) an1->an2 an3 Determine MIC an2->an3

Caption: Workflow for the Broth Microdilution MIC Assay.

Troubleshooting Logic for Inconsistent MIC Results

This decision tree helps diagnose the root cause of variable MIC results.

G start Inconsistent MIC Results Observed q_control Is the QC Strain MIC in range? start->q_control q_growth Is Growth Control Well OK? q_control->q_growth Yes res_qc FIX QC FIRST: - Check Strain Purity - Check Reagents - Review Protocol q_control->res_qc No q_inoculum Was Inoculum Standardized? q_growth->q_inoculum Yes res_growth FIX GROWTH: - Check Inoculum Viability - Verify Media & Temp - Check for Solvent Toxicity q_growth->res_growth No q_media Are Media & Conditions Standardized? q_inoculum->q_media Yes res_inoculum FIX INOCULUM: - Use 0.5 McFarland Std - Ensure Homogenous Suspension q_inoculum->res_inoculum No res_media FIX CONDITIONS: - Use Buffered Media (MOPS) - Calibrate Incubator - Use Consistent Incubation Time q_media->res_media No end Re-run Assay q_media->end Yes res_qc->end res_growth->end res_inoculum->end res_media->end

Caption: Decision tree for troubleshooting inconsistent MIC assay results.

Simplified Plant Defense Signaling Pathway

This diagram illustrates a generalized PAMP-Triggered Immunity (PTI) pathway, a core component of plant defense against pathogens.

G cluster_signal Intracellular Signaling Cascade PAMP Pathogen-Associated Molecular Pattern (PAMP) (e.g., Chitin, Flagellin) PRR Pattern Recognition Receptor (PRR) on Plant Cell Surface PAMP->PRR ROS Reactive Oxygen Species (ROS) Burst PRR->ROS Ca Calcium Influx PRR->Ca MAPK MAP Kinase Cascade Activation ROS->MAPK Defense PTI Defense Response: - Pathogenesis-Related (PR) Gene Expression - Callose Deposition - Stomatal Closure MAPK->Defense Ca->Defense

Caption: Simplified PAMP-Triggered Immunity (PTI) signaling pathway in plants.

References

Validation & Comparative

A Comparative Guide to Pseudobactin and Pyoverdine Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Siderophores, high-affinity iron chelators produced by microorganisms, are critical for bacterial survival and pathogenesis, making them attractive targets for novel therapeutic strategies. Among the most studied are pseudobactin and pyoverdine, produced by various Pseudomonas species. While historically the term "this compound" was used, it is now largely recognized that these molecules fall under the broader class of pyoverdines. This guide provides an objective comparison of the structures of this compound from Pseudomonas B10 and pyoverdine from Pseudomonas aeruginosa PAO1, supported by experimental data and detailed methodologies.

Structural Comparison: Commonalities and Distinctions

Both this compound and pyoverdine are complex chromopeptides sharing a fundamental three-part structure: a dihydroxyquinoline chromophore, a variable peptide chain, and an acyl side chain. The core chromophore is responsible for their characteristic fluorescence and plays a role in iron coordination.[1][2] The significant structural diversity among different pyoverdines, including this compound, arises primarily from the length and amino acid composition of the peptide chain.[3][4] This variability is crucial for the specific recognition by the producing bacterium's uptake receptors.

This compound from Pseudomonas B10 consists of a linear hexapeptide (L-Lys-D-threo-β-OH-Asp-L-Ala-D-allo-Thr-L-Ala-D-N⁵-OH-Orn) linked to the chromophore.[5] The iron-chelating groups are a hydroxamate group from N⁵-hydroxyornithine, an α-hydroxy acid from β-hydroxyaspartic acid, and the o-dihydroxy aromatic group of the quinoline (B57606) moiety.[5]

Pyoverdine from P. aeruginosa PAO1 (PVDI) features an octapeptide chain: D-Ser-L-Arg-D-Ser-L-N⁵-formyl-N⁵-hydroxyornithine, with the last four amino acids (L-Lys-L-N⁵-formyl-N⁵-hydroxyornithine-L-Thr-L-Thr) forming a cycle.[6]

The following diagram illustrates the structural comparison between this compound B10 and pyoverdine PAO1.

G Structural Comparison of this compound B10 and Pyoverdine PAO1 Chromophore_P Dihydroxyquinoline Chromophore Peptide_P Linear Hexapeptide:L-Lys-D-threo-β-OH-Asp-L-Ala-LD-allo-Thr-L-Ala-D-N⁵-OH-Orn Chromophore_P->Peptide_P Amide Bond SideChain_P Acyl Side Chain Chromophore_P->SideChain_P Amide Bond Chromophore_V Dihydroxyquinoline Chromophore Peptide_V Partially Cyclic Octapeptide: D-Ser-L-Arg-D-Ser-L-N⁵-formyl-N⁵-hydroxyornithine-Lc(L-Lys-L-N⁵-formyl-N⁵-hydroxyornithine-L-Thr-L-Thr) Chromophore_V->Peptide_V Amide Bond SideChain_V Acyl Side Chain (e.g., Succinamide) Chromophore_V->SideChain_V Amide Bond General_Structure General Structure: Chromophore - Peptide Chain - Side Chain cluster_this compound cluster_this compound cluster_pyoverdine cluster_pyoverdine

Caption: Structural overview of this compound B10 and Pyoverdine PAO1.

Quantitative Data Summary

The structural differences between this compound and pyoverdine influence their physicochemical properties, such as molecular weight and iron affinity.

PropertyThis compound (from P. fluorescens B10)Pyoverdine (from P. aeruginosa PAO1)
Molecular Weight (Da) ~1176 (Ferric this compound: C42H57N12O16Fe)[5]1365.424[1]
Iron (Fe³⁺) Affinity Constant (Kf) ~10²⁵ M⁻¹[7]~10³² M⁻¹[8][9]

Experimental Protocols

The characterization of this compound and pyoverdine involves a combination of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

Siderophore Detection: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting siderophores based on their ability to chelate iron.[7]

Principle: The assay utilizes a blue-colored ternary complex of chrome azurol S, Fe³⁺, and a detergent (hexadecyltrimethylammonium bromide - HDTMA). In the presence of a siderophore with a higher affinity for iron, the iron is sequestered from the dye complex, resulting in a color change to orange/yellow.[10]

Protocol:

  • Preparation of CAS shuttle solution:

    • Dissolve 60.5 mg of CAS in 50 mL of water.

    • Dissolve 72.9 mg of HDTMA in 40 mL of water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Mix the CAS and HDTMA solutions. While stirring vigorously, slowly add 10 mL of the FeCl₃ solution. The resulting solution should be deep blue. Autoclave and store in the dark.

  • Assay Procedure (Liquid Culture):

    • Grow the bacterial strain in an iron-deficient medium.

    • Centrifuge the culture to obtain the cell-free supernatant.

    • Mix 0.5 mL of the supernatant with 0.5 mL of the CAS shuttle solution.

    • Incubate at room temperature for a minimum of 20 minutes.

    • Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (medium only) indicates the presence of siderophores.

Structural Elucidation: NMR Spectroscopy and Mass Spectrometry

Detailed structural analysis is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A. Mass Spectrometry (MS):

Principle: MS is used to determine the molecular weight of the siderophore and to sequence the peptide chain through fragmentation analysis (MS/MS). Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI (Electrospray Ionization) are commonly employed.[11][12]

Protocol (General Workflow):

  • Sample Preparation: Purify the siderophore from the culture supernatant using techniques like solid-phase extraction or column chromatography.

  • MALDI-TOF MS Analysis:

    • Mix the purified siderophore with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

    • Spot the mixture onto a MALDI target plate and allow it to dry.

    • Analyze the sample in the MALDI-TOF mass spectrometer to determine the molecular mass ([M+H]⁺).

  • ESI-MS/MS Analysis for Sequencing:

    • Infuse the purified siderophore solution into an ESI-equipped mass spectrometer.

    • Select the parent ion corresponding to the siderophore's molecular weight.

    • Induce fragmentation of the parent ion (e.g., through collision-induced dissociation).

    • Analyze the resulting fragment ions to deduce the amino acid sequence of the peptide chain.[13]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Principle: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) provide detailed information about the chemical structure, including the types of amino acids, their connectivity, and the stereochemistry of the molecule.[14][15]

Protocol (General Workflow):

  • Sample Preparation: A highly purified and concentrated sample of the siderophore is required, dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Perform a series of 1D (¹H, ¹³C) and 2D NMR experiments on a high-field NMR spectrometer.

  • Data Analysis:

    • Assign the proton and carbon signals to specific atoms within the molecule.

    • Use correlation spectra (COSY, TOCSY) to identify amino acid spin systems.

    • Use NOESY/ROESY spectra to determine the sequence of amino acids through nuclear Overhauser effects between adjacent residues.

    • Use long-range correlation spectra (HMBC) to confirm the connectivity between the chromophore, peptide chain, and side chain.

The following diagram outlines a general experimental workflow for the isolation and characterization of this compound and pyoverdine.

G General Experimental Workflow for Siderophore Analysis Culture Bacterial Culture (Iron-deficient medium) Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant Purification Siderophore Purification (e.g., SPE, Chromatography) Supernatant->Purification CAS_Assay CAS Assay (Siderophore Detection) Supernatant->CAS_Assay MS Mass Spectrometry (Molecular Weight & Sequencing) Purification->MS NMR NMR Spectroscopy (Detailed Structure) Purification->NMR Structure Structural Elucidation MS->Structure NMR->Structure

Caption: Workflow for siderophore isolation and analysis.

This guide provides a foundational comparison of this compound and pyoverdine, highlighting their structural nuances and the experimental approaches for their characterization. For drug development professionals, understanding these differences is key to designing targeted antimicrobial strategies that can interfere with bacterial iron acquisition.

References

A Comparative Analysis of Microbial Siderophore Iron Affinity: Pseudobactin in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the iron-chelating capabilities of various microbial siderophores is crucial for applications ranging from antimicrobial development to treating iron overload disorders. This guide provides an objective comparison of the iron affinity of pseudobactin with other well-characterized siderophores, supported by experimental data and detailed methodologies.

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for ferric iron (Fe³⁺), an essential nutrient that is often biologically unavailable. The stability of the siderophore-iron complex is a key determinant of its efficacy. This guide focuses on this compound, a fluorescent siderophore produced by plant growth-promoting Pseudomonas species, and compares its iron affinity to that of other prominent microbial siderophores: enterobactin (B1671361), desferrioxamine B, and ferrichrome.

Iron Affinity: A Quantitative Comparison

The affinity of a siderophore for iron is quantified by its formation or stability constant (log K_f or log β). A higher stability constant indicates a stronger and more stable complex with ferric iron. The following table summarizes the reported stability constants for this compound and other selected siderophores.

SiderophoreProducing Microorganism(s)Ligand TypeFe³⁺ Stability Constant (log K_f)
This compound Pseudomonas spp.Mixed-type (hydroxamate, α-hydroxy acid, o-dihydroxy aromatic)~29.6[1]
Enterobactin Enteric bacteria (e.g., E. coli, Salmonella)Catecholate~49-52[2][3][4]
Desferrioxamine B Streptomyces pilosusHydroxamate~30.6[2][5]
Ferrichrome Fungi (e.g., Aspergillus, Ustilago, Penicillium)Hydroxamate~29.1[5]

Enterobactin exhibits the highest known affinity for ferric iron, with a stability constant orders of magnitude greater than other siderophores.[3][4] this compound, a mixed-ligand siderophore, demonstrates a high iron affinity, comparable to that of the hydroxamate siderophore ferrichrome and slightly lower than desferrioxamine B.[1][5] The structural diversity of the iron-chelating groups in this compound, which include a hydroxamate group, an α-hydroxy acid, and an o-dihydroxy aromatic group, contributes to its strong iron-binding capability.[6]

Experimental Determination of Iron Affinity

The stability constants presented in this guide are typically determined through rigorous experimental protocols. Potentiometric and spectrophotometric titrations are the primary methods employed for this purpose.[3]

Experimental Protocols

1. Potentiometric Titration:

Potentiometric titration is a fundamental technique used to determine the protonation constants of the siderophore and the stability constants of its metal complexes.[3][7][8][9] This method involves monitoring the changes in hydrogen ion concentration (pH) of a siderophore solution upon the addition of a titrant, typically a strong base like sodium hydroxide.[3][10]

  • Materials and Reagents:

    • Purified siderophore

    • Standardized solution of a strong base (e.g., 0.1 M NaOH)

    • Standardized solution of a strong acid (e.g., 0.1 M HCl)

    • Background electrolyte solution (e.g., 0.1 M KCl or NaClO₄) to maintain constant ionic strength

    • Ferric iron solution (e.g., FeCl₃ or Fe(ClO₄)₃)

    • High-purity water (Milli-Q or equivalent)

    • Calibrated pH meter and electrode

  • Procedure:

    • A known amount of the purified siderophore is dissolved in the background electrolyte solution.

    • The solution is then titrated with a standardized strong base in the absence and presence of a known concentration of ferric iron.

    • The pH of the solution is recorded after each addition of the titrant.

    • The titration data (volume of titrant vs. pH) is used to calculate the protonation constants of the siderophore and the stability constant of the iron-siderophore complex using specialized software or graphical methods.[10]

2. Spectrophotometric Titration:

Spectrophotometric titration is another common method that relies on the change in the absorbance spectrum of the siderophore upon iron binding.[11] Many siderophore-iron complexes have characteristic absorbance peaks in the visible region of the spectrum.

  • Materials and Reagents:

    • Purified siderophore

    • Ferric iron solution

    • Buffer solutions to maintain a constant pH

    • UV-Vis spectrophotometer

  • Procedure:

    • A solution of the siderophore at a known concentration is prepared in a suitable buffer.

    • Increasing amounts of a standardized ferric iron solution are added to the siderophore solution.

    • The absorbance spectrum of the solution is recorded after each addition of iron.

    • The changes in absorbance at a specific wavelength corresponding to the iron-siderophore complex are monitored.

    • The data is then used to determine the stoichiometry of the complex and its stability constant.

3. Competition Experiments:

In some cases, particularly for very high-affinity siderophores, competition experiments are employed.[9] This involves introducing a competing chelator with a known iron affinity, such as EDTA, and measuring the equilibrium distribution of iron between the two chelators.[9]

Siderophore-Mediated Iron Uptake

The ultimate goal of siderophore production is to facilitate the uptake of iron into the microbial cell. This is a complex process involving specific outer membrane receptors that recognize the ferric-siderophore complex, followed by transport across the periplasm and inner membrane. The release of iron from the siderophore within the cytoplasm can occur through various mechanisms, including reduction of Fe³⁺ to Fe²⁺ or enzymatic degradation of the siderophore.[4]

Below is a generalized workflow for determining the iron binding affinity of a siderophore.

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis A Purify Siderophore C Potentiometric Titration (Siderophore +/- Fe³⁺) A->C D Spectrophotometric Titration (Siderophore + increasing Fe³⁺) A->D B Prepare Standard Solutions (Acid, Base, Metal, Buffer) B->C B->D E Plot Titration Curves (pH vs. Titrant Volume or Absorbance vs. [Fe³⁺]) C->E D->E F Calculate Protonation Constants (pKa) E->F G Calculate Stability Constant (log Kf) E->G F->G

Caption: Experimental workflow for determining siderophore iron binding affinity.

Conclusion

While enterobactin remains the siderophore with the most powerful iron-chelating ability, this compound demonstrates a formidable affinity for ferric iron, placing it among the high-affinity siderophores. Its unique combination of chelating moieties underscores the diverse strategies employed by microorganisms for iron acquisition. The methodologies outlined in this guide provide a foundation for the accurate and reproducible determination of siderophore iron affinity, a critical parameter for various research and development endeavors. The competition for iron, driven by the varying affinities of siderophores, is a significant factor in shaping microbial community dynamics.[12][13][14][15]

References

A Researcher's Guide to Pseudobactin Characterization: A Mass Spectrometry Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in microbiology, drug development, and environmental science, the accurate characterization of siderophores is paramount. Pseudobactins, a class of fluorescent pyoverdine siderophores produced by Pseudomonas species, are of particular interest due to their high affinity for iron and their role in microbial competition and plant growth promotion.[1] Mass spectrometry (MS) has become an indispensable tool for the structural elucidation of these complex molecules.[2]

This guide provides a comparative overview of common mass spectrometry techniques for pseudobactin analysis, offers detailed experimental protocols, and contrasts MS-based approaches with alternative characterization methods.

Mass Spectrometry Approaches: A Head-to-Head Comparison

The two most prevalent soft ionization techniques for analyzing large biomolecules like this compound are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[3] Both are frequently coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap. The choice between them often depends on the specific experimental goals, sample complexity, and desired throughput.

Table 1: Comparison of ESI-MS and MALDI-TOF MS for this compound Analysis

FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Ionization Principle Generates ions from a liquid solution via a high-voltage spray, creating multiply charged ions ([M+nH]ⁿ⁺).[3]Co-crystallizes the analyte with a matrix, which is then ablated by a laser to produce predominantly singly charged ions ([M+H]⁺).[3][4]
Typical Coupling Ultra-High-Performance Liquid Chromatography (UHPLC) for online separation and analysis (LC-ESI-MS).[5][6]Often used for direct analysis of purified samples or fractions collected from LC (offline LC-MALDI).[7]
Ion Characteristics Produces multiply charged ions, enabling the analysis of high-mass molecules on instruments with a lower m/z range.[8]Primarily generates singly charged ions, simplifying spectral interpretation, especially for complex mixtures.[8]
Sample Throughput Lower; analysis is sequential, often dictated by the length of the LC run (e.g., 15-30 minutes per sample).[5]Higher; samples are spotted on a target plate, allowing for rapid, automated analysis of many samples.[9]
Salt Tolerance Low; requires extensive sample cleanup or online desalting as salts can suppress the ESI signal.Higher; more tolerant to salts and buffers, though excessive amounts can still interfere with crystallization and ionization.[9]
Data Complexity More complex spectra due to multiple charge states, requiring deconvolution algorithms.Simpler spectra with predominantly singly charged ions, facilitating easier molecular weight determination.[10]
Structural Info Excellent for coupling with tandem MS (MS/MS) for detailed fragmentation and sequencing of the peptide chain.[5][11]Can be coupled with TOF/TOF analyzers for MS/MS, but in-source decay can sometimes complicate fragmentation patterns.[8][10]
Reproducibility Generally high for quantitative analysis when coupled with stable LC systems.Can have poorer shot-to-shot reproducibility due to variations in matrix crystallization.[3]

The Power of Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While a single-stage MS analysis can provide the accurate molecular weight of a this compound variant, tandem mass spectrometry (MS/MS) is essential for deciphering its structure.[2][12] This technique involves selecting a specific precursor ion (e.g., the [M+2H]²⁺ ion of a this compound), fragmenting it through collision-induced dissociation (CID), and analyzing the resulting product ions.[11]

The fragmentation patterns, particularly the generation of b- and y-type ions, allow for the sequencing of the peptide chain attached to the chromophore.[13] This detailed structural information is critical for distinguishing between the dozens of known pyoverdine types and identifying novel structures.[6][13] High-resolution MS/MS (HR-MS/MS) further enhances this process by providing highly accurate mass measurements of fragment ions, simplifying their annotation and increasing confidence in the final structure assignment.[5]

Alternative and Complementary Characterization Techniques

While powerful, mass spectrometry is often used in conjunction with other analytical methods for a comprehensive characterization of pseudobactins.

Table 2: Comparison of MS and Other Analytical Techniques

TechniquePrincipleAdvantagesLimitations
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.[14]High sensitivity, high resolution, provides molecular weight and structural data (with MS/MS).[2]Provides limited information on stereochemistry; ionization efficiency can vary.[14]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides definitive 3D structural information, including stereochemistry and connectivity.[15][16]Requires larger amounts of highly purified sample; complex data analysis.
HPLC (UV-Vis) Separates molecules based on polarity, followed by detection using UV-Vis absorbance.Excellent for purification and quantification; can distinguish isoforms.[17]Provides limited structural information on its own; requires reference standards.
Immunoassays (ELISA) Uses specific monoclonal antibodies to detect the target molecule.[18]Extremely high specificity and sensitivity for a known target siderophore.[18]Requires the development of specific antibodies; may not detect novel or modified structures.
CAS Assay A colorimetric method to detect siderophores based on their ability to remove iron from a dye complex.[19]Universal, simple, and rapid method for detecting general siderophore production.[19]Not specific to this compound; provides no structural information.

Experimental Protocols

The following section details a generalized workflow for the characterization of pseudobactins from a bacterial culture using UHPLC-HR-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Objective: To purify and concentrate pseudobactins from complex bacterial culture supernatant.

  • Protocol:

    • Centrifuge 500 µL of bacterial culture to pellet the cells.[6]

    • Precondition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol, followed by equilibration with 1 mL of water.[19]

    • Load the cell-free supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and highly polar impurities.

    • Elute the pseudobactins with 1 mL of 30% aqueous methanol.[6]

    • The eluate can be directly analyzed, or evaporated under a nitrogen stream and reconstituted in a smaller volume of water for higher concentration.[19]

UHPLC-HR-MS/MS Analysis
  • Objective: To separate this compound isoforms and acquire high-resolution mass spectra for identification and structural elucidation.

  • Instrumentation: An ultra-high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap) with an ESI source.[5][19]

  • LC Method:

    • Column: A C18 reversed-phase column suitable for polar molecules.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start at 100% A, ramp to 50% B over 10 minutes, followed by a wash and re-equilibration step. Total run time is often around 15 minutes.[5][19]

  • MS Method:

    • Ionization Mode: Positive ESI.[19]

    • Full Scan (MS1):

      • Resolution: 70,000.[15][19]

      • Scan Range: m/z 100-1500.[15][19]

    • Tandem MS (MS/MS):

      • Method: Data-Dependent Acquisition (DDA), targeting the most abundant ions from the full scan.

      • Precursor Selection: Isolate the [M+2H]²⁺ ions due to their typically high abundance.[13]

      • Collision Energy: Use multiple normalized collision energies (e.g., 30, 50, 100 NCE) to generate a rich fragmentation spectrum.[5]

      • Resolution (MS2): 17,500.[15][19]

Visualizing the Process

Diagrams created using Graphviz help to clarify complex workflows and relationships.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Culture Bacterial Culture (500 µL) Centrifuge Centrifugation Culture->Centrifuge Supernatant Cell-Free Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Eluate Purified Eluate SPE->Eluate UHPLC UHPLC Separation Eluate->UHPLC ESI Electrospray Ionization UHPLC->ESI MS1 MS1: Full Scan (Precursor Mass) ESI->MS1 MS2 MS2: Fragmentation (Structure) MS1->MS2 Data Raw Data MS2->Data Deconvolution Deconvolution & Ion Annotation Data->Deconvolution Sequencing Peptide Sequencing Deconvolution->Sequencing ID This compound Identification Sequencing->ID

Caption: Experimental workflow for this compound analysis.

G cluster_ms Mass Spectrometry cluster_other Other Techniques ESI ESI-MS Node_Sensitivity Sensitivity ESI->Node_Sensitivity High Node_Structure Structural Detail ESI->Node_Structure High (MS/MS) Node_Quant Quantification ESI->Node_Quant Good Node_Purity Sample Purity Req. ESI->Node_Purity High MALDI MALDI-TOF MALDI->Node_Sensitivity Very High MALDI->Node_Structure High (MS/MS) MALDI->Node_Quant Moderate NMR NMR NMR->Node_Sensitivity Low NMR->Node_Structure Definitive NMR->Node_Purity Very High HPLC HPLC-UV HPLC->Node_Sensitivity Moderate HPLC->Node_Structure Low HPLC->Node_Quant Excellent HPLC->Node_Purity Moderate

Caption: Comparison of analytical technique capabilities.

G P_aeruginosa Pseudomonas This compound Apo-Pseudobactin P_aeruginosa->this compound secretes Fe_siderophore Fe³⁺-Pseudobactin (extracellular) TonB TonB-Dependent Transporter Fe_siderophore->TonB binds Fe_free Fe³⁺ (low) Fe_free->Fe_siderophore:port This compound->Fe_siderophore:port chelates Periplasm Periplasm TonB->Periplasm Cytoplasm Cytoplasm Periplasm->Cytoplasm Transport & Fe³⁺ Reduction Fe_cyto Fe²⁺ Cytoplasm->Fe_cyto Metabolism Cellular Metabolism Fe_cyto->Metabolism

Caption: this compound-mediated iron uptake pathway.

References

Unraveling Pseudobactin: A Comparative Guide to Structural Elucidation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry for determining the intricate structure of the siderophore pseudobactin, providing researchers with data-driven insights to select the most appropriate analytical approach.

This compound, a fluorescent siderophore produced by plant growth-promoting Pseudomonas species, plays a crucial role in iron acquisition and has garnered significant interest for its potential applications in agriculture and medicine. Elucidating its complex chemical structure is paramount for understanding its function and for any future synthetic or medicinal chemistry efforts. This guide provides a comprehensive comparison of three powerful analytical techniques employed for the structural determination of this compound and similar natural products: Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry.

At the Forefront: NMR Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of novel organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a molecule like this compound, which consists of a chromophore, a peptide chain, and iron-chelating groups, NMR is instrumental in piecing together its intricate architecture.

Quantitative NMR Data for this compound

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the key residues of a this compound variant. These values are crucial for the initial identification and subsequent detailed structural analysis.

Amino Acid Residue / Moiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Chromophore
H-2'7.85 (d)148.2
H-3'6.95 (d)116.5
H-4'7.60 (t)137.9
H-5'7.20 (d)119.8
L-Alanine
α-H4.35 (q)51.2
β-H₃1.38 (d)18.5
D-threo-β-Hydroxyaspartic acid
α-H4.60 (d)58.7
β-H4.45 (d)72.1
L-Lysine
α-H4.20 (t)55.4
β-H₂1.80 (m)32.1
γ-H₂1.45 (m)23.8
δ-H₂1.65 (m)28.0
ε-H₂3.05 (t)40.5
D-allo-Threonine
α-H4.15 (d)61.3
β-H4.25 (m)68.9
γ-H₃1.20 (d)20.1
D-Nδ-hydroxyornithine
α-H4.10 (t)54.9
β-H₂1.90 (m)29.7
γ-H₂1.70 (m)25.3
δ-H₂3.60 (t)50.8

Note: Chemical shifts are illustrative and can vary depending on the specific this compound variant, solvent, and experimental conditions.

Experimental Protocol for NMR Analysis of this compound

A typical workflow for the structural elucidation of this compound using NMR spectroscopy involves a series of one-dimensional (1D) and two-dimensional (2D) experiments.

1. Sample Preparation:

  • Isolate and purify this compound from bacterial culture (typically >95% purity).

  • Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Add a small amount of a reference standard (e.g., DSS or TMS).

2. 1D NMR Spectroscopy:

  • Acquire a ¹H NMR spectrum to identify the types and number of protons present.

  • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system, crucial for tracing out the amino acid spin systems.

  • TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, which is particularly useful for identifying the complete spin systems of the amino acid residues.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the individual amino acid residues and linking the peptide chain to the chromophore.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information on the 3D conformation and stereochemistry of the molecule.

4. Data Analysis and Structure Elucidation:

  • Integrate and analyze the spectral data to assign all proton and carbon signals.

  • Use the connectivity information from COSY, TOCSY, and HMBC to establish the sequence of the peptide chain and its attachment to the chromophore.

  • Utilize NOESY/ROESY data to determine the relative stereochemistry and overall 3D structure.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Building Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) OneD_NMR->TwoD_NMR Assignment Spectral Assignment TwoD_NMR->Assignment Connectivity Establish Connectivity (Sequence) Assignment->Connectivity Conformation Determine 3D Conformation (Stereochemistry) Connectivity->Conformation

NMR-based structure elucidation workflow for this compound.

The Alternatives: X-ray Crystallography and Mass Spectrometry

While NMR is a powerful tool for solution-state structures, X-ray crystallography and mass spectrometry offer complementary and sometimes definitive data for structural elucidation.

X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its crystalline state. The initial structure of ferric this compound from Pseudomonas B10 was, in fact, determined by this method.[1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 14.89 Å, b = 28.91 Å, c = 14.88 Å
β = 105.4°
Resolution~1.0 Å
R-factor< 0.05

Data is illustrative and based on published structures of ferric siderophores.

1. Crystallization:

  • Prepare a highly purified and concentrated solution of ferric this compound.

  • Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant type, and concentration) using techniques like hanging drop or sitting drop vapor diffusion.

  • Optimize conditions to obtain single, well-ordered crystals of sufficient size (>0.1 mm).

2. Data Collection:

  • Mount a suitable crystal on a goniometer and cool it in a cryostream (typically to 100 K) to minimize radiation damage.

  • Expose the crystal to a monochromatic X-ray beam (often from a synchrotron source).

  • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Process the diffraction data to determine the unit cell parameters and space group.

  • Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.

  • Build an initial atomic model into the resulting electron density map.

  • Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound with high accuracy and for obtaining structural information through fragmentation analysis.

Analysis TypeParameterValue
High-Resolution MS Molecular FormulaC₅₁H₆₈N₁₂O₂₀
Exact Mass1172.4578 Da
Measured [M+H]⁺1173.4651 m/z
MS/MS Fragmentation Key Fragment Ions (m/z)1155.45 (loss of H₂O)
999.41 (loss of a side chain)
784.32 (cleavage of peptide bond)
409.12 (chromophore fragment)

Data is hypothetical for a representative this compound and will vary based on the specific structure and instrumentation.

1. Sample Preparation:

  • Prepare a dilute solution of purified this compound in a solvent compatible with mass spectrometry (e.g., water/acetonitrile with 0.1% formic acid).

2. Liquid Chromatography (LC) Separation:

  • Inject the sample onto a reverse-phase HPLC or UPLC column (e.g., C18).

  • Elute the compound using a gradient of increasing organic solvent to separate it from any remaining impurities.

3. Mass Spectrometry (MS) Analysis:

  • The eluent from the LC is directed into the electrospray ionization (ESI) source of the mass spectrometer.

  • Acquire a full scan MS spectrum to determine the mass-to-charge ratio (m/z) of the intact molecule.

  • Perform tandem MS (MS/MS) by selecting the parent ion of this compound, fragmenting it (e.g., via collision-induced dissociation - CID), and analyzing the resulting fragment ions.

4. Data Analysis:

  • Determine the elemental composition from the accurate mass measurement.

  • Analyze the fragmentation pattern to deduce the sequence of the peptide chain and identify the different structural components.

Comparative Analysis of Techniques

FeatureNMR SpectroscopyX-ray CrystallographyMass Spectrometry
Sample State SolutionCrystalline SolidSolution/Solid
Information Obtained Connectivity, 3D structure in solution, dynamicsHigh-resolution 3D structure in solid stateMolecular weight, elemental composition, fragmentation pattern
Sample Amount mg rangeµg to mg range (for a single crystal)ng to µg range
Key Advantage Provides information on native conformation and dynamics in solution.Can provide an unambiguous, high-resolution atomic structure.High sensitivity and ability to determine molecular formula with high accuracy.
Key Limitation Can be challenging for very large or poorly soluble molecules. Spectral overlap can be an issue.Requires well-ordered single crystals, which can be difficult to obtain. The crystal structure may not represent the solution conformation.Provides limited information on stereochemistry and 3D conformation on its own.
Application to this compound Ideal for determining the peptide sequence, linking structural moieties, and defining the solution conformation.Provides the definitive solid-state structure of the ferric complex.Essential for confirming the molecular weight and for sequencing the peptide through fragmentation.

Conclusion

The structural elucidation of this compound is a multifaceted challenge that is best addressed by a synergistic application of NMR spectroscopy, X-ray crystallography, and mass spectrometry. While NMR provides unparalleled insight into the solution-state structure and dynamics, X-ray crystallography offers a definitive high-resolution snapshot of the molecule in its crystalline form. Mass spectrometry is crucial for providing accurate molecular weight information and for corroborating the primary sequence through fragmentation analysis. For researchers and drug development professionals, the choice of technique will depend on the specific questions being asked, the amount of sample available, and whether information about the solid-state or solution-state conformation is of primary interest. Ultimately, a combination of these powerful analytical tools will provide the most comprehensive and unambiguous structural characterization of this important siderophore.

References

Microbial Tug-of-War: A Comparative Guide to Pseudobactin Cross-Utilization

Author: BenchChem Technical Support Team. Date: December 2025

In the microscopic battleground of microbial communities, the acquisition of iron is a matter of survival. Bacteria secrete high-affinity iron-chelating molecules called siderophores to scavenge this essential nutrient. Pseudobactins, a class of fluorescent siderophores also known as pyoverdines, are the weapon of choice for many Pseudomonas species. However, the ability of one bacterial strain to utilize the pseudobactin produced by another—a phenomenon termed cross-utilization—is a complex interplay of molecular recognition and competition, with significant implications for microbial ecology and the development of novel antimicrobial strategies.

This guide provides a comparative overview of this compound cross-utilization by different bacterial strains, supported by experimental data. We delve into the specificity of bacterial receptor systems, the quantitative efficiency of heterologous this compound uptake, and the intricate signaling pathways that govern this process. This information is critical for researchers in microbiology, drug development professionals seeking to exploit these pathways for targeted antibiotic delivery, and scientists studying microbial community dynamics.

Comparative Analysis of this compound Cross-Utilization

The ability of a bacterial strain to utilize a this compound produced by another is not universal. It is dictated by the specificity of the outer membrane receptors, which recognize and bind the iron-laden siderophore (ferri-pseudobactin) for transport into the cell. While some strains exhibit strict specificity for their own this compound, others demonstrate a remarkable promiscuity, enabling them to "steal" iron from their competitors.

Below is a summary of observed cross-utilization patterns among various Pseudomonas strains. The efficiency is categorized based on experimental outcomes from growth promotion assays and iron uptake studies.

Producer Strain (this compound Source)Utilizing StrainCross-Utilization EfficiencySupporting Evidence
Pseudomonas aeruginosa PAO1 (Type I Pyoverdine)Pseudomonas aeruginosa PAO1High (Homologous)Efficient growth promotion and iron uptake.[1]
Pseudomonas fluorescens ATCC 13525HighDemonstrates efficient cross-reactivity in uptake and binding experiments.[2][3]
Pseudomonas putida ATCC 12633NoneStrictly strain-specific; no efficient uptake of heterologous pyoverdine.[2][3]
Pseudomonas fluorescens WNoneExhibits strain-specific iron transport.[2][3]
Pseudomonas fluorescens ATCC 13525Pseudomonas aeruginosa PAO1HighFpvA receptor of P. aeruginosa PAO1 recognizes the pyoverdine of P. fluorescens ATCC 13525.[4]
Pseudomonas fluorescens ATCC 13525High (Homologous)Efficient homologous uptake.[2][3]
Pseudomonas chlororaphis ATCC 9446Moderate to HighShows cross-reactivity in uptake and binding assays.[2][3]
Pseudomonas putida WCS358 (this compound 358)Pseudomonas putida WCS358High (Homologous)Efficient uptake via the PupA receptor.
Other Pseudomonas strainsVariableThe PupA receptor is specific for this compound 358, but the strain can utilize other pseudobactins, suggesting the presence of other receptors.

Signaling Pathways of this compound Uptake

The uptake of ferri-pseudobactin is a tightly regulated process that also serves as a signaling mechanism to inform the cell of the availability of iron and the presence of specific siderophores. In Pseudomonas aeruginosa, this process is primarily mediated by a cell-surface signaling cascade involving a TonB-dependent transporter (the receptor), an anti-sigma factor, and an extracytoplasmic function (ECF) sigma factor.

Pseudobactin_Uptake_Signaling cluster_OM Outer Membrane cluster_P Periplasm cluster_IM Inner Membrane cluster_C Cytoplasm FpvA FpvA Receptor TonB_box TonB-box FpvA->TonB_box 2. Conformational Change FpvR FpvR (Anti-sigma factor) FpvA->FpvR 5. Signaling Iron Fe³⁺ TonB_box->Iron 4. Iron Translocation TonB_complex TonB-ExbB-ExbD Complex TonB_complex->TonB_box 3. Energy Transduction PvdS PvdS FpvR->PvdS 6. Release FpvI FpvI FpvR->FpvI 6. Release RNA_Pol RNA Polymerase PvdS->RNA_Pol FpvI->RNA_Pol Genes pyoverdine & fpvA genes RNA_Pol->Genes 7. Transcription Ferri_this compound Ferri-Pseudobactin Ferri_this compound->FpvA 1. Binding

Caption: this compound uptake and signaling pathway in P. aeruginosa.

Experimental Workflows

The study of this compound cross-utilization relies on a set of well-established experimental protocols. Below are the generalized workflows for two key assays.

Siderophore Cross-Feeding Assay Workflow

This assay qualitatively or semi-quantitatively determines if a strain can utilize a specific siderophore for growth under iron-limiting conditions.

Cross_Feeding_Workflow cluster_source Siderophore Source A Prepare iron-deficient - agar (B569324) plates (e.g., CAS agar) B Prepare a lawn of the indicator (test) strain A->B C Apply siderophore source to the center of the lawn B->C D Incubate plates at optimal temperature C->D E Observe for a zone of enhanced growth D->E C1 Spot-inoculate producer strain C1->C C2 Apply purified this compound to a paper disc C2->C Iron_Uptake_Workflow A Grow bacterial strain to mid-log phase in iron-deficient medium B Harvest and wash cells to remove secreted siderophores A->B C Resuspend cells to a standardized optical density B->C E Incubate cells with ⁵⁵Fe-ferri-pseudobactin C->E D Prepare ⁵⁵Fe-labeled ferri-pseudobactin D->E F Take samples at different time points E->F G Filter samples and wash to remove unbound ⁵⁵Fe F->G H Measure radioactivity of cell pellets using a scintillation counter G->H I Calculate uptake rate (e.g., pmol ⁵⁵Fe / min / 10⁸ cells) H->I

References

Specificity of Outer Membrane Receptors for Ferric-Pseudobactin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acquisition of iron is a critical factor for the survival and virulence of many pathogenic bacteria, including Pseudomonas species. These bacteria employ a sophisticated strategy involving the secretion of high-affinity iron chelators called siderophores, such as pseudobactins (also known as pyoverdines), to scavenge ferric iron (Fe³⁺) from the host environment. The subsequent uptake of the ferric-siderophore complex is mediated by specific outer membrane receptors. Understanding the specificity of these receptors is paramount for the development of novel antimicrobial agents that can exploit these uptake pathways, a strategy often referred to as the "Trojan horse" approach.

This guide provides a comparative analysis of the specificity of key outer membrane receptors involved in the uptake of ferric-pseudobactin in Pseudomonas. We present quantitative data on receptor-ligand interactions, detailed experimental protocols for assessing specificity, and visual diagrams to elucidate the underlying molecular mechanisms and experimental workflows.

Comparative Analysis of Receptor Performance

The specificity of outer membrane receptors for different ferric-pseudobactin complexes is a crucial determinant of iron acquisition efficiency and inter-strain competition. The following table summarizes the available quantitative data on the binding affinities and transport kinetics of prominent receptors from Pseudomonas aeruginosa and Pseudomonas putida.

ReceptorOriginating SpeciesLigand(s)Binding Affinity (Kd)Transport Rate (Vmax or % Uptake)Cross-ReactivityReference(s)
FpvA P. aeruginosa PAO1Ferric-pyoverdine I< 50 nM~100 pmol/min/10⁹ cellsLimited to specific pyoverdine types[1]
FpvB P. aeruginosa PAO1Ferric-pyoverdine I, Ferrichrome, Ferrioxamine BPyoverdine I: Poor competitor; Ferrichrome: Higher affinity than pyoverdineLower than FpvA for pyoverdine IPromiscuous; transports xenosiderophores[2][3]
PupA P. putida WCS358Ferric-pseudobactin 358Not explicitly quantifiedReduced to 30% in pupA mutant for pseudobactin 358Highly specific for this compound 358[4]
PupB P. putida WCS358Ferric-pseudobactin BN7, Ferric-pseudobactin BN8Not explicitly quantifiedEfficient for BN7 and BN8Specific for certain heterologous pseudobactins[4]

Note: Quantitative data for direct comparison of Kd and Vmax across all receptors and ligands are not always available in a single study. The information presented is a synthesis from multiple sources.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of receptor specificity. The following are protocols for key experiments cited in the literature.

Radiolabeled Ferric-Pseudobactin Uptake Assay

This assay measures the rate of transport of radiolabeled ferric-pseudobactin into bacterial cells.

1. Preparation of Radiolabeled Ferric-Pseudobactin:

  • Purify this compound from a bacterial culture grown under iron-limiting conditions.

  • Prepare a solution of ⁵⁵FeCl₃.

  • Mix the purified this compound with a molar excess of ⁵⁵FeCl₃ in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to allow for the formation of the ferric-pseudobactin complex.[1]

  • Incubate at room temperature for at least 30 minutes.[1]

2. Bacterial Cell Preparation:

  • Grow the Pseudomonas strain of interest in an iron-deficient medium (e.g., CAA medium) to induce the expression of siderophore receptors.[1]

  • Harvest the cells during the mid-logarithmic growth phase by centrifugation.

  • Wash the cell pellet twice with a cold buffer (e.g., 50 mM Tris-HCl, pH 8.0) to remove any secreted siderophores.[5]

  • Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 1.0).[5]

3. Uptake Measurement:

  • Equilibrate the cell suspension to the desired temperature (e.g., 37°C).

  • Initiate the uptake reaction by adding the ⁵⁵Fe-ferric-pseudobactin complex to the cell suspension at various concentrations.

  • At specific time intervals, take aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose membrane to separate the cells from the medium.

  • Wash the filters rapidly with an ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.5) to remove non-specifically bound radioactivity.[5]

  • Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Determine the amount of ⁵⁵Fe uptake per unit of time and per cell density (or protein concentration).

  • Plot the initial rates of uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax of transport.[6]

Fluorescence Quenching Binding Assay

This method utilizes the intrinsic fluorescence of pyoverdines, which is quenched upon iron binding, to determine the binding affinity of the ferric-siderophore complex to its receptor.

1. Preparation of Ferric-Pyoverdine:

  • Purify pyoverdine from a bacterial culture.

  • Prepare a stock solution of the purified pyoverdine in a suitable buffer (e.g., 100 mM HEPES, pH 7.4).[7][8]

  • Prepare a stock solution of FeCl₃.

2. Cell Preparation and Labeling (for whole-cell assays):

  • Introduce a cysteine substitution at a specific position in an extracellular loop of the receptor of interest.[9]

  • Express the mutant receptor in a Pseudomonas strain lacking the wild-type receptor.

  • Label the cells with a fluorescent maleimide (B117702) dye that will react with the introduced cysteine.[9]

3. Binding Measurement:

  • In a fluorometer cuvette, add the prepared bacterial cells (for whole-cell assays) or the purified receptor.

  • Titrate the cell suspension or receptor solution with increasing concentrations of the ferric-pyoverdine complex.

  • Monitor the fluorescence quenching of the labeled receptor (in whole-cell assays) or the intrinsic tryptophan fluorescence of the purified receptor at the appropriate excitation and emission wavelengths.[7][8][10]

  • For pyoverdine's intrinsic fluorescence, excitation is typically around 400 nm and emission around 460 nm.[7][8]

4. Data Analysis:

  • Correct the fluorescence data for any inner filter effects.[10]

  • Plot the change in fluorescence against the concentration of the ferric-pyoverdine complex.

  • Fit the data to a suitable binding isotherm (e.g., the Langmuir binding isotherm) to calculate the dissociation constant (Kd).[11]

Visualizing Molecular Interactions and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in studying ferric-pseudobactin uptake.

Ferric_Pseudobactin_Uptake_Signaling cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm Fe3 Fe³⁺ FePvd Ferric-Pseudobactin Fe3->FePvd Chelation Pvd Apo-Pseudobactin Pvd->FePvd FpvA FpvA Receptor FePvd->FpvA Binding Fe_periplasm Fe³⁺ FpvA->Fe_periplasm Transport Pvd_periplasm Apo-Pseudobactin FpvA->Pvd_periplasm TonB TonB-ExbB-ExbD Complex TonB->FpvA Energy Transduction

Caption: Ferric-pseudobactin uptake signaling pathway in Pseudomonas.

Radiolabeled_Uptake_Workflow start Start prep_cells Prepare iron-starved Pseudomonas cells start->prep_cells prep_siderophore Prepare ⁵⁵Fe-labeled ferric-pseudobactin start->prep_siderophore mix Incubate cells with radiolabeled siderophore prep_cells->mix prep_siderophore->mix sample Take samples at time intervals mix->sample filter Rapidly filter cell suspension sample->filter wash Wash filter to remove unbound radioactivity filter->wash count Measure radioactivity with scintillation counter wash->count analyze Analyze data to determine uptake kinetics count->analyze end End analyze->end

Caption: Experimental workflow for a radiolabeled ferric-pseudobactin uptake assay.

Receptor_Specificity_Logic cluster_receptors Outer Membrane Receptors cluster_siderophores Ferric-Siderophores FpvA FpvA PvdI Ferric-Pyoverdine I (cognate) FpvA->PvdI High Specificity FpvB FpvB FpvB->PvdI Lower Affinity Xeno Xenosiderophores (e.g., Ferrichrome) FpvB->Xeno Promiscuous Binding PupA PupA PupA->PvdI High Specificity (for cognate this compound) PupB PupB Pvd_hetero Heterologous Pyoverdines PupB->Pvd_hetero Specific for certain heterologous types PvdI->FpvB Pvd_hetero->FpvA Xeno->FpvA

Caption: Logical relationships of outer membrane receptor specificity.

References

A Comparative Analysis of Pseudobactin and Pyochelin in Biocontrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Siderophores, iron-chelating compounds produced by microorganisms, are pivotal in the biological control of plant pathogens. By sequestering iron from the environment, they effectively starve pathogens, thereby inhibiting their growth. Among the myriad of siderophores, pseudobactin (a type of pyoverdine) and pyochelin, both produced by Pseudomonas species, have garnered significant attention for their biocontrol potential. This guide provides an objective comparison of their biocontrol efficacy, supported by experimental data, detailed methodologies, and visual representations of their underlying molecular pathways.

Quantitative Comparison of Biocontrol Efficacy

The biocontrol efficacy of this compound and pyochelin has been dissected through the use of siderophore-deficient mutants. A key study by Buysens et al. (1996) provides a direct comparison of the roles of pyoverdine (a this compound) and pyochelin from Pseudomonas aeruginosa 7NSK2 in the suppression of Pythium-induced damping-off of tomato. The data below summarizes the percentage of healthy plants after treatment with wild-type and mutant strains.[1][2][3]

Treatment StrainSiderophore Production% Healthy Plants (Post-emergence)
P. aeruginosa 7NSK2 (Wild-type)Pyoverdine +, Pyochelin +85%
Mutant MPFM1Pyoverdine -, Pyochelin +82%
Mutant SPCN1Pyoverdine +, Pyochelin -79%
Mutant KMPCHPyoverdine -, Pyochelin -55%
Untreated ControlNone30%

These results indicate that while both siderophores contribute to biocontrol, the presence of at least one is crucial for effective disease suppression.[1] In this specific pathosystem, pyochelin appears to play a slightly more significant role, as the pyoverdine-negative mutant (MPFM1) showed efficacy nearly on par with the wild-type strain.[1] However, the pyochelin-negative mutant (SPCN1) also provided a high level of protection, suggesting a degree of functional redundancy.[1] The double mutant (KMPCH) showed a significant drop in efficacy, highlighting the combined importance of these siderophores in the biocontrol activity of P. aeruginosa 7NSK2.[1]

Experimental Protocols

In Vitro Antagonism Assay (Dual Culture Plate Assay)

This method is used to visually and quantitatively assess the antagonistic activity of a siderophore-producing bacterium against a fungal pathogen.

Materials:

  • Petri plates (9 cm diameter)

  • Potato Dextrose Agar (B569324) (PDA) medium

  • Cultures of the antagonistic bacterium (e.g., Pseudomonas sp.)

  • Cultures of the fungal pathogen (e.g., Erwinia carotovora, Fusarium oxysporum)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare and sterilize PDA medium and pour it into Petri plates.

  • Once the agar has solidified, place a 5 mm mycelial plug of the fungal pathogen, taken from the edge of an actively growing culture, at the center of the plate.

  • Streak the antagonistic bacterial strain on the PDA plate at a set distance (e.g., 2.5 cm) from the fungal plug.

  • As a control, inoculate a separate PDA plate with only the fungal plug.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 5-7 days, or until the fungal mycelium in the control plate has reached the edge of the plate.

  • Measure the radial growth of the fungal mycelium in both the control and dual culture plates.

  • Calculate the percentage of inhibition using the following formula: Percentage of Inhibition (%) = [(R1 - R2) / R1] * 100 Where:

    • R1 = Radius of the fungal colony in the control plate.

    • R2 = Radius of the fungal colony in the dual culture plate.

Quantification of Siderophore Production (Chrome Azurol S - CAS Assay)

The CAS assay is a universal method for detecting and quantifying siderophores based on their ability to remove iron from the blue-colored iron-CAS complex, resulting in a color change to orange/yellow.

Materials:

  • Chrome Azurol S (CAS) solution

  • King's B medium (or other suitable low-iron medium)

  • Bacterial culture supernatant

  • Spectrophotometer

Procedure:

  • Prepare the CAS assay solution as described by Schwyn and Neilands (1987).

  • Grow the bacterial strain in a low-iron medium (e.g., King's B broth) to induce siderophore production.

  • Centrifuge the bacterial culture to pellet the cells and collect the supernatant.

  • Mix the culture supernatant with the CAS assay solution in a 1:1 ratio.

  • Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).

  • Measure the absorbance of the mixture at 630 nm.

  • A reference sample is prepared by mixing the uninoculated growth medium with the CAS assay solution.

  • Calculate the percentage of siderophore units using the formula: Siderophore Units (%) = [(Ar - As) / Ar] * 100 Where:

    • Ar = Absorbance of the reference at 630 nm.

    • As = Absorbance of the sample at 630 nm.

Signaling and Biosynthetic Pathways

The production of this compound and pyochelin is tightly regulated by iron availability, primarily through the Ferric Uptake Regulator (Fur) protein.

Pyochelin Biosynthesis and Regulation

The biosynthesis of pyochelin begins with chorismic acid and involves a series of enzymatic steps encoded by the pch gene cluster.[4][5][6][7] The regulation is primarily controlled by the AraC-type transcriptional regulator PchR, which is itself regulated by the Fur protein in response to iron levels.[8]

Pyochelin_Pathway Chorismate Chorismic Acid Salicylate Salicylic Acid Chorismate->Salicylate PchA, PchB Dha Dihydroaeruginoic Acid Salicylate->Dha PchD, PchE, PchF Pyochelin Pyochelin Dha->Pyochelin PchF, PchG Iron_high High Iron Fur Fur Iron_high->Fur activates Iron_low Low Iron PchR PchR Iron_low->PchR activates pch_operon pchDCBA-EFGHI operon Fur->pch_operon represses PchR->pch_operon activates Pseudobactin_Pathway Precursors Amino Acid Precursors (e.g., L-Ornithine) Chromophore Dihydroxyquinoline Chromophore Precursors->Chromophore PvdA, PvdF, PvdL Peptide_chain Peptide Chain Precursors->Peptide_chain NRPSs (e.g., PvdI, PvdJ, PvdD) This compound This compound (Pyoverdine) Chromophore->this compound Ligation Peptide_chain->this compound Ligation Iron_high High Iron Fur Fur Iron_high->Fur activates Iron_low Low Iron pvd_genes pvd genes Fur->pvd_genes represses FpvA FpvA Receptor FpvR FpvR (Anti-sigma factor) FpvA->FpvR activates signaling PvdS PvdS (Sigma factor) FpvR->PvdS releases PvdS->pvd_genes activates transcription Ferri_this compound Ferri-pseudobactin Ferri_this compound->FpvA binds

References

The Evolving Story of Pseudobactins: A Comparative Guide to Their Structure, Function, and Evolutionary Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different pseudobactin types, a class of siderophores with significant implications for agriculture and medicine. We delve into their structural diversity, the evolutionary mechanisms driving this variation, and the resulting functional differences in iron chelation, receptor-binding specificity, and plant growth promotion. This document synthesizes experimental data and provides detailed methodologies for key assays to support further research and development.

Introduction to Pseudobactins

Pseudobactins, also known as pyoverdines, are fluorescent siderophores produced by fluorescent Pseudomonas species.[1][2] These molecules play a crucial role in the survival and competitiveness of these bacteria by scavenging iron, an essential nutrient, from the environment. The general structure of a this compound consists of two key components: a conserved dihydroxyquinoline chromophore, responsible for their characteristic fluorescence, and a highly variable peptide chain.[1][3][4][5] This structural variability is the basis for the different "types" of pseudobactins. Their ability to efficiently chelate iron also contributes to their role in the biological control of plant pathogens by limiting the availability of this essential element to competing microorganisms.[1][6][7][8]

Structural Diversity Among Pseudobactins

The remarkable diversity of pseudobactins arises from variations in the peptide chain attached to the chromophore.[1] This variability includes the number and sequence of amino acids, the presence of D-amino acids and modified amino acids (such as N5-hydroxyornithine and β-hydroxyaspartic acid), and the formation of cyclic or linear structures.[3][4][5][9] This diversity is not random but is a product of the evolutionary pressures on the producing organisms.

This compound Type Producing Strain Peptide Chain Length Key Amino Acids & Modifications Reference
This compound B10 Pseudomonas sp. B106L-Lys, D-threo-β-OH-Asp, L-Ala, D-allo-Thr, L-Ala, D-N5-OH-Orn[1][3]
This compound A Pseudomonas sp. B106Same as this compound B10, but with a saturated quinoline (B57606) derivative[10]
This compound 589A Pseudomonas putida 5899L-Asp, L-Lys, (D)-β-OH-Asp, D(L)-Ser, L-Thr, D-Ala, D-Glu, L(D)-Ser, L-Nδ-OH-Orn[9]
This compound A214 Pseudomonas sp. A2148Ser, Ala, Gly, Ser, Ala, threo-β-OH-Asp, L-allo-Thr, Nδ-OH-Orn[4]
This compound 7SR1 Pseudomonas sp. 7SR18L-Ala, Gly, Ser, Ser, threo-β-OH-Asp, Thr, Ser, Nδ-OH-Orn (cyclic)[5]

The Engine of Diversity: this compound Biosynthesis and Evolution

The synthesis of the variable peptide chain of pseudobactins is not carried out by ribosomes but by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs).[11][12][13][14][15] These NRPSs function as molecular assembly lines, with different modules responsible for activating and incorporating specific amino acids into the growing peptide chain.

The genetic blueprints for these NRPSs are organized in gene clusters. The diversity of this compound structures is a direct reflection of the diversity of these NRPS gene clusters. Evolutionary changes in these genes, such as mutations, gene duplications, and recombination events, lead to alterations in the NRPS machinery and, consequently, to the production of novel this compound structures.[11][13][15] The modular nature of NRPSs is a key factor in their evolution, allowing for the shuffling of domains and modules to create new combinations and, therefore, new peptide products.[11][12][13][15]

Phylogenetic analysis of the NRPS genes is a powerful tool to understand the evolutionary relationships between different this compound types.[16][17][18] By comparing the gene sequences, researchers can reconstruct the evolutionary history of these biosynthetic pathways and understand how the observed structural diversity has arisen.

pseudobactin_biosynthesis cluster_precursors Precursor Synthesis cluster_nrps NRPS Assembly Line cluster_maturation Maturation and Secretion AminoAcids Amino Acids NRPS Module 1 (A-T-C) Module 2 (A-T-C) ... Module n (A-T-C) TE AminoAcids->NRPS:f0 AminoAcids->NRPS:f1 AminoAcids->NRPS:f3 ChromophorePrecursor Chromophore Precursor (from Tyrosine) ChromophoreAttachment Chromophore Attachment ChromophorePrecursor->ChromophoreAttachment Ornithine L-Ornithine psbA psbA gene product (L-Ornithine N5-oxygenase) Ornithine->psbA N5OH_Orn N5-hydroxyornithine psbA->N5OH_Orn N5OH_Orn->NRPS:f2 PeptideChain Nascent Peptide Chain NRPS:f4->PeptideChain PeptideChain->ChromophoreAttachment This compound Mature this compound ChromophoreAttachment->this compound Secretion Secretion System This compound->Secretion Extracellular Extracellular This compound Secretion->Extracellular

A simplified workflow of this compound biosynthesis.

pseudobactin_phylogeny cluster_tree Simplified Phylogenetic Tree of Pseudobactins Ancestor Ancestral NRPS Gene Cluster node1 node1 Ancestor->node1 Other Siderophores Other Siderophores Ancestor->Other Siderophores node2 node2 node1->node2 node3 node3 node1->node3 This compound B10 This compound B10 node2->this compound B10 This compound A This compound A node2->this compound A node4 node4 node3->node4 This compound 7SR1 This compound 7SR1 node3->this compound 7SR1 This compound 589A This compound 589A node4->this compound 589A This compound A214 This compound A214 node4->this compound A214

Conceptual phylogenetic tree of pseudobactins based on NRPS gene evolution.

Functional Consequences of Structural Variation

The structural diversity of pseudobactins has significant functional implications, particularly in their ability to bind iron, their recognition by specific bacterial receptors, and their effectiveness in promoting plant growth.

Iron Chelation Affinity

The specific arrangement of amino acids and iron-chelating groups (hydroxamates, catecholates, and α-hydroxy-carboxylates) in the peptide chain influences the overall stability of the ferric-pseudobactin complex.[1][9][19][20][21][22] This is a critical factor in the competition for iron in the environment.

This compound Type Iron Affinity Constant (Kf) Reference
This compound B10 ~10^32[1]
This compound 589A 10^25 (at pH 7)[9]

Note: Direct comparative data for all this compound types under identical conditions is limited. The provided values are from the respective literature and may have been determined using different methodologies.

Receptor-Binding Specificity

The uptake of iron-laden pseudobactins into the bacterial cell is an active process mediated by specific outer membrane receptor proteins, such as PupA and PupB in Pseudomonas putida.[23][24] The variable peptide chain of the this compound is the primary determinant for recognition by these receptors.[1][23] This high degree of specificity ensures that a particular bacterial strain can preferentially take up the siderophore it produces, providing a significant competitive advantage. A strain that produces a unique this compound and its corresponding specific receptor can effectively monopolize the local iron supply.

This compound Type Known Receptor(s) Specificity Notes Reference
Ferric-pseudobactin 358 PupAHighly specific for this compound 358[23]
This compound BN8 & BN7 PupBFacilitates iron transport of these two distinct heterologous siderophores[24]
Plant Growth Promotion

Pseudobactins contribute to plant growth promotion primarily through their role in biological control. By efficiently sequestering iron in the rhizosphere, they make it less available to phytopathogenic fungi and bacteria, thus suppressing their growth and reducing disease incidence.[1][6][7][8][25] While the fundamental mechanism is conserved, the efficacy of different this compound-producing strains in promoting plant growth can vary, likely due to differences in the amount and type of this compound produced, as well as the specific ecological context.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying pseudobactins.

Siderophore Detection and Quantification: Chrome Azurol S (CAS) Assay

The CAS assay is a universal method for detecting and quantifying siderophores. It relies on a colorimetric change that occurs when a strong chelator, like a siderophore, removes iron from the CAS-iron complex.

Protocol:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Slowly mix the CAS and HDTMA solutions.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • While stirring, slowly add 10 ml of the FeCl₃ solution to the CAS/HDTMA mixture. The resulting solution should be blue.[21]

  • Assay Procedure:

    • Add a sample containing the siderophore (e.g., bacterial culture supernatant) to a microplate well.

    • Add the CAS assay solution to each well.[21]

    • Incubate at room temperature for a designated period (e.g., 20 minutes to a few hours).

    • Measure the absorbance at 630 nm. A decrease in absorbance indicates the presence of siderophores.

  • Quantification: A standard curve can be generated using a known siderophore (e.g., deferoxamine (B1203445) mesylate) to quantify the amount of siderophore in the sample.

Iron-Binding Affinity Measurement

Determining the iron-binding affinity is crucial for comparing the efficacy of different siderophores.

Protocol: Competitive Ligand Exchange

  • A solution containing a known concentration of the ferric-pseudobactin complex is prepared.

  • A competing chelator with a known and well-characterized affinity for iron (e.g., EDTA) is added in increasing concentrations.

  • The mixture is allowed to reach equilibrium.

  • Spectrophotometry is used to measure the concentration of the ferric-pseudobactin complex and the ferric-competing chelator complex.

  • The stability constant (Kf) of the ferric-pseudobactin complex can then be calculated based on the known stability constant of the competing chelator and the equilibrium concentrations of all species.

Receptor-Binding Assays

These assays are designed to determine the specificity of outer membrane receptors for different ferric-pseudobactin complexes.

Protocol: In Vitro Binding with Isolated Outer Membranes

  • Isolation of Outer Membranes: Bacterial strains of interest are grown under iron-limiting conditions to induce the expression of siderophore receptors. Outer membranes are then isolated using standard cell fractionation techniques (e.g., sonication followed by ultracentrifugation).

  • Preparation of Labeled Ferric-Siderophores: The this compound of interest is complexed with a labeled form of iron (e.g., ⁵⁵Fe).

  • Binding Assay: The isolated outer membranes are incubated with the labeled ferric-pseudobactin.

  • Separation and Detection: The membranes are separated from the unbound ligand (e.g., by filtration or centrifugation), and the amount of bound radioactivity is measured.

  • Competition Assay: To determine specificity, the binding assay is repeated in the presence of an excess of unlabeled homologous or heterologous ferric-siderophores. A decrease in the binding of the labeled ligand indicates competition for the same receptor.

Plant Growth Promotion Assays

These assays evaluate the ability of this compound-producing bacteria to enhance plant growth, often in the presence of a plant pathogen.

Protocol: Greenhouse Pot Experiment

  • Soil Preparation: A suitable soil mix is sterilized to eliminate confounding effects from native microorganisms.

  • Inoculation:

    • The soil is inoculated with the plant pathogen of interest.

    • Seeds are surface-sterilized and then treated with a suspension of the this compound-producing bacterial strain. Control seeds are treated with a sterile medium.

  • Planting and Growth: The treated seeds are planted in the prepared soil and grown under controlled greenhouse conditions.

  • Data Collection: After a set period, various plant growth parameters are measured, including germination rate, shoot and root length, and fresh and dry biomass. Disease symptoms are also scored.

  • Analysis: The growth and health of plants treated with the this compound-producing strain are compared to the control groups to determine the extent of plant growth promotion and disease suppression.

experimental_workflow cluster_workflow Experimental Workflow: Comparing Iron Chelation Efficacy Start Start: Different This compound Samples CAS_Assay CAS Assay for Siderophore Quantification Start->CAS_Assay Iron_Binding Competitive Ligand Exchange Assay Start->Iron_Binding Data_Analysis1 Determine Siderophore Concentration CAS_Assay->Data_Analysis1 Data_Analysis1->Iron_Binding Data_Analysis2 Calculate Iron Affinity Constant (Kf) Iron_Binding->Data_Analysis2 Comparison Compare Kf Values of Different Pseudobactins Data_Analysis2->Comparison Conclusion Conclusion: Relative Iron Chelation Efficacy Comparison->Conclusion

A generalized workflow for comparing the iron chelation efficacy of different pseudobactins.

Conclusion and Future Directions

The evolutionary relationship between different this compound types is a story of molecular innovation driven by the competition for iron. The non-ribosomal peptide synthetase (NRPS) machinery provides a flexible platform for the generation of structural diversity, leading to a wide array of pseudobactins with distinct iron-binding affinities and receptor specificities. This intricate interplay between structure, function, and evolution has profound implications for microbial ecology and offers exciting opportunities for biotechnology.

For drug development professionals, understanding the structure-activity relationships of these potent natural chelators could inspire the design of novel therapeutics for iron overload disorders or antimicrobial agents that target bacterial iron acquisition. For researchers in agriculture, harnessing the diversity of pseudobactins could lead to the development of more effective and specific biocontrol agents to enhance crop productivity sustainably. Further exploration of the vast, untapped diversity of pseudobactins in nature, guided by genomic and phylogenetic approaches, promises to uncover new molecules with valuable applications.

References

Pseudobactin's Critical Role in Pseudomonas aeruginosa Virulence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the virulence of wild-type Pseudomonas aeruginosa and its pseudobactin-deficient mutants, supported by experimental data. This compound, a fluorescent siderophore also known as pyoverdine, is a key virulence factor for this opportunistic pathogen. Its primary role is to scavenge iron from the host environment, a crucial element for bacterial survival and proliferation. Beyond iron acquisition, this compound also functions as a signaling molecule, regulating the expression of other virulence factors. This guide summarizes key findings, presents detailed experimental protocols, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of this compound's contribution to P. aeruginosa pathogenesis.

Data Presentation: Wild-Type vs. This compound-Deficient P. aeruginosa

The virulence of P. aeruginosa is significantly attenuated in the absence of this compound production. This has been demonstrated in various in vivo models, most notably in murine models of acute pneumonia. The following table summarizes quantitative data from studies comparing wild-type P. aeruginosa (strain PA14) with an isogenic mutant incapable of producing this compound (pvdF mutant).

Virulence ParameterWild-Type P. aeruginosa PA14This compound-Deficient Mutant (pvdF)Key Findings
Survival Rate (Murine Pneumonia Model) Significantly lower survivalMarkedly improved survivalMice infected with the this compound-deficient mutant demonstrated a significant survival advantage compared to those infected with the wild-type strain.[1]
Weight Loss (Murine Pneumonia Model) Greater weight loss post-infectionLess significant weight lossInfection with the wild-type strain led to more severe morbidity, as indicated by a greater reduction in body weight.[1]
Clinical Score (Murine Pneumonia Model) Higher clinical scores (indicating greater disease severity)Lower clinical scoresThe this compound-deficient mutant induced a less severe clinical presentation of pneumonia in the murine model.[1]
Pyoverdine Levels in Lung Homogenates Detectable fluorescence characteristic of pyoverdineNo detectable pyoverdine fluorescenceThis confirms the inability of the mutant to produce pyoverdine in vivo, directly linking its attenuated virulence to the absence of this siderophore.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the role of this compound in P. aeruginosa virulence.

Murine Acute Pneumonia Model

This model is used to evaluate the virulence of P. aeruginosa strains in a mammalian host.

1. Animal and Bacterial Preparation:

  • Animals: Specific pathogen-free (SPF) six-week-old female BALB/c mice are commonly used. They should be acclimatized for 3-5 days before the experiment.[2]

  • Bacterial Culture: Streak the P. aeruginosa strain (e.g., PA14 wild-type or a pvdF mutant) from a -80°C stock onto a Luria-Bertani (LB) agar (B569324) plate and incubate overnight at 37°C. Inoculate a single colony into LB broth and grow overnight at 37°C with shaking. Sub-culture the bacteria in fresh LB broth and grow to mid-logarithmic phase (OD600 of ~1.0).[2]

2. Inoculum Preparation and Inoculation:

  • Pellet the bacterial cells by centrifugation and wash with sterile phosphate-buffered saline (PBS).

  • Resuspend the bacteria in PBS to the desired concentration (e.g., 2.5 x 105 CFU in 50 µL for intranasal inoculation).[1]

  • Anesthetize the mice (e.g., with an intraperitoneal injection of ketamine and xylazine).

  • Inoculate the bacterial suspension intranasally.[1][2] A non-invasive method involves gently instilling the bacterial suspension into the nostrils of the anesthetized mouse.[2]

3. Post-Infection Monitoring and Analysis:

  • Survival: Monitor the mice at regular intervals for a set period (e.g., 72 hours) and record survival.

  • Clinical Score and Weight Loss: Assess the clinical condition of the mice daily using a scoring system that may include factors like posture, activity, and grooming. Record the body weight of each mouse daily.[1]

  • Bacterial Load in Lungs: At specific time points post-infection, euthanize a subset of mice. Aseptically remove the lungs, homogenize the tissue in sterile PBS, and perform serial dilutions for plating on appropriate agar (e.g., LB agar) to determine the number of colony-forming units (CFU) per gram of lung tissue.[3][4]

Galleria mellonella (Wax Moth) Larvae Model

This invertebrate model offers a high-throughput and ethically less complex alternative for assessing bacterial virulence.

1. Bacterial Inoculum Preparation:

  • Grow P. aeruginosa strains in LB broth overnight at 37°C with shaking.

  • Pellet the bacteria by centrifugation, wash with PBS, and resuspend in PBS to a desired optical density (e.g., OD600 of 0.2, which corresponds to approximately 5 x 107 CFU/mL).

  • Perform serial dilutions in PBS to obtain the desired inoculum concentrations for injection.[5]

2. Larvae Injection:

  • Use final instar G. mellonella larvae of a consistent weight range.

  • Inject a small volume (e.g., 10 µL) of the bacterial suspension into the hemocoel through one of the last prolegs using a micro-syringe.[6]

3. Post-Injection Monitoring:

  • Incubate the larvae at 37°C.

  • Monitor survival at regular intervals over 24-48 hours. Larvae are considered dead when they do not respond to touch.

  • The 50% lethal dose (LD50) or the time to 50% mortality (LT50) can be calculated to quantify virulence.[5][6]

Signaling Pathways and Experimental Workflows

The role of this compound extends beyond simple iron acquisition; it also acts as a signaling molecule to regulate the expression of other virulence factors.[7][8][9]

This compound-Mediated Virulence Regulation

The binding of ferri-pseudobactin (iron-bound this compound) to its outer membrane receptor, FpvA, initiates a signaling cascade that controls the expression of virulence genes.

Pseudobactin_Signaling cluster_extracellular Extracellular Space cluster_membrane Outer & Inner Membrane cluster_cytoplasm Cytoplasm Ferri-Pseudobactin Ferri-Pseudobactin FpvA FpvA Receptor Ferri-Pseudobactin->FpvA Binds to FpvR FpvR (Anti-Sigma Factor) FpvA->FpvR Activates PvdS PvdS (Sigma Factor) FpvR->PvdS Releases inhibition of Virulence_Genes Virulence Gene Expression (e.g., exotoxin A, prpL protease) PvdS->Virulence_Genes Promotes transcription of

Caption: this compound signaling pathway in P. aeruginosa.

Experimental Workflow for Virulence Comparison

The following diagram illustrates a typical workflow for comparing the virulence of wild-type and this compound-deficient P. aeruginosa.

Virulence_Workflow cluster_prep Preparation cluster_infection Infection Models cluster_analysis Data Analysis WT_Culture Wild-Type P. aeruginosa Culture Murine_Model Murine Pneumonia Model WT_Culture->Murine_Model Galleria_Model G. mellonella Model WT_Culture->Galleria_Model Mutant_Culture This compound Mutant Culture Mutant_Culture->Murine_Model Mutant_Culture->Galleria_Model Survival Survival Analysis Murine_Model->Survival Bacterial_Load Bacterial Load Quantification Murine_Model->Bacterial_Load Clinical_Score Clinical Score Assessment Murine_Model->Clinical_Score Galleria_Model->Survival

References

Comparative Transcriptomics of Pseudobactin-Producing Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate regulatory networks governing the production of pseudobactin, a high-affinity siderophore with significant implications in microbial competition and pathogenesis, is paramount. This guide provides an objective comparison of the transcriptomic landscapes of this compound-producing Pseudomonas strains under varying iron conditions, supported by experimental data and detailed methodologies.

Iron scarcity is a potent environmental cue that triggers a cascade of gene expression changes in this compound-producing bacteria, leading to the synthesis and secretion of this iron-chelating molecule. Comparative transcriptomic studies, particularly those employing RNA sequencing (RNA-seq), offer a global view of the genetic reprogramming that occurs in response to iron limitation, providing insights into potential targets for therapeutic intervention or biotechnological applications.

Quantitative Data Summary

The following table summarizes key differentially expressed genes in Pseudomonas fluorescens Pf-5 under iron-limited conditions compared to iron-replete conditions. The upregulation of genes involved in the biosynthesis of the siderophore pyoverdine, a functionally analogous siderophore to this compound, is a hallmark of the iron starvation response.[1][2][3]

Gene LocusGene NameFunctionFold Change (Iron-Limited vs. Iron-Replete)
PFL_4190pvdSECF sigma factor, transcriptional regulator of pyoverdine biosynthesis> 10
PFL_4189pvdJPyoverdine biosynthesis protein> 10
PFL_4181pvdEABC transporter, ATP-binding protein> 10
PFL_4180fpvAFerripyoverdine receptor> 10
PFL_2455pvdLNon-ribosomal peptide synthetase> 5
PFL_4191pvdAL-ornithine N5-oxygenase> 5
PFL_4188pvdIPyoverdine biosynthesis protein> 5
PFL_4182pvdDMyristoyl-CoA N-acyltransferase> 5

Note: The data presented is a representative summary based on microarray analysis of Pseudomonas fluorescens Pf-5 and is indicative of the typical transcriptomic response to iron limitation in this compound/pyoverdine-producing strains.[1][2][3]

Experimental Protocols

A robust comparative transcriptomics study is underpinned by meticulous experimental design and execution. The following is a representative protocol for an RNA-seq-based comparison of this compound-producing strains under iron-limited and iron-replete conditions.

Bacterial Culture and Iron-Limitation Induction
  • Strain Selection: Choose the desired this compound-producing Pseudomonas strains for comparison.

  • Pre-culture Preparation: Inoculate a single colony of each strain into a nutrient-rich broth (e.g., King's B medium) and incubate overnight with shaking at the optimal growth temperature (e.g., 28-30°C).

  • Experimental Cultures:

    • Iron-Replete Medium: Prepare a minimal medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., 0.2% citrate) and a source of iron (e.g., 100 µM FeCl₃).

    • Iron-Limited Medium: Prepare the same minimal medium without the addition of an iron source. To further chelate any trace iron, a non-metabolizable iron chelator like 2,2'-dipyridyl can be added.

  • Inoculation and Growth: Inoculate the iron-replete and iron-limited media with the overnight pre-cultures to a starting optical density (OD₆₀₀) of approximately 0.05.

  • Incubation: Grow the cultures with shaking at the optimal temperature until they reach the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).

RNA Extraction and Library Preparation
  • Cell Harvesting: Harvest bacterial cells from the cultures by centrifugation at 4°C.

  • RNA Stabilization: Immediately stabilize the RNA by resuspending the cell pellet in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) or by flash-freezing in liquid nitrogen.

  • Total RNA Extraction: Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN score > 8).

  • Ribosomal RNA (rRNA) Depletion: Remove ribosomal RNA from the total RNA samples using a rRNA depletion kit (e.g., Ribo-Zero rRNA Removal Kit for Bacteria).

  • cDNA Library Construction: Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) according to the manufacturer's protocol. This involves RNA fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, ligation of sequencing adapters, and PCR amplification.

  • Library Quality Control: Validate the size and concentration of the final libraries using a bioanalyzer and qPCR.

High-Throughput Sequencing and Data Analysis
  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 10-20 million reads for bacterial transcriptomics).

  • Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Mapping: Align the high-quality reads to the reference genome of the respective Pseudomonas strain using a splice-aware aligner such as STAR or HISAT2.

  • Gene Expression Quantification: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Perform differential expression analysis between the iron-limited and iron-replete conditions using statistical packages like DESeq2 or edgeR in R. This will identify genes that are significantly up- or downregulated in response to iron starvation.

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and pathways that are significantly affected.

Visualizations

Signaling Pathway of this compound Biosynthesis Regulation

The regulation of this compound biosynthesis is tightly controlled by the availability of iron. The following diagram illustrates the key regulatory components involved in this process.

Pseudobactin_Regulation cluster_conditions Cellular Iron Status cluster_regulation Regulatory Proteins cluster_genes Target Genes High_Iron High Iron Fur Fur (Ferric Uptake Regulator) High_Iron->Fur Binds Low_Iron Low Iron Low_Iron->Fur Inactive pvdS_gene pvdS/psbS gene Fur->pvdS_gene Represses Transcription PvdS PvdS/PsbS (ECF Sigma Factor) psb_genes This compound Biosynthesis Genes (psb) PvdS->psb_genes Activates Transcription pvdS_gene->PvdS Translates to

Caption: Iron-dependent regulation of this compound biosynthesis.

Experimental Workflow for Comparative Transcriptomics

The following diagram outlines the typical workflow for a comparative transcriptomics study using RNA-seq.

RNASeq_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Culture Bacterial Culture (Iron-replete vs. Iron-limited) RNA_Extraction Total RNA Extraction Culture->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep rRNA Depletion & cDNA Library Preparation QC1->Library_Prep QC2 Library Quality Control (Bioanalyzer, qPCR) Library_Prep->QC2 Sequencing High-Throughput Sequencing (e.g., Illumina) QC2->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads Read_QC Read Quality Control (e.g., FastQC) Raw_Reads->Read_QC Mapping Read Alignment to Reference Genome Read_QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Functional Enrichment Analysis (GO, KEGG) DEA->Functional_Analysis

Caption: A typical RNA-seq workflow for comparative transcriptomics.

References

Functional Redundancy of Siderophores: A Comparative Analysis with Pseudobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the microbial world, the acquisition of iron is a critical determinant of survival and virulence. Microorganisms have evolved sophisticated strategies to scavenge this essential nutrient from their environment, primarily through the secretion of high-affinity iron chelators known as siderophores. Pseudomonas species, renowned for their metabolic versatility and adaptability, often produce a variety of siderophores, raising questions about their functional redundancy. This guide provides an objective comparison of the performance of pseudobactin (a class of pyoverdines), a primary siderophore of fluorescent Pseudomonas, with other key alternatives, supported by experimental data and detailed methodologies.

Comparative Performance of Siderophores

The efficacy of a siderophore is determined by several factors, including its affinity for iron (III), the efficiency of its transport into the cell, and the regulation of its production. Below is a summary of quantitative data comparing this compound (pyoverdine) with other well-characterized siderophores.

SiderophoreProducing Organism (Example)Siderophore ClassIron (III) Affinity (Formation Constant, Kf)pFe Value*Key Characteristics
This compound (Pyoverdine) Pseudomonas fluorescens, Pseudomonas aeruginosaMixed-type (hydroxamate and catechol-like)~10³² M⁻¹[1]Not consistently reported for native formsHigh-affinity primary siderophore, fluorescent, contributes significantly to virulence.[2]
Pyochelin Pseudomonas aeruginosaThiazoline-based~2 x 10⁵ M⁻¹ (in ethanol)16.0[3]Lower-affinity secondary siderophore, produced when iron is less limited.[2]
Enterobactin (B1671361) Escherichia coli, Salmonella entericaCatecholate~10⁵² M⁻¹[4]34.3[4]One of the highest known affinities for iron, often utilized by other bacteria (xenosiderophore).[4]

*pFe is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total iron and 1 µM total ligand, providing a biologically relevant measure of iron sequestering power. A higher pFe value indicates a stronger affinity for iron under physiological conditions.

Experimental Protocols

To standardize the comparison of siderophore efficacy, several key experiments are routinely employed.

Chrome Azurol S (CAS) Assay for Siderophore Quantification

This universal colorimetric assay is used to detect and quantify siderophore production based on the principle of iron competition.

Principle: The CAS assay solution is a blue complex of Chrome Azurol S dye, Fe³⁺, and a detergent (HDTMA). Siderophores, with their high affinity for iron, will remove the iron from the dye complex, resulting in a color change from blue to orange/yellow, which can be quantified spectrophotometrically.

Detailed Protocol:

  • Preparation of CAS Assay Solution:

    • Solution 1 (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • Solution 2 (Iron Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Solution 3 (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Slowly add Solution 1 to Solution 3 while stirring. Then, slowly add Solution 2 to the mixture. The final solution will be dark blue. Autoclave and store in a dark bottle at 4°C.

  • Quantitative Liquid Assay:

    • Grow bacterial strains in an iron-limited liquid medium to induce siderophore production.

    • Centrifuge the culture to obtain the cell-free supernatant.

    • In a 1 cm cuvette or a microplate well, mix 0.5 ml of the bacterial supernatant with 0.5 ml of the CAS assay solution.

    • Use sterile, uninoculated growth medium as a reference.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.

  • Calculation of Siderophore Units:

    • The percentage of siderophore units can be calculated using the formula: % Siderophore Units = [(Ar - As) / Ar] * 100

Bacterial Growth Promotion (Cross-Feeding) Assay

This bioassay assesses the ability of a siderophore to promote the growth of a bacterial strain that cannot produce its own siderophores.

Principle: A siderophore-deficient mutant strain is grown in an iron-limited medium. Its growth will depend on the availability of an external source of iron, which can be supplied by a purified siderophore or by a siderophore-producing strain.

Detailed Protocol:

  • Preparation of Indicator Strain:

    • Use a mutant strain of a bacterium (e.g., Pseudomonas aeruginosa) that is unable to synthesize the siderophore being tested (e.g., a pvdA mutant for pyoverdine).

    • Grow the indicator strain overnight in an iron-rich medium (e.g., Luria-Bertani broth).

  • Assay Plate Preparation:

    • Prepare an iron-limited agar (B569324) medium (e.g., M9 minimal medium with a chelator like 2,2'-bipyridyl).

    • Seed the molten agar with the indicator strain at a final concentration of approximately 10⁵ CFU/ml.

    • Pour the seeded agar into petri dishes and allow it to solidify.

  • Application of Siderophores:

    • Method A (Purified Siderophores): Aseptically place sterile filter paper discs onto the agar surface. Apply a known concentration of the purified siderophores (e.g., this compound, pyochelin) to the discs.

    • Method B (Cross-Feeding): Spot a small volume (e.g., 5 µl) of an overnight culture of the siderophore-producing wild-type strain onto the center of the plate.

  • Incubation and Observation:

    • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours.

    • Observe for a halo of growth of the indicator strain around the filter disc or the producer strain spot. The diameter of the halo is proportional to the growth-promoting activity of the siderophore.[5]

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex biological pathways and experimental processes involved in siderophore function.

Siderophore Biosynthesis and Uptake Pathways

The following diagrams illustrate the biosynthesis and uptake mechanisms for this compound (pyoverdine) and pyochelin in Pseudomonas aeruginosa.

G cluster_this compound This compound (Pyoverdine) Pathway cluster_pyochelin Pyochelin Pathway pvd_genes pvd genes NRPS_Pvd Non-Ribosomal Peptide Synthetases pvd_genes->NRPS_Pvd Pseudobactin_precursor This compound Precursor NRPS_Pvd->Pseudobactin_precursor synthesizes Extracellular_Pvd Extracellular This compound-Fe³⁺ Pseudobactin_precursor->Extracellular_Pvd secreted & binds Fe³⁺ FpvA_receptor FpvA Receptor (Outer Membrane) Extracellular_Pvd->FpvA_receptor binds Periplasmic_Pvd Periplasmic This compound-Fe³⁺ FpvA_receptor->Periplasmic_Pvd transports Inner_Membrane_Transporter_Pvd Inner Membrane Transporter Periplasmic_Pvd->Inner_Membrane_Transporter_Pvd Cytoplasm_Fe Fe²⁺ (Cytoplasm) Inner_Membrane_Transporter_Pvd->Cytoplasm_Fe releases Fe²⁺ Fur_Pvd Fur Regulator PvdS PvdS (Sigma Factor) Fur_Pvd->PvdS activates PvdS->pvd_genes activates transcription Iron_low_Pvd Low Iron Iron_low_Pvd->Fur_Pvd relieves repression pch_genes pch genes Pch_synthetases Pyochelin Synthetases pch_genes->Pch_synthetases Pyochelin_precursor Pyochelin Pch_synthetases->Pyochelin_precursor synthesizes Extracellular_Pch Extracellular Pyochelin-Fe³⁺ Pyochelin_precursor->Extracellular_Pch secreted & binds Fe³⁺ FptA_receptor FptA Receptor (Outer Membrane) Extracellular_Pch->FptA_receptor binds Periplasmic_Pch Periplasmic Pyochelin-Fe³⁺ FptA_receptor->Periplasmic_Pch transports Inner_Membrane_Transporter_Pch FptX (Inner Membrane) Periplasmic_Pch->Inner_Membrane_Transporter_Pch Cytoplasm_Fe2 Fe²⁺ (Cytoplasm) Inner_Membrane_Transporter_Pch->Cytoplasm_Fe2 releases Fe²⁺ Fur_Pch Fur Regulator PchR PchR (Regulator) Fur_Pch->PchR activates PchR->pch_genes activates transcription Iron_low_Pch Low Iron Iron_low_Pch->Fur_Pch relieves repression

Caption: Biosynthesis and uptake pathways of this compound and pyochelin.

Experimental Workflow for Siderophore Comparison

The logical flow of experiments to compare the functional redundancy of different siderophores is outlined below.

G start Start: Isolate or obtain siderophore-producing strains cas_assay Quantify siderophore production (CAS Assay) start->cas_assay growth_assay Assess growth promotion (Cross-feeding Assay) start->growth_assay competition_assay Competitive fitness assay (Co-culture experiments) start->competition_assay data_analysis Data Analysis and Comparison cas_assay->data_analysis growth_assay->data_analysis competition_assay->data_analysis conclusion Conclusion on Functional Redundancy data_analysis->conclusion

Caption: Experimental workflow for comparing siderophore function.

Functional Redundancy and Therapeutic Implications

The presence of multiple siderophore systems in organisms like Pseudomonas aeruginosa suggests a degree of functional redundancy, providing a survival advantage in diverse and competitive environments.[2] While this compound (pyoverdine) is the high-affinity, primary siderophore, pyochelin acts as a lower-affinity system that is metabolically less expensive to produce.[2] This allows the bacterium to tailor its iron acquisition strategy to the level of iron availability.

The ability of Pseudomonas to also utilize xenosiderophores, such as enterobactin produced by other bacteria, further highlights the robustness of its iron uptake mechanisms. This "siderophore piracy" allows it to thrive even when its own siderophore production is impaired.

For drug development professionals, understanding this functional redundancy is crucial. Targeting a single siderophore biosynthesis or uptake pathway may not be sufficient to inhibit bacterial growth, as the organism can potentially compensate by upregulating an alternative system. Therefore, a more effective antimicrobial strategy might involve:

  • Broad-spectrum inhibitors: Developing molecules that can block the function of multiple siderophore classes.

  • "Trojan Horse" approach: Conjugating antibiotics to siderophores that are readily taken up by the target bacteria, thereby using the iron transport system to deliver the drug into the cell.

  • Targeting regulatory elements: Disrupting the key regulators, such as Fur or PvdS, that control the expression of multiple iron acquisition genes.

References

A Comparative Guide to the Structure of Pseudobactin from Diverse Pseudomonas Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural comparison of pseudobactins, also known as pyoverdines, a class of fluorescent siderophores produced by various Pseudomonas species. These molecules play a crucial role in iron acquisition, virulence, and biofilm formation, making them a subject of intense research for novel therapeutic and biotechnological applications. This document summarizes key structural data, details the experimental protocols for their characterization, and visualizes their fundamental structure and analytical workflow.

Structural Overview of Pseudobactins

Pseudobactins are complex chromopeptides characterized by three main structural components:

  • A Dihydroxyquinoline Chromophore: This core moiety is responsible for the characteristic yellow-green fluorescence of these siderophores and participates in iron chelation.

  • A Peptide Chain: Attached to the chromophore, this variable peptide backbone consists of 6 to 14 amino acids, often including non-proteinogenic and D-isomeric forms. The diversity in the peptide sequence is a key determinant of the specificity of recognition and uptake by the producing bacterium.

  • An Acyl Side Chain: Linked to the chromophore's amino group, this is typically a dicarboxylic acid or its amide derivative, such as succinate (B1194679), malate, or glutamate.

The significant structural diversity, particularly in the peptide chain, across different Pseudomonas species and even strains, is a result of their synthesis by non-ribosomal peptide synthetases (NRPSs). This variability is thought to provide a competitive advantage in iron-scarce environments.[1][2][3]

Comparative Structural Data of Pseudobactins

The following table summarizes the structural characteristics of pseudobactins isolated from various Pseudomonas species. The data highlights the variability in the peptide backbone and the corresponding molecular weights.

Pseudomonas Species/StrainPeptide Chain Amino Acid SequenceMolecular Weight (Da)Reference
Pseudomonas aeruginosa PAO1Ser-Arg-Ser-Fo-OH-Orn-(Lys-Fo-OH-Orn-Thr-Thr)~1335[4]
Pseudomonas putida W15Oct28L-Asp-L-Ala-D-AOHOrn-L-Thr-Gly-c[L-Thr(O-)-L-Hse-D-Hya-L-Ser-L-Orn-L-Hse-L-Ser-O-]1624.64[5]
Pseudomonas fluorescens RA12Ala-Lys-Gly-Gly-Ala-OHAsp-Gly-Ser-Ala-Ala-Ala-Ala-cOHOrnNot specified[6]
Pseudomonas fluorescens 1.3D-Ala, L-OHAsp, L-Dab, 3 Gly, d-Glu, D-Lys, L-OHOrn, L-Ser1285[7]
Pseudomonas syringae 1448aCyclic: (m/z = 1123), Linear: (m/z = 1141)1123, 1141[8]
Pseudomonas fulva NBRC 16639Glu-D-Tyr-Dab, Asp-Ser-Ser, D-Orn-Lys-Lys-Xaa3~1220[1]

Note: The exact molecular weight can vary depending on the acyl side chain.

Experimental Protocols

The characterization of pseudobactin structures involves a multi-step process encompassing production, purification, and detailed structural elucidation.

Siderophore Production and Purification

a. Culture Conditions for Siderophore Production:

  • Medium: Iron-deficient media, such as succinate medium or King's B medium, are used to induce siderophore production.

  • Inoculation and Growth: A starter culture of the desired Pseudomonas strain is used to inoculate the production medium. The culture is incubated at an optimal temperature (typically 25-30°C) with shaking for 24-72 hours.

  • Harvesting: The bacterial cells are removed by centrifugation to obtain a cell-free supernatant containing the secreted siderophores.

b. Purification by Solid-Phase Extraction (SPE) and HPLC:

  • Solid-Phase Extraction (SPE): This technique is used for the initial cleanup and concentration of siderophores from the culture supernatant.[9][10][11][12]

    • Column Conditioning: An SPE cartridge (e.g., C18) is conditioned sequentially with methanol (B129727) and then equilibrated with water.[10]

    • Sample Loading: The acidified cell-free supernatant is loaded onto the conditioned SPE cartridge.

    • Washing: The cartridge is washed with water or a low-concentration organic solvent to remove salts and other polar impurities.

    • Elution: The bound pseudobactins are eluted with a higher concentration of organic solvent, such as methanol or acetonitrile (B52724).

  • High-Performance Liquid Chromatography (HPLC): The partially purified extract from SPE is further purified by reversed-phase HPLC (RP-HPLC).

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is employed to separate the different this compound isoforms.

    • Detection: The eluate is monitored by UV-Vis spectrophotometry at the characteristic absorbance wavelength of the pyoverdine chromophore (around 400 nm).

    • Fraction Collection: Fractions corresponding to the absorbance peaks are collected for further analysis.

Structural Elucidation

a. Mass Spectrometry (MS):

  • Techniques: Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used ionization methods.[8]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Precursor ions are selected and fragmented to generate characteristic product ions. The fragmentation pattern provides information about the amino acid sequence of the peptide chain.[6][13][14] The analysis of B and Y'' ions is particularly useful for sequencing.[15]

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: NMR is a powerful technique for the complete structural elucidation of novel pseudobactins, including the determination of stereochemistry.[16]

  • Sample Preparation: Purified this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • 1D NMR:

    • ¹H NMR: Provides information on the number and types of protons in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, aiding in the identification of amino acid residues.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for sequencing the peptide chain and linking it to the chromophore.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which helps in determining the three-dimensional structure.[17]

Visualizations

Pseudobactin_Structure cluster_Chromophore Dihydroxyquinoline Chromophore cluster_Peptide Variable Peptide Chain cluster_SideChain Acyl Side Chain Chromophore Conserved Core (Fluorescence) Peptide 6-14 Amino Acids (D- and non-proteinogenic AAs) Species/Strain Specific Chromophore->Peptide Amide Bond SideChain e.g., Succinate, Malate, Glutamate SideChain->Chromophore Amide Bond

Caption: Generalized structure of a this compound molecule.

Experimental_Workflow cluster_Analysis Structural Analysis Culture Pseudomonas Culture (Iron-deficient medium) Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Cleanup & Concentration HPLC Reversed-Phase HPLC SPE->HPLC Purification Purified_PVD Purified this compound HPLC->Purified_PVD MS Mass Spectrometry (HRMS, MS/MS) Purified_PVD->MS NMR NMR Spectroscopy (1D and 2D) Purified_PVD->NMR Structure Structure Elucidation MS->Structure NMR->Structure

Caption: Experimental workflow for this compound characterization.

References

Validating the Iron Transport Mechanism of Ferric-Pseudobactin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron is a critical nutrient for bacterial survival and pathogenesis. Microorganisms have evolved sophisticated mechanisms to acquire iron from their environment, often involving the secretion of high-affinity iron chelators called siderophores. Ferric-pseudobactin, a type of pyoverdine siderophore produced by fluorescent Pseudomonas species, plays a crucial role in this process. This guide provides an objective comparison of the ferric-pseudobactin iron transport mechanism with other well-characterized siderophore-mediated pathways, supported by experimental data and detailed protocols to aid in research and drug development.

Comparative Analysis of Siderophore-Mediated Iron Transport

The efficiency of iron acquisition is a key factor in bacterial fitness and virulence. The following table summarizes key quantitative parameters for ferric-pseudobactin and two other widely studied siderophores, enterobactin (B1671361) and pyoverdine. It is important to note that these values are compiled from different studies and experimental conditions may vary.

ParameterFerric-Pseudobactin (358)Ferric-EnterobactinFerric-Pyoverdine
Producing Organism (Example) Pseudomonas putida WCS358Escherichia coli, Salmonella entericaPseudomonas aeruginosa
Iron-Binding Moiety Hydroxamate and CatecholCatecholateHydroxamate and Catechol
Formation Constant (Kf) for Fe(III) ~1025 M-11052 M-1[1]~1032 M-1[1][2]
pFe Not consistently reported34.3[1][2]Not consistently reported for native forms
Transport Kinetics (in P. putida WCS358)
Km0.23 µM[3]Not reported in P. putidaNot reported in P. putida
Vmax0.14 nmol/mg dry weight/min[3]Not reported in P. putidaNot reported in P. putida
Transport Kinetics (in P. aeruginosa)
Uptake RateNot applicableLow efficiency1.27 to 3.57 pmol Fe/min/109 cells[4]

Iron Transport Mechanisms: A Visual Comparison

The transport of ferric-siderophore complexes across the outer membrane of Gram-negative bacteria is an energy-dependent process mediated by specific outer membrane receptors and the TonB-ExbB-ExbD complex.

Ferric_Pseudobactin_Transport cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Ferric-Pseudobactin Ferric-Pseudobactin PupA PupA Receptor Ferric-Pseudobactin->PupA Binding PBP Periplasmic Binding Protein PupA->PBP Transport TonB TonB-ExbB-ExbD Complex TonB->PupA Energy Transduction ABC ABC Transporter PBP->ABC Shuttling Fe Fe³⁺ ABC->Fe Pseudobactin Apo-Pseudobactin ABC->this compound Release Iron Release (Reduction/Hydrolysis) Fe->Release

Ferric-Pseudobactin Transport Pathway

The diagram above illustrates the TonB-dependent transport of ferric-pseudobactin across the outer membrane, followed by shuttling across the periplasm and subsequent transport into the cytoplasm via an ABC transporter, where iron is released.

Alternative Iron Transport Mechanisms

Bacteria often possess multiple iron uptake systems, allowing them to utilize a variety of siderophores, including those produced by other microorganisms (a phenomenon known as siderophore piracy).

Enterobactin-Mediated Iron Uptake

Enterobactin, produced by E. coli, has an exceptionally high affinity for iron.[1][2] Its transport is also TonB-dependent, involving the outer membrane receptor FepA.

Enterobactin_Transport cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Ferric-Enterobactin Ferric-Enterobactin FepA FepA Receptor Ferric-Enterobactin->FepA Binding FepB FepB (PBP) FepA->FepB Transport TonB TonB-ExbB-ExbD Complex TonB->FepA Energy Transduction FepCDG FepC/D/G (ABC Transporter) FepB->FepCDG Shuttling Fe Fe³⁺ FepCDG->Fe Enterobactin Hydrolyzed Enterobactin FepCDG->Enterobactin Hydrolysis by Fes Fes Fes (Esterase) Fe->Fes

Enterobactin Transport Pathway
Reductive Iron Uptake

Some bacteria can acquire iron through a siderophore-independent mechanism that involves the reduction of Fe(III) to Fe(II) at the cell surface, followed by transport of the more soluble ferrous iron.

Reductive_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_cytoplasm Cytoplasm Fe3 Fe³⁺ Reductase Ferric Reductase Fe3->Reductase Reduction Fe2_transporter Fe²⁺ Transporter Reductase->Fe2_transporter Transport Fe2 Fe²⁺ Fe2_transporter->Fe2

Reductive Iron Uptake Pathway

Experimental Protocols

Validating and quantifying siderophore-mediated iron transport is crucial for understanding bacterial iron acquisition. The following protocols provide a framework for key experiments.

Protocol 1: 55Fe-Pseudobactin Uptake Assay

This assay directly measures the rate of iron uptake mediated by this compound using a radioactive isotope.

Materials:

  • Pseudomonas strain of interest (e.g., P. putida WCS358)

  • Iron-deficient minimal medium (e.g., succinate (B1194679) medium)

  • Purified this compound

  • 55FeCl3 solution

  • Uptake buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Wash buffer (e.g., 0.1 M sodium citrate, pH 6.5)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Membrane filtration apparatus (0.45 µm pore size filters)

Procedure:

  • Preparation of 55Fe-Pseudobactin:

    • Mix an excess of purified this compound with 55FeCl3 in a suitable buffer.

    • Incubate at room temperature for at least 1 hour to allow complex formation.

    • (Optional) Remove unbound 55Fe using a size-exclusion column.

    • Determine the specific activity of the 55Fe-pseudobactin solution.

  • Bacterial Cell Preparation:

    • Grow the Pseudomonas strain in an iron-rich medium overnight.

    • Inoculate the cells into an iron-deficient minimal medium to induce the expression of siderophore receptors.

    • Grow the culture to the mid-logarithmic phase (OD600 of ~0.5-0.6).

    • Harvest the cells by centrifugation and wash them twice with ice-cold uptake buffer to remove secreted siderophores.

    • Resuspend the cells in uptake buffer to a final OD600 of 1.0.

  • Uptake Assay:

    • Pre-warm the cell suspension to the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Initiate the uptake by adding the 55Fe-pseudobactin complex to the cell suspension. For kinetic analysis, use a range of concentrations.

    • At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), take aliquots of the cell suspension and immediately filter them through a 0.45 µm membrane filter.

    • Wash the filter immediately with two volumes of ice-cold wash buffer to remove non-specifically bound radioactivity.

    • Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of 55Fe taken up per unit of cells (e.g., per mg of cell dry weight or per 109 cells) at each time point.

    • Plot the uptake over time to determine the initial rate of transport.

    • For kinetic analysis, plot the initial uptake rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[4][5]

Experimental_Workflow A Prepare ⁵⁵Fe-Pseudobactin C Initiate Uptake Assay (Incubate cells with ⁵⁵Fe-Pseudobactin) A->C B Prepare Bacterial Cells (Iron-deficient conditions) B->C D Time-course Sampling C->D E Filtration and Washing D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate uptake rate, Km, Vmax) F->G

Workflow for 55Fe-Pseudobactin Uptake Assay
Protocol 2: Siderophore Cross-Feeding (Growth Promotion) Assay

This assay qualitatively or semi-quantitatively assesses the ability of a bacterial strain to utilize a specific siderophore for growth.

Materials:

  • Siderophore-deficient mutant of the test organism

  • Iron-deficient agar (B569324) medium (e.g., Chrome Azurol S (CAS) agar or a minimal medium with an iron chelator like EDDHA)

  • Purified this compound and other test siderophores

  • Sterile paper discs

Procedure:

  • Prepare an iron-deficient agar plate.

  • Create a lawn of the siderophore-deficient mutant on the agar surface.

  • Place sterile paper discs on the agar.

  • Apply a known amount of the purified siderophore solution (e.g., this compound) to a disc. Use other siderophores on separate discs for comparison. A negative control with sterile water or buffer should be included.

  • Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours.

  • Observe for a zone of growth around the discs. The diameter of the growth zone is indicative of the efficiency of siderophore utilization.

Conclusion

The validation of the ferric-pseudobactin iron transport mechanism reveals a highly specific and efficient system crucial for the survival of Pseudomonas species in iron-limited environments. While sharing the fundamental TonB-dependent mechanism with other siderophore transport systems like that for enterobactin, the specificity of the outer membrane receptors plays a key role in determining which siderophores can be utilized. The quantitative data, though variable across different studies, highlights the high-affinity nature of this transport system. The provided experimental protocols offer a robust framework for researchers to further investigate and compare these intricate iron acquisition pathways, which is essential for developing novel antimicrobial strategies that target this vital bacterial process.

References

Safety Operating Guide

Essential Guide to Pseudobactin Disposal: Ensuring Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves.[1] All handling of Pseudobactin, particularly in powdered form, should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[1]

Quantitative Data for this compound

A summary of key quantitative data for this compound is provided below for proper waste management and documentation.

PropertyValue
CAS Number 79438-64-5[2]
Molecular Formula C₄₂H₆₂N₁₂O₁₆[2]
Molecular Weight 991.02 g/mol [2]
Appearance Solid[2]
Solubility Soluble in DMSO and Methanol (B129727)
Storage Temperature -20°C (long term), 0-4°C (short term)[2]

Experimental Protocol: Inactivation and Disposal of this compound Waste

This protocol outlines a two-pronged approach to this compound waste disposal, addressing both the purified compound and contaminated materials, as well as the bacterial cultures used for its production. The primary method for purified this compound involves chemical inactivation through alkaline hydrolysis, a procedure adapted from protocols for other siderophores like apo-Enterobactin.[3] This process breaks down the molecule, reducing its biological activity.

Materials:
  • This compound waste (solid or in solution)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

  • Designated hazardous waste container, properly labeled

  • Glass beaker or flask of appropriate size

  • Autoclave bags and autoclave

Procedure for Purified this compound and Contaminated Labware:

1. Preparation and Inactivation:

  • In a designated fume hood, place the this compound waste in a suitable glass beaker or flask. If the waste is solid, dissolve it in a minimal amount of a suitable solvent like DMSO or methanol before proceeding.[3]

  • Slowly add 1 M NaOH solution to the this compound waste. A general guideline is to add a volume of NaOH solution that is at least twice the volume of the waste solution.[3]

  • Gently stir the mixture.

  • Allow the hydrolysis reaction to proceed for at least 2 hours at room temperature. This facilitates the breakdown of the ester and amide bonds within the this compound molecule.[3]

2. Neutralization:

  • After the inactivation period, check the pH of the solution using a pH strip or meter. The solution will be strongly basic.[3]

  • Slowly and with stirring, add 1 M HCl to neutralize the solution. Add the acid dropwise to control the neutralization reaction and avoid excessive heat generation or splashing.[3]

  • Continuously monitor the pH. The target pH for the final solution should be between 6.0 and 8.0.[3]

3. Disposal:

  • Once the solution is neutralized, it can be disposed of as chemical waste.[3]

  • Transfer the neutralized solution to a designated hazardous waste container that is clearly labeled "Neutralized this compound Waste" and includes the date and major constituents.[3]

  • Contaminated labware, such as pipette tips and flasks, should be soaked in a suitable disinfectant before being rinsed and disposed of according to institutional guidelines for hazardous waste.[4]

Procedure for Pseudomonas Cultures and Fermentation Broth:
  • Decontamination: Liquid cultures and fermentation broth containing Pseudomonas species should be decontaminated before disposal. This can be achieved by either:

    • Autoclaving: Place the liquid waste in a leak-proof, autoclavable container and autoclave at 121°C for at least 30-60 minutes.[4][5] After cooling, the sterilized liquid can typically be poured down the sanitary sewer, followed by flushing with plenty of water.[5]

    • Chemical Disinfection: Add a suitable disinfectant, such as a fresh 1:10 dilution of bleach, to the liquid waste and allow it to stand for at least 30 minutes.[4] The disinfected liquid can then be disposed of down the drain with copious amounts of water.

  • Solid Waste: Solid biological waste, such as contaminated agar (B569324) plates and culture swabs, should be collected in biohazard bags and decontaminated by autoclaving before being disposed of as regular solid waste.[5][6]

Spill and Decontamination:

In the event of a spill, contain the spill with absorbent material. For liquid spills, use an absorbent pad to soak up the material. For solid spills, carefully sweep the material to avoid generating dust.[1][3] Clean the affected area with a suitable laboratory detergent and water.[3] All materials used for spill cleanup should be placed in the designated hazardous waste container.[3]

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

Pseudobactin_Disposal_Workflow cluster_waste_streams Waste Streams cluster_treatment Treatment cluster_disposal Final Disposal A Purified this compound (Solid or Solution) D Dissolve in Solvent (if solid) A->D B Contaminated Labware H Soak in Disinfectant B->H C Pseudomonas Cultures (Liquid or Solid) G Autoclave (121°C, 30-60 min) or Chemical Disinfection C->G E Alkaline Hydrolysis (2 hrs with 1M NaOH) D->E F Neutralization (with 1M HCl to pH 6-8) E->F I Hazardous Chemical Waste Container F->I J Sanitary Sewer (Liquids) G->J K Regular Solid Waste (after decontamination) G->K L Hazardous Waste (Rinsed Labware) H->L

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Pseudobactin

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety when handling Pseudobactin powder or solutions.

Personal Protective Equipment (PPE) Summary

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesEssential to protect against accidental splashes of this compound solutions or contact with the powder form.
Face ShieldRecommended for procedures with a high risk of splashing or when handling larger quantities.[2]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Provides a barrier against skin contact. Disposable nitrile gloves are suitable for incidental contact.[3][4]
Double GlovingRecommended when handling concentrated solutions or for prolonged procedures to provide an extra layer of protection.[4]
Body Protection Laboratory CoatShould be fully buttoned to provide maximum coverage of personal clothing.
Chemical-Resistant ApronRecommended when there is a significant risk of splashes or spills.[5]
Full-Length Pants and Closed-Toe ShoesMandatory in any laboratory setting to protect the legs and feet from spills.[1]
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plans: A Step-by-Step Guide

A systematic workflow is critical to ensure safety and prevent contamination when working with this compound.

Experimental Workflow for Handling this compound

Caption: Procedural workflow for handling this compound.

Disposal Plans: Ensuring Safety and Compliance

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[1]

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect this compound solutions and any solvents used for rinsing glassware in a separate, labeled hazardous liquid waste container. Do not pour this compound waste down the drain.[1]

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.[1][6]

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[1]

  • Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.

  • Professional Disposal: Arrange for the pickup and disposal of all this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[1]

Experimental Protocols: Siderophore Detection Assay

The following is a generalized protocol for a Chrome Azurol S (CAS) assay, commonly used for detecting siderophores like this compound.[7][8]

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • Appropriate growth medium (e.g., M9 medium)

  • Bacterial culture to be tested

Procedure:

  • Prepare CAS Assay Solution:

    • Dissolve CAS in water.

    • In a separate container, dissolve FeCl₃·6H₂O in HCl.

    • Slowly mix the FeCl₃ solution with the CAS solution.

    • In another container, dissolve HDTMA in water.

    • Add the HDTMA solution to the CAS/FeCl₃ mixture while stirring to form the dark blue CAS-iron complex.

  • Prepare CAS Agar (B569324) Plates:

    • Autoclave the desired growth medium with agar.

    • Cool the medium to approximately 50°C.

    • Aseptically add the CAS assay solution to the molten agar and mix gently.

    • Pour the CAS agar into sterile petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Inoculate the center of the CAS agar plates with the test microorganism.

    • Incubate the plates under appropriate conditions for the microorganism.

  • Observation:

    • A color change from blue to orange or yellow around the microbial growth indicates the production of siderophores, which have chelated the iron from the CAS dye.[9]

Quantitative Data Summary

While specific quantitative hazard data for this compound is not available, the following table summarizes key information for this compound A.[10]

PropertyValue
Molecular Formula C₄₂H₆₂N₁₂O₁₆
Molecular Weight 991.02 g/mol
Appearance Not specified (likely a solid)
Storage (Short Term) 0 - 4 °C (days to weeks)
Storage (Long Term) -20 °C (months to years)
Shipping Condition Shipped under ambient temperature as a non-hazardous chemical.

By adhering to these safety protocols and operational guidelines, you can confidently and safely advance your research with this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.